(2R)-Ethylmalonyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C26H42N7O19P3S |
|---|---|
Molekulargewicht |
881.6 g/mol |
IUPAC-Name |
(2R)-2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid |
InChI |
InChI=1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13-,14-,17-,18-,19+,23-/m1/s1 |
InChI-Schlüssel |
VUGZQVCBBBEZQE-XGVFZYDCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Central Role of (2R)-Ethylmalonyl-CoA in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2R)-Ethylmalonyl-CoA stands as a pivotal intermediate in the ethylmalonyl-CoA (EMC) pathway, a sophisticated metabolic route employed by a diverse range of microorganisms for the assimilation of C1 and C2 compounds. This pathway serves as a critical alternative to the canonical glyoxylate (B1226380) cycle, particularly in bacteria lacking the key enzyme isocitrate lyase. Its significance extends beyond central carbon metabolism, contributing to the biosynthesis of valuable secondary metabolites, including antibiotics and bioplastics. This technical guide provides an in-depth exploration of the role of this compound, detailing the enzymatic reactions it undergoes, the quantitative aspects of the pathway, relevant experimental protocols, and the regulatory networks that govern its flux.
Core Concepts: The Ethylmalonyl-CoA Pathway
The EMC pathway is a central metabolic route for the conversion of acetyl-CoA into key cellular building blocks. In essence, it facilitates the net synthesis of C4 compounds from C2 units, a capability essential for growth on substrates that are metabolized to acetyl-CoA. The pathway is notably active in alphaproteobacteria such as Rhodobacter sphaeroides and the facultative methylotroph Methylobacterium extorquens, as well as in actinomycetes like Streptomyces species.[1][2]
The journey of carbon through the EMC pathway begins with the carboxylation of crotonyl-CoA and culminates in the generation of glyoxylate and succinyl-CoA. This compound is a key intermediate in this sequence, formed from (2S)-Ethylmalonyl-CoA and subsequently converted to (2S)-methylsuccinyl-CoA.
The Enzymatic Landscape: Reactions Involving this compound
The metabolic fate of this compound is primarily dictated by the action of a specific mutase enzyme.
1. Epimerization of (2S)-Ethylmalonyl-CoA:
The precursor to this compound is its stereoisomer, (2S)-Ethylmalonyl-CoA. The interconversion between these two forms is catalyzed by an ethylmalonyl-CoA epimerase .
(2S)-Ethylmalonyl-CoA ⇌ this compound
2. The Key Rearrangement: Ethylmalonyl-CoA Mutase
The central reaction involving this compound is a carbon skeleton rearrangement catalyzed by ethylmalonyl-CoA mutase (Ecm) , a coenzyme B12-dependent enzyme.[3] This mutase facilitates the conversion of this compound to (2S)-methylsuccinyl-CoA.[4] This step is a critical control point in the EMC pathway.[3]
This compound → (2S)-Methylsuccinyl-CoA
Quantitative Data
Quantitative understanding of metabolic pathways is crucial for metabolic engineering and drug development. The following table summarizes the available kinetic parameters for key enzymes in the EMC pathway. It is important to note that a complete set of kinetic data for all enzymes across different organisms is not yet available in the literature.
| Enzyme | Organism | Substrate | Km | kcat | Reference(s) |
| Crotonyl-CoA Carboxylase/Reductase (Ccr) | Rhodobacter sphaeroides | Crotonyl-CoA | 0.4 mM | - | [2] |
| NADPH | 0.7 mM | - | [2] | ||
| HCO3- | 14 mM | - | [2] | ||
| Ethylmalonyl-CoA Mutase (Ecm) | Propionibacterium shermanii (as a substrate analogue for Methylmalonyl-CoA Mutase) | Ethylmalonyl-CoA | Substrate | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the EMC pathway.
Protocol 1: Quantification of CoA Thioesters by LC-MS/MS
This protocol is adapted from established methods for the sensitive and accurate quantification of short-chain acyl-CoA species in microbial cells.[5][6][7]
1. Sample Quenching and Extraction: a. Rapidly quench metabolic activity by mixing cell culture with a cold extraction solvent (e.g., 60% methanol (B129727) at -20°C). b. Centrifuge the cell suspension at low temperature to pellet the cells. c. Resuspend the cell pellet in a suitable extraction buffer (e.g., a mixture of acetonitrile, methanol, and water). d. Lyse the cells using methods such as bead beating or sonication on ice. e. Centrifuge to remove cell debris and collect the supernatant containing the CoA esters.
2. LC-MS/MS Analysis: a. Use a reverse-phase C18 column for chromatographic separation. b. Employ a gradient elution program with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). c. Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) for the specific detection and quantification of each CoA ester. The characteristic neutral loss of 507 Da from the CoA moiety is often used for identification.
3. Data Analysis: a. Generate standard curves for each CoA ester of interest using commercially available standards. b. Quantify the intracellular concentrations of CoA esters by comparing the peak areas from the samples to the standard curves.
Protocol 2: Enzyme Assay for Ethylmalonyl-CoA Mutase (Ecm)
This protocol outlines a general approach for assaying the activity of Ethylmalonyl-CoA Mutase, adapted from methodologies described for mutase enzymes.[3][8][9]
1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing a known concentration of this compound as the substrate. b. Add coenzyme B12 (adenosylcobalamin) to the reaction mixture, as Ecm is a B12-dependent enzyme. c. Include a reducing agent such as dithiothreitol (B142953) (DTT) to maintain the enzyme in an active state.
2. Enzyme Reaction: a. Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C). b. Initiate the reaction by adding the purified Ecm enzyme or a cell-free extract containing the enzyme. c. Stop the reaction at various time points by adding a quenching agent (e.g., perchloric acid or by heat inactivation).
3. Product Quantification: a. Quantify the product, (2S)-methylsuccinyl-CoA, using LC-MS/MS as described in Protocol 1. b. Alternatively, the reaction can be coupled to a subsequent enzymatic reaction that produces a spectrophotometrically detectable product.
4. Calculation of Enzyme Activity: a. Determine the initial reaction velocity from the rate of product formation. b. Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein).
Protocol 3: 13C-Metabolic Flux Analysis of the EMC Pathway
This protocol provides a general workflow for conducting 13C-MFA to quantify the in vivo fluxes through the EMC pathway.[10][11][12]
1. Isotopic Labeling Experiment: a. Cultivate the microbial strain of interest in a chemically defined medium with a 13C-labeled substrate (e.g., [1,2-13C]acetate or [13C]methanol). b. Harvest the cells during the exponential growth phase to ensure metabolic steady state. c. Quench metabolic activity rapidly and extract intracellular metabolites.
2. Measurement of Isotopic Labeling Patterns: a. Analyze the isotopic labeling patterns of key metabolites, particularly proteinogenic amino acids (as a proxy for the labeling of their precursor molecules) and intracellular CoA esters, using techniques such as GC-MS, LC-MS/MS, or NMR.
3. Computational Modeling and Flux Calculation: a. Construct a stoichiometric model of the central metabolism, including the EMC pathway. b. Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to the metabolic model. c. The software will then calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.
Signaling Pathways and Logical Relationships
The regulation of the EMC pathway is crucial for adapting to different carbon sources. Transcriptional regulation plays a significant role in controlling the expression of key enzymes.
Transcriptional Regulation of the ccr Gene
In Methylobacterium extorquens AM1, the expression of the ccr gene, encoding the key enzyme crotonyl-CoA carboxylase/reductase, is positively regulated by the TetR-family transcriptional activator, CcrR.[1][13] CcrR binds to a specific palindromic sequence in the promoter region of the katA-ccr operon, thereby activating transcription.[13] This regulatory mechanism ensures that the EMC pathway is induced when required for C1 and C2 compound assimilation.
Caption: Transcriptional activation of the ccr gene by CcrR.
The Ethylmalonyl-CoA Metabolic Pathway
The following diagram illustrates the core reactions of the EMC pathway, highlighting the central position of this compound.
Caption: The Ethylmalonyl-CoA (EMC) Pathway.
Conclusion
This compound is a cornerstone of a crucial metabolic pathway that enables many microorganisms to thrive on simple one- and two-carbon compounds. A thorough understanding of its role and the enzymes that act upon it is essential for harnessing the metabolic potential of these organisms for biotechnological applications, including the production of biofuels, pharmaceuticals, and other valuable chemicals. While significant progress has been made in elucidating the EMC pathway, further research is needed to fully characterize the kinetic and regulatory properties of its enzymes. The experimental approaches outlined in this guide provide a framework for future investigations that will undoubtedly uncover new opportunities for metabolic engineering and drug discovery.
References
- 1. CcrR, a TetR Family Transcriptional Regulator, Activates the Transcription of a Gene of the Ethylmalonyl Coenzyme A Pathway in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the mechanism of the methylmalonyl-CoA mutase reaction with the substrate analogue: ethylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CE assay of methylmalonyl-coenzyme-a mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CcrR, a TetR family transcriptional regulator, activates the transcription of a gene of the Ethylmalonyl coenzyme A pathway in Methylobacterium extorquens AM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethylmalonyl-CoA Pathway: A Comprehensive Technical Guide to its Discovery and Core Mechanisms in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of the ethylmalonyl-CoA (EMC) pathway represents a significant advancement in our understanding of bacterial carbon metabolism, particularly for the assimilation of C1 and C2 compounds in organisms lacking the conventional glyoxylate (B1226380) cycle. This pathway provides an alternative route for the synthesis of C4 building blocks from acetyl-CoA, a central metabolite. This technical guide provides an in-depth exploration of the EMC pathway, detailing its discovery, the key enzymatic reactions, the experimental methodologies used to elucidate it, and its broader implications for biotechnology and drug development. The information is presented with a focus on quantitative data, detailed experimental protocols, and clear visual representations of the pathway and associated workflows to serve as a valuable resource for researchers in the field.
Introduction: The Challenge of Acetyl-CoA Assimilation
Many bacteria can utilize simple two-carbon (C2) compounds like acetate (B1210297) as their sole source of carbon and energy. The assimilation of acetyl-CoA, derived from these C2 compounds, into essential cellular building blocks requires a metabolic route that can replenish the C4-dicarboxylic acids of the tricarboxylic acid (TCA) cycle that are withdrawn for biosynthesis. For many years, the glyoxylate cycle was considered the primary solution to this challenge. However, a significant number of bacteria, including the facultative methylotroph Methylobacterium extorquens and the phototrophic bacterium Rhodobacter sphaeroides, were found to grow on acetate despite lacking the key enzyme of the glyoxylate cycle, isocitrate lyase. This paradox pointed towards the existence of an alternative pathway for acetyl-CoA assimilation, a mystery that was eventually solved with the discovery of the ethylmalonyl-CoA pathway.[1]
Discovery of the Ethylmalonyl-CoA Pathway
The elucidation of the EMC pathway was a result of a combination of advanced analytical techniques, including proteomics, metabolomics, and isotopic labeling studies.[1][2][3] Seminal work in Rhodobacter sphaeroides and Methylobacterium extorquens was instrumental in piecing together this novel metabolic route.[1][4]
Initial Evidence and Key Discoveries
Early investigations in isocitrate lyase-negative bacteria growing on acetate revealed the accumulation of unusual CoA thioesters, hinting at a novel metabolic sequence.[2][3] The breakthrough came with the identification of a unique enzyme, crotonyl-CoA carboxylase/reductase, which catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA.[4][5] This reaction was unprecedented in biology and served as a key marker for the presence of this new pathway.[4] Subsequent research identified the full complement of enzymes required to convert two molecules of acetyl-CoA and two molecules of CO2 into one molecule of glyoxylate and one molecule of succinyl-CoA.[1]
Logical Framework for the EMC Pathway
The EMC pathway provides a clever solution for the net conversion of acetyl-CoA to glyoxylate and succinyl-CoA, which can then be used for biosynthesis. The logical relationship and comparison with the glyoxylate cycle are depicted below.
The Core Mechanism: Enzymes and Reactions
The EMC pathway is a sequence of eleven enzymatic reactions. The pathway starts with the condensation of two molecules of acetyl-CoA and culminates in the formation of glyoxylate and succinyl-CoA.
Detailed Pathway Diagram
The complete ethylmalonyl-CoA pathway is illustrated below, highlighting the key intermediates and enzymes.
Key Enzymes and Their Regulation
The activities of the EMC pathway enzymes are tightly regulated, often at the transcriptional level, in response to the available carbon source.
| Enzyme | Abbreviation | Reaction |
| β-Ketothiolase | PhaA | 2 Acetyl-CoA → Acetoacetyl-CoA + CoA |
| Acetoacetyl-CoA Reductase | PhaB | Acetoacetyl-CoA + NADPH → (S)-3-Hydroxybutyryl-CoA + NADP+ |
| Crotonase | CroR | (S)-3-Hydroxybutyryl-CoA → Crotonyl-CoA + H2O |
| Crotonyl-CoA Carboxylase/Reductase | Ccr | Crotonyl-CoA + CO2 + NADPH → (2S)-Ethylmalonyl-CoA + NADP+ |
| Ethylmalonyl-CoA Mutase | Ecm | (2S)-Ethylmalonyl-CoA → (2R)-Methylsuccinyl-CoA |
| Methylsuccinyl-CoA Dehydrogenase | Msd | (2R)-Methylsuccinyl-CoA → Mesaconyl-C1-CoA |
| Mesaconyl-CoA Hydratase | Mcd | Mesaconyl-C1-CoA + H2O → (2R,3S)-β-Methylmalyl-CoA |
| Malyl-CoA/β-Methylmalyl-CoA Lyase | Mcl1 | (2R,3S)-β-Methylmalyl-CoA → Glyoxylate + Propionyl-CoA |
| Propionyl-CoA Carboxylase | Propionyl-CoA + CO2 → (S)-Methylmalonyl-CoA | |
| Methylmalonyl-CoA Mutase | (S)-Methylmalonyl-CoA → Succinyl-CoA | |
| Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase | Epi | (2S)-Ethylmalonyl-CoA ⇌ (2R)-Ethylmalonyl-CoA / (2S)-Methylmalonyl-CoA ⇌ (2R)-Methylmalonyl-CoA |
Table 1: Key Enzymes of the Ethylmalonyl-CoA Pathway and their Reactions.
Experimental Evidence and Methodologies
The discovery and characterization of the EMC pathway relied on a suite of sophisticated experimental techniques.
Proteomic Analysis
MS/MS-based proteomic analysis of M. extorquens AM1 grown on acetate revealed that the protein repertoire was similar to that of cells grown on methanol (B129727) and included the enzymes of the EMC pathway.[1] This provided the initial evidence that this pathway was active during growth on C2 compounds.
| Protein | Abundance during Acetate Growth (relative to Methanol) |
| Mesaconyl-CoA hydratase | 0.4 |
| Malyl-CoA/β-methylmalyl-CoA lyase | 0.2 |
| Most other EMC pathway enzymes | Similar |
Table 2: Relative Abundance of Key EMC Pathway Enzymes in M. extorquens AM1 during Growth on Acetate versus Methanol. [1]
¹³C-Labeling Experiments and Metabolic Flux Analysis
Dynamic ¹³C-labeling experiments were crucial in confirming the operation of the EMC pathway and determining the sequence of reactions.[1][2][3][6]
A typical workflow for a ¹³C metabolic flux analysis experiment is as follows:
In experiments with M. extorquens AM1 grown on ¹³C-labeled acetate, the label was detected sequentially in the CoA thioesters of the EMC pathway, confirming the proposed reaction sequence.[1] Acetyl-CoA was labeled first, followed by hydroxybutyryl-CoA, ethylmalonyl-CoA, methylsuccinyl-CoA, mesaconyl-CoA, propionyl-CoA, and methylmalonyl-CoA, and finally succinyl-CoA.[1]
Steady-state ¹³C metabolic flux analysis demonstrated that during growth on acetate, the oxidation of acetyl-CoA occurs primarily through the TCA cycle, while assimilation proceeds via the EMC pathway.[1]
Enzyme Assays
Enzyme assays performed on cell-free extracts of bacteria grown on different carbon sources provided quantitative data on the activity and regulation of the EMC pathway enzymes.
| Enzyme | Specific Activity (U/mg protein) in R. sphaeroides |
| Acetate-grown | |
| Crotonyl-CoA Carboxylase/Reductase | 0.7 |
Table 3: Specific Activity of Crotonyl-CoA Carboxylase/Reductase in Rhodobacter sphaeroides under Different Growth Conditions. [4] This demonstrates the strong induction of the key enzyme of the EMC pathway during growth on acetate.
Detailed Experimental Protocols
This section provides an overview of the key experimental protocols used in the study of the ethylmalonyl-CoA pathway.
Bacterial Cultivation
-
Organism: Methylobacterium extorquens AM1 or Rhodobacter sphaeroides.
-
Medium: A minimal salt medium with a defined carbon source (e.g., 20 mM acetate, 20 mM succinate, or 125 mM methanol).
-
Growth Conditions: Aerobic growth at 30°C with shaking. For photoheterotrophic growth of R. sphaeroides, anaerobic conditions with illumination are required.
Preparation of Cell-Free Extracts
-
Harvest bacterial cells in the mid-exponential growth phase by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the same buffer and lyse them by sonication or French press.
-
Centrifuge the lysate at high speed to remove cell debris. The resulting supernatant is the cell-free extract.
Enzyme Assay for Crotonyl-CoA Carboxylase/Reductase
This assay spectrophotometrically measures the crotonyl-CoA and CO₂-dependent oxidation of NADPH.
-
Reaction Mixture: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 20 mM NaHCO₃, 0.3 mM NADPH, and cell-free extract.
-
Initiation: The reaction is started by the addition of 0.5 mM crotonyl-CoA.
-
Detection: The decrease in absorbance at 340 nm (due to NADPH oxidation) is monitored.
-
Calculation: The specific activity is calculated using the molar extinction coefficient of NADPH.
¹³C-Labeling Experiment Protocol
-
Grow the bacterial culture in a chemostat to ensure a metabolic steady state.
-
Introduce a ¹³C-labeled substrate (e.g., 80% [2-¹³C]acetate and 20% [U-¹³C]acetate) into the medium.
-
Collect samples at various time points after the introduction of the label.
-
Immediately quench metabolic activity by mixing the sample with a cold solvent (e.g., -20°C methanol).
-
Extract metabolites from the cells.
-
Analyze the isotopic enrichment of intracellular metabolites using LC-MS/MS or NMR.
Significance and Future Directions
The discovery of the ethylmalonyl-CoA pathway has profound implications for our understanding of microbial metabolism and opens up new avenues for biotechnological applications and drug development.
-
Metabolic Engineering: The enzymes of the EMC pathway can be harnessed for the production of valuable chemicals. For instance, the pathway's intermediates, such as ethylmalonyl-CoA, are precursors for the biosynthesis of some polyketide antibiotics.[4][5]
-
Drug Development: As the EMC pathway is essential for the growth of certain bacteria on specific carbon sources, its unique enzymes represent potential targets for the development of novel antimicrobial agents.
-
Bioremediation: Understanding the metabolic capabilities of bacteria possessing this pathway can be applied to the bioremediation of environments contaminated with C1 and C2 compounds.
Future research will likely focus on the detailed regulatory mechanisms governing the EMC pathway, the discovery of this pathway in a wider range of microorganisms, and the exploitation of its enzymes for synthetic biology applications.
Conclusion
The elucidation of the ethylmalonyl-CoA pathway is a testament to the power of modern systems biology approaches. It has not only solved a long-standing puzzle in microbial physiology but has also provided a new set of enzymatic tools for metabolic engineering and potential targets for antimicrobial drug discovery. This technical guide has provided a comprehensive overview of the pathway's discovery, its core mechanics, and the experimental methodologies that were pivotal in its characterization, offering a valuable resource for researchers and professionals in the life sciences.
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
(2R)-Ethylmalonyl-CoA: A Linchpin in Bacterial Carbon Fixation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of microbial metabolism, the assimilation of two-carbon (C2) and one-carbon (C1) compounds is fundamental for growth and survival. For organisms lacking the canonical glyoxylate (B1226380) cycle, an alternative pathway, the ethylmalonyl-CoA (EMC) pathway, has emerged as a critical carbon fixation route. This pathway is central to the carbon metabolism of numerous α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as actinomycetes like Streptomyces species.[1] At the heart of this pathway lies (2R)-Ethylmalonyl-CoA, a key intermediate whose formation and conversion are pivotal for the net assimilation of acetyl-CoA. This technical guide provides a comprehensive overview of the EMC pathway, focusing on the central role of this compound, and is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital metabolic route. We will delve into the quantitative aspects of the pathway, provide detailed experimental protocols for studying its components, and visualize the intricate relationships within this system.
The Ethylmalonyl-CoA Pathway: A Signaling Nexus
The EMC pathway provides a mechanism for the net conversion of acetyl-CoA into key metabolic precursors. The overall stoichiometry of the pathway involves the conversion of two molecules of acetyl-CoA and two molecules of CO2 into one molecule of glyoxylate and one molecule of succinyl-CoA.[2] This process circumvents the decarboxylation steps of the tricarboxylic acid (TCA) cycle that would otherwise lead to a loss of fixed carbon.
The pathway is initiated by the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA and subsequently dehydrated to crotonyl-CoA. The key carbon-fixing step is the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA, a reaction catalyzed by the flavin-dependent enzyme crotonyl-CoA carboxylase/reductase (Ccr).[3][4] This is followed by an epimerization to this compound. A vitamin B12-dependent mutase, ethylmalonyl-CoA mutase (Ecm), then catalyzes the rearrangement of this compound to (2S)-methylsuccinyl-CoA.[5][6] Subsequent enzymatic steps lead to the formation of mesaconyl-CoA, β-methylmalyl-CoA, and finally the cleavage of β-methylmalyl-CoA to yield glyoxylate and propionyl-CoA. The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is rearranged to succinyl-CoA, a TCA cycle intermediate. The glyoxylate produced can then condense with another molecule of acetyl-CoA to form malate, thus completing the assimilation process.
Figure 1: The Ethylmalonyl-CoA Pathway for Carbon Fixation.
Quantitative Analysis of the Ethylmalonyl-CoA Pathway
The efficiency and regulation of the EMC pathway are governed by the kinetic properties of its constituent enzymes and the metabolic fluxes under different growth conditions. Below are tables summarizing key quantitative data from studies on Rhodobacter sphaeroides and Methylobacterium extorquens.
Table 1: Kinetic Parameters of Key Enzymes in the Ethylmalonyl-CoA Pathway
| Enzyme | Organism | Substrate | Km (mM) | Vmax or Specific Activity | Reference |
| Crotonyl-CoA Carboxylase/Reductase (Ccr) | Rhodobacter sphaeroides | Crotonyl-CoA | 0.4 | 0.7 U/mg (in cell extracts) | [4] |
| NADPH | 0.7 | [4] | |||
| NaHCO3 | 14 | [4] | |||
| Mesaconyl-CoA Hydratase | Rhodobacter sphaeroides | Mesaconyl-C1-CoA | - | 1,400 µmol min-1 mg-1 | [7] |
| Haloarcula hispanica | β-methylmalyl-CoA | 0.02-2 | - | [1][8] | |
| Mesaconyl-C1-CoA | 0.05-5 | - | [1][8] | ||
| Ethylmalonyl-CoA Mutase (Ecm) | Rhodobacter sphaeroides | Ethylmalonyl-CoA | - | Highly specific for ethylmalonyl-CoA | [6] |
| Methylmalonyl-CoA | - | 0.2% relative activity | [6] |
Note: "U" stands for micromoles of product formed per minute. Km and Vmax values can vary depending on assay conditions.
Table 2: Specific Activities of Ethylmalonyl-CoA Pathway Enzymes Under Different Growth Conditions in M. extorquens AM1
| Enzyme | Growth Substrate | Specific Activity (nmol min-1 mg-1 protein) | Reference |
| β-Ketothiolase (PhaA) | Methanol | ~150 | [9] |
| Acetate | ~200 | [9] | |
| Succinate | ~50 | [9] | |
| Acetoacetyl-CoA reductase (PhaB) | Methanol | ~250 | [9] |
| Acetate | ~300 | [9] | |
| Succinate | ~100 | [9] | |
| Crotonase (CroR) | Methanol | ~4000 | [9] |
| Acetate | ~4500 | [9] | |
| Succinate | ~2000 | [9] | |
| Crotonyl-CoA carboxylase/reductase (Ccr) | Methanol | ~100 | [9] |
| Acetate | ~150 | [9] | |
| Succinate | <10 | [9] | |
| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi) | Methanol | ~2000 | [9] |
| Acetate | ~2500 | [9] | |
| Succinate | ~1000 | [9] | |
| Ethylmalonyl-CoA mutase (Ecm) | Methanol | ~50 | [9] |
| Acetate | ~80 | [9] | |
| Succinate | <10 | [9] | |
| Methylsuccinyl-CoA dehydrogenase (Msd) | Methanol | ~50 | [9] |
| Acetate | ~80 | [9] | |
| Succinate | <10 | [9] | |
| Mesaconyl-CoA hydratase (Mcd) | Methanol | ~1500 | [9] |
| Acetate | ~2000 | [9] | |
| Succinate | ~500 | [9] | |
| Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) | Methanol | ~200 | [9] |
| Acetate | ~250 | [9] | |
| Succinate | ~100 | [9] |
Detailed Experimental Protocols
A thorough understanding of the EMC pathway necessitates robust experimental methodologies. The following sections provide detailed protocols for key experiments cited in the literature.
Assay for Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity
This spectrophotometric assay measures the crotonyl-CoA and CO2-dependent oxidation of NADPH.
Materials:
-
Cell-free extract or purified Ccr enzyme
-
Tris-HCl buffer (100 mM, pH 7.8)
-
NADPH (2 mM)
-
Crotonyl-CoA (2 mM)
-
NaHCO3 (50 mM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 2 mM NADPH, and the cell-free extract or purified enzyme in a total volume of 1 ml.
-
Incubate the mixture at 30°C for 5 minutes to allow for the oxidation of any endogenous substrates.
-
Initiate the reaction by adding 2 mM crotonyl-CoA and 50 mM NaHCO3.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM-1 cm-1).
-
A control reaction lacking crotonyl-CoA should be run to account for any background NADPH oxidation.
-
One unit of Ccr activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Assay for Mesaconyl-CoA Hydratase Activity
This assay measures the hydration of mesaconyl-CoA to β-methylmalyl-CoA.
Materials:
-
Cell-free extract or purified mesaconyl-CoA hydratase
-
MOPS/K+ buffer (200 mM, pH 7.5)
-
MgCl2 (4 mM)
-
(3S)-malyl-CoA/β-methylmalyl-CoA lyase (non-rate limiting amount)
-
Propionyl-CoA
-
Glyoxylate
-
Spectrophotometer capable of measuring absorbance at 290 nm
Procedure:
-
The substrate, β-methylmalyl-CoA, is generated in situ from propionyl-CoA and glyoxylate using a non-rate-limiting amount of (3S)-malyl-CoA/β-methylmalyl-CoA lyase.
-
The routine assay mixture (0.5 ml) contains 200 mM MOPS/K+ buffer (pH 7.5), 4 mM MgCl2, recombinant L-malyl-CoA/β-methylmalyl-CoA lyase, and the cell extract or purified enzyme.[10]
-
The reaction is started by the addition of β-methylmalyl-CoA.
-
The formation of mesaconyl-CoA is monitored by the increase in absorbance at 290 nm (Δε290 (mesaconyl-CoA minus β-methylmalyl-CoA) of 2,150 M-1 cm-1).[10]
-
One unit of activity corresponds to the formation of 1 µmol of mesaconyl-CoA per minute.
13C-Metabolic Flux Analysis of the Ethylmalonyl-CoA Pathway
This powerful technique allows for the in vivo quantification of metabolic fluxes by tracing the incorporation of stable isotopes from a labeled substrate into intracellular metabolites.
Figure 2: General Workflow for 13C-Metabolic Flux Analysis.
Protocol Outline:
-
Cell Culture and Labeling:
-
Grow the microbial strain of interest in a chemostat or in batch culture with a defined medium to achieve a metabolic steady state.
-
Initiate the labeling experiment by switching the feed to a medium containing a 13C-labeled substrate (e.g., [1-13C]acetate or [13C]methanol).[3][11]
-
Collect cell samples at various time points during the labeling experiment.[3][11]
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by quickly transferring the cell suspension into a cold solvent mixture (e.g., -40°C methanol).
-
Extract intracellular metabolites, including CoA esters, using appropriate solvent systems (e.g., chloroform/methanol/water).
-
-
Analysis of 13C Incorporation:
-
Analyze the isotopic labeling patterns of intracellular metabolites, particularly the CoA esters of the EMC pathway, using Liquid Chromatography-Mass Spectrometry (LC-MS).[3][12]
-
For a more detailed analysis of carbon atom rearrangements, proteinogenic amino acids can be derivatized and their positional isotopomers analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Metabolic Flux Calculation:
-
Utilize specialized software (e.g., INCA, Metran) to fit the experimentally determined mass isotopomer distributions to a stoichiometric model of the organism's central metabolism.
-
The software then calculates the best-fit metabolic flux distribution that explains the observed labeling patterns.
-
Conclusion and Future Directions
The ethylmalonyl-CoA pathway, with this compound as a central intermediate, represents a fascinating and vital carbon fixation strategy in a diverse range of microorganisms. Its unique biochemistry, particularly the novel carboxylase Ccr, offers exciting possibilities for biotechnological applications, including the production of value-added chemicals from C1 and C2 feedstocks.[13] Furthermore, the essentiality of this pathway in certain pathogenic bacteria could make its enzymes attractive targets for novel antimicrobial drug development.
Future research will likely focus on several key areas: a more detailed elucidation of the regulatory mechanisms governing flux through the EMC pathway, the discovery and characterization of novel enzymatic activities within this and related pathways, and the engineering of this pathway into industrial microorganisms for the sustainable production of chemicals and biofuels. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for scientists and researchers poised to explore these exciting frontiers.
References
- 1. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 2. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethylmalonyl-CoA mutase from Rhodobacter sphaeroides defines a new subclade of coenzyme B12-dependent acyl-CoA mutases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. pnas.org [pnas.org]
- 12. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of (2R)-Ethylmalonyl-CoA from Crotonyl-CoA: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of crotonyl-CoA to (2R)-ethylmalonyl-CoA is a critical biochemical transformation central to alternative carbon assimilation pathways, such as the ethylmalonyl-CoA pathway, which operates in various microorganisms. This pathway is a substitute for the glyoxylate (B1226380) cycle and is integral to the metabolism of C1 and C2 compounds. The key enzyme orchestrating this conversion is crotonyl-CoA carboxylase/reductase (CCR), a unique biocatalyst that performs a reductive carboxylation. This technical guide provides an in-depth exploration of the biosynthesis of this compound from crotonyl-CoA, detailing the enzymatic steps, presenting quantitative data, outlining experimental protocols, and visualizing the pathway. This information is particularly relevant for researchers in metabolic engineering, synthetic biology, and drug development, where the manipulation of such pathways can lead to the production of valuable chemicals and novel therapeutics.
The Core Biosynthetic Pathway
The biosynthesis of this compound from crotonyl-CoA is a two-step enzymatic process.
Step 1: Reductive Carboxylation of Crotonyl-CoA
The initial and defining step is the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA. This reaction is catalyzed by the enzyme crotonyl-CoA carboxylase/reductase (CCR) (EC 1.3.1.85).[1][2][3] The reaction is unique in that it combines both a reduction and a carboxylation of an enoyl-thioester.[2][4] The overall reaction is as follows:
(E)-but-2-enoyl-CoA (Crotonyl-CoA) + CO₂ + NADPH + H⁺ ⇌ (2S)-ethylmalonyl-CoA + NADP⁺[3]
This reaction is physiologically favored in the direction of ethylmalonyl-CoA formation.[5] The mechanism involves the transfer of a hydride from NADPH to the β-carbon of crotonyl-CoA, followed by the carboxylation of the α-carbon.[2] In the absence of CO₂, CCR can catalyze the reduction of crotonyl-CoA to butyryl-CoA, although at a much lower rate.[2][5]
Step 2: Epimerization to this compound
The product of the CCR-catalyzed reaction is the (2S)-enantiomer of ethylmalonyl-CoA.[6] To obtain the (2R)-enantiomer, a subsequent epimerization step is required. This is catalyzed by ethylmalonyl-CoA/methylmalonyl-CoA epimerase .[7] This enzyme facilitates the interconversion between the (2S) and (2R) forms of ethylmalonyl-CoA.
(2S)-ethylmalonyl-CoA ⇌ this compound
The this compound can then be further metabolized in the ethylmalonyl-CoA pathway.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of this compound.
Table 1: Specific Activity of Crotonyl-CoA Carboxylase/Reductase (CCR)
| Organism | Growth Substrate | Specific Activity (U mg⁻¹) | Reference |
| Rhodobacter sphaeroides | Acetate | Not specified, but active | [2] |
| Methylobacterium extorquens | Methanol | 0.8 | [8] |
| Streptomyces coelicolor | Butyrate | 0.4 | [8] |
| Streptomyces coelicolor | Succinate | 0.02 | [8] |
1 U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Table 2: Apparent Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase (CCR) from Rhodobacter sphaeroides
| Substrate | Apparent Km (mM) | Reference |
| Crotonyl-CoA | 0.125 - 2.0 (varied) | [8] |
| NaHCO₃ | 0.4 - 66.6 (varied) | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Enzyme Assay for Crotonyl-CoA Carboxylase/Reductase (CCR)
Objective: To determine the activity of CCR by monitoring the crotonyl-CoA-dependent oxidation of NADPH.
Principle: The decrease in absorbance at 360 nm due to the oxidation of NADPH is measured spectrophotometrically.
Materials:
-
100 mM Tris·HCl buffer (pH 7.9)
-
4 mM NADPH
-
2 mM crotonyl-CoA
-
33 mM KHCO₃ or NaHCO₃
-
Cell extract or purified CCR enzyme
-
Spectrophotometer with a temperature-controlled cuvette holder
-
Cuvettes with a 0.1 cm path length
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris·HCl buffer (pH 7.9), 4 mM NADPH, and 2 mM crotonyl-CoA in a final volume of 0.2 ml.
-
Add 0.04–0.8 mg of cell extract protein or 1–5 µg of purified CCR to the reaction mixture.
-
Incubate the mixture at a constant temperature (e.g., 30 °C).
-
Initiate the reaction by adding 33 mM KHCO₃ or NaHCO₃.
-
Immediately monitor the decrease in absorbance at 360 nm (εNADPH = 3,400 M⁻¹ cm⁻¹).
-
Calculate the specific activity as U mg⁻¹ of protein.
Reference: [8]
Radiochemical Assay for Crotonyl-CoA Carboxylase/Reductase (CCR)
Objective: To determine the activity of CCR by measuring the incorporation of [¹⁴C]bicarbonate into acid-stable products.
Principle: The radioactive bicarbonate is incorporated into crotonyl-CoA to form [¹⁴C]ethylmalonyl-CoA. The amount of incorporated radioactivity is quantified after removing the unreacted [¹⁴C]bicarbonate.
Materials:
-
Reaction mixture as described in the spectrophotometric assay
-
[¹⁴C]NaHCO₃
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Set up the reaction mixture as described in the spectrophotometric assay, but with [¹⁴C]NaHCO₃ of a known specific activity.
-
Incubate the reaction for a defined period.
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Remove the unreacted [¹⁴C]CO₂ by gentle bubbling or by leaving the samples in a fume hood.
-
Add a sample of the acid-stable reaction mixture to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the amount of [¹⁴C]bicarbonate incorporated and determine the enzyme activity.
Reference: [8]
Assay for Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase
Objective: To detect the epimerase activity by coupling the reaction to subsequent enzymes and analyzing the final product.
Principle: The conversion of (2S)-ethylmalonyl-CoA to this compound is difficult to measure directly. Therefore, the reaction is coupled with subsequent enzymes of the ethylmalonyl-CoA pathway, such as ethylmalonyl-CoA mutase, which specifically acts on the (2R) isomer. The formation of the final product, such as methylsuccinyl-CoA, is then detected.
Materials:
-
(2S)-ethylmalonyl-CoA
-
Purified ethylmalonyl-CoA/methylmalonyl-CoA epimerase
-
Purified ethylmalonyl-CoA mutase
-
Coenzyme B₁₂ (adenosylcobalamin)
-
Buffer and other necessary cofactors for the mutase reaction
-
HPLC or LC-MS for product analysis
Procedure:
-
Prepare a reaction mixture containing (2S)-ethylmalonyl-CoA, the epimerase, the mutase, and coenzyme B₁₂ in an appropriate buffer.
-
Incubate the reaction at a suitable temperature.
-
Stop the reaction at different time points.
-
Analyze the reaction mixture for the formation of methylsuccinyl-CoA using HPLC or LC-MS.
-
A control reaction without the epimerase should be run in parallel to confirm that the mutase is specific for the (2R) isomer.
Reference: This is a generalized protocol based on the principles described in the literature.[7]
Visualizations
The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.
Caption: Biosynthetic pathway of this compound from Crotonyl-CoA.
Caption: Experimental workflow for the spectrophotometric CCR assay.
Conclusion
The biosynthesis of this compound from crotonyl-CoA, mediated by crotonyl-CoA carboxylase/reductase and an epimerase, is a fascinating and important pathway in microbial metabolism. Understanding the intricacies of this conversion, from the enzymatic mechanisms to the quantitative kinetics, is crucial for harnessing its potential in various biotechnological applications. The detailed protocols and visualizations provided in this guide serve as a valuable resource for researchers aiming to study, engineer, or utilize this pathway for the production of valuable compounds or the development of novel antimicrobial agents targeting these unique metabolic routes.
References
- 1. Beyond ethylmalonyl-CoA: the functional role of crotonyl-CoA carboxylase/reductase homologs in expanding polyketide diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Ethylmalonyl-CoA Pathway: A Core Metabolic Hub for Carbon Assimilation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ethylmalonyl-CoA (EMC) pathway represents a crucial carbon assimilation route in numerous microorganisms, particularly those lacking a functional glyoxylate (B1226380) cycle. This pathway is central to the metabolism of C1 compounds (like methanol) in methylotrophs such as Methylobacterium extorquens and for the assimilation of C2 compounds (like acetate) in various α-proteobacteria, including Rhodobacter sphaeroides. Its unique set of enzymes and CoA-ester intermediates make it a focal point for research in metabolic engineering and as a potential target for drug development. This guide provides a detailed overview of the core enzymes, their quantitative characteristics, and the experimental protocols used for their study.
The Core Enzymatic Cascade
The ethylmalonyl-CoA pathway is a linear sequence of reactions that converts two molecules of acetyl-CoA and two molecules of CO₂ into one molecule of glyoxylate and one molecule of succinyl-CoA. Glyoxylate is then typically condensed with another acetyl-CoA to form malate, replenishing the cell's C4-dicarboxylic acid pool. The pathway involves a series of unique and well-orchestrated enzymatic steps.
The core enzymes of the pathway are listed below in their order of operation:
-
β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA using NADPH.
-
Crotonase (CroR): Dehydrates (R)-3-hydroxybutyryl-CoA to produce crotonyl-CoA.
-
Crotonyl-CoA carboxylase/reductase (Ccr): The key enzyme of the pathway, which catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[1] This reaction is a unique biochemical transformation, unprecedented in other metabolic pathways.[1]
-
Ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi): A promiscuous enzyme that converts (2S)-ethylmalonyl-CoA to (2R)-ethylmalonyl-CoA. It also participates in the epimerization of methylmalonyl-CoA.
-
Ethylmalonyl-CoA mutase (Ecm): A vitamin B12-dependent enzyme that catalyzes the carbon skeleton rearrangement of this compound to (2S)-methylsuccinyl-CoA. This enzyme acts as a significant metabolic control point in the pathway.
-
Methylsuccinyl-CoA dehydrogenase (Msd): Catalyzes the oxidation of (2S)-methylsuccinyl-CoA to mesaconyl-CoA.
-
Mesaconyl-CoA hydratase (Mcd): Hydrates mesaconyl-CoA to form β-methylmalyl-CoA.
-
β-methylmalyl-CoA lyase (Mcl1): Cleaves β-methylmalyl-CoA to yield glyoxylate and propionyl-CoA.
-
Propionyl-CoA carboxylase: Carboxylates propionyl-CoA to produce methylmalonyl-CoA.
-
Methylmalonyl-CoA mutase: Another vitamin B12-dependent enzyme that isomerizes methylmalonyl-CoA to succinyl-CoA, which can then enter the TCA cycle.
Below is a diagram illustrating the flow of metabolites through the ethylmalonyl-CoA pathway.
Caption: The core enzymatic steps of the ethylmalonyl-CoA pathway.
Quantitative Enzyme Data
Understanding the kinetic properties and activity levels of the EMC pathway enzymes is crucial for metabolic modeling and engineering efforts. The following tables summarize key quantitative data for these enzymes, primarily from the model organisms Methylobacterium extorquens AM1 and Rhodobacter sphaeroides.
Table 1: Specific Activity of Ethylmalonyl-CoA Pathway Enzymes in Methylobacterium extorquens AM1
This table presents the specific activities of the EMC pathway enzymes in cell extracts of M. extorquens AM1 grown on different carbon sources. The data highlights the transcriptional regulation of the pathway, with significantly higher activities observed during growth on C1 (methanol) and C2 (acetate) compounds compared to a C4 compound (succinate).
| Enzyme | Gene Symbol | Activity on Methanol (nmol min⁻¹ mg⁻¹ protein) | Activity on Acetate (nmol min⁻¹ mg⁻¹ protein) | Activity on Succinate (nmol min⁻¹ mg⁻¹ protein) |
| β-ketothiolase | PhaA | 250 | 450 | 50 |
| Acetoacetyl-CoA reductase | PhaB | 150 | 200 | 20 |
| Crotonase | CroR | 3,000 | 4,500 | 200 |
| Crotonyl-CoA carboxylase/reductase | Ccr | 180 | 150 | <5 |
| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase | Epi | 80 | 70 | <5 |
| Ethylmalonyl-CoA mutase | Ecm | 40 | 30 | <5 |
| Methylsuccinyl-CoA dehydrogenase | Msd | 30 | 25 | <5 |
| Mesaconyl-CoA hydratase | Mcd | 250 | 100 | <5 |
| Malyl-CoA/β-methylmalyl-CoA lyase | Mcl1 | 100 | 20 | 10 |
Data sourced from studies on Methylobacterium extorquens AM1.
Table 2: Kinetic Parameters of Key Ethylmalonyl-CoA Pathway Enzymes
This table provides a summary of the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for several key enzymes of the pathway, primarily characterized from Rhodobacter sphaeroides.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min⁻¹ mg⁻¹) |
| Acetoacetyl-CoA reductase (PhaB) | Cupriavidus necator | Acetoacetyl-CoA | 5.7 | - |
| Crotonyl-CoA carboxylase/reductase (Ccr) | Rhodobacter sphaeroides | Crotonyl-CoA | 400 | - |
| NADPH | 700 | - | ||
| NaHCO₃ | 14,000 | - | ||
| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi) | Rhodobacter sphaeroides | (2S)-Ethylmalonyl-CoA | 40 | 110 |
| (2S)-Methylmalonyl-CoA | 80 | 120 | ||
| (2S)-Methylsuccinyl-CoA dehydrogenase (Msd) | Rhodobacter sphaeroides | (2S)-Methylsuccinyl-CoA | 20 | 6 |
| Mesaconyl-CoA hydratase (Mcd) | Rhodobacter sphaeroides | erythro-β-methylmalyl-CoA | - | 1,300 |
| β-Methylmalyl-CoA lyase (Mcl1) | Rhodobacter sphaeroides | Acetyl-CoA | 70 | - |
| Glyoxylate (for malyl-CoA) | 3,100 | - | ||
| Propionyl-CoA | 200 | - | ||
| Glyoxylate (for β-MMCoA) | 4,100 | - |
Note: Data is compiled from various sources and organisms to provide a representative overview. Vmax for Mcd represents the dehydration reaction.
Experimental Protocols
The characterization of enzymes from the ethylmalonyl-CoA pathway relies on robust and specific assays. Below are detailed methodologies for key experiments, including a general workflow for recombinant enzyme purification and specific activity assays.
General Workflow for Recombinant Enzyme Purification
The purification of individual enzymes is a prerequisite for detailed kinetic characterization. A common approach involves the overexpression of His-tagged recombinant proteins in E. coli followed by immobilized metal affinity chromatography (IMAC).
References
(2R)-Ethylmalonyl-CoA Pathway vs. the Glyoxylate Cycle: An In-depth Technical Guide to Acetyl-CoA Assimilation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The assimilation of acetyl-CoA is a fundamental metabolic process for numerous organisms, enabling growth on two-carbon compounds and replenishing intermediates of the tricarboxylic acid (TCA) cycle. Two major pathways have evolved to accomplish this: the canonical glyoxylate (B1226380) cycle and the more recently elucidated (2R)-Ethylmalonyl-CoA (EMC) pathway. This technical guide provides a detailed comparison of these two pathways, focusing on their core biochemistry, regulation, and the experimental methodologies used for their investigation. Quantitative data on enzyme activities and kinetics are presented for comparative analysis. Furthermore, this guide offers detailed experimental protocols for key enzymes and illustrates the intricate regulatory and logical relationships within these pathways through comprehensive diagrams. Understanding the distinctions and operational contexts of these pathways is crucial for applications in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents targeting these essential metabolic hubs.
Introduction
Many microorganisms and plants can utilize simple two-carbon compounds, such as acetate (B1210297) and ethanol, as their sole source of carbon and energy. The metabolic challenge lies in converting the entry molecule, acetyl-CoA, into four-carbon intermediates for biosynthesis and to replenish the TCA cycle, bypassing the cycle's decarboxylation steps. For decades, the glyoxylate cycle was considered the primary solution to this challenge.[1] However, the discovery of organisms capable of growth on C2 compounds but lacking the key glyoxylate cycle enzyme, isocitrate lyase, led to the characterization of an alternative route: the this compound (EMC) pathway.[2][3]
This guide delves into the core operational principles of both pathways, providing a technical resource for researchers in microbiology, biochemistry, and drug development.
Pathway Overviews
The Glyoxylate Cycle
The glyoxylate cycle is an anabolic pathway that serves as an offshoot of the TCA cycle.[4] It bypasses the two CO2-evolving steps of the TCA cycle, enabling the net conversion of two molecules of acetyl-CoA into one molecule of succinate, which can then be used for biosynthesis.[1][5] This cycle is prominent in bacteria, fungi, protists, and plants, particularly in germinating seeds where stored fats are converted into sugars.[4]
The two key enzymes that define the glyoxylate cycle are:
-
Isocitrate Lyase (ICL): Cleaves isocitrate to glyoxylate and succinate.[1]
-
Malate (B86768) Synthase (MS): Condenses glyoxylate with a second molecule of acetyl-CoA to form malate.[1]
The this compound (EMC) Pathway
The EMC pathway is a more complex, linear sequence of reactions that also achieves the net conversion of acetyl-CoA to C4 intermediates.[6] This pathway is found in many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, which lack isocitrate lyase.[6][7] A key feature of the EMC pathway is the reductive carboxylation of crotonyl-CoA, a reaction catalyzed by the unique enzyme crotonyl-CoA carboxylase/reductase (Ccr).[3] The pathway ultimately generates glyoxylate and succinyl-CoA from two molecules of acetyl-CoA and two molecules of CO2.[5]
Quantitative Data Presentation
Direct comparative analysis of the metabolic flux and enzyme kinetics of the glyoxylate cycle and the EMC pathway within a single organism under identical conditions is generally not feasible, as these pathways are typically mutually exclusive. However, a comparison of the specific activities and kinetic parameters of their key enzymes from representative organisms provides valuable insights into their operational capacities.
| Table 1: Specific Activities of Key Enzymes in the this compound Pathway in Methylobacterium extorquens AM1 | |
| Enzyme | Specific Activity (nmol min⁻¹ mg⁻¹ protein) |
| β-Ketothiolase (PhaA) | 100-200 (Methanol-grown), ~150 (Acetate-grown) |
| Acetoacetyl-CoA Reductase (PhaB) | ~150 (Methanol-grown), ~120 (Acetate-grown) |
| Crotonase (CroR) | >2000 (Methanol-grown), >2000 (Acetate-grown) |
| Crotonyl-CoA Carboxylase/Reductase (Ccr) | ~50 (Methanol-grown), ~40 (Acetate-grown) |
| Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase (Epi) | ~1000 (Methanol-grown), ~800 (Acetate-grown) |
| Ethylmalonyl-CoA Mutase (Ecm) | ~20 (Methanol-grown), ~15 (Acetate-grown) |
| Methylsuccinyl-CoA Dehydrogenase (Msd) | ~50 (Methanol-grown), ~40 (Acetate-grown) |
| Mesaconyl-CoA Hydratase (Mcd) | ~150 (Methanol-grown), ~120 (Acetate-grown) |
| Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1) | ~100 (Methanol-grown), ~80 (Acetate-grown) |
| Data derived from specific activity measurements in cell extracts of M. extorquens AM1 grown on methanol (B129727) or acetate.[8] |
| Table 2: Kinetic Parameters of Key Enzymes in the Glyoxylate Cycle | ||
| Enzyme | Substrate | K_m (mM) |
| Isocitrate Lyase (from fasting rat liver) | Isocitrate | 0.07 |
| Malate Synthase (from fasting rat liver) | Acetyl-CoA | 0.2 |
| Glyoxylate | 0.3 | |
| Data from purified enzymes from fasting rat liver, which expresses the glyoxylate cycle.[7] |
Signaling Pathways and Regulatory Networks
The activities of both the glyoxylate cycle and the EMC pathway are tightly regulated to meet the metabolic needs of the cell. This regulation occurs at both the transcriptional and post-translational levels.
Regulation of the Glyoxylate Cycle
The regulation of the glyoxylate cycle is well-studied, particularly in Escherichia coli and Corynebacterium glutamicum. In gram-negative bacteria like E. coli, the genes for isocitrate lyase (aceA), malate synthase (aceB), and the isocitrate dehydrogenase kinase/phosphatase (aceK) are organized in a tricistronic operon.[9] The protein AceK plays a crucial role by phosphorylating and thereby inactivating isocitrate dehydrogenase, which diverts the metabolic flux of isocitrate towards the glyoxylate cycle.[9] In gram-positive bacteria like C. glutamicum, the regulatory mechanisms differ, with transcriptional repressors such as RamB and GlxR playing significant roles in response to the availability of acetate and glucose.[9]
Regulation of the this compound Pathway
The regulation of the EMC pathway is an active area of research. In Methylobacterium extorquens AM1, the TetR-family transcriptional activator, CcrR, has been shown to regulate the expression of the ccr gene, which encodes the key enzyme crotonyl-CoA carboxylase/reductase.[8][9] The expression of ccrR and its target genes is induced during growth on C1 and C2 compounds.[9] This suggests a regulatory network that senses the influx of these carbon sources and upregulates the necessary assimilatory pathway. The EMC pathway is also interconnected with other central metabolic pathways, such as the serine cycle, during methylotrophic growth, indicating a complex regulatory interplay.[5]
Experimental Protocols
Enzyme Activity Assays
This protocol is based on the reaction of glyoxylate, a product of the ICL-catalyzed reaction, with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which can be monitored spectrophotometrically.[10]
-
Principle:
-
Isocitrate --(ICL)--> Succinate + Glyoxylate
-
Glyoxylate + Phenylhydrazine --> Glyoxylate Phenylhydrazone (absorbs at 324 nm)
-
-
Reagents:
-
Reagent A: 50 mM Imidazole Buffer, pH 6.8 at 30°C
-
Reagent B: 50 mM MgCl₂
-
Reagent C: 10 mM EDTA
-
Reagent D: 40 mM Phenylhydrazine HCl
-
Reagent E: 10 mM DL-Isocitric Acid
-
Enzyme Solution: Cell extract or purified ICL in cold Reagent A
-
-
Procedure:
-
In a suitable cuvette, combine the following:
-
0.50 mL Reagent A (Buffer)
-
0.10 mL Reagent B (MgCl₂)
-
0.10 mL Reagent C (EDTA)
-
0.10 mL Reagent D (Phenylhydrazine)
-
0.10 mL Reagent E (Isocitrate)
-
-
Mix by inversion and equilibrate to 30°C.
-
Monitor the absorbance at 324 nm (A₃₂₄) until constant in a thermostatted spectrophotometer.
-
Initiate the reaction by adding 0.10 mL of the Enzyme Solution.
-
Immediately mix by inversion and record the increase in A₃₂₄ for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₂₄/min) from the linear portion of the curve.
-
A blank reaction without the enzyme or substrate should be run to correct for any background absorbance changes.
-
-
Calculation of Activity:
-
One unit of ICL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyoxylate per minute at pH 6.8 and 30°C. The molar extinction coefficient of glyoxylate phenylhydrazone at 324 nm is required for the calculation.
-
This assay measures the release of Coenzyme A (CoA) during the condensation of acetyl-CoA and glyoxylate, which is detected by its reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[11]
-
Principle:
-
Acetyl-CoA + Glyoxylate --(MS)--> Malate + CoA-SH
-
CoA-SH + DTNB --> TNB²⁻ (absorbs at 412 nm)
-
-
Reagents:
-
Reagent A: 50 mM Imidazole Buffer, pH 8.0 at 30°C
-
Reagent B: 100 mM MgCl₂
-
Reagent C: 2.5 mM Acetyl-CoA
-
Reagent D: 10 mM Glyoxylic Acid
-
Reagent E: 95% (v/v) Ethanol
-
Reagent F: 2 mM DTNB in Reagent E
-
Enzyme Solution: Cell extract or purified MS in cold Reagent A
-
-
Procedure:
-
In a cuvette, combine the following:
-
0.50 mL Reagent A (Buffer)
-
0.10 mL Reagent B (MgCl₂)
-
0.10 mL Reagent C (Acetyl-CoA)
-
0.10 mL Reagent D (Glyoxylic Acid)
-
0.10 mL Reagent F (DTNB)
-
-
Mix by inversion and equilibrate to 30°C.
-
Monitor the absorbance at 412 nm (A₄₁₂) until constant.
-
Initiate the reaction by adding 0.10 mL of the Enzyme Solution.
-
Immediately mix and record the increase in A₄₁₂ for about 5 minutes.
-
Determine the ΔA₄₁₂/min from the linear rate.
-
Run a blank reaction without glyoxylate to correct for any non-specific acetyl-CoA hydrolysis.
-
-
Calculation of Activity:
-
One unit of MS activity is defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of acetyl-CoA per minute at pH 8.0 and 30°C. The molar extinction coefficient of TNB²⁻ at 412 nm (13,600 M⁻¹cm⁻¹) is used for the calculation.
-
The activity of Ccr can be assayed by monitoring the consumption of NADPH at 340 nm.
-
Principle:
-
Crotonyl-CoA + CO₂ + NADPH + H⁺ --(Ccr)--> (2S)-Ethylmalonyl-CoA + NADP⁺
-
-
Reagents:
-
Assay Buffer: 100 mM Na₂HPO₄, pH 7.9
-
10 mM NADPH
-
20 mM Crotonyl-CoA
-
500 mM NaHCO₃
-
Carbonic Anhydrase (optional, to ensure rapid equilibrium between CO₂ and HCO₃⁻)
-
Enzyme Solution: Purified Ccr
-
-
Procedure:
-
In a cuvette, combine the following to a final volume of 1 mL:
-
Assay Buffer
-
1 mM NADPH
-
1.5 mM Crotonyl-CoA
-
50 mM NaHCO₃
-
0.7 µM Carbonic Anhydrase (if used)
-
-
Equilibrate to 30°C.
-
Initiate the reaction by adding the Ccr enzyme.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the rate of NADPH oxidation from the linear portion of the curve.
-
-
Calculation of Activity:
-
The molar extinction coefficient of NADPH at 340 nm (6,220 M⁻¹cm⁻¹) is used to calculate the rate of reaction.
-
13C-Metabolic Flux Analysis (MFA)
13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.
-
General Protocol Outline:
-
Isotopic Labeling: Cultivate cells in a defined medium containing a ¹³C-labeled substrate (e.g., [1,2-¹³C]acetate or [U-¹³C]acetate). The labeling is typically carried out until an isotopic steady state is reached.
-
Quenching and Extraction: Rapidly quench metabolic activity (e.g., with cold methanol) and extract metabolites.
-
Sample Preparation: For analysis of proteinogenic amino acids, cell pellets are hydrolyzed.
-
Mass Spectrometry: Analyze the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids) using GC-MS or LC-MS/MS.
-
Computational Modeling: Use specialized software to fit the experimentally determined mass isotopomer distributions to a metabolic model of the organism's central carbon metabolism. This process estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.
-
Conclusion
The glyoxylate cycle and the this compound pathway represent two distinct and elegant solutions for the assimilation of acetyl-CoA. While the glyoxylate cycle is a compact, cyclic pathway deeply integrated with the TCA cycle, the EMC pathway is a longer, linear route with unique enzymatic reactions. The choice of pathway has significant implications for an organism's carbon metabolism, energy efficiency, and adaptability to different growth substrates. For researchers in metabolic engineering, the enzymes of the EMC pathway offer a rich source of novel biocatalysts for the production of value-added chemicals.[6] For those in drug development, the essentiality of these pathways in many pathogenic microorganisms, and their absence in mammals, makes them attractive targets for the development of new antimicrobial agents. A thorough understanding of the quantitative and regulatory aspects of these pathways, facilitated by the experimental approaches detailed in this guide, is paramount for harnessing their full potential.
References
- 1. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]
- 10. Acetyl-CoA carboxylase regulates global histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Ethylmalonyl-CoA Pathway: A Core Metabolic Hub with Biotechnological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The ethylmalonyl-CoA (EMC) pathway represents a crucial carbon assimilation route in numerous microorganisms, serving as an alternative to the canonical glyoxylate (B1226380) cycle for the replenishment of TCA cycle intermediates from two-carbon compounds like acetyl-CoA. This pathway is not only of fundamental biological importance for the metabolic flexibility of bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens, but it also holds significant promise for biotechnological applications, including the production of biofuels and specialty chemicals. This technical guide provides a comprehensive overview of the EMC pathway, detailing its core enzymatic steps, biological roles, and key quantitative data. Furthermore, it offers detailed experimental protocols for the study of this pathway and visualizes its intricate network through signaling pathway diagrams.
Biological Significance of the Ethylmalonyl-CoA Pathway
The ethylmalonyl-CoA pathway is a central metabolic route for the assimilation of acetyl-CoA in many bacteria that lack the key enzyme of the glyoxylate cycle, isocitrate lyase.[1][2] Its primary function is to convert acetyl-CoA into key metabolic precursors, such as glyoxylate and succinyl-CoA, which are essential for biomass synthesis.[3]
Key Roles:
-
Alternative to the Glyoxylate Cycle: In organisms like Rhodobacter sphaeroides and Methylobacterium extorquens, the EMC pathway is the primary mechanism for growth on C2 compounds such as acetate (B1210297).[1][3]
-
C1 Metabolism: In methylotrophic bacteria like M. extorquens, the EMC pathway is integrated with the serine cycle for the assimilation of C1 compounds like methanol. It is essential for regenerating glyoxylate from acetyl-CoA, a product of the serine cycle, to maintain the cycle's operation.[3][4]
-
Precursor for Biosynthesis: The pathway supplies precursors for various biosynthetic processes. For instance, in Streptomyces species, ethylmalonyl-CoA can serve as a building block for the synthesis of polyketide antibiotics.[1][5]
-
Redox Balance: The operation of the EMC pathway involves both reductive and oxidative steps, contributing to the overall redox homeostasis of the cell.
The pathway is characterized by a series of unique CoA-ester intermediates, including ethylmalonyl-CoA, methylsuccinyl-CoA, and mesaconyl-CoA, and is catalyzed by a distinctive set of enzymes.[6] The key enzyme, and a marker for the presence of the pathway, is crotonyl-CoA carboxylase/reductase (Ccr), which catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA.[1][7]
Core Enzymatic Reactions of the Ethylmalonyl-CoA Pathway
The ethylmalonyl-CoA pathway is a complex sequence of reactions that can be conceptually divided into several key stages. The pathway begins with the condensation of two acetyl-CoA molecules and culminates in the production of glyoxylate and succinyl-CoA.
The central steps of the pathway are as follows:
-
Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, catalyzed by β-ketothiolase .
-
Reduction to (R)-3-hydroxybutyryl-CoA: Acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase .
-
Dehydration to crotonyl-CoA: (R)-3-hydroxybutyryl-CoA is dehydrated to crotonyl-CoA by crotonase .
-
Reductive carboxylation to (2S)-ethylmalonyl-CoA: Crotonyl-CoA is reductively carboxylated to (2S)-ethylmalonyl-CoA by the key enzyme crotonyl-CoA carboxylase/reductase (Ccr) , utilizing NADPH and CO2.[1][5]
-
Epimerization to (2R)-ethylmalonyl-CoA: (2S)-ethylmalonyl-CoA is epimerized to this compound by ethylmalonyl-CoA/methylmalonyl-CoA epimerase .
-
Rearrangement to (2S)-methylsuccinyl-CoA: this compound is rearranged to (2S)-methylsuccinyl-CoA by the vitamin B12-dependent ethylmalonyl-CoA mutase .[3][8]
-
Oxidation to mesaconyl-CoA: (2S)-methylsuccinyl-CoA is oxidized to mesaconyl-CoA by methylsuccinyl-CoA dehydrogenase .
-
Hydration to (2R,3S)-β-methylmalyl-CoA: Mesaconyl-CoA is hydrated to form (2R,3S)-β-methylmalyl-CoA by mesaconyl-CoA hydratase .
-
Cleavage to glyoxylate and propionyl-CoA: (2R,3S)-β-methylmalyl-CoA is cleaved into glyoxylate and propionyl-CoA by β-methylmalyl-CoA lyase .
-
Carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA: Propionyl-CoA is carboxylated to (S)-methylmalonyl-CoA by propionyl-CoA carboxylase .
-
Epimerization to (R)-methylmalonyl-CoA: (S)-methylmalonyl-CoA is epimerized to (R)-methylmalonyl-CoA.
-
Rearrangement to succinyl-CoA: (R)-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent methylmalonyl-CoA mutase .
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for key enzymes of the ethylmalonyl-CoA pathway.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol·min-1·mg-1 protein) | Reference(s) |
| Crotonyl-CoA Carboxylase/Reductase (Ccr) | Rhodobacter sphaeroides | Crotonyl-CoA | 400 | N/A | 700 (photoheterotrophically grown with acetate) | [5] |
| NADPH | 700 | N/A | N/A | [5] | ||
| HCO3- | 14,000 | N/A | N/A | [5] | ||
| Ethylmalonyl-CoA Mutase (Ecm) | Methylobacterium extorquens AM1 | This compound | N/A | N/A | 12 (minimal activity for growth) | [3] |
| β-Ketothiolase (PhaA) | Methylobacterium extorquens AM1 | Acetyl-CoA | N/A | N/A | ~500 (methanol-grown) | [9] |
| Acetoacetyl-CoA Reductase (PhaB) | Methylobacterium extorquens AM1 | Acetoacetyl-CoA | N/A | N/A | ~1000 (methanol-grown) | [9] |
| Crotonase (CroR) | Methylobacterium extorquens AM1 | Crotonyl-CoA | N/A | N/A | ~2000 (methanol-grown) | [9] |
| Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase (Epi) | Methylobacterium extorquens AM1 | (2S)-Ethylmalonyl-CoA | N/A | N/A | ~400 (methanol-grown) | [9] |
| Methylsuccinyl-CoA Dehydrogenase (Msd) | Methylobacterium extorquens AM1 | (2S)-Methylsuccinyl-CoA | N/A | N/A | ~100 (methanol-grown) | [9] |
| Mesaconyl-CoA Hydratase (Mcd) | Methylobacterium extorquens AM1 | Mesaconyl-CoA | N/A | N/A | ~200 (methanol-grown) | [9] |
| Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1) | Methylobacterium extorquens AM1 | β-Methylmalyl-CoA | N/A | N/A | ~50 (methanol-grown) | [9] |
N/A: Data not available in the searched literature.
Metabolic Flux Analysis
Metabolic flux analysis using 13C-labeled substrates has been instrumental in quantifying the in vivo activity of the EMC pathway.
| Organism | Growth Substrate | Pathway | Relative Flux (%) | Key Findings | Reference(s) |
| Methylobacterium extorquens AM1 | Acetate | EMC Pathway (Assimilation) | Major flux | Acetyl-CoA oxidation occurs predominantly via the TCA cycle, while assimilation is through the EMC pathway. | [1][10] |
| TCA Cycle (Oxidation) | Major flux | [1][10] | |||
| Methylobacterium extorquens AM1 | Methanol | EMC Pathway (Glyoxylate Regeneration) | 25 ± 1 | The EMC pathway is almost exclusively responsible for glyoxylate regeneration. | [4] |
| Serine Cycle | Tightly linked with the EMC pathway. | [4] |
Experimental Protocols
Enzyme Assay for Crotonyl-CoA Carboxylase/Reductase (Ccr)
This protocol is adapted from the spectrophotometric assay used for Rhodobacter sphaeroides Ccr.[5]
Principle: The activity of Ccr is determined by monitoring the crotonyl-CoA and bicarbonate-dependent oxidation of NADPH at 340 nm.
Reagents:
-
1 M Tris-HCl buffer, pH 7.8
-
100 mM Crotonyl-CoA
-
10 mM NADPH
-
1 M NaHCO3
-
Purified Ccr enzyme or cell-free extract
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture (final volume 1 mL) in a cuvette containing:
-
100 µL of 1 M Tris-HCl, pH 7.8 (final concentration: 100 mM)
-
20 µL of 100 mM Crotonyl-CoA (final concentration: 2 mM)
-
50 µL of 10 mM NADPH (final concentration: 0.5 mM)
-
Sufficient nuclease-free water to bring the volume to 900 µL.
-
-
Add the enzyme sample (purified Ccr or cell-free extract) to the reaction mixture.
-
Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 100 µL of 1 M NaHCO3 (final concentration: 100 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer. Record the absorbance every 30 seconds for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1 cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.
LC-MS/MS Method for Quantification of Ethylmalonyl-CoA Pathway Intermediates
This protocol provides a general framework for the detection and quantification of CoA esters by LC-MS/MS, based on methodologies described in the literature.[4][11]
Principle: Cellular metabolites are extracted and separated by liquid chromatography, followed by detection and quantification using tandem mass spectrometry.
Materials:
-
Cell culture of the organism of interest grown under desired conditions.
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Internal standards (e.g., 13C-labeled CoA esters)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)
-
Reversed-phase C18 column
Procedure:
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by adding the cell culture to a cold quenching solution.
-
Harvest the cells by centrifugation at a low temperature.
-
Extract the metabolites by adding a cold extraction solvent containing internal standards.
-
Vortex vigorously and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the metabolite extract onto the reversed-phase C18 column.
-
Separate the CoA esters using a gradient of mobile phases (e.g., an aqueous solution with a weak acid like formic acid and an organic solvent like acetonitrile).
-
Detect the CoA esters using the mass spectrometer in multiple reaction monitoring (MRM) mode. For each CoA ester, specific precursor-to-product ion transitions should be monitored for quantification and confirmation.
-
-
Data Analysis:
-
Generate standard curves for each CoA ester using authentic standards.
-
Quantify the concentration of each intermediate in the samples by comparing their peak areas to the standard curves and normalizing to the internal standard and cell biomass.
-
13C Metabolic Flux Analysis
This protocol outlines the general workflow for conducting a 13C metabolic flux analysis experiment.[4][12]
Principle: Cells are grown on a 13C-labeled substrate. The distribution of 13C isotopes in key metabolites (often proteinogenic amino acids) is measured by MS or NMR. This labeling information is then used in a computational model to estimate the intracellular metabolic fluxes.
Workflow:
-
Isotopic Labeling Experiment:
-
Grow the microorganism in a defined medium with a 13C-labeled substrate (e.g., [1,2-13C]glucose, [U-13C]acetate) until isotopic and metabolic steady state is reached.
-
Harvest the cells during the exponential growth phase.
-
-
Sample Preparation and Analysis:
-
Hydrolyze the protein content of the cells to release amino acids.
-
Derivatize the amino acids for analysis by GC-MS or analyze them directly by LC-MS/MS.
-
Measure the mass isotopomer distributions of the amino acids.
-
-
Metabolic Flux Calculation:
-
Construct a stoichiometric model of the organism's central carbon metabolism, including the EMC pathway.
-
Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model.
-
The software will then calculate the best-fit values for the intracellular metabolic fluxes.
-
Visualizations
The Core Ethylmalonyl-CoA Pathway
Caption: The enzymatic steps of the core Ethylmalonyl-CoA pathway.
Integration of the Ethylmalonyl-CoA Pathway with Central Metabolism
Caption: Integration of the EMC pathway with other central metabolic routes.
Experimental Workflow for 13C Metabolic Flux Analysis
Caption: A generalized workflow for 13C Metabolic Flux Analysis.
Conclusion
The ethylmalonyl-CoA pathway is a testament to the metabolic versatility of microorganisms. Its role extends beyond a simple alternative to the glyoxylate cycle, being intricately woven into C1 metabolism and the production of secondary metabolites. The unique enzymes and intermediates of this pathway present exciting opportunities for metabolic engineering and the development of novel biotechnological processes. A thorough understanding of its regulation, kinetics, and in vivo operation, facilitated by the experimental approaches detailed in this guide, is paramount for harnessing its full potential in scientific research and industrial applications. As research in this area continues, the EMC pathway is poised to become an increasingly important target for the development of sustainable and innovative bio-based solutions.
References
- 1. The ethylmalonyl-CoA pathway is used in place of the glyoxylate cycle by Methylobacterium extorquens AM1 during growth on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of Ethylmalonyl-CoA and its Enzymatic Conversions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylmalonyl-coenzyme A (ethylmalonyl-CoA) is a critical intermediate in novel metabolic pathways, including the ethylmalonyl-CoA pathway for acetyl-CoA assimilation, which serves as an alternative to the glyoxylate (B1226380) cycle in many microorganisms. The stereochemistry of ethylmalonyl-CoA and the stereospecificity of the enzymes involved in its formation and subsequent conversion are paramount to the efficiency and regulation of these metabolic routes. This technical guide provides a comprehensive overview of the stereochemical aspects of ethylmalonyl-CoA, detailing the enzymatic reactions it undergoes, presenting key quantitative data, outlining experimental protocols for its study, and visualizing the associated metabolic pathways. This document is intended to be a valuable resource for researchers in biochemistry, microbiology, and drug development who are investigating these unique metabolic pathways and their potential applications.
Introduction
The metabolism of two-carbon compounds, such as acetate, is fundamental for the biosynthesis of cellular constituents. While the glyoxylate cycle is a well-established pathway for this purpose, many bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens, utilize the ethylmalonyl-CoA pathway.[1][2] This pathway involves a series of unique enzymatic reactions centered around the C5-dicarboxylic acid thioester, ethylmalonyl-CoA. Understanding the precise stereochemistry of ethylmalonyl-CoA and the stereospecific nature of the enzymes that produce and consume it is crucial for elucidating the pathway's mechanism, regulation, and potential for biotechnological exploitation.[2]
This guide will delve into the core aspects of ethylmalonyl-CoA stereochemistry, focusing on its primary enzymatic conversions: the formation from crotonyl-CoA and its decarboxylation to butyryl-CoA.
Stereochemistry of Ethylmalonyl-CoA
Ethylmalonyl-CoA possesses a chiral center at the C2 position of the ethylmalonyl moiety. Therefore, it can exist as two stereoisomers: (2S)-ethylmalonyl-CoA and (2R)-ethylmalonyl-CoA. The biological activity and metabolic fate of ethylmalonyl-CoA are strictly dependent on its stereochemical configuration, with enzymes demonstrating high stereospecificity for one isomer over the other.
Enzymatic Conversions of Ethylmalonyl-CoA
Formation of (2S)-Ethylmalonyl-CoA by Crotonyl-CoA Carboxylase/Reductase (CCR)
The key enzyme responsible for the synthesis of ethylmalonyl-CoA in the ethylmalonyl-CoA pathway is crotonyl-CoA carboxylase/reductase (CCR).[3] This enzyme catalyzes the NADPH-dependent reductive carboxylation of (E)-crotonyl-CoA to (2S)-ethylmalonyl-CoA.[4]
The stereochemical course of this reaction has been elucidated in detail. The pro-(4R) hydrogen of NADPH is transferred to the re face of the C3 position of crotonyl-CoA. Concurrently, carbon dioxide is incorporated in an anti fashion at the C2 atom, also on the re face, resulting in the formation of (2S)-ethylmalonyl-CoA.[4]
Decarboxylation of Ethylmalonyl-CoA by Ethylmalonyl-CoA Decarboxylase (ECHDC1)
In mammals, a "metabolite proofreading" enzyme, ethylmalonyl-CoA decarboxylase (encoded by the ECHDC1 gene), has been identified. This enzyme catalyzes the decarboxylation of ethylmalonyl-CoA to butyryl-CoA.[5] This reaction is important for detoxifying cells from the accidental formation of ethylmalonyl-CoA by promiscuous activities of other carboxylases. The enzyme shows a strong preference for the (S)-isomer of ethylmalonyl-CoA.[5]
Data Presentation
The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of ethylmalonyl-CoA. It is important to note that specific intracellular concentrations for ethylmalonyl-CoA and its pathway intermediates are not well-established in the literature. However, studies on related acyl-CoAs, such as acetyl-CoA and malonyl-CoA in E. coli, have reported intracellular concentrations ranging from 20 to 600 µM and 4 to 90 µM, respectively.[6][7]
Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase (CCR) from Rhodobacter sphaeroides
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference(s) |
| (E)-Crotonyl-CoA (reductive carboxylation) | 0.4 | 130 | 104 | [4] |
| NADPH (reductive carboxylation) | 0.7 | - | - | [4] |
| CO2 | 0.2 | - | - | [4] |
| (2S)-Ethylmalonyl-CoA (oxidative decarboxylation) | 0.2 | 12 | - | [4] |
| Acryloyl-CoA (reductive carboxylation) | 0.5 | - | - | [4] |
| (E)-Crotonyl-CoA (reduction to butanoyl-CoA) | 0.2 | 10 | - | [4] |
Table 2: Kinetic Properties of Recombinant Human Ethylmalonyl-CoA Decarboxylase (ECHDC1)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| (S)-Ethylmalonyl-CoA | 1.8 | 1.5 | 8.3 x 105 | [5] |
| (S)-Methylmalonyl-CoA | 200 | 0.2 | 1.0 x 103 | [5] |
Experimental Protocols
Assay for Crotonyl-CoA Carboxylase/Reductase (CCR) Activity
This protocol is based on a continuous spectrophotometric assay that monitors the oxidation of NADPH.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
(E)-Crotonyl-CoA solution (10 mM)
-
NADPH solution (10 mM)
-
Sodium bicarbonate (NaHCO3) solution (1 M)
-
Purified CCR enzyme or cell-free extract
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
850 µL Assay Buffer
-
50 µL NaHCO3 solution (final concentration 50 mM)
-
20 µL (E)-Crotonyl-CoA solution (final concentration 0.2 mM)
-
Enzyme solution (e.g., 1-5 µg of purified enzyme or an appropriate amount of cell-free extract)
-
-
Incubate the mixture for 2 minutes at 30°C to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of NADPH solution (final concentration 0.2 mM).
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the CCR activity.
-
Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).
Assay for Ethylmalonyl-CoA Decarboxylase (ECHDC1) Activity
This protocol describes a radioactive assay to measure the decarboxylation of [14C]ethylmalonyl-CoA.
Materials:
-
Assay Buffer: 20 mM HEPES, pH 7.1, 1 mM MgCl2
-
[1-14C]Ethylmalonyl-CoA (specific activity and concentration to be determined)
-
Purified ECHDC1 enzyme or tissue homogenate
-
10% (w/v) Trichloroacetic acid (TCA)
-
Scintillation vials and scintillation cocktail
Procedure:
-
Prepare the [14C]ethylmalonyl-CoA substrate by enzymatic synthesis from butyryl-CoA and [14C]bicarbonate using propionyl-CoA carboxylase. Purify the product using anion-exchange chromatography.
-
In a microcentrifuge tube, prepare the reaction mixture:
-
Assay Buffer to a final volume of 100 µL
-
[14C]Ethylmalonyl-CoA (e.g., 8000 cpm)
-
Enzyme solution (purified enzyme or diluted tissue homogenate)
-
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Transfer the mixture to a scintillation vial.
-
Incubate at 37°C for 30 minutes with gentle agitation to allow the released 14CO2 to escape.
-
Add scintillation cocktail and measure the remaining non-volatile radioactivity using a scintillation counter.
-
A control reaction without enzyme should be run in parallel to account for spontaneous decarboxylation.
-
The enzyme activity is calculated from the decrease in radioactivity compared to the control.
Quantification of Ethylmalonyl-CoA by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of ethylmalonyl-CoA and other acyl-CoA thioesters.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
-
Extraction Solvent: Acetonitrile with 0.1% formic acid
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
C18 reverse-phase HPLC column
-
Ethylmalonyl-CoA standard
-
Internal standard (e.g., 13C-labeled acyl-CoA)
Procedure:
-
Sample Preparation (Cell or Tissue Extraction):
-
Quench metabolism by rapidly adding the biological sample to a cold extraction solvent (e.g., -20°C acetonitrile).
-
Homogenize the sample (e.g., by sonication or bead beating).
-
Add the internal standard.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
HPLC Separation:
-
Inject the extracted sample onto the C18 column.
-
Elute the acyl-CoAs using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic acyl-CoAs.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for ethylmalonyl-CoA will be its [M+H]+ ion. Select a specific product ion for monitoring the transition.
-
Develop an MRM method that includes the precursor and product ion transitions for ethylmalonyl-CoA and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the ethylmalonyl-CoA standard.
-
Quantify the amount of ethylmalonyl-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Metabolic Pathways
Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation.
Caption: Key Enzymatic Conversions of Ethylmalonyl-CoA.
Experimental Workflow
Caption: Workflow for Quantification of Ethylmalonyl-CoA by HPLC-MS/MS.
Conclusion
The study of ethylmalonyl-CoA and its enzymatic conversions is a rapidly evolving field with significant implications for our understanding of microbial metabolism and its potential for biotechnological applications. The stereospecificity of the enzymes involved highlights the intricate molecular recognition that governs metabolic pathways. This technical guide provides a foundational resource for researchers, offering a consolidated source of information on the stereochemistry, enzymatic kinetics, and analytical methodologies pertinent to ethylmalonyl-CoA. Further research, particularly in quantifying the in vivo concentrations of ethylmalonyl-CoA pathway intermediates, will be crucial for developing comprehensive kinetic models and for the rational engineering of these pathways for the production of valuable chemicals and biofuels.
References
- 1. pnas.org [pnas.org]
- 2. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethylmalonyl-CoA pathway | biochemistry | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of Ethylmalonyl-CoA Mutase in Carbon Skeleton Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylmalonyl-CoA mutase is a key enzyme in the ethylmalonyl-CoA (EMC) pathway, an alternative to the glyoxylate (B1226380) cycle for acetyl-CoA assimilation in a variety of microorganisms. This coenzyme B12-dependent enzyme catalyzes a complex carbon skeleton rearrangement, converting (2R)-ethylmalonyl-CoA to (2S)-methylsuccinyl-CoA. This technical guide provides a comprehensive overview of the function, mechanism, and experimental analysis of ethylmalonyl-CoA mutase. Detailed experimental protocols for enzyme purification, activity assays, and metabolomic analysis are presented, along with a summary of its kinetic properties. The intricate catalytic mechanism, involving a radical-based rearrangement, is elucidated through diagrams and descriptions. This document serves as a valuable resource for researchers in microbiology, enzymology, and metabolic engineering, as well as for professionals in drug development targeting microbial metabolic pathways.
Introduction
Many microorganisms, particularly those lacking the key enzymes of the glyoxylate cycle, utilize the ethylmalonyl-CoA (EMC) pathway for the assimilation of C2 compounds like acetate.[1][2] This pathway is crucial for converting acetyl-CoA into essential precursor metabolites for biosynthesis.[1][3] At the heart of the EMC pathway lies ethylmalonyl-CoA mutase (Ecm), a fascinating enzyme that catalyzes a chemically challenging carbon skeleton rearrangement.[4]
Ecm belongs to the family of coenzyme B12-dependent isomerases and facilitates the reversible conversion of this compound to (2S)-methylsuccinyl-CoA.[4][5] This intramolecular rearrangement is a critical step in the pathway, enabling the downstream synthesis of key intermediates such as glyoxylate and succinyl-CoA.[2] Understanding the function and mechanism of ethylmalonyl-CoA mutase is not only fundamental to microbial physiology but also holds potential for biotechnological applications, including the production of valuable chemicals and the development of novel antimicrobial agents.[3] This guide provides an in-depth exploration of the core functions of ethylmalonyl-CoA mutase, supported by detailed experimental methodologies and data.
Enzymatic Function and Metabolic Context
Ethylmalonyl-CoA mutase is a central player in the EMC pathway, which operates in various bacteria, including the photosynthetic bacterium Rhodobacter sphaeroides and the methylotroph Methylobacterium extorquens.[2][3] The pathway's primary role is to replenish C4 dicarboxylic acids that are withdrawn from the central carbon metabolism for biosynthesis when the organism is growing on C2 compounds.
The reaction catalyzed by ethylmalonyl-CoA mutase is a reversible 1,2-rearrangement of a carboxyl group. This is a radical-based reaction that depends on the presence of adenosylcobalamin (a form of vitamin B12) as a cofactor.[4] The enzyme is highly specific for its substrate, this compound, exhibiting minimal activity with its isomer, methylmalonyl-CoA.[4][6] This specificity ensures the directional flow of metabolites through the EMC pathway.
The Ethylmalonyl-CoA Pathway
The EMC pathway is a complex metabolic route that involves several unique enzymatic steps. The pathway initiates with the carboxylation of crotonyl-CoA to ethylmalonyl-CoA, which is then converted to methylsuccinyl-CoA by the action of ethylmalonyl-CoA mutase. Subsequent reactions lead to the formation of mesaconyl-CoA, and ultimately to the cleavage of β-methylmalyl-CoA to yield glyoxylate and propionyl-CoA. The glyoxylate can then be used to replenish the TCA cycle, while propionyl-CoA is further metabolized.
Catalytic Mechanism of Carbon Skeleton Rearrangement
The carbon skeleton rearrangement catalyzed by ethylmalonyl-CoA mutase is a sophisticated process that relies on the generation of radical intermediates, a hallmark of coenzyme B12-dependent enzymes. The mechanism is believed to be analogous to that of the well-studied methylmalonyl-CoA mutase.[5]
The catalytic cycle can be broken down into the following key steps:
-
Homolytic Cleavage of Coenzyme B12: The reaction is initiated by the homolytic cleavage of the carbon-cobalt bond of adenosylcobalamin, generating a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species.
-
Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C2 carbon of this compound, forming 5'-deoxyadenosine (B1664650) and a substrate radical.
-
Radical Rearrangement: The substrate radical undergoes a rearrangement where the thioester group migrates to the adjacent carbon, resulting in the formation of a methylsuccinyl-CoA radical.
-
Hydrogen Re-abstraction: The newly formed product radical abstracts a hydrogen atom from the methyl group of 5'-deoxyadenosine, regenerating the 5'-deoxyadenosyl radical and forming the product, (2S)-methylsuccinyl-CoA.
-
Reformation of the Co-C Bond: The 5'-deoxyadenosyl radical recombines with cob(II)alamin to reform the active adenosylcobalamin cofactor, completing the catalytic cycle.
Quantitative Data
The kinetic parameters of ethylmalonyl-CoA mutase have been determined for the enzyme from Rhodobacter sphaeroides. These values provide insight into the enzyme's efficiency and substrate affinity.
| Parameter | Value | Substrate | Organism | Reference |
| Km | 60 µM | This compound | Rhodobacter sphaeroides | [3] |
| Vmax | 7 µmol/min/mg | This compound | Rhodobacter sphaeroides | [3] |
| Relative Activity | 0.2% | Methylmalonyl-CoA | Rhodobacter sphaeroides | [6] |
Experimental Protocols
Heterologous Expression and Purification of Recombinant Ethylmalonyl-CoA Mutase
This protocol describes a general method for the expression and purification of recombinant ethylmalonyl-CoA mutase, adapted from procedures for other coenzyme B12-dependent mutases. The specific conditions may require optimization for the particular expression system and construct used.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the ethylmalonyl-CoA mutase gene.
-
Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mM PMSF).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol).
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the his-tagged ethylmalonyl-CoA mutase with elution buffer.
-
Collect the fractions containing the purified protein.
-
Dialyze the purified protein against dialysis buffer to remove imidazole and for storage.
-
Assess the purity of the enzyme by SDS-PAGE.
-
Enzyme Activity Assay
The activity of ethylmalonyl-CoA mutase can be determined by monitoring the conversion of ethylmalonyl-CoA to methylsuccinyl-CoA. This can be achieved using a variety of methods, including HPLC or LC-MS/MS to separate and quantify the substrate and product. The following is a general protocol that can be adapted for specific instrumentation.
Materials:
-
Purified ethylmalonyl-CoA mutase.
-
This compound (substrate).
-
Adenosylcobalamin (coenzyme B12).
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).
-
Quenching solution (e.g., perchloric acid or formic acid).
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, adenosylcobalamin, and the purified enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the enzyme to become fully active.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the substrate, this compound.
-
Incubate the reaction at the set temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution.
-
-
Analysis:
-
Clarify the quenched reaction mixture by centrifugation.
-
Analyze the supernatant by HPLC or LC-MS/MS to separate and quantify the amounts of ethylmalonyl-CoA and methylsuccinyl-CoA.
-
Calculate the enzyme activity based on the amount of product formed over time.
-
Metabolomic Analysis of the Ethylmalonyl-CoA Pathway
13C-based metabolic flux analysis is a powerful technique to study the in vivo activity of metabolic pathways, including the EMC pathway. This involves feeding the microorganisms a 13C-labeled substrate and tracing the incorporation of the label into downstream metabolites.
Materials:
-
Microorganism of interest.
-
Defined growth medium.
-
13C-labeled substrate (e.g., [1,2-13C]acetate).
-
Quenching solution (e.g., cold methanol).
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
LC-MS/MS system.
Procedure:
-
13C-Labeling Experiment:
-
Grow the microorganism in a defined medium to a specific growth phase.
-
Introduce the 13C-labeled substrate into the culture.
-
Collect cell samples at different time points.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench the metabolic activity of the collected cells by adding a cold quenching solution.
-
Extract the intracellular metabolites using a suitable extraction solvent.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an LC-MS/MS system capable of separating and detecting the various CoA esters and other intermediates of the EMC pathway.
-
Determine the mass isotopomer distributions of the target metabolites.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use the mass isotopomer distribution data to calculate the metabolic fluxes through the EMC pathway using appropriate metabolic modeling software.[7]
-
Conclusion
Ethylmalonyl-CoA mutase is a vital enzyme that performs a remarkable carbon skeleton rearrangement, central to the carbon metabolism of numerous microorganisms. Its coenzyme B12-dependent radical mechanism highlights the elegance and complexity of enzymatic catalysis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important enzyme and the metabolic pathway in which it operates. A deeper understanding of ethylmalonyl-CoA mutase will undoubtedly open new avenues for biotechnological innovation and the development of targeted therapeutic strategies.
References
- 1. Ethylmalonyl-CoA mutase from Rhodobacter sphaeroides defines a new subclade of coenzyme B12-dependent acyl-CoA mutases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Heterologous Expression of Correctly Assembled Methylamine Dehydrogenase in Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]
The Central Role of Crotonyl-CoA Carboxylase/Reductase in (2R)-Ethylmalonyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonyl-CoA Carboxylase/Reductase (CCR) is a key enzyme in the ethylmalonyl-CoA (EMC) pathway, a metabolic route essential for acetyl-CoA assimilation in various microorganisms lacking a functional glyoxylate (B1226380) cycle. This enzyme catalyzes the reductive carboxylation of crotonyl-CoA to produce (2S)-ethylmalonyl-CoA, a crucial step in a pathway that facilitates the synthesis of C4 and C5 dicarboxylic acids from C2 units.[1][2] The EMC pathway and its core enzyme, CCR, are of significant interest in metabolic engineering and as potential targets for antimicrobial drug development. This technical guide provides an in-depth overview of the role of CCR in (2R)-ethylmalonyl-CoA synthesis, including detailed experimental protocols, quantitative data on enzyme kinetics, and visual representations of the underlying biochemical processes.
Introduction
Many bacteria, including important pathogens and industrial microorganisms, utilize the ethylmalonyl-CoA (EMC) pathway as an alternative to the glyoxylate cycle for the assimilation of acetyl-CoA.[1][3] This pathway is central to their ability to grow on C1 and C2 carbon sources.[4][5] The enzyme Crotonyl-CoA Carboxylase/Reductase (CCR) is the lynchpin of the EMC pathway, catalyzing a unique reductive carboxylation reaction.[2][3] This reaction involves the conversion of crotonyl-CoA, using CO2 and NADPH as co-substrates, into (2S)-ethylmalonyl-CoA.[2][3] Subsequent enzymatic steps, including the action of an epimerase, lead to the formation of this compound, a key intermediate in the EMC pathway. This guide will delve into the mechanistic details of CCR, provide practical experimental methodologies, and present collated quantitative data to serve as a comprehensive resource for researchers in the field.
The Ethylmalonyl-CoA Pathway and the Role of CCR
The EMC pathway is a complex metabolic network that ultimately converts two molecules of acetyl-CoA and two molecules of CO2 into one molecule each of succinyl-CoA and glyoxylate.[4] The pathway is initiated by the condensation of two acetyl-CoA molecules. The key, committing step is the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA, catalyzed by CCR.[2][3] An epimerase then converts (2S)-ethylmalonyl-CoA to this compound, which is subsequently rearranged to methylsuccinyl-CoA by ethylmalonyl-CoA mutase.
Reaction Mechanism of Crotonyl-CoA Carboxylase/Reductase
The reaction catalyzed by CCR is a two-step process. First, a hydride is transferred from NADPH to the β-carbon of crotonyl-CoA, forming a reactive enolate intermediate.[6][7] Subsequently, this enolate attacks a molecule of CO2 at its α-carbon, resulting in the formation of (2S)-ethylmalonyl-CoA.[6][7] In the absence of CO2, the enolate intermediate can be protonated by a solvent molecule to yield butyryl-CoA, although this reaction occurs at a much lower rate, indicating that the carboxylation is the physiologically relevant reaction.[1][8]
The stereochemistry of the reaction is highly specific. The pro-(4R) hydrogen of NADPH is transferred to the re face of the C3 position of crotonyl-CoA.[9] The incorporation of carbon dioxide at the C2 atom also occurs in an anti fashion.[9]
Quantitative Data
The kinetic properties of CCR have been characterized in several organisms. The following tables summarize the available quantitative data for key kinetic parameters.
Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase (Reductive Carboxylation)
| Organism | Vmax (U/mg) | Apparent Km (Crotonyl-CoA) | Apparent Km (NADPH) | Apparent Km (HCO3-) | Reference |
| Rhodobacter sphaeroides | 40 | 0.4 mM | 0.7 mM | 14 mM | [2] |
| Kitasatospora setae | Not specified | Not specified | Not specified | Not specified | [10] |
| Streptomyces collinus | Not specified | 0.2 mM | Not determined | Not specified | [11] |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Table 2: Substrate Specificity of Crotonyl-CoA Carboxylase/Reductase from Rhodobacter sphaeroides
| Substrate | Relative Specific Activity (%) | Reference |
| Crotonyl-CoA | 100 | [1] |
| Acryloyl-CoA | 40 | [1] |
Experimental Protocols
This section provides detailed methodologies for the purification of CCR, the assay of its enzymatic activity, and the analysis of its products.
Purification of Recombinant Crotonyl-CoA Carboxylase/Reductase
This protocol is adapted from the purification of heterologously produced CCR from Rhodobacter sphaeroides in E. coli.[12]
A. Preparation of Cell Extract:
-
Suspend frozen E. coli cells expressing the CCR gene in a twofold volume of 20 mM Tris·HCl buffer (pH 7.9) containing 0.1 mg/mL DNase I.
-
Lyse the cells by passing the suspension twice through a French pressure cell at 137 MPa.
-
Clarify the lysate by ultracentrifugation at 100,000 x g.
B. Chromatography:
-
Load the supernatant onto a DEAE-Sepharose column equilibrated with 20 mM Tris·HCl (pH 7.9).
-
Elute the protein with a linear gradient of NaCl in the same buffer.
-
Pool the active fractions and apply them to a Cibacron Blue-agarose column equilibrated with 20 mM Tris·HCl (pH 7.9).
-
Elute the CCR protein with a salt gradient.
-
Assess the purity of the final preparation by SDS-PAGE.
Enzyme Activity Assays
A. Spectrophotometric Assay: [12] This assay measures the crotonyl-CoA-dependent oxidation of NADPH.
-
Prepare a reaction mixture (0.2 mL) containing:
-
100 mM Tris·HCl buffer (pH 7.9)
-
4 mM NADPH
-
2 mM crotonyl-CoA
-
1–5 µg of purified CCR or an appropriate amount of cell extract.
-
-
Initiate the reaction by adding 33 mM KHCO3 or NaHCO3.
-
Monitor the decrease in absorbance at 360 nm (εNADPH = 3,400 M⁻¹ cm⁻¹).
B. Radiochemical Assay: [12] This assay measures the incorporation of [¹⁴C]bicarbonate into ethylmalonyl-CoA.
-
Prepare a reaction mixture as in the spectrophotometric assay, but with the inclusion of [¹⁴C]NaHCO3.
-
After a defined incubation period, stop the reaction by adding acid.
-
Quantify the acid-stable radioactivity, which corresponds to the [¹⁴C]ethylmalonyl-CoA formed, using liquid scintillation counting.
HPLC-MS Analysis of CoA Esters
This method is suitable for the separation and quantification of ethylmalonyl-CoA and other CoA esters.[3]
-
Sample Preparation: Quench metabolic activity in cell cultures by rapid transfer into a cold acetonitrile (B52724) solution containing formic acid. Disrupt cells by sonication.
-
Chromatography:
-
Column: C18 analytical column (e.g., Gemini 150 × 2.0 mm, 3 µm particle size).
-
Mobile Phase A: 50 mM formic acid adjusted to pH 8.1 with NH4OH.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 5% to 80% B over approximately 20 minutes.
-
Flow Rate: 220 µL/min.
-
-
Mass Spectrometry:
-
Couple the HPLC system to a high-resolution mass spectrometer (e.g., LTQ Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in negative ion mode to detect the CoA esters.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Crystallization and preliminary X-ray diffraction analysis of AntE, a crotonyl-CoA carboxylase/reductase from Streptomyces sp. NRRL 2288 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational methods for the study of carboxylases: The case of crotonyl-CoA carboxylase/reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-enzymes.com [creative-enzymes.com]
- 9. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Four amino acids define the CO2 binding pocket of enoyl-CoA carboxylases/reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-Ethylmalonyl-CoA in the Central Carbon Metabolism of Alpha-Proteobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of microbial metabolism, alpha-proteobacteria have evolved unique strategies for carbon assimilation. A key player in the central carbon metabolism of many species within this phylum is the ethylmalonyl-CoA (EMC) pathway. This pathway serves as a vital alternative to the glyoxylate (B1226380) cycle for the assimilation of acetyl-CoA, a central intermediate derived from the breakdown of various carbon sources. At the heart of this pathway lies the crucial intermediate, (2R)-ethylmalonyl-CoA. This technical guide provides an in-depth exploration of the role of this compound, the enzymatic reactions it undergoes, and its significance in the broader metabolic network of alpha-proteobacteria. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and potentially manipulate this important metabolic pathway.
The EMC pathway is particularly prominent in alpha-proteobacteria that lack a functional glyoxylate cycle, such as the model organisms Rhodobacter sphaeroides and Methylobacterium extorquens.[1] Its primary function is the net conversion of two molecules of acetyl-CoA into one molecule of succinyl-CoA and one molecule of glyoxylate. This process is essential for replenishing the tricarboxylic acid (TCA) cycle intermediates consumed for biosynthesis and for providing building blocks for cell growth. The pathway is characterized by a series of unique CoA-ester intermediates, including this compound, and novel enzymes that catalyze their interconversion.
The Ethylmalonyl-CoA Pathway: A Detailed Overview
The EMC pathway is a complex and elegant metabolic route that integrates with other central metabolic pathways. The conversion of acetyl-CoA to succinyl-CoA and glyoxylate involves a series of enzymatic steps, with this compound acting as a key intermediate.
Key Enzymatic Steps and the Role of this compound
The formation and conversion of this compound are central to the EMC pathway. The pathway can be conceptually divided into the following key stages:
-
Formation of Crotonyl-CoA: The pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is subsequently reduced and dehydrated to yield crotonyl-CoA.
-
Carboxylation to (2S)-Ethylmalonyl-CoA: The signature enzyme of the EMC pathway, crotonyl-CoA carboxylase/reductase (Ccr) , catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[2] This reaction is a critical control point and a hallmark of the EMC pathway.
-
Epimerization to this compound: The resulting (2S)-ethylmalonyl-CoA is then converted to its stereoisomer, This compound , by the enzyme ethylmalonyl-CoA epimerase . This stereochemical inversion is crucial for the subsequent rearrangement reaction.
-
Rearrangement to Methylsuccinyl-CoA: The carbon skeleton of this compound is rearranged by the vitamin B12-dependent enzyme ethylmalonyl-CoA mutase to form (2S)-methylsuccinyl-CoA.[3] This intramolecular rearrangement is a key step that distinguishes the EMC pathway.
-
Oxidation and Hydration: (2S)-Methylsuccinyl-CoA is then oxidized by methylsuccinyl-CoA dehydrogenase to mesaconyl-CoA, which is subsequently hydrated to form β-methylmalyl-CoA.
-
Cleavage to Acetyl-CoA and Propionyl-CoA: Finally, β-methylmalyl-CoA is cleaved to yield glyoxylate and propionyl-CoA. The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently rearranged to succinyl-CoA, an intermediate of the TCA cycle.
Quantitative Data
Understanding the quantitative aspects of the EMC pathway is crucial for metabolic engineering and drug development. This section presents available quantitative data on enzyme activities and metabolite concentrations in alpha-proteobacteria.
Enzyme Activities in Methylobacterium extorquens
The specific activities of key enzymes in the ethylmalonyl-CoA pathway have been measured in Methylobacterium extorquens grown on different carbon sources. The data highlights the regulation of the pathway in response to the available substrate.
| Enzyme | Gene | Specific Activity (nmol min⁻¹ mg⁻¹ protein) |
| Methanol (B129727) | ||
| β-Ketothiolase | phaA | 150 |
| Acetoacetyl-CoA reductase | phaB | 300 |
| Crotonase | croR | >1000 |
| Crotonyl-CoA carboxylase/reductase | ccr | 100 |
| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase | epi | >1000 |
| Ethylmalonyl-CoA mutase | ecm | 50 |
| Methylsuccinyl-CoA dehydrogenase | msd | 200 |
| Mesaconyl-CoA hydratase | mcd | 500 |
| Malyl-CoA/β-methylmalyl-CoA lyase | mcl1 | 200 |
Data adapted from Schneider et al., 2012.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the ethylmalonyl-CoA pathway.
Assay for Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity
This spectrophotometric assay measures the crotonyl-CoA-dependent oxidation of NADPH.
Principle: Ccr catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA, consuming NADPH in the process. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
Reagents:
-
1 M Tris-HCl buffer, pH 7.8
-
100 mM Crotonyl-CoA
-
10 mM NADPH
-
5 M NaHCO₃
-
Cell-free extract or purified Ccr enzyme
-
Distilled water
Procedure:
-
Prepare a reaction mixture containing:
-
100 µL 1 M Tris-HCl, pH 7.8
-
10 µL 10 mM NADPH
-
10 µL 5 M NaHCO₃
-
x µL Cell-free extract or purified enzyme
-
Distilled water to a final volume of 990 µL.
-
-
Incubate the mixture for 2 minutes at 30°C to equilibrate.
-
Initiate the reaction by adding 10 µL of 100 mM crotonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
HPLC-MS Analysis of Acyl-CoA Thioesters
This method allows for the separation and quantification of various acyl-CoA intermediates of the EMC pathway.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Quench metabolic activity in bacterial cultures by rapidly adding cold methanol (-20°C).
-
Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Dry the supernatant under vacuum and resuspend in a solvent compatible with the HPLC mobile phase.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoAs.
-
Mass Transitions: Specific precursor-to-product ion transitions for each acyl-CoA of interest should be determined using authentic standards.
Visualizations
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathways and experimental procedures are essential for a clear understanding of the complex processes involved.
Caption: The Ethylmalonyl-CoA Pathway in alpha-proteobacteria.
Caption: Experimental workflow for HPLC-MS analysis of acyl-CoAs.
Conclusion and Future Directions
The ethylmalonyl-CoA pathway, with this compound as a central intermediate, represents a fascinating and vital aspect of carbon metabolism in many alpha-proteobacteria. Its discovery has significantly advanced our understanding of microbial carbon assimilation and has opened new avenues for biotechnological applications. The unique enzymes and intermediates of this pathway are potential targets for the development of novel antimicrobial agents and for the engineering of microbial cell factories for the production of valuable chemicals.
Further research is needed to fully elucidate the regulatory mechanisms governing the EMC pathway and to explore its diversity across different species of alpha-proteobacteria. A deeper understanding of the kinetic properties of the pathway's enzymes and the intracellular concentrations of its intermediates will be crucial for the development of accurate metabolic models. These models, in turn, will be invaluable tools for guiding metabolic engineering strategies and for predicting the effects of potential drug candidates. The continued exploration of the EMC pathway promises to yield exciting new insights into the metabolic versatility of alpha-proteobacteria and to unlock their potential for a wide range of applications.
References
- 1. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of the crotonyl-CoA carboxylase/reductase homologues in acetate assimilation and biosynthesis of immunosuppressant FK506 in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint of the Ethylmalonyl-CoA Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ethylmalonyl-CoA (EMC) pathway represents a critical carbon assimilation route in various microorganisms, offering a unique alternative to the canonical glyoxylate (B1226380) cycle. Its discovery has opened new avenues for understanding microbial metabolism and presents potential targets for metabolic engineering and drug development. This technical guide provides an in-depth exploration of the methodologies used to identify the genes encoding the enzymes of this intricate pathway, with a focus on the model organisms Methylobacterium extorquens AM1 and Rhodobacter sphaeroides.
Core Concepts in Gene Identification
The identification of genes encoding the EMC pathway has been a multi-faceted process, relying on a combination of genomic, transcriptomic, proteomic, and genetic manipulation techniques. The general workflow involves:
-
Bioinformatic Prediction: Initial hypotheses about the genes involved in the pathway were often generated through comparative genomics and searching for conserved gene clusters in organisms known to lack a functional glyoxylate cycle but capable of growth on C2 compounds.
-
Transcriptomic and Proteomic Analyses: High-throughput methods such as RNA-sequencing (RNA-seq) and mass spectrometry-based proteomics have been instrumental in identifying genes and proteins that are upregulated under metabolic conditions where the EMC pathway is active.
-
Genetic Knockout and Phenotypic Analysis: The function of candidate genes has been confirmed by creating targeted gene deletions (knockouts). The resulting mutants are then phenotypically characterized to assess their ability to grow on specific carbon sources, confirming the essentiality of the knocked-out gene for the pathway's function.
-
Enzymatic Assays: Finally, the specific enzymatic activity of the protein encoded by an identified gene is confirmed through in vitro assays using purified enzymes or cell-free extracts.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the ethylmalonyl-CoA pathway in Methylobacterium extorquens AM1 and Rhodobacter sphaeroides.
Table 1: Differential Expression of Ethylmalonyl-CoA Pathway Genes in Rhodobacter sphaeroides
This table presents the log2 fold change in mRNA levels of EMC pathway genes in a phaR deletion mutant compared to the wild-type strain, as determined by RNA-seq analysis. The upregulation of these genes suggests a regulatory link between polyhydroxybutyrate (B1163853) (PHB) metabolism and the EMC pathway.
| Gene | Encoded Enzyme | log2 Fold Change (ΔphaR vs. WT) |
| ccr | Crotonyl-CoA carboxylase/reductase | 1.8 |
| ecm | Ethylmalonyl-CoA mutase | 1.9 |
| mcl-2 | Malyl-CoA/β-methylmalyl-CoA lyase | 1.5 |
| mcd | Mesaconyl-CoA hydratase | 1.2 |
Data sourced from a study on Rhodobacter sphaeroides.[1]
Table 2: Proteomic Analysis of Ethylmalonyl-CoA Pathway Enzymes in Methylobacterium extorquens AM1
This table shows the relative abundance of EMC pathway enzymes during growth on acetate (B1210297) compared to methanol. The data, obtained through one-dimensional SDS-PAGE followed by HPLC-MS/MS analysis, indicates that most enzymes of the pathway are present under both conditions, with some showing differential abundance.
| Gene | Description (Gene Name) | Fold Change (Acetate vs. Methanol) |
| phaA | β-ketothiolase | 1.1 |
| phaB | Acetoacetyl-CoA reductase | 0.9 |
| croR | Crotonase | 1.2 |
| ccr | Crotonyl-CoA carboxylase/reductase | 1.0 |
| epi | Ethylmalonyl-CoA/methylmalonyl-CoA epimerase | 0.8 |
| ecm | Ethylmalonyl-CoA mutase | 0.9 |
| mcd | Mesaconyl-CoA hydratase | 0.4 |
| mclA1 | Malyl-CoA/β-methylmalyl-CoA lyase | 0.2 |
Data from proteome analysis of M. extorquens AM1.[2]
Table 3: Enzyme Kinetic Properties of Ethylmalonyl-CoA Mutase (Ecm) from Rhodobacter sphaeroides
This table provides the Michaelis constant (KM) and maximum reaction velocity (Vmax) for the purified ethylmalonyl-CoA mutase from R. sphaeroides.
| Substrate | KM (μM) | Vmax (μmol/min/mg) |
| (2R)-ethylmalonyl-CoA | 60 | 7 |
Kinetic data for R. sphaeroides Ecm.[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the identification of genes encoding the ethylmalonyl-CoA pathway.
RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis
Objective: To identify genes that are differentially expressed under conditions where the ethylmalonyl-CoA pathway is expected to be active.
Methodology:
-
RNA Isolation: Total RNA is extracted from bacterial cells grown under specific conditions (e.g., with acetate as the sole carbon source versus a control condition). This is typically achieved using phenol-chloroform extraction or silica-based column kits to ensure high-quality RNA.
-
rRNA Depletion: Ribosomal RNA (rRNA), which constitutes the majority of total RNA, is removed to enrich for messenger RNA (mRNA). This is often done using commercially available kits that utilize specific probes to capture and remove rRNA molecules.
-
cDNA Library Construction: The enriched mRNA is fragmented and then reverse transcribed into complementary DNA (cDNA). During the synthesis of the second cDNA strand, dUTP is used instead of dTTP to achieve strand specificity. Adapters are then ligated to the ends of the cDNA fragments.
-
Sequencing: The prepared cDNA library is sequenced using a high-throughput sequencing platform, such as Illumina.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Trimming and Alignment: Low-quality reads and adapter sequences are removed. The cleaned reads are then aligned to a reference genome using alignment software like Bowtie2 or STAR.
-
Quantification and Differential Expression Analysis: The number of reads mapping to each gene is counted. This raw count data is then normalized to account for differences in library size and gene length. Statistical methods, often implemented in packages like DESeq2, are used to identify genes with statistically significant changes in expression between the different experimental conditions.[1][4][5]
-
Targeted Gene Knockout via Electroporation and Homologous Recombination
Objective: To functionally characterize a candidate gene by creating a null mutant and observing the resulting phenotype.
Methodology:
-
Construct Design: A knockout construct is designed to replace the target gene with a selectable marker, typically an antibiotic resistance cassette. The construct contains DNA sequences homologous to the regions flanking the target gene to facilitate homologous recombination.
-
Transformation: The knockout construct is introduced into the host bacterium. In organisms like Methylobacterium extorquens, electroporation is a commonly used method to increase the permeability of the cell membrane to DNA.
-
Selection of Mutants: Cells that have successfully integrated the knockout construct into their genome are selected by plating on a medium containing the corresponding antibiotic.
-
Verification of Knockout: The correct replacement of the target gene with the resistance cassette is verified using techniques such as PCR, Southern blotting, or DNA sequencing.
-
Phenotypic Analysis: The resulting knockout mutant is then grown on various carbon sources to assess its phenotype. An inability to grow on substrates that are metabolized through the ethylmalonyl-CoA pathway, while growth on other substrates remains unaffected, confirms the gene's essential role in the pathway.[6]
Enzymatic Assay of Crotonyl-CoA Carboxylase/Reductase (Ccr)
Objective: To measure the specific activity of the crotonyl-CoA carboxylase/reductase enzyme.
Methodology:
-
Enzyme Preparation: The Ccr enzyme can be purified from the native organism or, more commonly, heterologously expressed in a host like E. coli and then purified.
-
Reaction Mixture: The assay is typically performed in a buffered solution (e.g., Tris-HCl, pH 7.8) containing the purified enzyme, the substrate crotonyl-CoA, the co-substrate NADPH, and bicarbonate (as a source of CO2).
-
Activity Measurement: The activity of Ccr is measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm or 360 nm. The decrease in absorbance is proportional to the rate of the enzymatic reaction.
-
Kinetic Parameter Determination: To determine the Michaelis-Menten constants (KM and Vmax), the initial reaction rates are measured at varying concentrations of the substrate (crotonyl-CoA) while keeping the concentrations of other components constant. The data is then fitted to the Michaelis-Menten equation.
-
Product Confirmation: The formation of the product, ethylmalonyl-CoA, can be confirmed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[7][8]
Visualizations
The following diagrams, generated using the DOT language, illustrate the ethylmalonyl-CoA pathway and key experimental workflows.
The Ethylmalonyl-CoA Pathway
The Ethylmalonyl-CoA Pathway
Experimental Workflow for Gene Identification via RNA-Seq
Gene Identification via RNA-Seq
Logical Flow of Gene Function Confirmation by Knockout
Gene Function Confirmation by Knockout
References
- 1. journals.asm.org [journals.asm.org]
- 2. ProkSeq for complete analysis of RNA-Seq data from prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 6. Construction of insertion and deletion mxa mutants of Methylobacterium extorquens AM1 by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 8. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Connection: A Technical Guide to the Interplay of the Ethylmalonyl-CoA Pathway and the Serine Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of microbial metabolism, the assimilation of one- and two-carbon compounds is fundamental for the growth and survival of many bacteria. Two key metabolic routes, the serine cycle and the ethylmalonyl-CoA (EMC) pathway, form a critical nexus for carbon processing in methylotrophs and other bacteria lacking a functional glyoxylate (B1226380) cycle. The serine cycle is the primary pathway for the assimilation of C1 compounds like methanol (B129727) and formaldehyde, while the EMC pathway provides the essential function of regenerating a key intermediate, glyoxylate, from C2 units (acetyl-CoA). This technical guide provides an in-depth exploration of the core connection between these two pathways, offering detailed experimental protocols, quantitative data, and visual representations to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
The serine cycle, first described for methylotrophs growing on C1 compounds, was initially considered an incomplete pathway.[1][2] For decades, the mechanism for regenerating the glyoxylate consumed in the cycle remained elusive in organisms lacking the glyoxylate cycle's key enzyme, isocitrate lyase. The discovery and elucidation of the ethylmalonyl-CoA pathway provided the missing link, demonstrating how acetyl-CoA is converted to glyoxylate, thus closing the serine cycle and enabling sustained growth on C1 and C2 substrates.[1][2][3] This interplay is not merely a metabolic curiosity; it represents a highly efficient carbon assimilation strategy with significant biotechnological potential.[4][5][6] Understanding this connection is paramount for metabolic engineering efforts aimed at producing valuable chemicals and for developing novel antimicrobial strategies targeting these essential pathways.
The Serine Cycle: Assimilating One-Carbon Units
The serine cycle initiates with the condensation of a C1 unit (in the form of 5,10-methylenetetrahydrofolate) with glycine (B1666218) to form serine.[7] Through a series of enzymatic reactions, serine is converted to 2-phosphoglycerate, an intermediate of glycolysis. This is then converted to phosphoenolpyruvate (B93156) (PEP), which is carboxylated to form oxaloacetate and subsequently malate. The cycle's key regenerative step involves the cleavage of malyl-CoA into glyoxylate and acetyl-CoA.[7] The glyoxylate is then used to regenerate the initial glycine acceptor, while the acetyl-CoA can be used for biosynthesis or be channeled into the EMC pathway for further glyoxylate regeneration.
The Ethylmalonyl-CoA Pathway: Regenerating Glyoxylate
The ethylmalonyl-CoA pathway is a central metabolic route in many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens.[4][8] Its primary role in the context of this guide is the conversion of acetyl-CoA into glyoxylate.[7][9] The pathway commences with the condensation of two molecules of acetyl-CoA to acetoacetyl-CoA, which is then reduced to (S)-3-hydroxybutyryl-CoA.[10] A series of unique enzymatic steps, including a key carboxylation reaction catalyzed by crotonyl-CoA carboxylase/reductase, leads to the formation of ethylmalonyl-CoA.[11][12] Subsequent rearrangements and cleavage steps yield glyoxylate and propionyl-CoA.[3][13] The propionyl-CoA can be further metabolized to succinyl-CoA, which can enter the TCA cycle.
The Core Connection: A Symbiotic Metabolic Relationship
The connection between the serine cycle and the ethylmalonyl-CoA pathway lies at the heart of C1 and C2 assimilation in organisms like Methylobacterium extorquens. The serine cycle consumes glyoxylate to produce C3 and C4 compounds for biomass, and in the process, generates acetyl-CoA.[7] This acetyl-CoA is then utilized by the ethylmalonyl-CoA pathway to regenerate the very glyoxylate that the serine cycle needs to continue, creating a closed metabolic loop.[3][9] This elegant interplay allows for the net assimilation of carbon from simple one- and two-carbon sources.
Visualization of the Interconnected Pathways
Quantitative Data Summary
Metabolic flux analysis using 13C-labeling experiments has been instrumental in quantifying the flow of carbon through these interconnected pathways. The following tables summarize key quantitative findings from studies on Methylobacterium extorquens AM1.
Table 1: Relative Fluxes of Central Metabolic Pathways during Growth on Methanol
| Pathway/Reaction | Relative Flux (%) | Reference |
| Methanol Uptake | 100 | [3] |
| Serine Cycle | 25 ± 1 | [3] |
| Ethylmalonyl-CoA Pathway | 25 ± 1 | [3] |
| TCA Cycle | - | |
| Biomass Synthesis | - |
Note: Fluxes are normalized to the methanol uptake rate. Data from Peyraud et al. (2009) indicates the significant contribution of the EMC pathway to glyoxylate regeneration during methylotrophic growth.
Table 2: Key Enzyme Activities in the Ethylmalonyl-CoA Pathway
| Enzyme | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Growth Substrate | Reference |
| Crotonyl-CoA carboxylase/reductase | 0.8 | Methanol | [11] |
| Crotonyl-CoA carboxylase/reductase | 0.7 | Acetate | [11] |
| Crotonyl-CoA carboxylase/reductase | < 0.01 | Succinate | [11] |
Note: The activity of crotonyl-CoA carboxylase/reductase, a key enzyme of the EMC pathway, is significantly upregulated during growth on C1 (methanol) and C2 (acetate) compounds compared to a C4 compound (succinate), highlighting its crucial role in C1 and C2 metabolism.
Experimental Protocols
The elucidation of the connection between the serine cycle and the EMC pathway has relied on a combination of advanced experimental techniques. Below are detailed methodologies for key experiments.
13C-Metabolic Flux Analysis (MFA)
This protocol is based on the methods described by Peyraud et al. (2009) for studying M. extorquens AM1.[3]
Objective: To quantify the in vivo fluxes through the central metabolic network, including the serine cycle and the EMC pathway.
Methodology:
-
Cultivation: Grow M. extorquens AM1 in a defined mineral medium with a specific 13C-labeled substrate (e.g., 99% [13C]methanol or a mixture of [1-13C]acetate and [U-13C2]acetate) as the sole carbon source in a chemostat or batch culture to achieve a metabolic steady state.
-
Metabolite Extraction: Rapidly quench metabolic activity by mixing the cell culture with a cold (-20°C) 60% methanol solution. Centrifuge the quenched cells and extract intracellular metabolites using a hot (70°C) ethanol (B145695) extraction method.
-
Sample Analysis:
-
GC-MS Analysis: Derivatize the polar metabolites (e.g., amino acids) and analyze them using gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distributions.
-
LC-MS/MS Analysis: Analyze CoA esters using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their labeling patterns.
-
-
Flux Calculation: Use a metabolic model of the central carbon metabolism of M. extorquens to calculate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to the model using software such as 13C-FLUX.
Visualization of the 13C-MFA Workflow
Enzyme Assays for Key EMC Pathway Enzymes
This protocol is adapted from the methods described by Erb et al. (2007) for the characterization of crotonyl-CoA carboxylase/reductase.[11]
Objective: To measure the specific activity of key enzymes in the ethylmalonyl-CoA pathway from cell-free extracts.
Methodology:
-
Cell Culture and Lysis: Grow the bacterial strain of interest (e.g., R. sphaeroides or M. extorquens) on a specific carbon source to induce the expression of the desired enzymes. Harvest the cells by centrifugation and resuspend them in a suitable buffer. Lyse the cells using a French press or sonication.
-
Preparation of Cell-Free Extract: Centrifuge the cell lysate at high speed to remove cell debris and obtain a clear cell-free extract.
-
Spectrophotometric Assay for Crotonyl-CoA Carboxylase/Reductase:
-
The assay mixture should contain buffer (e.g., Tris-HCl), MgCl₂, NADPH, NaHCO₃, and the cell-free extract.
-
Initiate the reaction by adding the substrate, crotonyl-CoA.
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the specific activity based on the rate of NADPH oxidation and the protein concentration of the cell-free extract.
-
-
Protein Quantification: Determine the total protein concentration in the cell-free extract using a standard method such as the Bradford assay to normalize the enzyme activity.
Conclusion and Future Directions
The intricate connection between the ethylmalonyl-CoA pathway and the serine cycle is a testament to the metabolic versatility of microorganisms. This guide has provided a comprehensive overview of this crucial metabolic link, from the fundamental biochemical reactions to the quantitative analysis of metabolic fluxes and detailed experimental protocols. For researchers in academia and industry, a deep understanding of this interplay is essential for harnessing the biotechnological potential of methylotrophs for the production of biofuels and other valuable chemicals. Furthermore, the unique enzymes of the EMC pathway present attractive targets for the development of novel antimicrobial agents.
Future research should focus on the regulatory mechanisms that govern the flux distribution between these two pathways under different environmental conditions. A deeper understanding of the genetic and allosteric regulation of the key enzymes will be critical for rational metabolic engineering strategies. Moreover, exploring the diversity of these pathways across different microbial species could uncover novel enzymatic functions and metabolic capabilities with significant industrial and pharmaceutical applications. The continued application of systems biology approaches, including integrated 'omics' analyses, will undoubtedly shed further light on the complex and fascinating world of microbial carbon metabolism.
References
- 1. Methylobacterium extorquens: methylotrophy and biotechnological applications - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolite profiling analysis of Methylobacterium extorquens AM1 by comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caister.com [caister.com]
- 8. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. How half a century of research was required to understand bacterial growth on C1 and C2 compounds; the story of the serine cycle and the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Methodological & Application
Application Note: Quantification of (2R)-Ethylmalonyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R)-Ethylmalonyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway, a metabolic route central to carbon assimilation in many bacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens.[1][2] This pathway serves as an alternative to the glyoxylate (B1226380) cycle for converting acetyl-CoA into precursor metabolites for biosynthesis.[1][3] In mammals, ethylmalonyl-CoA can be formed as a potentially toxic byproduct from butyryl-CoA by the action of enzymes like acetyl-CoA carboxylase and propionyl-CoA carboxylase.[4] Given its importance in microbial metabolism and its potential role as a biomarker for metabolic dysregulation in higher organisms, a robust and sensitive method for its quantification is essential.
This application note details a sensitive and specific method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a sample preparation procedure involving protein precipitation and solid-phase extraction, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM).
Principle of the Method
The method involves the extraction of short-chain acyl-CoAs from a biological sample, followed by chromatographic separation on a C18 reversed-phase column. Quantification is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The identification and quantification are based on the specific MRM transition for this compound, which typically involves the precursor ion ([M+H]⁺) and a characteristic product ion resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[5] An appropriate stable isotope-labeled internal standard should be used to ensure accuracy and precision.
Materials and Methods
3.1 Reagents and Materials
-
This compound standard (synthesis may be required)[4]
-
Stable isotope-labeled internal standard (e.g., [¹³C₃]-Malonyl-CoA or a custom synthesized labeled Ethylmalonyl-CoA)[6]
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium (B1175870) Formate
-
Trichloroacetic Acid (TCA)[6]
-
Reversed-phase Solid-Phase Extraction (SPE) cartridges
-
Biological matrix (e.g., cell lysates, tissue homogenates)[7]
3.2 Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290, Waters Acquity UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500, Waters Xevo TQ-S)
-
Reversed-Phase C18 Column (e.g., Gemini C18, 150 x 2.0 mm, 3 µm particle size)[8]
3.3 Sample Preparation Protocol
-
Homogenization: Homogenize tissue samples (approx. 50-100 mg) in ice-cold PBS. For cell pellets, lyse cells by sonication in PBS on ice.[7]
-
Protein Precipitation: Add an equal volume of cold 10% Trichloroacetic Acid (TCA) to the homogenate to precipitate proteins.[6] Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium formate.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50 mM ammonium acetate, pH 6.8).[9]
3.4 LC-MS/MS Method
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Gemini 150 x 2.0 mm, 3 µm)[8]
-
Mobile Phase A: 50 mM Formic Acid adjusted to pH 8.1 with NH₄OH in water[8]
-
Mobile Phase B: Methanol[8]
-
Flow Rate: 220 µL/min[8]
-
Injection Volume: 10 µL[8]
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 23% B
-
10-20 min: 23% to 80% B
-
20-22 min: Hold at 80% B[8]
-
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da.[5] The precise mass of this compound (C₂₆H₄₂N₇O₁₉P₃S) is 881.14 g/mol .
-
Quantifier: 882.1 -> 375.1 ([M+H]⁺ -> [M-507+H]⁺)
-
Qualifier: 882.1 -> 428.0 (fragment representing the CoA moiety)[5]
-
-
Collision Energy (CE) and Declustering Potential (DP): Optimize by infusing a standard solution of this compound.
-
Data and Results
Quantitative data should be generated using a calibration curve prepared by spiking known concentrations of this compound standard into a blank matrix. The table below summarizes typical performance characteristics for the analysis of short-chain acyl-CoAs using similar LC-MS/MS methods.
| Parameter | Typical Value | Reference |
| Analyte | This compound | - |
| Limit of Detection (LOD) | 2 - 133 nM | [5] |
| Limit of Quantification (LOQ) | 0.225 pmol (on column) | [10] |
| Linearity (R²) | > 0.99 | [5] |
| Precision (Within-run CV) | 5 - 11% | [6] |
| Accuracy (Spike Recovery) | 80 - 114% | [5] |
Table 1: Typical quantitative performance parameters for short-chain acyl-CoA analysis. Values are based on published methods for similar analytes and serve as a general guideline.
Visualizations
The following diagram illustrates the Ethylmalonyl-CoA pathway, highlighting the position of this compound. This pathway is essential for acetyl-CoA assimilation in certain bacteria.[1][3]
Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA assimilation.
The diagram below outlines the complete experimental workflow from sample collection to final data analysis for the quantification of this compound.
Caption: Workflow for this compound quantification by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantification of this compound in various biological samples. The combination of efficient sample preparation, optimized chromatographic separation, and highly selective MRM-based detection allows for accurate measurement, facilitating further research into the metabolic roles of this important acyl-CoA intermediate.
References
- 1. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Enzymatic Synthesis of (2R)-Ethylmalonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Ethylmalonyl-CoA is a crucial intermediate in various metabolic pathways, including the ethylmalonyl-CoA pathway for acetyl-CoA assimilation, and serves as a key building block in the biosynthesis of several polyketide natural products with pharmaceutical potential. The controlled in vitro synthesis of this chiral molecule is essential for metabolic engineering, enzyme characterization, and the development of novel therapeutics. This document provides a detailed protocol for the enzymatic synthesis of this compound, leveraging a two-step enzymatic cascade. The primary synthesis yields (2S)-Ethylmalonyl-CoA via the action of Crotonyl-CoA Carboxylase/Reductase (CCR), which is subsequently converted to the desired (2R) stereoisomer using Ethylmalonyl-CoA/methylmalonyl-CoA epimerase.
Principle of the Method
The synthesis of this compound is achieved through a two-enzyme system:
-
Synthesis of (2S)-Ethylmalonyl-CoA: Crotonyl-CoA Carboxylase/Reductase (CCR), a key enzyme of the ethylmalonyl-CoA pathway, catalyzes the reductive carboxylation of crotonyl-CoA using NADPH as a reductant and bicarbonate (CO2) as the carbon source to produce (2S)-Ethylmalonyl-CoA.[1][2] The reaction proceeds as follows:
Crotonyl-CoA + CO₂ + NADPH + H⁺ → (2S)-Ethylmalonyl-CoA + NADP⁺
-
Epimerization to this compound: An Ethylmalonyl-CoA/methylmalonyl-CoA epimerase is then employed to catalyze the stereochemical inversion at the C2 position of (2S)-Ethylmalonyl-CoA, yielding the target this compound.[3] This enzyme exhibits promiscuous activity, acting on both ethylmalonyl-CoA and methylmalonyl-CoA.[3]
(2S)-Ethylmalonyl-CoA ⇌ this compound
Data Presentation
Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase (CCR) from Rhodobacter sphaeroides
| Substrate | Apparent Km |
| Crotonyl-CoA | 0.4 mM |
| NADPH | 0.7 mM |
| NaHCO₃ | 14 mM |
Note: Data extracted from studies on the enzyme from Rhodobacter sphaeroides.[4]
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
Crotonyl-CoA Carboxylase/Reductase (CCR) (e.g., from Rhodobacter sphaeroides, heterologously expressed in E. coli and purified).
-
Ethylmalonyl-CoA/methylmalonyl-CoA epimerase.
-
-
Substrates and Cofactors:
-
Crotonyl-CoA
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Sodium Bicarbonate (NaHCO₃)
-
Coenzyme A (CoA)
-
-
Buffers and other Reagents:
-
Tris-HCl buffer
-
Potassium phosphate buffer
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl₂)
-
Hydrochloric acid (HCl)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Enzyme Preparation
Purified Crotonyl-CoA Carboxylase/Reductase (CCR) and Ethylmalonyl-CoA/methylmalonyl-CoA epimerase are required for this protocol. These enzymes can be produced by heterologous expression in a suitable host like E. coli followed by standard protein purification techniques (e.g., affinity and size-exclusion chromatography).
Protocol 1: Synthesis of (2S)-Ethylmalonyl-CoA
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. For a 1 mL final reaction volume, add the following components:
-
100 mM Tris-HCl buffer (pH 7.9)
-
2 mM Crotonyl-CoA
-
4 mM NADPH
-
33 mM NaHCO₃
-
1-5 µg of purified Crotonyl-CoA Carboxylase/Reductase
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 30°C for 1-2 hours. The progress of the reaction can be monitored by measuring the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% (v/v) formic acid.
Protocol 2: Epimerization to this compound
-
Neutralization and Enzyme Addition: To the reaction mixture from Protocol 1, carefully neutralize the pH to ~7.5 with a suitable base (e.g., NaOH).
-
Add Epimerase: Add a suitable amount of purified Ethylmalonyl-CoA/methylmalonyl-CoA epimerase to the mixture. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 30°C for an additional 1-2 hours to allow for the epimerization to reach equilibrium.
Protocol 3: Purification and Analysis of this compound
-
Sample Preparation: Centrifuge the final reaction mixture to pellet any precipitated protein.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic components.
-
Elute the CoA esters with a suitable organic solvent, such as methanol or acetonitrile.
-
-
Analysis by HPLC-MS/MS:
-
The purified sample can be analyzed by reverse-phase HPLC coupled with mass spectrometry (MS/MS) for the identification and quantification of this compound.
-
Chiral chromatography methods may be necessary to separate the (2R) and (2S) enantiomers for accurate quantification of the desired product.[5][6][7][8]
-
Mobile Phase Example: A gradient of acetonitrile in an aqueous solution containing a low concentration of an ion-pairing agent (e.g., formic acid) is commonly used.
-
Detection: Monitor the appropriate mass-to-charge ratio (m/z) for ethylmalonyl-CoA.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro synthesis of this compound.
Caption: Enzymatic reaction pathway for the synthesis of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Metabolic Engineering of Streptomyces to Increase (2S)-Ethylmalonyl-CoA Pools
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptomyces are prolific producers of secondary metabolites, including many clinically important polyketides. The biosynthesis of these complex molecules relies on the availability of various carboxylic acid building blocks, known as extender units, in the form of coenzyme A (CoA) thioesters. (2S)-ethylmalonyl-CoA is a crucial extender unit for the production of numerous polyketides, including tylosin, ascomycin (B1665279), and salinomycin.[1][2][3] The intracellular concentration of (2S)-ethylmalonyl-CoA is often a limiting factor for the production of these valuable compounds.[1][4][5] Metabolic engineering strategies aimed at increasing the intracellular pool of (2S)-ethylmalonyl-CoA have proven effective in significantly enhancing the yield of desired polyketides.[1][2][5]
This document provides detailed application notes and protocols for the metabolic engineering of Streptomyces to increase the intracellular supply of (2S)-ethylmalonyl-CoA. The primary focus is on the manipulation of the ethylmalonyl-CoA (EMC) pathway, a key metabolic route for the synthesis of this important precursor.
The Ethylmalonyl-CoA Pathway
In many microorganisms that lack a functional glyoxylate (B1226380) cycle for acetate (B1210297) assimilation, the ethylmalonyl-CoA (EMC) pathway serves as an alternative anaplerotic route.[6][7] This pathway converts acetyl-CoA into key intermediates of the tricarboxylic acid (TCA) cycle. A critical enzyme in this pathway is crotonyl-CoA carboxylase/reductase (Ccr) , which catalyzes the reductive carboxylation of crotonyl-CoA to form (2S)-ethylmalonyl-CoA.[6][8][9]
The core of the EMC pathway involves the following key steps:
-
Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
Reduction of acetoacetyl-CoA to 3-hydroxybutyryl-CoA.
-
Dehydration of 3-hydroxybutyryl-CoA to crotonyl-CoA.
-
Reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA, catalyzed by Ccr.
-
Rearrangement of (2S)-ethylmalonyl-CoA to methylsuccinyl-CoA via ethylmalonyl-CoA mutase (meaA).
-
Further metabolism of methylsuccinyl-CoA to enter the TCA cycle.
Metabolic engineering efforts have primarily focused on overexpressing key enzymes in this pathway, particularly Ccr and 3-hydroxybutyryl-CoA dehydrogenase (Hcd), and deleting competing pathways that drain the (2S)-ethylmalonyl-CoA pool.[2][5]
Metabolic Engineering Strategies and Data
Several studies have demonstrated the successful application of metabolic engineering to enhance (2S)-ethylmalonyl-CoA pools and subsequent polyketide production in various Streptomyces species. The following tables summarize the key strategies and quantitative outcomes.
Table 1: Overexpression of Ethylmalonyl-CoA Pathway Genes
| Streptomyces Strain | Target Polyketide | Engineered Genes Overexpressed | Fold Increase in Titer | Reference |
| S. hygroscopicus var. ascomyceticus | Ascomycin | hcd (3-hydroxybutyryl-CoA dehydrogenase) | ~1.5 | [2] |
| S. hygroscopicus var. ascomyceticus | Ascomycin | ccr (crotonyl-CoA carboxylase/reductase) | ~1.8 | [2] |
| S. albus ΔPKS-NRPS-2/ΔPKS-6 | Salinomycin | endogenous ccr | ~1.5 | [3] |
Table 2: Gene Deletion to Increase (2S)-Ethylmalonyl-CoA Pool
| Streptomyces Strain | Target Polyketide | Gene Deleted | Effect on (2S)-Ethylmalonyl-CoA Pool | Fold Increase in Titer | Reference |
| S. venezuelae | Tylactone | meaA (ethylmalonyl-CoA mutase) | ~4-fold increase | ~1.85 | [1][5] |
Table 3: Combined Engineering Strategies
| Streptomyces Strain | Target Polyketide | Engineering Strategy | Fold Increase in Titer | Reference |
| S. venezuelae | Tylactone | Deletion of meaA and overexpression of pikD (pathway-specific regulator) | ~10 | [1][4][5] |
| S. albus | Salinomycin | Deletion of competing PKS clusters and overexpression of ccr | ~11 | [3] |
Visualizing the Metabolic Engineering Strategy
The following diagrams illustrate the key metabolic pathways and the logic of the engineering strategies.
Caption: The Ethylmalonyl-CoA (EMC) Pathway.
Caption: A generalized workflow for engineering Streptomyces.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Researchers should adapt these protocols to their specific Streptomyces strain and target polyketide.
Protocol 1: Construction of Gene Overexpression Plasmids
This protocol describes the construction of an integrative plasmid for the overexpression of a target gene (e.g., ccr or hcd) under the control of a strong constitutive promoter (e.g., ermEp*).
Materials:
-
Streptomyces genomic DNA
-
High-fidelity DNA polymerase
-
PCR primers for amplifying the gene of interest
-
Integrative E. coli-Streptomyces shuttle vector (e.g., pSET152-based vector)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α) for cloning
-
Competent E. coli ET12567/pUZ8002 for conjugation
-
Appropriate antibiotics for selection
Method:
-
Gene Amplification: Amplify the coding sequence of the target gene (e.g., ccr) from the genomic DNA of the desired Streptomyces species using PCR with high-fidelity polymerase. Design primers to introduce appropriate restriction sites at the 5' and 3' ends for cloning into the shuttle vector downstream of the constitutive promoter.
-
Vector and Insert Preparation: Digest both the amplified PCR product and the shuttle vector with the selected restriction enzymes. Purify the digested DNA fragments.
-
Ligation: Ligate the digested gene fragment into the linearized vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on LB agar (B569324) plates containing the appropriate antibiotic.
-
Plasmid Verification: Isolate plasmid DNA from the resulting colonies and verify the correct insertion and orientation of the gene by restriction digestion and Sanger sequencing.
-
Transformation into Conjugation Host: Transform the verified plasmid into E. coli ET12567/pUZ8002 to prepare for conjugation into Streptomyces.
Protocol 2: Gene Deletion via Homologous Recombination
This protocol outlines the creation of a gene knockout mutant (e.g., meaA) using a temperature-sensitive replicon and homologous recombination.
Materials:
-
Streptomyces genomic DNA
-
PCR primers to amplify upstream and downstream flanking regions of the target gene
-
A temperature-sensitive shuttle vector (e.g., pKC1139) containing a selectable marker (e.g., apramycin (B1230331) resistance).
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli and Streptomyces cells
Method:
-
Amplification of Flanking Regions: Amplify the upstream and downstream homologous regions (typically ~1.5-2 kb each) of the target gene (meaA) from Streptomyces genomic DNA.
-
Construction of Deletion Cassette: Clone the amplified upstream and downstream fragments into the temperature-sensitive shuttle vector on either side of a selectable marker if desired, or directly adjacent to each other to create an in-frame deletion.
-
Transformation and Conjugation: Introduce the resulting plasmid into the target Streptomyces strain via protoplast transformation or intergeneric conjugation from E. coli.
-
First Crossover Selection: Select for single-crossover integrants by plating on a selective medium at a non-permissive temperature for plasmid replication (e.g., 37°C).
-
Second Crossover and Mutant Screening: Culture the single-crossover mutants in non-selective liquid medium at the non-permissive temperature to facilitate the second crossover event (excision of the plasmid). Plate the culture onto non-selective agar and then replica-plate to identify colonies that have lost the plasmid-borne resistance marker but have undergone the desired gene deletion.
-
Verification of Deletion: Confirm the gene deletion in the selected colonies by PCR analysis using primers flanking the deleted region and by Southern blot analysis if necessary.
Protocol 3: Fermentation and Metabolite Analysis
This protocol provides a general framework for the cultivation of engineered Streptomyces strains and the analysis of polyketide production.
Materials:
-
Seed culture medium (e.g., TSB)
-
Production medium specific to the target polyketide
-
Shake flasks or bioreactors
-
Organic solvents for extraction (e.g., ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass spectrometer (MS) for product verification
Method:
-
Inoculum Preparation: Inoculate a seed culture of the engineered and wild-type Streptomyces strains in a suitable liquid medium and incubate at the optimal growth temperature with shaking until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). For strains with engineered pathways, supplementation with precursors (e.g., ethylmalonate) may be beneficial.[1][4]
-
Fermentation: Incubate the production cultures under optimal conditions (temperature, pH, aeration) for the required period for polyketide production.
-
Extraction: At the end of the fermentation, harvest the culture broth. Extract the polyketide product from the mycelium and/or the supernatant using an appropriate organic solvent.
-
Analysis: Analyze the crude extracts by HPLC to quantify the production of the target polyketide. Compare the peak areas of the engineered strains to the wild-type control.
-
Product Verification: Confirm the identity of the produced polyketide by comparing its retention time and mass spectrum with an authentic standard.
Conclusion
Metabolic engineering of the ethylmalonyl-CoA pathway in Streptomyces is a powerful strategy to enhance the production of valuable polyketide secondary metabolites. By overexpressing key biosynthetic genes like ccr and hcd, and by deleting competing pathways through the knockout of genes such as meaA, researchers can significantly increase the intracellular pool of the (2S)-ethylmalonyl-CoA extender unit, leading to substantial improvements in product titers. The protocols and data presented here provide a guide for the rational design and implementation of these engineering strategies to unlock the full biosynthetic potential of Streptomyces.
References
- 1. Characterization and engineering of the ethylmalonyl-CoA pathway towards the improved heterologous production of polyketides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic network model guided engineering ethylmalonyl-CoA pathway to improve ascomycin production in Streptomyces hygroscopicus var. ascomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Roles of the crotonyl-CoA carboxylase/reductase homologues in acetate assimilation and biosynthesis of immunosuppressant FK506 in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DiRROS - Roles of the crotonyl-CoA carboxylase/reductase homologues in acetate assimilation and biosynthesis of immunosuppressant FK506 in Streptomyces tsukubaensis [dirros.openscience.si]
- 8. journals.asm.org [journals.asm.org]
- 9. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tracing Metabolic Flux Through the Ethylmalonyl-CoA Pathway Using ¹³C Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ethylmalonyl-CoA (EMC) pathway is a crucial carbon assimilation route in many microorganisms, including α-proteobacteria like Rhodobacter sphaeroides and Methylobacterium extorquens.[1][2] Its primary function is the conversion of acetyl-CoA into other precursor metabolites essential for cell biosynthesis.[1][2] Unlike the more common glyoxylate (B1226380) cycle, the EMC pathway is vital for organisms that lack the key enzyme isocitrate lyase, particularly during growth on C1 (e.g., methanol) or C2 (e.g., acetate) compounds.[3][4][5] This pathway involves a series of unique CoA-ester intermediates, offering novel targets for metabolic engineering and biotechnological applications.[1]
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify intracellular reaction rates (fluxes) by tracking the incorporation of a ¹³C-labeled substrate into the metabolic network.[6] By measuring the isotopic enrichment in downstream metabolites, researchers can elucidate the activity of metabolic pathways, identify bottlenecks, and discover novel metabolic functions.[7][8] This document provides detailed protocols for applying ¹³C labeling to trace and quantify the metabolic flux through the ethylmalonyl-CoA pathway.
The Ethylmalonyl-CoA Pathway
The EMC pathway converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule each of glyoxylate and succinyl-CoA. The pathway is characterized by several unique intermediates, including ethylmalonyl-CoA, methylsuccinyl-CoA, and mesaconyl-CoA.[1] The regeneration of glyoxylate is essential for the operation of the serine cycle in methylotrophs.[3][4][5]
Caption: Figure 1: The Ethylmalonyl-CoA (EMC) Pathway.
Experimental Design and Workflow
A typical ¹³C-MFA experiment involves growing cells on a ¹³C-labeled substrate until a metabolic and isotopic steady state is reached. The labeling patterns of intracellular metabolites, particularly pathway intermediates and protein-bound amino acids, are then measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR).
Caption: Figure 2: General Workflow for ¹³C Metabolic Flux Analysis.
Protocols
Protocol 1: Steady-State ¹³C Labeling of Methylobacterium extorquens AM1
This protocol is adapted from studies demonstrating the EMC pathway using ¹³C metabolomics.[3][9][5][10]
Materials:
-
M. extorquens AM1 culture
-
Minimal medium (as described for methylotrophic growth)
-
Primary carbon source (e.g., methanol)
-
¹³C-labeled substrate (e.g., [¹³C]methanol or [1-¹³C]acetate)
-
Quenching solution: 60% aqueous methanol, pre-chilled to -40°C
-
Extraction solvent: Boiling 75% ethanol
-
Centrifuge, water baths, liquid nitrogen
Procedure:
-
Pre-culture: Grow M. extorquens AM1 in a minimal medium with an unlabeled carbon source (e.g., 120 mM methanol) at 30°C with shaking until the mid-exponential growth phase (OD₆₀₀ ≈ 1.0).
-
Labeling Experiment:
-
Prepare a fresh medium containing the ¹³C-labeled substrate. For steady-state labeling, the medium should contain a defined ratio of labeled to unlabeled substrate (e.g., 100% [¹³C]methanol).
-
Inoculate the labeling medium with cells from the pre-culture to an initial OD₆₀₀ of ~0.1.
-
Incubate under the same conditions for at least 5-7 generations to ensure uniform labeling and isotopic steady state.
-
-
Short-Term Labeling (for kinetics): For tracking the order of label incorporation, add a pulse of ¹³C-labeled substrate (e.g., [1-¹³C]acetate) to a steady-state culture growing on an unlabeled substrate.[3][10]
-
Sampling and Quenching:
-
Rapidly withdraw a defined volume of cell culture (e.g., 5 mL).
-
Immediately quench the sample by plunging it into 2 volumes of pre-chilled (-40°C) quenching solution to arrest metabolic activity.
-
Centrifuge the quenched sample at -10°C to pellet the cells.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in 1 mL of boiling 75% ethanol.
-
Incubate at 80°C for 3 minutes to extract intracellular metabolites.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Store the extract at -80°C until analysis.
-
Protocol 2: Analysis of ¹³C-Labeled CoA Esters by LC-HRMS
This protocol focuses on the detection of key EMC pathway intermediates.
Materials:
-
Metabolite extract from Protocol 1
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (HRMS), e.g., an Orbitrap or TOF instrument
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Aqueous solution with ion-pairing agent (e.g., 10 mM tributylamine)
-
Mobile Phase B: Methanol or acetonitrile
Procedure:
-
Sample Preparation: Lyophilize the metabolite extract and resuspend in a small volume of mobile phase A.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the CoA esters using a gradient of mobile phase B. A typical gradient might run from 5% to 95% B over 20-30 minutes.
-
-
MS Detection:
-
Operate the mass spectrometer in negative ion mode to detect the deprotonated CoA esters.
-
Acquire data in full scan mode over a mass range that includes the expected masses of all intermediates (e.g., m/z 700-1000).
-
Use high resolution (<5 ppm mass accuracy) to unambiguously identify compounds based on their exact mass.
-
-
Data Analysis:
-
Extract ion chromatograms for the theoretical exact masses of each CoA ester and its expected isotopologues (M+1, M+2, etc.).
-
Integrate the peak areas for each isotopologue.
-
Correct the raw data for the natural abundance of ¹³C and other isotopes to determine the fractional enrichment.
-
Data Presentation and Interpretation
Quantitative data from ¹³C labeling experiments are crucial for determining pathway flux. The distribution of mass isotopologues in key metabolites provides direct evidence of pathway activity.
Table 1: Expected Mass Isotopologues of EMC Pathway Intermediates from [1-¹³C]Acetate
This table shows the predicted labeling of key CoA esters when cells are pulsed with [1-¹³C]acetate. Acetyl-CoA derived from this tracer will be labeled at the carboxyl carbon (M+1).
| Metabolite | Chemical Formula (CoA Moiety Not Shown) | Unlabeled Mass (Da) | Expected Major Labeled Isotopologue | Labeling Mechanism |
| Acetyl-CoA | C₂H₃O | 43.018 | M+1 | Direct incorporation of [1-¹³C]acetate. |
| Crotonyl-CoA | C₄H₅O | 69.034 | M+2 | Condensation of two M+1 acetyl-CoA molecules. |
| Ethylmalonyl-CoA | C₅H₇O₃ | 115.039 | M+2 | Carboxylation of M+2 crotonyl-CoA. |
| Methylsuccinyl-CoA | C₅H₇O₃ | 115.039 | M+2 | Isomerization of M+2 ethylmalonyl-CoA. |
| Propionyl-CoA | C₃H₅O | 57.034 | M+2 | Cleavage of M+2 β-methylmalyl-CoA. |
Note: The mass values are for the acyl portion of the thioester.
Table 2: Example Steady-State ¹³C Isotopomer Distribution in Glycine (B1666218)
Analysis of proteinogenic amino acids like glycine provides time-integrated information about the fluxes. Glycine's carbon backbone is derived from glyoxylate, a key output of the EMC pathway. This data is based on experiments in M. extorquens AM1 grown on [¹³C]methanol.[10]
| Isotopomer | Description | Predicted Abundance (%) from EMC Pathway | Experimental Abundance (%)[10] |
| ¹²C₁-¹²C₂ | Fully unlabeled | 39.1 | 38.0 ± 1.0 |
| ¹³C₁-¹²C₂ | Labeled C1 | 3.8 | 4.0 ± 0.2 |
| ¹²C₁-¹³C₂ | Labeled C2 | 57.1 | 58.0 ± 1.0 |
| ¹³C₁-¹³C₂ | Fully labeled | 0.0 | 0.0 ± 0.1 |
The strong agreement between the experimental data and the predicted labeling pattern for the EMC pathway demonstrates its near-exclusive role in glyoxylate regeneration under these conditions.[10] The contribution from alternative pathways was found to be within the limits of experimental error.[10]
Conclusion
Using ¹³C-labeled substrates is an effective strategy to investigate the in vivo activity of the ethylmalonyl-CoA pathway.[3] By combining steady-state and short-term labeling experiments with high-resolution analytical techniques like LC-MS and NMR, researchers can obtain detailed and quantitative insights into metabolic fluxes.[9][5] This approach is invaluable for fundamental metabolic research, identifying metabolic engineering targets for the production of value-added chemicals, and understanding the physiology of microorganisms that utilize this essential carbon assimilation pathway.[1][8]
References
- 1. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological potential of the ethylmalonyl-CoA pathway - ProQuest [proquest.com]
- 3. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for Heterologous Expression of the Ethylmalonyl-CoA Pathway for Polyketide Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyketides are a diverse class of natural products with a wide range of pharmaceutical applications, including antibiotics, antifungals, and anticancer agents. The biosynthesis of many complex polyketides requires a supply of various extender units beyond the common malonyl-CoA, such as ethylmalonyl-CoA. The ethylmalonyl-CoA (EM-CoA) pathway is a key metabolic route for the synthesis of this crucial precursor. Heterologous expression of the EM-CoA pathway in well-characterized host organisms, such as Streptomyces species, offers a promising strategy to improve the production of valuable polyketides and to generate novel analogues.
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression and engineering of the ethylmalonyl-CoA pathway in Streptomyces venezuelae for enhanced polyketide production, using tylactone (B1246279) as a model compound.
Data Presentation
Table 1: Impact of Metabolic Engineering Strategies on Tylactone Production in S. venezuelae
| Strain/Condition | Genetic Modification(s) | Precursor Supplementation | Tylactone Titer (mg/L) | Fold Increase | Reference |
| YJ005 (Control) | Heterologous expression of Tylosin (B1662201) PKS | None | 0.5 | - | [1][2] |
| YJ005 | Heterologous expression of Tylosin PKS | Ethylmalonyl-CoA precursors | 1.4 | 2.8 | [1][2][3] |
| Engineered S. venezuelae | Deletion of meaA gene | Ethylmalonate | 5.5 | ~11 | [4][5] |
| Engineered S. venezuelae | Deletion of meaA gene, Overexpression of pikD | Ethylmalonate | Not specified, but ~10-fold increase reported | ~10 | [4] |
Note: The ~10-fold increase reported for the combined deletion of meaA and overexpression of pikD is a dramatic increase from the baseline production.[4]
Signaling and Metabolic Pathways
Ethylmalonyl-CoA Biosynthesis Pathway
The ethylmalonyl-CoA pathway is central to the supply of the (2S)-ethylmalonyl-CoA extender unit. A key enzyme in this pathway is the crotonyl-CoA carboxylase/reductase (CCR), which catalyzes the reductive carboxylation of crotonyl-CoA.
Caption: The core reaction of the ethylmalonyl-CoA pathway.
Regulatory Control of Polyketide Biosynthesis
The production of polyketides is often tightly regulated. In the case of pikromycin (B1677795) biosynthesis in S. venezuelae, the pikD gene product acts as a positive regulator, enhancing the expression of the polyketide synthase (PKS) genes.[6]
Caption: Positive regulation of PKS gene expression by PikD.
Experimental Protocols
Protocol 1: General Culture and Maintenance of Streptomyces venezuelae
This protocol describes the general conditions for growing and maintaining S. venezuelae for genetic manipulation and polyketide production.
Materials:
-
S. venezuelae strain (e.g., ATCC 15439)
-
GYM (Glucose-Yeast Extract-Malt Extract) agar (B569324) and liquid medium
-
R2YE agar plates for transformation
-
SGGP liquid medium for propagation
-
Tryptic Soy Broth (TSB) medium
-
Appropriate antibiotics (e.g., apramycin (B1230331), thiostrepton)
-
Sterile flasks, petri dishes, and culture tubes
-
Incubator shaker
Procedure:
-
Strain Maintenance: Maintain S. venezuelae on GYM agar plates. For long-term storage, prepare spore suspensions in 20% glycerol (B35011) and store at -80°C.
-
Seed Culture Preparation: Inoculate a 50 mL flask containing 10 mL of TSB liquid medium with spores or a mycelial fragment from a fresh GYM plate. Incubate at 30°C with shaking at 250 rpm for 2-3 days.
-
Production Culture: Inoculate a 250 mL flask containing 50 mL of SGGP medium with 1 mL of the seed culture. Incubate at 30°C with shaking at 250 rpm for 4-7 days for polyketide production.[1]
Protocol 2: Gene Deletion in S. venezuelae (e.g., meaA) using ReDirect Technology
This protocol outlines the general steps for targeted gene deletion in S. venezuelae using the PCR-targeting-based ReDirect methodology.[7]
Materials:
-
S. venezuelae strain
-
Cosmid library of S. venezuelae genomic DNA
-
E. coli BW25113/pIJ790 for recombineering
-
E. coli ET12567/pUZ8002 for conjugation
-
Disruption cassette with an antibiotic resistance marker (e.g., apramycin) and oriT
-
Primers with homology to the regions flanking the target gene and the disruption cassette
-
Appropriate antibiotics
-
Standard molecular biology reagents and equipment
Workflow Diagram:
Caption: Workflow for gene deletion in Streptomyces.
Procedure:
-
Design and amplify the disruption cassette: Design primers with 5' extensions homologous to the regions flanking the meaA gene and 3' ends that amplify an apramycin resistance cassette containing oriT.
-
Generate the mutant cosmid in E. coli:
-
Introduce the cosmid carrying the meaA gene into E. coli BW25113/pIJ790.
-
Electroporate the purified PCR product (disruption cassette) into the E. coli strain.
-
Induce the Red recombinase system to facilitate homologous recombination.
-
Select for colonies containing the recombinant cosmid where meaA has been replaced by the apramycin resistance cassette.
-
-
Conjugation into S. venezuelae:
-
Transform the non-methylating E. coli strain ET12567/pUZ8002 with the mutant cosmid.
-
Perform intergeneric conjugation between the E. coli donor and S. venezuelae recipient on a suitable medium (e.g., SFM agar).
-
-
Selection and verification of mutants:
-
Overlay the conjugation plates with apramycin to select for exconjugants that have integrated the mutant cosmid via a single crossover event.
-
Screen the exconjugants for the desired double crossover event (loss of the vector backbone and the wild-type gene) by replica plating to identify colonies sensitive to the cosmid's antibiotic marker.
-
Confirm the gene deletion by PCR using primers flanking the meaA gene.
-
Protocol 3: Overexpression of a Regulatory Gene (e.g., pikD) in S. venezuelae
This protocol describes the overexpression of the pikD gene using an integrative plasmid.[8]
Materials:
-
S. venezuelae strain
-
Streptomyces integrative expression vector (e.g., pSET152 derivative) with a strong constitutive promoter (e.g., ermEp*)[9][10]
-
Primers to amplify the pikD gene
-
E. coli strains for cloning and conjugation
-
Restriction enzymes and T4 DNA ligase
-
Appropriate antibiotics
Procedure:
-
Clone the pikD gene into the expression vector:
-
Amplify the pikD coding sequence from S. venezuelae genomic DNA using PCR with primers that add appropriate restriction sites.
-
Digest the PCR product and the integrative expression vector with the corresponding restriction enzymes.
-
Ligate the pikD fragment into the vector downstream of the constitutive promoter.
-
-
Transform and conjugate:
-
Transform the resulting plasmid into E. coli for plasmid propagation and verification.
-
Transform the verified plasmid into the donor E. coli strain (ET12567/pUZ8002).
-
Conjugate the plasmid into the desired S. venezuelae strain as described in Protocol 2.
-
-
Select and verify overexpression strains:
-
Select for exconjugants on media containing the appropriate antibiotic for the integrative vector.
-
Verify the integration of the overexpression cassette into the S. venezuelae chromosome by PCR.
-
Confirm overexpression of pikD by RT-qPCR if desired.
-
Protocol 4: Extraction and Quantification of Tylactone
This protocol details the extraction of tylactone from S. venezuelae cultures and its quantification by HPLC.
Materials:
-
S. venezuelae culture broth
-
Ethyl acetate (B1210297)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
HPLC system with a C18 column and a UV or MS detector
-
Tylactone standard
Procedure:
-
Extraction:
-
Harvest the culture broth by centrifugation to separate the mycelium and supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Preparation:
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm or by mass spectrometry (MS).
-
Quantification: Create a standard curve using a serial dilution of a pure tylactone standard. Calculate the concentration of tylactone in the samples by comparing their peak areas to the standard curve.
-
Protocol 5: Quantification of Intracellular Ethylmalonyl-CoA
This protocol provides a general method for the extraction and relative quantification of intracellular acyl-CoAs, including ethylmalonyl-CoA, by LC-MS/MS.
Materials:
-
S. venezuelae mycelium
-
Cold quenching solution (e.g., 60% methanol, -20°C)
-
Extraction buffer (e.g., acetonitrile/water/formic acid)
-
LC-MS/MS system
-
Internal standards (optional, for absolute quantification)
Procedure:
-
Quenching and Cell Harvesting:
-
Rapidly quench the metabolic activity of a known amount of mycelium by adding cold quenching solution.
-
Centrifuge at low temperature to pellet the cells.
-
-
Extraction:
-
Resuspend the cell pellet in cold extraction buffer.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extract using a suitable LC-MS/MS method for short-chain acyl-CoAs. This typically involves a C18 column and a gradient elution with solvents such as ammonium (B1175870) acetate and acetonitrile.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify ethylmalonyl-CoA based on its specific precursor and product ion transitions.
-
Normalize the peak area of ethylmalonyl-CoA to the initial cell mass for relative quantification.
-
Conclusion
The heterologous expression of the ethylmalonyl-CoA pathway is a powerful strategy for enhancing the production of valuable polyketides in engineered microbial hosts. By applying the metabolic engineering principles and detailed protocols outlined in these application notes, researchers can effectively manipulate the precursor supply and regulatory networks in Streptomyces venezuelae to achieve significant improvements in polyketide titers. These methods provide a foundation for the rational design and construction of microbial cell factories for the sustainable production of complex natural products and their novel derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Heterologous expression of tylosin polyketide synthase and production of a hybrid bioactive macrolide in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and engineering of the ethylmalonyl-CoA pathway towards the improved heterologous production of polyketides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and Analysis of the PikD Regulatory Factor in the Pikromycin Biosynthetic Pathway of Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redefining development in Streptomyces venezuelae: integrating exploration into the classical sporulating life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrative Gene Cloning and Expression System for Streptomyces sp. US 24 and Streptomyces sp. TN 58 Bioactive Molecule Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. streptomyces.org.uk [streptomyces.org.uk]
Application Note and Protocol: Solid-Phase Extraction for the Purification of Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acyl-Coenzyme A (acyl-CoA) molecules are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle. The accurate quantification and analysis of acyl-CoAs are vital for understanding cellular physiology and the progression of various diseases. However, their low abundance and inherent instability present significant challenges for sample preparation. Solid-phase extraction (SPE) is a robust and widely adopted technique for the purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis, such as mass spectrometry. This application note provides a detailed protocol for the purification of a broad range of acyl-CoAs using SPE.
Data Presentation: Comparison of SPE Sorbent Performance
The selection of the appropriate SPE sorbent is critical for achieving high recovery and purity of acyl-CoAs. The following table summarizes the recovery efficiencies for various acyl-CoA species using different SPE sorbents as reported in the literature.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [1] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [1] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [1] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [2] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [1] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [1] |
Experimental Workflow Diagram
References
Application Notes and Protocols for Real-Time Monitoring of Ethylmalonyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylmalonyl-CoA is a critical intermediate in the ethylmalonyl-CoA pathway for carbon assimilation in several bacterial species and has been identified as a key metabolite in the human metabolic disorder, ethylmalonic encephalopathy. The ability to monitor ethylmalonyl-CoA levels in real-time within living cells is essential for understanding its metabolic regulation, elucidating disease mechanisms, and for the high-throughput screening of therapeutic compounds. This document provides a detailed protocol for the development and application of a genetically encoded FRET (Förster Resonance Energy Transfer)-based biosensor, designated "EMC-Sensor1," for the specific and dynamic monitoring of intracellular ethylmalonyl-CoA.
Introduction: The Need for an Ethylmalonyl-CoA Biosensor
Ethylmalonyl-CoA is a central metabolite in the ethylmalonyl-CoA pathway (EMCP), an alternative to the glyoxylate (B1226380) cycle for acetyl-CoA assimilation in many bacteria.[1] In humans, the accumulation of ethylmalonic acid, derived from ethylmalonyl-CoA, is a hallmark of ethylmalonic encephalopathy, a severe, inherited metabolic disorder caused by mutations in the ETHE1 gene.[2][3][4][5] This condition leads to a toxic buildup of sulfide (B99878) due to a dysfunctional ETHE1 enzyme, which indirectly impacts ethylmalonyl-CoA metabolism.[2][4] A tool for the real-time quantification of ethylmalonyl-CoA in cellular models is therefore invaluable for:
-
Metabolic Engineering: Optimizing microbial pathways for the production of valuable chemicals derived from EMCP intermediates.
-
Disease Modeling: Studying the pathophysiology of ethylmalonic encephalopathy and other metabolic disorders.
-
Drug Discovery: Screening compound libraries to identify modulators of ethylmalonyl-CoA metabolism for therapeutic intervention.
Current methods for acyl-CoA quantification, such as liquid chromatography-mass spectrometry (LC-MS/MS), offer high sensitivity and specificity but require cell lysis, preventing real-time analysis of dynamic changes in living systems.[4][6] Genetically encoded biosensors overcome this limitation by translating metabolite concentration into an optical signal, enabling high-resolution spatiotemporal imaging.[7][8]
Principle of the EMC-Sensor1 Biosensor
The EMC-Sensor1 is a unimolecular FRET-based biosensor.[9] Its design is based on the fusion of a specific ethylmalonyl-CoA binding protein with a pair of fluorescent proteins, typically a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor.[3][9]
Sensing Domain Selection: The core of a specific biosensor is the sensing domain. For ethylmalonyl-CoA, an ideal candidate is Crotonyl-CoA Carboxylase/Reductase (Ccr) .[10][11][12][13][14] This enzyme specifically catalyzes the reductive carboxylation of crotonyl-CoA to form (2S)-ethylmalonyl-CoA, indicating a well-defined binding pocket for the product, ethylmalonyl-CoA.[11][13] The binding of ethylmalonyl-CoA is expected to induce a significant conformational change in the Ccr protein, which is essential for a FRET-based sensor mechanism.
Mechanism of Action:
-
Low Ethylmalonyl-CoA (Unbound State): In the absence of ethylmalonyl-CoA, the Ccr sensing domain adopts an "open" conformation. The CFP and YFP domains are spatially separated, resulting in low FRET efficiency. Excitation of the CFP donor results primarily in cyan fluorescence.
-
High Ethylmalonyl-CoA (Bound State): The binding of ethylmalonyl-CoA to the Ccr domain induces a conformational change, bringing the CFP and YFP domains into close proximity (<10 nm).
-
FRET Signal: Upon excitation of the CFP donor, energy is non-radiatively transferred to the YFP acceptor, which then emits yellow fluorescence. This results in a decrease in cyan emission and an increase in yellow emission. The ratio of YFP to CFP fluorescence intensity provides a quantitative measure of the intracellular ethylmalonyl-CoA concentration.
Expected Performance Characteristics
The performance of a newly developed biosensor should be rigorously characterized in vitro. The following table summarizes the expected performance metrics for EMC-Sensor1, based on typical values for existing FRET-based metabolite biosensors.[15][16]
| Parameter | Expected Value | Description |
| Ligand | (2S)-Ethylmalonyl-CoA | The primary metabolite detected by the sensor. |
| Dissociation Constant (Kd) | 5 - 50 µM | Concentration at which 50% of the biosensor is bound. This range is suitable for typical intracellular metabolite concentrations. |
| Dynamic Range (FRET ratio change) | 50% - 150% | The percent change in the YFP/CFP emission ratio between the unbound and saturated states. |
| Specificity | >10-fold selectivity over other acyl-CoAs | The sensor should exhibit significantly lower affinity for structurally similar molecules like malonyl-CoA, succinyl-CoA, and acetyl-CoA. |
| Response Time (t1/2) | < 1 minute | Time to reach half-maximal response upon a change in ligand concentration. |
| Optimal pH Range | 6.8 - 7.8 | The sensor should function reliably within the typical physiological pH range of the cytosol and mitochondria. |
Experimental Protocols
This section provides detailed protocols for the creation, characterization, and application of the EMC-Sensor1.
Logical Workflow
Protocol 1: Biosensor Design and Cloning
-
Gene Synthesis: Synthesize the coding sequence for Rhodobacter sphaeroides Crotonyl-CoA Carboxylase/Reductase (Ccr), codon-optimized for expression in E. coli (for protein purification) and human cells (for cellular assays).
-
Vector Selection: Utilize a mammalian expression vector such as pcDNA3.1(+) containing a strong constitutive promoter (e.g., CMV). For FRET sensor construction, specialized vectors like those from the cpFRET biosensor toolkit can be used, which contain fluorescent proteins and flexible linkers flanked by restriction sites.[17]
-
Cloning Strategy:
-
Use restriction enzyme cloning or Gibson assembly to insert the components in the following order: N-terminus - mTurquoise2 (CFP variant) - Flexible Linker (e.g., GGSGGS) - Ccr gene - Flexible Linker (e.g., GGSGGS) - cpVenus (YFP variant) - C-terminus.
-
Introduce a C-terminal His6-tag for purification.
-
To target the biosensor to specific organelles, an N-terminal mitochondrial targeting sequence (from subunit VIII of human cytochrome c oxidase) can be added.
-
-
Sequence Verification: Sequence the entire open reading frame of the final construct to ensure there are no mutations.
Protocol 2: Recombinant Protein Expression and Purification
-
Transformation: Transform the expression plasmid (in a pET vector backbone for bacterial expression) into a suitable E. coli expression strain, such as BL21(DE3).
-
Culture Growth:
-
Inoculate a 1 L culture of LB medium containing the appropriate antibiotic.
-
Grow at 37°C with shaking (220 rpm) until the OD600 reaches 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Sonicate on ice (e.g., 10 cycles of 30s ON, 30s OFF) until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).
-
-
Purification:
-
Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange: Dialyze the purified protein against Storage Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT) and concentrate using a centrifugal filter unit.
-
Quality Control: Assess protein purity and concentration using SDS-PAGE and a Bradford assay.
Protocol 3: In Vitro Characterization
-
Spectral Analysis:
-
Dilute the purified EMC-Sensor1 protein to ~1 µM in Assay Buffer (50 mM Tris-HCl pH 7.4, 100 mM KCl, 1 mM MgCl2).
-
Using a fluorescence spectrophotometer, record the emission spectrum (450-600 nm) with excitation at 430 nm.
-
Add saturating amounts of ethylmalonyl-CoA (e.g., 500 µM) and record the emission spectrum again.
-
Calculate the FRET ratio change: (YFPbound/CFPbound) / (YFPunbound/CFPunbound).
-
-
Affinity Titration (Kd Determination):
-
Prepare a series of dilutions of ethylmalonyl-CoA in Assay Buffer.
-
To 1 µM of purified protein in a 96-well plate, add increasing concentrations of ethylmalonyl-CoA (e.g., 0 µM to 1 mM).
-
Measure the fluorescence intensity of the CFP channel (Ex: 430 nm, Em: 475 nm) and YFP channel (Ex: 430 nm, Em: 530 nm).
-
Plot the YFP/CFP ratio as a function of ethylmalonyl-CoA concentration and fit the data to a one-site binding equation to determine the Kd.
-
-
Specificity Assay:
-
Repeat the affinity titration protocol with other relevant acyl-CoAs (malonyl-CoA, succinyl-CoA, acetyl-CoA, crotonyl-CoA) at the same concentrations to determine their respective Kd values.
-
Specificity is determined by the ratio of Kd(competitor) / Kd(ethylmalonyl-CoA).
-
Protocol 4: Live Cell Imaging and Analysis
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a cell line relevant to ethylmalonic encephalopathy) on glass-bottom dishes.
-
Transfect the cells with the EMC-Sensor1 plasmid using a standard transfection reagent (e.g., Lipofectamine 3000). Allow 24-48 hours for expression.
-
-
Microscopy:
-
Use an inverted fluorescence microscope equipped for ratiometric FRET imaging.
-
Acquire images in three channels:
-
CFP Channel: Excitation ~430 nm, Emission ~475 nm.
-
YFP Channel: Excitation ~500 nm, Emission ~530 nm.
-
FRET Channel: Excitation ~430 nm, Emission ~530 nm.
-
-
-
Data Acquisition:
-
Identify cells expressing the biosensor.
-
Acquire a baseline FRET ratio for 1-2 minutes.
-
Treat cells with relevant stimuli (e.g., a precursor like butyrate (B1204436) to increase ethylmalonyl-CoA, or a potential inhibitor).
-
Continue to acquire images to monitor the dynamic changes in the FRET ratio over time.
-
-
Image Analysis:
-
Perform background subtraction on all images.
-
Generate a ratiometric image by dividing the FRET channel image by the CFP channel image on a pixel-by-pixel basis.
-
Use a color lookup table to visualize changes in ethylmalonyl-CoA concentration.
-
Quantify the average FRET ratio in regions of interest (e.g., whole cells, cytosol, mitochondria) over time.
-
Protocol 5: Validation with LC-MS/MS
-
Sample Preparation:
-
Culture cells expressing EMC-Sensor1 in 6-well plates.
-
Perform a time-course experiment with a known stimulus. At each time point, perform live-cell imaging on one set of wells and harvest a parallel set of wells for metabolomics.
-
To harvest, rapidly aspirate the medium and add 1 mL of ice-cold 80% methanol.
-
Scrape the cells, transfer to a microfuge tube, and vortex vigorously.
-
Centrifuge at max speed for 10 min at 4°C. Transfer the supernatant (containing metabolites) to a new tube and dry under nitrogen gas or in a SpeedVac.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 5% 5-sulfosalicylic acid).[4]
-
Use an established ion-pairing liquid chromatography method coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to quantify absolute ethylmalonyl-CoA levels.[5]
-
-
Correlation:
-
Plot the FRET ratio obtained from imaging against the absolute ethylmalonyl-CoA concentration determined by LC-MS/MS for each time point.
-
A strong positive correlation validates that the biosensor is accurately reporting on the intracellular concentration of its target metabolite.
-
Application: High-Throughput Screening (HTS) for Modulators
The EMC-Sensor1 can be used to screen for small molecules that either increase or decrease intracellular ethylmalonyl-CoA levels.
Protocol:
-
Cell Line: Use a stable cell line constitutively expressing EMC-Sensor1.
-
Plating: Seed cells into 384-well, black, clear-bottom microplates.
-
Compound Addition: Use a robotic liquid handler to dispense a small molecule library, with each well receiving a different compound at a fixed concentration (e.g., 10 µM). Include appropriate controls (DMSO vehicle, positive/negative controls).
-
Incubation: Incubate the plates for a predetermined time (e.g., 1-24 hours) to allow for compound uptake and cellular response.
-
Imaging: Use a high-content automated imaging system to capture CFP and FRET channel images from each well.
-
Analysis: An automated image analysis pipeline calculates the average YFP/CFP FRET ratio per well.
-
Hit Identification: Wells showing a statistically significant change in FRET ratio compared to DMSO controls are identified as primary hits. These compounds can then be further validated through dose-response studies and secondary assays, such as LC-MS/MS, to confirm their effect on ethylmalonyl-CoA levels.
Signaling and Metabolic Context
Understanding the metabolic pathways involving ethylmalonyl-CoA is crucial for interpreting biosensor data.
This diagram illustrates the central role of ethylmalonyl-CoA in both bacterial carbon fixation (solid lines) and as a proofreading target in human metabolism (dashed lines). In bacteria, Ccr produces ethylmalonyl-CoA from crotonyl-CoA. In humans, promiscuous activity of propionyl-CoA carboxylase (PCC) and acetyl-CoA carboxylase (ACC) can produce ethylmalonyl-CoA from butyryl-CoA.[18] The enzyme ECHDC1 then decarboxylates it back to butyryl-CoA as a "metabolite proofreading" step.[18][19][20] A defect in this system or related pathways can lead to its accumulation and subsequent pathology. The EMC-Sensor1 would thus be a powerful tool to study the kinetics and regulation of these enzymes in living systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent biosensors for high throughput screening of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and development of fluorescent biosensors | YELLEN LAB [yellen.hms.harvard.edu]
- 8. Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualizing Dynamic Activities of Signaling Enzymes Using Genetically Encodable FRET-Based Biosensors: From Designs to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OPG [opg.optica.org]
- 11. Four amino acids define the CO2 binding pocket of enoyl-CoA carboxylases/reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. Fluorescent Protein Based FRET Pairs with Improved Dynamic Range for Fluorescence Lifetime Measurements | PLOS One [journals.plos.org]
- 17. addgene.org [addgene.org]
- 18. Effective use of biosensors for high-throughput library screening for metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ethylmalonyl-CoA decarboxylase, a new enzyme involved in metabolite proofreading - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of the Ethylmalonyl-CoA Pathway in Industrial Microbiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ethylmalonyl-CoA (EMC) pathway is a central metabolic route in several microorganisms, including many α-proteobacteria and actinomycetes, for the assimilation of acetyl-CoA, particularly in organisms that lack a functional glyoxylate (B1226380) cycle.[1][2] This pathway is of significant interest in industrial microbiology and metabolic engineering due to its unique intermediates, which serve as valuable precursors for the biosynthesis of a wide range of chemicals. The EMC pathway's primary role is to convert acetyl-CoA into other essential metabolites for cell growth and the production of valuable compounds.[1] Its application has been particularly successful in enhancing the production of polyketide antibiotics and other specialty chemicals. This document provides an overview of the applications of the EMC pathway, quantitative data from various studies, and detailed protocols for its study and manipulation.
Applications in Industrial Microbiology
The primary application of the ethylmalonyl-CoA pathway in an industrial context is the provision of unique extender units for the biosynthesis of complex natural products and other valuable chemicals.
-
Polyketide Antibiotic Production: The EMC pathway is a crucial source of (2S)-ethylmalonyl-CoA, a key building block for the synthesis of various polyketides.[3][4] By engineering this pathway in producer organisms like Streptomyces, it is possible to significantly increase the intracellular concentration of this precursor, thereby boosting the final product titer. A notable example is the production of tylactone, a precursor to the antibiotic tylosin.[3][5] Metabolic engineering has also been applied to enhance the production of ascomycin, another valuable polyketide.[2]
-
Dicarboxylic Acid Production: The EMC pathway intermediates can be diverted for the production of specialty chemicals like dicarboxylic acids. For instance, Methylobacterium extorquens has been engineered to produce mesaconic acid and (2S)-methylsuccinic acid from methanol, demonstrating the potential for producing novel monomers for polymer synthesis.[1][6]
-
Biofuel Precursors: The intermediates of the EMC pathway, such as crotonyl-CoA, are direct precursors for the synthesis of biofuels like 1-butanol.[7] Engineering this pathway in organisms like Methylobacterium extorquens offers a potential route for the sustainable production of next-generation biofuels from C1 feedstocks like methanol.[7]
Data Presentation
The following table summarizes the quantitative data from various metabolic engineering studies focused on the ethylmalonyl-CoA pathway.
| Host Organism | Target Product | Engineering Strategy | Key Genetic Modification(s) | Titer/Yield Improvement | Reference(s) |
| Streptomyces venezuelae | Tylactone | Precursor supply engineering | Deletion of meaA gene (encoding ethylmalonyl-CoA mutase) + ethylmalonate supplementation | ~10-fold increase in production | [3][5] |
| Streptomyces hygroscopicus var. ascomyceticus | Ascomycin | Guided by metabolic network model | Overexpression of hcd (3-hydroxybutyryl-CoA dehydrogenase) and ccr (crotonyl-CoA carboxylase/reductase) | Titer reached 438.95 mg/L | [2] |
| Methylobacterium extorquens | Mesaconic acid and (2S)-methylsuccinic acid | Process optimization and blocking competing pathways | Knockout of phaC (polyhydroxyalkanoate synthase) and cultivation under cobalt-deficient conditions | Combined titer of 0.65 g/L, with a yield of 0.17 g/g methanol | [1] |
Signaling Pathways and Experimental Workflows
Ethylmalonyl-CoA Pathway
Caption: The Ethylmalonyl-CoA Pathway for acetyl-CoA assimilation and precursor supply.
Experimental Workflow for Strain Engineering and Analysis
Caption: Workflow for metabolic engineering and analysis of the EMC pathway.
Experimental Protocols
Protocol 1: Gene Knockout in Streptomyces using CRISPR-Cas9
This protocol provides a general framework for gene deletion in Streptomyces. Specific vectors, selection markers, and conditions may need to be optimized for the target strain.
1. Plasmid Construction: a. Design two single guide RNAs (sgRNAs) flanking the gene of interest. b. Synthesize and clone the sgRNAs into a suitable CRISPR-Cas9 vector for Streptomyces (e.g., a derivative of pCRISPomyces). c. Design and synthesize homologous recombination repair templates (approx. 1-1.5 kb upstream and downstream of the target gene) and clone them into the same or a separate vector.
2. Transformation into E. coli and Conjugation: a. Transform the constructed plasmid(s) into a non-methylating E. coli strain (e.g., ET12567/pUZ8002). b. Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase. c. Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., M-ISP4 agar).[8] d. Incubate until conjugation occurs.
3. Selection of Exconjugants: a. Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants containing the CRISPR-Cas9 plasmid. b. Incubate until colonies appear.
4. Screening for Double Crossover Mutants: a. Isolate individual colonies and screen for the desired gene deletion by colony PCR using primers that anneal outside the homologous recombination regions. b. Confirm the gene deletion by Sanger sequencing of the PCR product.
5. Plasmid Curing: a. Grow the confirmed mutant strain in non-selective medium for several rounds to facilitate the loss of the temperature-sensitive CRISPR-Cas9 plasmid. b. Verify plasmid loss by replica plating onto selective and non-selective media.
Protocol 2: Quantification of Acyl-CoA Esters by LC-MS/MS
This protocol outlines a method for the extraction and quantification of short-chain acyl-CoA esters from microbial cells.
1. Sample Collection and Quenching: a. Rapidly harvest a defined volume of cell culture by centrifugation at a low temperature (e.g., 4°C). b. Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[9]
2. Metabolite Extraction: a. Disrupt the cells by bead beating or sonication while keeping the samples on ice. b. Centrifuge the cell lysate at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris.[9] c. Collect the supernatant containing the extracted metabolites. An internal standard (e.g., a commercially available labeled acyl-CoA) should be added at the beginning of the extraction process for normalization.[3]
3. LC-MS/MS Analysis: a. Chromatographic Separation: i. Use a C18 reversed-phase column for separation. ii. Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[10] b. Mass Spectrometry Detection: i. Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[10][11] ii. Use Multiple Reaction Monitoring (MRM) for quantification. For each acyl-CoA, monitor the transition from the protonated parent ion [M+H]+ to a specific daughter ion (e.g., the fragment corresponding to the loss of the pantetheine-adenosine diphosphate (B83284) moiety).[3]
4. Data Analysis: a. Generate standard curves for each acyl-CoA of interest using commercially available standards. b. Quantify the acyl-CoAs in the samples by comparing their peak areas to the standard curves, normalizing to the internal standard and the initial cell mass or number.
Conclusion
The ethylmalonyl-CoA pathway presents a versatile platform for metabolic engineering in industrial microbiology. By understanding and manipulating this pathway, it is possible to enhance the production of valuable chemicals, from complex polyketide antibiotics to dicarboxylic acids and biofuel precursors. The protocols and data presented here provide a foundation for researchers to explore and exploit the potential of the EMC pathway for various biotechnological applications. Further research into the regulation of this pathway and the development of more sophisticated genetic tools will continue to expand its utility in creating efficient and sustainable bioproduction systems.
References
- 1. High-level production of ethylmalonyl-CoA pathway-derived dicarboxylic acids by Methylobacterium extorquens under cobalt-deficient conditions and by polyhydroxybutyrate negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and engineering of the ethylmalonyl-CoA pathway towards the improved heterologous production of polyketides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Efficient Multiplex Genome Editing in Streptomyces via Engineered CRISPR-Cas12a Systems [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Engineering Precursor Supply for Enhanced Tylactone Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylactone (B1246279), the macrolide core of the antibiotic tylosin (B1662201), is a valuable platform for the development of novel pharmaceuticals. Its biosynthesis, governed by a Type I polyketide synthase (PKS) in Streptomyces species, is heavily dependent on the intracellular availability of specific acyl-CoA precursors. Enhancing the supply of these building blocks—primarily propionyl-CoA, methylmalonyl-CoA, and malonyl-CoA—is a critical strategy for improving tylactone titers and enabling the production of new, structurally diverse macrolides.
These application notes provide a comprehensive overview of metabolic engineering strategies to boost the supply of key precursors for tylactone biosynthesis. Detailed protocols for genetic manipulation of Streptomyces and quantitative analysis of metabolites are provided to guide researchers in this field.
Data Presentation: Enhancing Tylactone Production through Precursor Engineering
Metabolic engineering efforts have demonstrated significant success in increasing tylactone yields by manipulating precursor supply pathways. The following tables summarize key quantitative data from published studies.
| Genetic Modification | Host Strain | Key Gene(s) Manipulated | Fold Increase in Tylactone Production | Reference |
| Deletion of Ethylmalonyl-CoA Mutase & Overexpression of a Regulatory Gene | Streptomyces venezuelae | meaA (deletion), pikD (overexpression) | ~10-fold | [1] |
| Overexpression of a Pathway-Specific Regulatory Gene | Streptomyces venezuelae | pikD (overexpression) | 2.7-fold | [2][3] |
| Feeding of Ethylmalonyl-CoA Precursors | Streptomyces venezuelae | Not Applicable | 2.8-fold | [4] |
| Metabolic Engineering Strategy | Product | Host Strain | Key Gene(s) Manipulated | Fold Increase in Product Titer | Reference |
| Overexpression of a Pathway-Specific Regulatory Gene | Desosaminyl tylactone | Streptomyces venezuelae | pikD (overexpression) | 17.1-fold | [2][3] |
Signaling Pathways and Metabolic Engineering Strategies
The biosynthesis of tylactone is a complex process that can be enhanced by strategically engineering the metabolic pathways that supply its precursors.
Caption: Metabolic pathways supplying precursors for tylactone biosynthesis and key engineering targets.
Experimental Protocols
Protocol 1: Construction of Gene Deletion and Overexpression Plasmids
This protocol outlines the general steps for creating plasmids for gene deletion (e.g., meaA) and overexpression (e.g., pikD) in Streptomyces.
1.1. Gene Deletion Plasmid Construction (e.g., for meaA):
-
Amplification of Flanking Regions: Design primers to amplify ~1.5-2.0 kb regions upstream and downstream of the meaA gene from S. venezuelae genomic DNA using a high-fidelity DNA polymerase.
-
Ligation into a Suicide Vector: Clone the amplified upstream and downstream flanking regions into a suitable E. coli-Streptomyces suicide vector (e.g., a vector that cannot replicate in Streptomyces).
-
Insertion of a Resistance Cassette: Ligate an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) between the upstream and downstream flanking regions.
-
Transformation and Verification: Transform the final construct into a suitable E. coli strain (e.g., DH5α) for plasmid propagation. Verify the construct by restriction digestion and DNA sequencing.
1.2. Overexpression Plasmid Construction (e.g., for pikD):
-
Amplification of the Target Gene: Amplify the coding sequence of the pikD gene from the appropriate Streptomyces genomic DNA using PCR.
-
Ligation into an Integrative Expression Vector: Clone the amplified pikD gene into an integrative E. coli-Streptomyces shuttle vector (e.g., pSET152) under the control of a strong constitutive promoter (e.g., ermEp*).
-
Transformation and Verification: Transform the construct into an E. coli strain for plasmid propagation and verify the sequence.
Caption: General workflow for constructing gene deletion and overexpression plasmids.
Protocol 2: Genetic Manipulation of Streptomyces
This protocol describes the introduction of engineered plasmids into Streptomyces via intergeneric conjugation from E. coli.
-
Preparation of E. coli Donor Strain: Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002). Grow the donor strain in LB medium containing the appropriate antibiotics to mid-log phase.
-
Preparation of Streptomyces Recipient Spores: Grow the recipient Streptomyces strain (e.g., S. venezuelae) on a suitable agar (B569324) medium (e.g., ISP4) until sporulation. Harvest and wash the spores.
-
Conjugation: Mix the E. coli donor cells and Streptomyces spores and plate the mixture onto a suitable conjugation medium (e.g., MS agar). Incubate at 30°C.
-
Selection of Exconjugants: After incubation, overlay the plates with a selective agent (e.g., nalidixic acid to counter-select E. coli) and the appropriate antibiotic to select for Streptomyces exconjugants carrying the plasmid.
-
Screening for Double Crossover Mutants (for gene deletion): For gene deletion constructs, screen the exconjugants for the desired double crossover event by checking for the loss of the vector-encoded resistance and the gain of the inserted resistance cassette. Confirm the deletion by PCR analysis.
Caption: Workflow for introducing engineered plasmids into Streptomyces via conjugation.
Protocol 3: Quantification of Intracellular Acyl-CoA Pools
This protocol provides a method for the extraction and quantification of intracellular acyl-CoA thioesters.
-
Cell Quenching and Extraction:
-
Rapidly harvest a known quantity of Streptomyces cells from a liquid culture.
-
Immediately quench metabolic activity by adding the cell pellet to a cold extraction buffer (e.g., 95% acetonitrile, 25 mM formic acid, -20°C).
-
Incubate on ice to ensure complete cell lysis and protein precipitation.
-
-
Sample Preparation:
-
Centrifuge the extract to pellet cell debris.
-
Collect the supernatant containing the acyl-CoA thioesters.
-
Dry the supernatant under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried extract in a suitable buffer for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
-
Separate the acyl-CoA species using a suitable C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., an aqueous phase with formic acid and an organic phase like acetonitrile).
-
Detect and quantify the different acyl-CoA species using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use authentic standards for each acyl-CoA to generate calibration curves for absolute quantification.
-
Conclusion
Engineering the supply of precursors is a potent strategy for enhancing the production of tylactone and other valuable polyketides in Streptomyces. By applying the principles of metabolic engineering and utilizing the protocols outlined in these application notes, researchers can rationally design and construct high-producing strains. The ability to quantitatively assess the impact of genetic modifications on both final product titers and intracellular metabolite pools is crucial for the iterative process of strain improvement and the development of robust microbial cell factories for the production of novel macrolide antibiotics.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Enhanced heterologous production of desosaminyl macrolides and their hydroxylated derivatives by overexpression of the pikD regulatory gene in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Heterologous Production of Desosaminyl Macrolides and Their Hydroxylated Derivatives by Overexpression of the pikD Regulatory Gene in Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous expression of tylosin polyketide synthase and production of a hybrid bioactive macrolide in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Manipulation of Rhodobacter sphaeroides to Study the Ethylmalonyl-CoA Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rhodobacter sphaeroides is a metabolically versatile bacterium that utilizes the ethylmalonyl-CoA (EMC) pathway for the assimilation of C2 compounds like acetate.[1][2][3] This pathway is distinct from the more commonly known glyoxylate (B1226380) cycle and involves a series of unique CoA-ester intermediates and novel enzymes, such as crotonyl-CoA carboxylase/reductase (Ccr).[1][2][3] Understanding the function and regulation of the EMC pathway is crucial for metabolic engineering efforts aimed at producing valuable chemicals and for identifying potential antimicrobial targets. This document provides detailed protocols for the genetic manipulation of R. sphaeroides using CRISPR-Cas9 technology and presents data on the phenotypic effects of knocking out key genes within the EMC pathway.
The Ethylmalonyl-CoA Pathway in Rhodobacter sphaeroides
The EMC pathway converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of succinyl-CoA and one molecule of glyoxylate. The pathway is essential for growth on acetate, as it replenishes TCA cycle intermediates.[1][4] The core enzymatic steps are outlined in the diagram below. A key enzyme, crotonyl-CoA carboxylase/reductase (Ccr), catalyzes the entry step into the pathway.[1][2]
Genetic Manipulation via CRISPR-Cas9
Recent advances have made CRISPR-Cas9 a highly efficient tool for markerless genome editing in R. sphaeroides.[5][6] The system utilizes a plasmid expressing the Streptococcus pyogenes Cas9 nuclease and a guide RNA (sgRNA) to target a specific genomic locus. A second plasmid provides a homologous recombination (HR) template to repair the Cas9-induced double-strand break, incorporating the desired edit (e.g., a gene deletion). This method can achieve editing efficiencies of up to 100% for knock-outs.[5][6]
Experimental Protocols
Protocol for CRISPR-Cas9 Mediated Gene Deletion
This protocol is based on the methodology developed by Mougiakos et al. (2019) for efficient, markerless gene deletion in R. sphaeroides.[5][6]
Materials:
-
R. sphaeroides 2.4.1 strain
-
E. coli donor strain (e.g., S17-1)
-
Cas9 expression plasmid (e.g., pBBR_Cas9)
-
Donor plasmid for repair template (e.g., a suicide vector)
-
PYG medium (10 g/L Tryptone, 5 g/L Yeast extract, 1 g/L Glucose)
-
Appropriate antibiotics for selection
-
Reagents for plasmid construction (restriction enzymes, ligase, etc.)
-
PCR reagents for screening and verification
Procedure:
-
Design and Construction of Plasmids:
-
sgRNA Design: Design a 20-nucleotide sgRNA sequence targeting the gene of interest. The target must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3') recognized by S. pyogenes Cas9.
-
Cas9 Plasmid Construction: Synthesize and clone the designed sgRNA sequence into the Cas9 expression plasmid (e.g., pBBR_Cas9) according to the vector's specific cloning site.
-
Repair Template Design: Design a repair template consisting of ~500-1000 bp of homologous sequence upstream and downstream of the target gene, effectively creating a template for a clean deletion.
-
Donor Plasmid Construction: Synthesize and clone the repair template into a donor plasmid. This plasmid should be a suicide vector in R. sphaeroides or be otherwise unable to replicate.
-
-
Transformation and Conjugation:
-
Transform the constructed Cas9 and donor plasmids into an E. coli donor strain (e.g., S17-1).
-
Grow overnight cultures of the E. coli donor strain (containing both plasmids) and the recipient R. sphaeroides 2.4.1.
-
Mix the donor and recipient cultures in a 1:4 ratio (donor:recipient). Pellet the mixture by centrifugation.
-
Resuspend the cell pellet in a small volume of PYG medium and spot it onto a PYG agar (B569324) plate. Incubate overnight at 30°C to allow conjugation to occur.
-
-
Selection of Exconjugants:
-
Scrape the conjugation spot from the plate and resuspend the cells in PYG medium.
-
Plate serial dilutions onto PYG agar plates containing an antibiotic to select for R. sphaeroides and antibiotics to select for both the Cas9 and donor plasmids. This selects for R. sphaeroides cells that have received both plasmids.
-
Incubate plates at 30°C for 3-5 days until colonies appear.
-
-
Induction of Cas9 and Counter-selection:
-
Inoculate single exconjugant colonies into liquid PYG medium with the appropriate antibiotics.
-
Grow the cultures to mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce Cas9 expression according to the promoter used in the expression plasmid (e.g., with anhydrotetracycline (B590944) or IPTG). The expression of Cas9 will lead to cleavage of the wild-type genomic locus.
-
Cells that successfully use the repair template to delete the target gene will survive. Cells that do not undergo homologous recombination will suffer lethal double-strand breaks, acting as a powerful counter-selection.
-
Plate the induced culture onto PYG agar (without selection for the donor plasmid, to allow for its loss) and incubate at 30°C.
-
-
Screening and Verification:
-
Perform colony PCR on the resulting colonies to screen for the desired deletion. Use primers that flank the deleted region. The wild-type locus will yield a larger PCR product than the mutant locus.
-
(Optional) Screen for loss of the Cas9 plasmid by testing for sensitivity to the corresponding antibiotic.
-
Confirm the deletion in positive clones by Sanger sequencing the PCR product.
-
Phenotypic Analysis of EMC Pathway Mutants
The study of knockout mutants is critical for elucidating the physiological role of a pathway. Deletion of genes in the EMC pathway has profound and sometimes unexpected effects on the growth of R. sphaeroides, particularly on alternative carbon sources.
Regulatory Link to PHB Metabolism
The EMC pathway is metabolically linked to poly-β-hydroxybutyrate (PHB) synthesis, as they share the intermediate acetoacetyl-CoA. Recent studies have uncovered a regulatory link where PhaR, a transcriptional regulator that senses PHB accumulation, also represses the expression of key EMC pathway genes, including ccr.[7] Deletion of phaR leads to upregulation of EMC pathway genes.[7] This suggests a coordinated regulation between carbon storage (PHB) and carbon assimilation (EMC).
Quantitative Data: Growth of EMC Pathway Mutants
Analysis of various knockout mutants in the EMC pathway revealed distinct growth phenotypes when cultured photoheterotrophically with 3-hydroxypropionate (B73278) as the sole carbon source.[8] While the EMC pathway is not strictly essential for growth on 3-hydroxypropionate (as evidenced by the viability of a Δccr mutant), blocking the pathway at later stages can be detrimental.[8]
| Strain | Relevant Gene Deleted | Gene Product Function | Doubling Time (hours) with 3-hydroxypropionate | Phenotype Description |
| Wild-type | None | N/A | ~18 | Normal growth.[8] |
| RsΔccr23KB | ccr | Crotonyl-CoA carboxylase/reductase | ~20 | Growth is similar to wild-type, indicating the EMC pathway is not essential for 3-hydroxypropionate assimilation.[4][8] |
| RsΔecm47KB | ecm | Ethylmalonyl-CoA mutase | ~25 | Slightly impaired growth compared to wild-type.[8] |
| RsΔmcd11KB | mcd | Methylsuccinyl-CoA dehydrogenase | ~35 | Significantly impaired growth.[8] |
| RsΔmch49KB | mch | Mesaconyl-CoA hydratase | >100 | Severe growth defect; unable to grow effectively.[8] |
| RsΔmcl1_4KB | mcl1 | β-Methylmalyl-CoA lyase | >100 | Severe growth defect; unable to grow effectively.[8] |
Data synthesized from growth curves presented in Carlson et al., mBio (2019).[8]
Interpretation of Results: The data surprisingly shows that while deleting the entry enzyme (ccr) has little effect, deleting enzymes further down the pathway (mch, mcl1) leads to a severe growth defect on 3-hydroxypropionate.[8] This suggests that the accumulation of intermediate CoA-esters, such as mesaconyl-CoA or methylsuccinyl-CoA, may be toxic or create a metabolic imbalance that is detrimental to the cell.[8] These findings highlight the importance of studying the entire pathway rather than single gene knockouts in isolation and open new avenues for targeting bacterial metabolism by inducing the buildup of toxic intermediates.
References
- 1. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodobacter sphaeroides Uses a Reductive Route via Propionyl Coenzyme A To Assimilate 3-Hydroxypropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Cas9-based genome editing of Rhodobacter sphaeroides for metabolic engineering [pubmed.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. journals.asm.org [journals.asm.org]
- 8. Barriers to 3-Hydroxypropionate-Dependent Growth of Rhodobacter sphaeroides by Distinct Disruptions of the Ethylmalonyl Coenzyme A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Activity Assays for Enzymes of the Ethylmalonyl-CoA Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ethylmalonyl-CoA (EMC) pathway is a crucial metabolic route in many bacteria for the assimilation of C2 compounds like acetate, and it serves as an alternative to the glyoxylate (B1226380) cycle.[1][2] This pathway is of significant interest in metabolic engineering and drug development, as it represents a potential target for antimicrobial agents and a valuable route for the biosynthesis of valuable chemicals. Assessing the in vivo activity of the EMC pathway and its constituent enzymes is essential for understanding its regulation, identifying metabolic bottlenecks, and evaluating the efficacy of potential inhibitors.
These application notes provide an overview and detailed protocols for determining the in vivo activity of the ethylmalonyl-CoA pathway, primarily through 13C-based metabolic flux analysis, and include methodologies for assaying key individual enzymes of the pathway.
Application Note 1: Assessing Overall Pathway Activity In Vivo via 13C Metabolic Flux Analysis (MFA)
The most robust method for quantifying the in vivo activity or flux through the entire ethylmalonyl-CoA pathway is isotopically non-stationary (dynamic) 13C labeling coupled with mass spectrometry.[3][4] This technique involves introducing a 13C-labeled substrate (e.g., [1-¹³C]acetate) to living cells and tracking the incorporation of the label into downstream metabolites of the EMC pathway over a short time course.[3][5] By analyzing the rate at which different CoA thioesters become labeled, the sequence of reactions and the metabolic flux through the pathway can be determined.[3][6]
Key Advantages:
-
Provides a quantitative measure of the carbon flow through the pathway under physiological conditions.
-
Allows for the identification of the operative metabolic route by tracking the specific labeling patterns of intermediates.[3]
-
Can reveal pathway bottlenecks and regulatory control points.[4]
Core Principle: The core principle lies in tracing the flow of ¹³C atoms from a labeled precursor through the metabolic network. The rate and pattern of ¹³C incorporation into pathway intermediates are measured using techniques like liquid chromatography-mass spectrometry (LC-MS).[4] This data is then used in computational models to estimate the rate of reactions (fluxes).[4][7]
Experimental Protocols
Protocol 1: In Vivo Pathway Activity Profiling using Dynamic 13C Labeling
This protocol outlines the general workflow for assessing the flux through the ethylmalonyl-CoA pathway in bacterial cultures.
1. Cell Culturing and Substrate Switch: a. Grow the bacterial strain of interest (e.g., Methylobacterium extorquens, Rhodobacter sphaeroides) in a defined minimal medium with a non-labeled carbon source to a steady-state growth phase (mid-exponential phase). b. Prepare the 13C-labeled substrate. For the EMC pathway, [1-¹³C]acetate is a common choice as it is a direct precursor to acetyl-CoA, the entry point of the pathway.[3] c. To initiate the experiment, rapidly introduce the 13C-labeled substrate into the culture.
2. Rapid Sampling and Metabolism Quenching: a. At defined time points (e.g., 0, 15, 30, 60, 120, 300 seconds) after introducing the label, rapidly withdraw a small volume of the cell culture.[3] b. Immediately quench all metabolic activity to preserve the metabolic state of the cells at the time of sampling. A common method is to inject the cell suspension into a quenching solution of 60% methanol (B129727) buffered with ammonium (B1175870) hydrogen carbonate, pre-chilled to -48°C.[8] This rapid cooling and solvent exposure effectively stops enzymatic reactions.[8][9]
3. Metabolite Extraction: a. Separate the quenched cells from the culture medium via centrifugation at low temperatures. b. Extract the intracellular metabolites, including the CoA thioesters. This is often achieved by resuspending the cell pellet in a 60% methanol/water solution and subjecting it to multiple freeze-thaw cycles to lyse the cells and release the metabolites.[8]
4. Analysis of Labeled Intermediates by LC-MS: a. Clarify the cell extract by centrifugation to remove cell debris. b. Analyze the supernatant containing the CoA thioesters and other metabolites using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS).[3] c. The HPLC separates the different CoA esters, and the mass spectrometer determines their mass-to-charge ratio, allowing for the quantification of the different isotopologues (molecules with different numbers of 13C atoms).[10]
5. Data Analysis and Flux Calculation: a. From the LC-MS data, determine the mass isotopomer distributions (MDVs) for each of the key intermediates of the ethylmalonyl-CoA pathway.[10] b. Use the time-course MDV data in metabolic modeling software to calculate the flux rates through the reactions of the pathway. This typically involves solving a series of ordinary differential equations that describe the flow of the label through the network.[4]
Protocol 2: In Vitro Assay for Crotonyl-CoA Carboxylase/Reductase (CCR) Activity in Cell Extracts
This protocol is for measuring the activity of a key enzyme in the pathway, Crotonyl-CoA carboxylase/reductase, which catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA.[2] While this is an in vitro assay using cell lysates, it provides an indication of the enzyme's potential activity in vivo.
1. Preparation of Cell-Free Extract: a. Harvest bacterial cells from a culture grown under conditions where the EMC pathway is expected to be active. b. Resuspend the cell pellet in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8). c. Lyse the cells using a method such as sonication or a French press, keeping the sample on ice to prevent protein denaturation. d. Centrifuge the lysate at high speed to pellet cell debris and obtain a clear cell-free extract.
2. Spectrophotometric Assay: a. The activity of CCR can be measured by monitoring the oxidation of NADPH at 340 nm. b. Prepare a reaction mixture in a quartz cuvette containing:
- 100 mM Tris-HCl buffer (pH 7.8)
- 50 mM NaHCO₃ (as a source of CO₂)
- 1 mM NADPH
- 1 mM Crotonyl-CoA c. Initiate the reaction by adding a known amount of the cell-free extract. d. Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. e. The rate of the reaction can be calculated using the Beer-Lambert law and the extinction coefficient for NADPH.
3. HPLC-based Product Confirmation: a. To confirm the formation of ethylmalonyl-CoA, the reaction can be stopped at different time points by adding an acid (e.g., HCl).[11] b. The reaction mixture is then analyzed by reverse-phase HPLC to separate and quantify the product, ethylmalonyl-CoA.[11]
Protocol 3: In Vitro Assay for Mesaconyl-CoA Hydratase in Cell Extracts
This protocol measures the activity of mesaconyl-CoA hydratase, which catalyzes the hydration of mesaconyl-CoA to β-methylmalyl-CoA.[12]
1. Preparation of Cell-Free Extract: As described in Protocol 2.
2. Coupled Spectrophotometric Assay: a. This assay couples the formation of β-methylmalyl-CoA to its cleavage by β-methylmalyl-CoA lyase, which releases propionyl-CoA and glyoxylate.[12] The subsequent reactions can be monitored. b. A more direct approach is to monitor the hydration of mesaconyl-CoA by observing the decrease in absorbance at a specific wavelength, as the double bond in mesaconyl-CoA is removed.
3. HPLC-Based Assay: a. A more direct and unambiguous method is to use HPLC.[12][13] b. The reaction mixture contains:
- 100 mM Tris/HCl buffer (pH 7.8)
- 5 mM MgCl₂
- Substrate (e.g., 0.5 mM mesaconyl-CoA) c. The reaction is started by adding the cell extract. d. At various time points, the reaction is stopped with acid. e. The consumption of the substrate and the formation of the product (β-methylmalyl-CoA) are quantified by reverse-phase HPLC.[12][14]
Data Presentation
Table 1: Specific Activities of Key Ethylmalonyl-CoA Pathway Enzymes in Cell Extracts
| Enzyme | Organism | Growth Substrate | Specific Activity (U/mg protein) | Reference |
| Crotonyl-CoA Carboxylase/Reductase | Rhodobacter sphaeroides | Acetate | ~1.1 | [15] |
| Mesaconyl-CoA Hydratase | Rhodobacter sphaeroides | Acetate | ~1300 (purified enzyme) | [12][16] |
| L-Malyl-CoA/β-Methylmalyl-CoA Lyase | Rhodobacter capsulatus | Acetate | 37 (purified enzyme) | [17] |
| (2S)-Methylsuccinyl-CoA Dehydrogenase | Methylobacterium extorquens | Ethylamine | ~0.05 | [18] |
Note: 1 Unit (U) is defined as 1 µmol of substrate converted per minute.
Table 2: In Vivo Metabolic Fluxes through the Ethylmalonyl-CoA Pathway
| Reaction | Organism | Growth Condition | Flux Rate (mmol/gCDW/h) | Reference |
| Acetyl-CoA -> Ethylmalonyl-CoA | Methylobacterium extorquens | Methanol | Not explicitly stated, but pathway is active | [3] |
| Crotonyl-CoA -> Ethylmalonyl-CoA | Methylobacterium extorquens | Acetate | Not explicitly stated, but pathway is active | [3] |
| Overall Glyoxylate Regeneration via EMC | Methylobacterium extorquens | Methanol | 25% ± 1% of methanol uptake rate | [3] |
gCDW = grams of cell dry weight
Visualizations
Caption: The Ethylmalonyl-CoA Pathway for C2 compound assimilation.
References
- 1. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 3. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 12. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 15. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. l-Malyl-Coenzyme A/β-Methylmalyl-Coenzyme A Lyase Is Involved in Acetate Assimilation of the Isocitrate Lyase-Negative Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Bacterial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in numerous metabolic pathways within bacteria, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of valuable secondary metabolites like polyketides.[1][2] The accurate quantification of intracellular short-chain acyl-CoA pools is essential for understanding bacterial physiology, metabolic engineering, and identifying novel drug targets. However, their low abundance and rapid turnover present significant analytical challenges.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the effective extraction of short-chain acyl-CoAs from bacterial cell cultures for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The methodologies described are compiled from established protocols to ensure high recovery rates and sample integrity.
Core Concepts in Acyl-CoA Extraction
The successful extraction and quantification of short-chain acyl-CoAs from bacterial cultures hinge on three critical steps:
-
Quenching: This is the immediate cessation of all metabolic activity to preserve the in vivo concentrations of metabolites.[3][5] Rapidly changing temperature or pH are common quenching strategies.[5]
-
Harvesting: The separation of bacterial cells from the culture medium.[3]
-
Extraction: The lysis of cells and solubilization of intracellular metabolites, including acyl-CoAs.[3]
The choice of method for each step can significantly impact the final analytical outcome, particularly concerning metabolite leakage and degradation.[5][6]
Data Presentation: Comparison of Extraction and Quenching Methods
The selection of appropriate quenching and extraction solvents is critical for maximizing the recovery of short-chain acyl-CoAs. The following tables summarize quantitative data on the performance of different methods.
Table 1: Comparison of Quenching Methods for Bacterial Metabolomics
| Quenching Method | Key Advantages | Key Disadvantages |
| Cold 60% Methanol (B129727) (-20°C to -48°C) | Widely used and effective for many bacteria.[3][5] | Can cause leakage of intracellular metabolites in some bacterial species.[5][6] |
| Cold 60% Ethanol (-20°C) | Can offer improved metabolic arrest and reduced metabolite leakage compared to methanol for some species.[3] | Less commonly cited than methanol. |
| Cold Glycerol-Saline (-20°C) | Can significantly prevent intracellular metabolite leakage by maintaining osmotic stability.[6] | May require additional cleanup steps. |
| Liquid Nitrogen | Provides extremely rapid freezing to halt metabolism.[4] | Can cause cell lysis, making it difficult to separate intracellular from extracellular metabolites.[4] |
Table 2: Recovery Rates of Short-Chain Acyl-CoAs with Different Extraction Solvents
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59%[7][8] | ~36%[7][8] | 93-104% (extraction), 83-90% (SPE)[7][9] |
| Propionyl-CoA | ~80%[7][8] | ~62%[7][8] | Not Reported |
| Malonyl-CoA | ~74%[7][8] | ~26%[7][8] | 93-104% (extraction), 83-90% (SPE)[7][9] |
| Isovaleryl-CoA | ~59%[7][8] | ~58%[7][8] | Not Reported |
| Coenzyme A (Free) | ~74%[7][8] | ~1%[7][8] | Not Reported |
Note: Data is compiled from studies that may have used different biological matrices (e.g., tissues vs. cell cultures) and analytical techniques, which can affect direct comparability.[7][8][9]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for acyl-CoA extraction and a simplified metabolic context for short-chain acyl-CoAs in bacteria.
Caption: General experimental workflow for the extraction of short-chain acyl-CoAs.
Caption: Simplified metabolic role of key short-chain acyl-CoAs in bacteria.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction of short-chain acyl-CoAs from bacterial cultures. It is recommended to optimize these protocols for the specific bacterial strain and culture conditions.
Protocol 1: Cold Methanol Quenching and Extraction
This protocol is widely applicable and uses cold methanol for both quenching and initial extraction.[3][5]
Materials and Reagents:
-
Bacterial cell culture
-
60% (v/v) Methanol, pre-chilled to -48°C
-
100% Methanol, pre-chilled to -48°C
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
Microcentrifuge tubes, pre-chilled
-
Sonicator or bead beater
-
Internal standards (optional, e.g., ¹³C-labeled cell extracts)[1]
Procedure:
-
Quenching and Harvesting: a. Rapidly transfer a defined volume of bacterial culture into a tube containing 60% cold methanol (e.g., 1:1 volume ratio).[3] b. Immediately vortex and centrifuge at >10,000 x g for 5 minutes at 4°C. c. Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
Extraction: a. Resuspend the cell pellet in 1 mL of 100% cold methanol.[5] If using internal standards, they should be added to the methanol. b. Lyse the cells using a sonicator (e.g., 3 cycles of 30 seconds on ice) or a bead beater. c. Incubate on ice for 15 minutes to allow for protein precipitation. d. Centrifuge at >15,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Sample Preparation for LC-MS: a. Dry the supernatant using a vacuum concentrator or under a stream of nitrogen. b. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[10] c. Vortex briefly and centrifuge at >15,000 x g for 10 minutes at 4°C to pellet any insoluble material. d. Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 2: 5-Sulfosalicylic Acid (SSA) Extraction
This protocol utilizes SSA for efficient protein precipitation and has been shown to provide good recovery for a range of short-chain acyl-CoAs.[7][8]
Materials and Reagents:
-
Bacterial cell pellet (obtained after quenching and harvesting as in Protocol 1, Step 1)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
-
Internal standards (optional)
Procedure:
-
Homogenization and Protein Precipitation: a. Resuspend the pre-quenched and harvested cell pellet in 500 µL of ice-cold 5% SSA solution. If using internal standards, spike the SSA solution before adding it to the pellet.[7] b. Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).[7]
-
Centrifugation and Supernatant Collection: a. Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[7] b. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[7] c. Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.[7]
-
Sample Analysis: a. The extracted sample is now ready for direct analysis by LC-MS/MS or can be stored at -80°C.[7] No drying and reconstitution steps are typically required, which can improve stability for some acyl-CoA species.
Concluding Remarks
The accurate measurement of short-chain acyl-CoAs in bacterial cultures is a challenging but critical task for metabolic research and development. The choice of quenching and extraction methodology should be carefully considered and empirically validated for the specific bacterial species and experimental goals. The protocols provided herein offer robust starting points for the development of optimized workflows. For absolute quantification, the use of stable isotope-labeled internal standards is highly recommended to account for matrix effects and variations in extraction efficiency.[1][11]
References
- 1. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR-Based Structural Elucidation of Ethylmalonyl-CoA Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of small molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This document provides detailed application notes and experimental protocols for the use of NMR spectroscopy in the characterization of ethylmalonyl-CoA and its derivatives. Ethylmalonyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway, an alternative to the glyoxylate (B1226380) cycle for acetate (B1210297) assimilation in various bacteria, making its derivatives important targets in metabolic engineering and drug discovery.[1][2]
Data Presentation: Quantitative NMR Data
Table 1: Predicted and Characteristic NMR Data for Ethylmalonyl-CoA Derivatives
| Compound | Atom | Predicted ¹³C Chemical Shift (ppm) | Characteristic ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| (S)-Ethylmalonyl-CoA | C=O (Thioester) | ~200 | - | - | - |
| C=O (Carboxyl) | ~175 | - | - | - | |
| CH (alpha) | ~50 | 3.0 - 3.5 | dd | ||
| CH₂ (ethyl) | ~25 | 1.5 - 2.0 | m | ||
| CH₃ (ethyl) | ~10 | 0.8 - 1.2 | t | ~7 | |
| Coenzyme A Moiety | Adenine C2 | ~152 | ~8.4 | s | |
| Adenine C6 | ~155 | ~8.1 | s | ||
| Adenine C8 | ~140 | ~8.6 | s | ||
| Ribose C1' | ~87 | ~6.1 | d | ~5 | |
| CH₂ (pantothenate) | ~40 | ~3.5 | t | ~6 | |
| CH₂ (cysteamine) | ~30 | ~2.8 | t | ~6 | |
| CH₃ (pantothenate) | ~20 | ~0.9 | s | ||
| CH₃ (pantothenate) | ~20 | ~0.7 | s |
Note: Predicted ¹³C NMR data for (S)-ethylmalonyl-CoA is based on computational models from the Human Metabolome Database.[3] ¹H chemical shifts for the Coenzyme A moiety are based on published data for acetyl-CoA and other CoA derivatives.[2][4]
Experimental Protocols
Sample Preparation for NMR Analysis of Ethylmalonyl-CoA Derivatives
A well-prepared sample is crucial for obtaining high-quality NMR data. The following protocol is a general guideline and may need to be optimized for specific derivatives and instrumentation.
Materials:
-
Ethylmalonyl-CoA derivative sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[5]
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
NMR tubes (high-precision, 5 mm)
-
Internal standard (e.g., TSP for D₂O, TMS for organic solvents)
-
pH meter and appropriate buffers (if pH control is necessary)
-
Vortex mixer
-
Pipettes and tips
-
Filter (e.g., glass wool plug in a Pasteur pipette)
Protocol:
-
Dissolution: Accurately weigh the ethylmalonyl-CoA derivative and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5] For aqueous samples, D₂O is the solvent of choice.
-
Internal Standard: Add a small, known amount of an internal standard for chemical shift referencing and quantification. For D₂O, 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TSP) is commonly used.
-
pH Adjustment: If necessary, adjust the pH of the sample using dilute deuterated acid or base. The chemical shifts of the CoA moiety can be pH-dependent.
-
Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6] This prevents line broadening and artifacts in the spectrum.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically at least 4 cm).
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for 1D and 2D NMR experiments. These should be adapted based on the specific instrument and the sample concentration.
Instrumentation:
-
NMR spectrometer (a higher field strength, e.g., 500 MHz or greater, is recommended for better resolution)
-
Cryoprobe for enhanced sensitivity, especially for dilute samples
1D ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent Suppression: If using D₂O, a presaturation sequence to suppress the residual HDO signal is recommended.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer D1 (5 times the longest T1) is necessary.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
1D ¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
2D NMR Experiments for Structural Elucidation:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly bonded to carbons, providing C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for identifying quaternary carbons and piecing together molecular fragments.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
For all 2D experiments, the number of increments in the indirect dimension and the number of scans should be optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.
Mandatory Visualizations
Ethylmalonyl-CoA Pathway
The following diagram illustrates the key steps of the ethylmalonyl-CoA pathway, which is essential for the assimilation of C2 compounds in many microorganisms.
Caption: The Ethylmalonyl-CoA Pathway for Acetate Assimilation.
Experimental Workflow for NMR-Based Structural Elucidation
The logical flow from sample to structure is a critical process for ensuring accurate and reproducible results.
Caption: Workflow for Structural Elucidation using NMR.
By following these protocols and utilizing the provided data and diagrams, researchers can effectively employ NMR spectroscopy for the detailed structural characterization of ethylmalonyl-CoA and its derivatives, aiding in the advancement of metabolic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0059619) [hmdb.ca]
- 4. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
Application Notes and Protocols for Constructing Metabolic Network Models for the Ethylmalonyl-CoA Pathway
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
The ethylmalonyl-CoA (EMC) pathway is a crucial metabolic route for the assimilation of C1 and C2 compounds in various microorganisms, including methylotrophs and some phototrophs.[1][2][3] It serves as an alternative to the glyoxylate (B1226380) cycle for replenishing tricarboxylic acid (TCA) cycle intermediates.[2] Understanding and engineering this pathway holds significant potential for biotechnological applications, such as the production of valuable chemicals and pharmaceuticals.[4] Metabolic network models provide a powerful framework for a systems-level analysis of the EMC pathway, enabling the prediction of metabolic fluxes, the identification of key regulatory nodes, and the guidance of metabolic engineering strategies.[5][6]
These application notes and protocols provide a comprehensive guide to constructing and analyzing metabolic network models that include the ethylmalonyl-CoA pathway, with a focus on genome-scale reconstructions and flux balance analysis.
Core Concepts in Metabolic Network Modeling
Metabolic network reconstruction is the process of assembling all known metabolic reactions in a specific organism into a structured format.[7][8] This reconstruction can then be converted into a mathematical model, most commonly a stoichiometric matrix, which represents the quantitative relationships between metabolites and reactions.[9]
Flux Balance Analysis (FBA) is a computational method used to predict the distribution of metabolic fluxes in a genome-scale metabolic model under steady-state conditions.[10][11] FBA relies on the principle of mass balance and the optimization of a given objective function, such as the maximization of biomass production.[10]
Application Note 1: De Novo Reconstruction of a Genome-Scale Metabolic Model Incorporating the Ethylmalonyl-CoA Pathway
This application note outlines the general workflow for building a genome-scale metabolic model from an organism's genomic information, with a specific focus on accurately representing the ethylmalonyl-CoA pathway.
Workflow for Genome-Scale Metabolic Model Reconstruction
References
- 1. pnas.org [pnas.org]
- 2. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic network model guided engineering ethylmalonyl-CoA pathway to improve ascomycin production in Streptomyces hygroscopicus var. ascomyceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic network model guided engineering ethylmalonyl-CoA pathway to improve ascomycin production in Streptomyces hygroscopicus var. ascomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protocol for generating a high-quality genome-scale metabolic reconstruction | Springer Nature Experiments [experiments.springernature.com]
- 8. A protocol for generating a high-quality genome-scale metabolic reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | From DNA to FBA: How to Build Your Own Genome-Scale Metabolic Model [frontiersin.org]
- 10. Flux balance analysis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields of Ethylmalonyl-CoA-Derived Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered in achieving high yields of products derived from the ethylmalonyl-CoA (EM-CoA) pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic bottlenecks limiting the production of EM-CoA-derived products?
A1: The primary metabolic bottlenecks typically encountered are:
-
Insufficient Precursor Supply: Limited availability of key precursors such as acetyl-CoA, crotonyl-CoA, and propionyl-CoA can significantly hinder the flux through the EM-CoA pathway.
-
Competition with Native Metabolic Pathways: Cellular resources are often diverted to essential pathways like the tricarboxylic acid (TCA) cycle, fatty acid biosynthesis, and the production of secondary metabolites, which compete for the same precursors.[1][2]
-
Enzyme Efficiency and Regulation: The catalytic efficiency of key enzymes in the EM-CoA pathway can be a rate-limiting step. Additionally, feedback inhibition mechanisms can downregulate enzyme activity when intermediate or final product concentrations are high.
-
Cofactor Availability: The availability of necessary cofactors, such as NADPH and ATP, can also limit the rate of enzymatic reactions within the pathway.[3]
-
Product Toxicity or Export Limitations: High concentrations of the desired product can be toxic to the host organism or the cell's export machinery may not be efficient enough, leading to intracellular accumulation and feedback inhibition.
Q2: How can I increase the intracellular pool of ethylmalonyl-CoA?
A2: Several metabolic engineering strategies can be employed to boost intracellular EM-CoA levels:
-
Overexpression of Key Enzymes: Increasing the expression of crucial enzymes in the EM-CoA pathway, such as crotonyl-CoA carboxylase/reductase (Ccr), can directly enhance the conversion of precursors to EM-CoA.[4]
-
Deletion of Competing Pathways: Knocking out genes involved in competing metabolic pathways can redirect carbon flux towards the EM-CoA pathway. For instance, deleting genes responsible for polyhydroxybutyrate (B1163853) (PHB) synthesis or acetate (B1210297) formation can increase the availability of acetyl-CoA for your desired pathway.
-
Increasing Precursor Supply: Engineering the host to produce more acetyl-CoA or crotonyl-CoA is a common strategy. This can involve overexpressing enzymes like acetyl-CoA carboxylase (ACC) or pyruvate (B1213749) dehydrogenase.[2][3][5]
-
Heterologous Gene Expression: Introducing more efficient enzymes from other organisms can bypass native regulatory mechanisms and improve pathway flux.
Q3: My engineered strain is not producing the expected yield of the final product, despite successful genetic modifications. What could be the issue?
A3: If genetic modifications appear correct but yields are low, consider the following:
-
Suboptimal Culture Conditions: Factors such as medium composition (e.g., carbon source, nitrogen levels), pH, temperature, and aeration can significantly impact metabolic flux and product formation.
-
Metabolic Burden: Overexpression of multiple genes can place a significant metabolic burden on the host, leading to reduced growth and overall productivity. It is crucial to balance pathway expression with host fitness.
-
Post-Translational Modifications: The heterologously expressed enzymes may require specific post-translational modifications that the host organism cannot perform efficiently.
-
Analytical Method Limitations: Ensure that your method for quantifying the product is accurate and sensitive enough. CoA esters can be unstable, and their extraction and analysis require optimized protocols.[6][7]
Troubleshooting Guides
Issue 1: Low Yield of the Target Product
| Potential Cause | Troubleshooting Steps |
| Insufficient precursor (acetyl-CoA, crotonyl-CoA) supply | 1. Overexpress key precursor-forming enzymes: Enhance the expression of acetyl-CoA carboxylase (ACC) or pyruvate dehydrogenase (PDH).[2] 2. Delete competing pathways: Knock out genes involved in acetate, ethanol, or other byproduct formation to redirect carbon flux.[2] 3. Utilize alternative carbon sources: Some substrates may be more efficiently converted to the necessary precursors. |
| Diversion of intermediates to competing pathways | 1. Identify and knockout competing pathway genes: Use metabolic flux analysis to identify pathways that divert intermediates. For example, in Streptomyces, deleting the meaA gene (encoding ethylmalonyl-CoA mutase) can prevent the conversion of ethylmalonyl-CoA to methylsuccinyl-CoA.[8] 2. Downregulate competing pathways: Use CRISPRi to reduce the expression of genes in competing pathways without complete knockout. |
| Low activity of a key pathway enzyme | 1. Codon-optimize the gene: Ensure the gene's codon usage is optimized for the expression host. 2. Test enzymes from different organisms: The same enzymatic function may be carried out more efficiently by a homologous enzyme from another species. 3. Directed evolution: Use protein engineering techniques to improve the enzyme's catalytic efficiency. |
| Product toxicity | 1. Engineer product export: Overexpress efflux pumps to actively transport the product out of the cell. 2. In situ product removal: Use techniques like liquid-liquid extraction or adsorption in the bioreactor to remove the product as it is formed. |
Issue 2: Inconsistent Product Titers Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in culture conditions | 1. Standardize all culture parameters: Tightly control pH, temperature, dissolved oxygen, and nutrient feeding rates. 2. Use defined media: Avoid complex media components that can have batch-to-batch variability. |
| Genetic instability of the engineered strain | 1. Genomic integration of expression cassettes: Integrate the engineered pathway genes into the host chromosome to ensure stable expression, as plasmids can be lost during cell division.[9] 2. Perform regular quality control: Periodically sequence the relevant genomic regions of your production strain to check for mutations. |
| Inconsistent inoculum preparation | 1. Standardize seed culture protocols: Ensure consistent age, cell density, and metabolic state of the inoculum. |
Data Presentation: Impact of Metabolic Engineering on Product Yield
| Organism | Engineering Strategy | Product | Yield Improvement |
| Streptomyces venezuelae | Deletion of meaA gene and ethylmalonate supplementation | Tylactone | ~10-fold increase[8] |
| Saccharomyces cerevisiae | Regulating key enzyme expression and inhibiting competing pathways | Malonate | 14-fold increase in flask, final titer of 1.62 g/L in fed-batch[9] |
| Escherichia coli | Overexpression of acetyl-CoA carboxylase (Acc) and deletion of competing pathways | Malonyl-CoA | 15-fold increase in cellular malonyl-CoA level[2] |
| Streptomyces hygroscopicus var. ascomyceticus | Overexpression of hcd and ccr genes in the EM-CoA pathway | Ascomycin (B1665279) | Highest titer reached 438.95 mg/L[4] |
| Escherichia coli | Overexpression of PDH, PGK, GAPDH, and deletion of fumarase | Resveratrol (B1683913) (from malonyl-CoA) | 60% increase in yield, reaching 1.6 g/L[10][11] |
Experimental Protocols
Protocol 1: Quantification of Ethylmalonyl-CoA by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of CoA esters.[6][7][12][13][14]
-
Quenching and Extraction:
-
Rapidly quench metabolic activity by transferring a known volume of cell culture into a quenching solution (e.g., 60% methanol) pre-chilled to -20°C.
-
Centrifuge the cells at low temperature and discard the supernatant.
-
Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 10% trichloroacetic acid or an acetonitrile (B52724)/methanol/water mixture).
-
Lyse the cells by bead beating or sonication while keeping the samples on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the CoA esters.
-
-
Sample Preparation:
-
For samples extracted with trichloroacetic acid, a solid-phase extraction (SPE) step may be necessary to remove the acid and other interfering compounds.[6][7]
-
Evaporate the solvent under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., a mixture of ammonium (B1175870) acetate and acetonitrile).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation. The mobile phase typically consists of an aqueous component with a weak acid (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol). A gradient elution is used to separate the CoA esters.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification. The transition for ethylmalonyl-CoA would be from its protonated molecular ion [M+H]⁺ to a characteristic fragment ion.
-
Protocol 2: Gene Knockout in Streptomyces using CRISPR/Cas9
This protocol provides a general workflow based on established methods for CRISPR/Cas9-mediated gene editing in Streptomyces.[15][16][17][18]
-
Design and Construction of the CRISPR/Cas9 Plasmid:
-
Design a specific guide RNA (gRNA) targeting the gene of interest. Ensure the gRNA sequence is unique within the genome to avoid off-target effects.
-
Synthesize and anneal oligonucleotides encoding the gRNA.
-
Clone the annealed gRNA into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2). This vector should contain the Cas9 nuclease gene, the gRNA expression cassette, and a selection marker.
-
Design and clone homology arms (typically ~1 kb each) flanking the target gene into the same or a separate donor plasmid. These arms will facilitate homologous recombination for gene replacement.
-
-
Transformation into E. coli and Conjugation into Streptomyces:
-
Transform the final CRISPR/Cas9 construct into an E. coli methylation-deficient strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the recipient Streptomyces strain to the appropriate growth phase.
-
Mix the donor and recipient cells and plate them on a suitable conjugation medium. Incubate to allow for plasmid transfer.
-
Overlay the plates with a selective antibiotic to select for Streptomyces exconjugants that have received the plasmid.
-
-
Screening for Gene Knockout:
-
Isolate individual exconjugant colonies and grow them under non-selective conditions to allow for the loss of the temperature-sensitive CRISPR plasmid.
-
Screen for the desired double-crossover mutants by replica plating to identify colonies that have lost the antibiotic resistance marker from the plasmid.
-
Confirm the gene knockout by colony PCR using primers that flank the target gene. The PCR product from the mutant will be smaller than that from the wild type.
-
Further verify the deletion by Sanger sequencing of the PCR product.
-
Visualizations
Caption: The Ethylmalonyl-CoA Pathway.
Caption: Troubleshooting workflow for low product yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving cellular malonyl-CoA level in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic network model guided engineering ethylmalonyl-CoA pathway to improve ascomycin production in Streptomyces hygroscopicus var. ascomyceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and engineering of the ethylmalonyl-CoA pathway towards the improved heterologous production of polyketides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of the malonyl-CoA pathway to efficiently produce malonate in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Redirecting carbon flux into malonyl-CoA to improve resveratrol titers: Proof of concept for genetic interventions predicted by OptForce computational framework | Semantic Scholar [semanticscholar.org]
- 12. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 15. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 17. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
overcoming instability of (2R)-Ethylmalonyl-CoA during extraction and analysis
Welcome to the technical support center for the extraction and analysis of (2R)-Ethylmalonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent instability of this important metabolic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a key intermediate in the ethylmalonyl-CoA pathway, a metabolic route central to carbon assimilation in many bacteria.[1][2] This pathway is significant in biotechnology for the potential production of value-added chemicals.[1][2] Understanding its dynamics is crucial for research in metabolic engineering and drug development targeting microbial metabolism.
Q2: What makes this compound unstable?
Like other acyl-CoA thioesters, this compound is susceptible to both enzymatic and non-enzymatic degradation. The thioester bond is labile and can be hydrolyzed, particularly under alkaline or strongly acidic conditions. Additionally, specific enzymes, such as ethylmalonyl-CoA decarboxylase, can degrade it within biological samples.
Q3: What are the primary challenges in extracting and analyzing this compound?
The main challenges stem from its instability. During extraction, delays, improper temperature, or suboptimal pH can lead to significant degradation of the analyte, resulting in inaccurate quantification. During analysis, issues such as poor chromatographic peak shape and signal loss can occur.
Q4: What is the general recommended storage condition for this compound extracts?
For short-term storage during sample preparation, extracts should be kept on ice or at 4°C. For long-term storage, freezing at -80°C is recommended to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal in LC-MS/MS. | Degradation during extraction: Prolonged extraction time, room temperature processing, or inappropriate pH of extraction buffer. | - Minimize extraction time and keep samples on ice at all times.- Use an acidic extraction buffer (e.g., with sulfosalicylic acid) to inhibit enzymatic activity and stabilize the thioester bond. |
| Enzymatic degradation: Presence of active ethylmalonyl-CoA decarboxylase or other hydrolases in the sample. | - Immediately quench metabolic activity upon sample collection (e.g., by snap-freezing in liquid nitrogen).- Use a quenching/extraction solution containing a strong acid like sulfosalicylic acid (SSA) or trichloroacetic acid (TCA) to precipitate proteins and inactivate enzymes. | |
| Inefficient extraction: The chosen solvent system may not be optimal for this compound. | - Consider using a validated method for short-chain acyl-CoAs, such as extraction with 2.5% - 5% (w/v) SSA. An alternative is a mixture of acetonitrile (B52724) and isopropanol. | |
| Poor peak shape or peak tailing in chromatogram. | Suboptimal chromatographic conditions: Inappropriate column, mobile phase, or gradient. | - Use a C18 reversed-phase column suitable for polar molecules.- Employ an ion-pairing agent in the mobile phase to improve peak shape for anionic molecules like acyl-CoAs.- Optimize the gradient elution to ensure proper separation and peak shape. |
| Analyte instability in autosampler: Degradation of this compound in the autosampler vial before injection. | - Maintain the autosampler at a low temperature (e.g., 4°C).- Minimize the time between sample preparation and injection. | |
| High variability between replicate injections. | Inconsistent extraction efficiency: Variation in the manual extraction procedure. | - Ensure thorough and consistent homogenization of the tissue or cells.- Use an internal standard (e.g., a stable isotope-labeled acyl-CoA) added at the beginning of the extraction process to normalize for variability. |
| Precipitation in the final extract: The analyte or other components may be precipitating out of solution. | - Ensure the final extract is fully dissolved before injection. Gentle vortexing or sonication may be necessary.- Check the compatibility of the reconstitution solvent with the mobile phase. |
Quantitative Data Summary
The stability of this compound is influenced by temperature, pH, and the presence of specific enzymes. While direct quantitative stability data for this compound is limited, data from similar short-chain acyl-CoAs and related compounds provide valuable insights.
Table 1: Proximal Stability Data for Short-Chain Acyl-CoAs Under Various Conditions
| Parameter | Condition | Observation | Implication for this compound | Reference (for similar compounds) |
| Temperature | Increased Temperature (e.g., 20°C to 55°C) | Increased rate of non-enzymatic acylation and degradation. | Extraction and analysis should be performed at low temperatures (on ice or 4°C) to minimize degradation. | [3] |
| pH | Alkaline or strongly acidic solutions | Increased rate of hydrolysis of the thioester bond. | Maintain a mildly acidic pH (around 4-6) during extraction and in the final extract to enhance stability. | [4][5] |
| Enzymatic Degradation | Presence of tissue extracts (e.g., liver) | Rapid degradation by ethylmalonyl-CoA decarboxylase (half-life of ~10 minutes in diluted liver extract). | Immediate quenching of enzymatic activity is critical. Use of protein precipitation agents like SSA is recommended. | [6] |
Table 2: Representative Recovery Rates of Short-Chain Acyl-CoAs Using Different Extraction Methods
Note: Data for this compound is not explicitly available. These values for structurally similar compounds can serve as a benchmark.
| Acyl-CoA Species | Extraction Method | Average Recovery (%) | Reference |
| Acetyl-CoA | 5% Sulfosalicylic Acid (SSA) | ~59% | [7] |
| Malonyl-CoA | 5% Sulfosalicylic Acid (SSA) | ~74% | [7] |
| Propionyl-CoA | 5% Sulfosalicylic Acid (SSA) | ~80% | [7] |
| Acetyl-CoA | 10% Trichloroacetic Acid (TCA) with SPE | ~36% | [7] |
| Malonyl-CoA | 10% Trichloroacetic Acid (TCA) with SPE | ~26% | [7] |
| Acetyl-CoA | Acetonitrile/2-Propanol with SPE | 93-104% (extraction), 83-90% (SPE) | [6] |
| Malonyl-CoA | Acetonitrile/2-Propanol with SPE | 93-104% (extraction), 83-90% (SPE) | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples using Sulfosalicylic Acid (SSA)
This protocol is adapted from methods validated for other short-chain acyl-CoAs and is recommended for its simplicity and effectiveness in precipitating proteins and stabilizing the analyte.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution
-
Internal standard solution (e.g., ¹³C-labeled acyl-CoA)
-
Refrigerated microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Tissue Pulverization: Weigh 20-50 mg of frozen tissue. Keep the tissue frozen at all times. In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder using the pestle.
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using an internal standard, spike it into the SSA solution before adding it to the tissue powder. Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer on ice.
-
Incubation and Centrifugation: Incubate the homogenate on ice for 15 minutes to ensure complete protein precipitation. Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the protein pellet.
-
Analysis: The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.
Protocol 2: Analysis of this compound by LC-MS/MS
This is a general procedure; specific parameters should be optimized for your instrument.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or a suitable ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute this compound and separate it from other matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Simplified diagram of the Ethylmalonyl-CoA metabolic pathway.
References
- 1. Factors Affecting Non-Enzymatic Protein Acylation by trans-3-Methylglutaconyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low activity of heterologously expressed ethylmalonyl-CoA pathway enzymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low enzymatic activity during the heterologous expression of the ethylmalonyl-CoA pathway enzymes.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues leading to low enzyme activity.
Issue 1: Low or No Target Protein Expression
Initial Verification: Confirm the presence and integrity of your expression vector via sequencing.
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Codon Usage | - Synthesize a codon-optimized gene sequence tailored to your expression host (e.g., E. coli).[1][2] - Use an expression host strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ or CodonPlus® strains).[1][2] | The frequency of codons in the heterologous gene may not match the tRNA pool of the expression host, leading to translational stalling or termination.[1][3] |
| Protein Toxicity | - Utilize a tightly regulated promoter system (e.g., pBAD, pRha) to minimize basal expression. - Lower the inducer concentration (e.g., IPTG) to reduce the rate of protein synthesis.[4] - Induce expression at a higher cell density (late log phase).[1] - Shorten the induction time.[1][2] | High concentrations of some heterologous proteins can be toxic to the host cell, impairing growth and overall protein production.[1] |
| mRNA Instability or Secondary Structures | - Analyze the 5' region of your mRNA for stable secondary structures that may hinder ribosome binding and redesign the sequence if necessary. - Optimize the GC content of the gene sequence. | The stability and structure of the mRNA transcript can significantly impact translation efficiency. |
Issue 2: Target Protein is Expressed but Insoluble (Inclusion Bodies)
Initial Verification: After cell lysis, separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the localization of your target protein.
| Potential Cause | Recommended Solution | Rationale |
| High Expression Rate | - Lower the induction temperature to 15-25°C.[4][5][6] - Reduce the inducer (e.g., IPTG) concentration.[4][7] | Slower protein synthesis rates can facilitate proper protein folding and prevent aggregation into inclusion bodies.[5][6][8] |
| Incorrect Disulfide Bond Formation (for proteins with cysteines) | - Co-express disulfide bond isomerases (e.g., DsbA, DsbC). - Target the protein to the periplasm, which is a more oxidizing environment. | The cytoplasm of E. coli is a reducing environment, which can prevent the formation of necessary disulfide bonds for proper folding. |
| Intrinsic Properties of the Protein | - Fuse a solubility-enhancing tag to the N- or C-terminus of your protein (e.g., MBP, GST, SUMO, NusA).[9] | Large, soluble protein tags can act as chaperones, assisting in the proper folding of the target protein.[10] |
| Lack of Host-Specific Chaperones | - Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) that can assist in the folding of your specific protein. | Heterologous proteins may require specific chaperones for proper folding that are not abundant in the expression host. |
Issue 3: Soluble Protein is Expressed, but Enzyme Activity is Low or Absent
Initial Verification: Confirm that the protein is expressed in the soluble fraction and that the protein concentration is sufficient for the activity assay.
| Potential Cause | Recommended Solution | Rationale |
| Missing Cofactors or Prosthetic Groups | - Supplement the growth medium with necessary cofactors (e.g., biotin (B1667282) for carboxylases, vitamin B12 for mutases). - Ensure the expression host can synthesize or uptake the required cofactors. | Many enzymes in the ethylmalonyl-CoA pathway require specific cofactors for their catalytic activity. |
| Incorrect Protein Folding | - Even if soluble, the protein may not be in its native, active conformation. - Attempt expression at a lower temperature to improve folding.[6][8] - Co-express chaperones. | Proper folding is essential for enzymatic function. |
| Suboptimal Assay Conditions | - Optimize assay parameters such as pH, temperature, and substrate concentrations. - Verify the stability of substrates and cofactors under your assay conditions. | The enzymatic activity is highly dependent on the conditions of the in vitro assay. |
| Presence of Inhibitors in Cell Lysate | - Purify the target protein from the cell lysate to remove potential inhibitors. - Perform a buffer exchange or dialysis of the cell-free extract. | Components of the cell lysate can interfere with the enzyme assay. |
| Metabolic Burden on the Host | - Reduce the expression levels by using a weaker promoter or lower inducer concentration. - Co-express the pathway in a modular fashion rather than all at once. | Overexpression of multiple enzymes can deplete cellular resources, leading to misfolded or inactive proteins. |
Data Presentation
The following tables provide quantitative data to aid in troubleshooting and experimental design.
Table 1: Effect of Expression Temperature on Soluble Protein Yield
| Protein | Expression Temperature (°C) | Soluble Protein Yield | Reference |
| Progesterone 5β-reductase | 15 | ~3-4 mg/150 mL culture | [11] |
| Progesterone 5β-reductase | 4 | ~3-4 mg/150 mL culture (2-3 fold higher than at mid-log phase induction) | [11] |
| General Trend | 16-25 | Enhanced yield of soluble proteins | [5] |
Table 2: Effect of IPTG Concentration on Recombinant Protein Yield
| Protein | IPTG Concentration (mM) | Relative Protein Yield | Reference |
| Red Fluorescent Protein | 0 - 500 µM | Decreased with increasing concentration | [12] |
| anti-EpEX-ScFv | 0.5 | Optimal | [13] |
| Bovine SRY protein | 0.3 | Increased soluble form compared to 1.2 mM | [7] |
| Leptospiral protein | 0.1 | Highest yield of soluble protein | [7] |
Table 3: Reported Specific Activities of Ethylmalonyl-CoA Pathway and Related Enzymes
| Enzyme | Organism | Specific Activity | Conditions | Reference |
| 3-Hydroxypropionyl-CoA dehydratase | Metallosphaera sedula | 272 µmol min⁻¹ mg⁻¹ | Coupled assay, 65°C | [14] |
| (S)-3-Hydroxybutyryl-CoA dehydrogenase | Nitrosopumilus maritimus | 98.6 U mg⁻¹ | 0.2 mM (S)-3-hydroxybutyryl-CoA, 2 mM NAD⁺ | [15] |
| (S)-3-Hydroxybutyryl-CoA dehydrogenase (reverse) | Nitrosopumilus maritimus | 144.8 U mg⁻¹ | 0.2 mM acetoacetyl-CoA, 0.5 mM NADH | [15] |
Table 4: Impact of Codon Optimization on Recombinant Protein Expression
| Protein | Optimization Strategy | Fold Increase in Expression | Reference |
| Calf Prochymosin | Codon randomization | ~1.7 | [16] |
| General Trend | Aligning with host bias | Can be >1000-fold |
Table 5: Examples of Solubility-Enhancing Tags
| Tag | Size (kDa) | Properties |
| Maltose-binding protein (MBP) | ~42 | Highly soluble, can act as a chaperone. |
| Glutathione S-transferase (GST) | ~26 | Dimeric, provides an affinity handle for purification. |
| Small Ubiquitin-like Modifier (SUMO) | ~11 | Can be cleaved with high specificity, often improves solubility. |
| N-utilization substance A (NusA) | ~55 | Large, highly soluble protein. |
Experimental Protocols
Protocol 1: Preparation of Cell-Free Extract from E. coli
-
Cell Culture and Harvest:
-
Grow E. coli cells expressing the target enzyme to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induce protein expression under optimized conditions (e.g., lower temperature, reduced inducer concentration).
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[17]
-
Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline).
-
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors).[18]
-
Lyse the cells using one of the following methods:
-
Sonication: Sonicate on ice with short bursts (e.g., 15 seconds on, 30 seconds off) until the suspension is no longer viscous.
-
French Press: Pass the cell suspension through a pre-cooled French press at 16,000-18,000 psi.[17]
-
Chemical Lysis: Use a commercially available lysis reagent according to the manufacturer's instructions.
-
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 17,000 x g for 30 minutes at 4°C) to pellet cell debris.[11]
-
Carefully collect the supernatant, which is the cell-free extract containing the soluble proteins.
-
-
Storage:
-
Use the cell-free extract immediately for activity assays or store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Spectrophotometric Assay for Malyl-CoA Lyase Activity
This protocol measures the cleavage of L-malyl-CoA to acetyl-CoA and glyoxylate (B1226380).
-
Reagents:
-
Assay buffer: 200 mM MOPS/KOH, pH 7.5, 5 mM MgCl₂.
-
Phenylhydrazinium chloride solution: 3.5 mM in water.
-
L-malyl-CoA solution: 0.5 mM in water.
-
Cell-free extract or purified enzyme.
-
-
Procedure:
-
In a cuvette, combine 0.5 mL of assay buffer, phenylhydrazinium chloride solution, and cell-free extract/purified enzyme.
-
Initiate the reaction by adding L-malyl-CoA.
-
Monitor the formation of the glyoxylate phenylhydrazone derivative by measuring the increase in absorbance at 324 nm.[19]
-
-
Calculation of Activity:
-
Use the molar extinction coefficient of the glyoxylate phenylhydrazone derivative to calculate the rate of product formation. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the assay conditions.
-
Protocol 3: HPLC-Based Analysis of CoA Esters
This protocol allows for the separation and quantification of various CoA esters, including intermediates of the ethylmalonyl-CoA pathway.
-
Sample Preparation:
-
Quench metabolic activity in cell cultures rapidly (e.g., by adding cold methanol).
-
Extract intracellular metabolites using a suitable method, such as perchloric acid extraction.
-
Neutralize and centrifuge the extract to remove precipitated proteins.
-
-
HPLC Conditions:
-
Quantification:
-
Identify peaks by comparing retention times with those of authentic standards.[22]
-
Quantify the concentration of each CoA ester by integrating the peak area and comparing it to a standard curve generated with known concentrations of the respective standards.
-
Mandatory Visualizations
References
- 1. antibodysystem.com [antibodysystem.com]
- 2. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 7. Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli [mdpi.com]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 10. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 11. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multitask Kinetic Analysis of IPTG Effects on Protein Expression and Cell Growth [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. tandfonline.com [tandfonline.com]
- 19. l-Malyl-Coenzyme A/β-Methylmalyl-Coenzyme A Lyase Is Involved in Acetate Assimilation of the Isocitrate Lyase-Negative Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cms.mz-at.de [cms.mz-at.de]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fermentation for Enhanced Ethylmalonyl-CoA Flux
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing ethylmalonyl-CoA flux through fermentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your fermentation experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low or no production of the target metabolite | Suboptimal media composition. | Systematically optimize carbon and nitrogen sources and their ratio. Different carbon sources can significantly impact intracellular acetyl-CoA concentrations.[1] Experiment with various sources such as glucose, glycerol, or acetate (B1210297) to identify the most effective one for your strain and pathway. |
| Incorrect fermentation pH. | The pH of the culture medium influences enzyme activity and nutrient uptake.[2] Determine the optimal pH for your microbial strain and the key enzymes in the ethylmalonyl-CoA pathway and maintain it throughout the fermentation process. | |
| Non-ideal temperature. | Temperature affects both microbial growth rate and enzyme kinetics.[3] Identify and maintain the optimal temperature that balances robust cell growth with maximal secondary metabolite production. | |
| Inadequate aeration and agitation. | Oxygen is critical for the growth of many microbial strains and for specific enzymatic steps.[2] Optimize the dissolved oxygen (DO) levels by adjusting agitation and aeration rates to ensure sufficient oxygen transfer without causing excessive shear stress on the cells.[4] | |
| Accumulation of inhibitory byproducts | Metabolic flux is being diverted to competing pathways. | Identify and quantify potential toxic byproducts using techniques like HPLC.[4] Employ metabolic engineering strategies to downregulate or delete genes in competing pathways, redirecting carbon flux towards the ethylmalonyl-CoA pathway. |
| High concentrations of the desired product are toxic to the cells. | Monitor the concentration of your product throughout the fermentation. If product toxicity is observed, consider implementing in-situ product removal methods to maintain concentrations below inhibitory levels.[4] | |
| Slow or stalled cell growth | Nutrient limitation in the production stage. | Analyze the nutrient requirements for both cell growth and product formation, as they can differ. A fed-batch strategy may be necessary to replenish consumed nutrients and sustain productivity.[4] |
| Phage or microbial contamination. | Strict aseptic techniques are crucial. If contamination is suspected, sterilize all equipment thoroughly. The presence of contaminating microorganisms, such as lactic acid bacteria, can compete for nutrients and produce inhibitory compounds.[5][6][7][8] |
Frequently Asked Questions (FAQs)
Q1: How can I increase the precursor supply for the ethylmalonyl-CoA pathway?
A1: Enhancing the intracellular pools of acetyl-CoA and crotonyl-CoA is critical. This can be achieved through several metabolic engineering strategies:
-
Overexpression of key enzymes: Increase the expression of enzymes that lead to the formation of acetyl-CoA, such as pyruvate (B1213749) dehydrogenase.[9]
-
Deletion of competing pathways: Knocking out genes responsible for the production of byproducts like acetate and ethanol (B145695) can redirect carbon flux towards acetyl-CoA.[9]
-
Assimilation of alternative carbon sources: Using acetate as a carbon source can directly increase the intracellular acetyl-CoA pool.
Q2: What is the most effective way to quantify ethylmalonyl-CoA and other pathway intermediates?
A2: Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, is the most sensitive and specific method for quantifying CoA esters.[10] This technique allows for the separation and precise measurement of various CoA thioesters from complex biological samples.[10][11][12]
Q3: How can I determine the metabolic flux through the ethylmalonyl-CoA pathway?
A3: 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic fluxes.[13][14][15] This method involves feeding the cells a 13C-labeled substrate and then tracking the incorporation of the label into various metabolites. By analyzing the labeling patterns, it is possible to determine the rates of different metabolic reactions, providing a detailed picture of the flux distribution within the cell.[13][14][15]
Q4: Are there any specific considerations for the host organism when trying to enhance ethylmalonyl-CoA flux?
A4: The choice of host organism is crucial. Organisms that naturally utilize the ethylmalonyl-CoA pathway, such as Rhodobacter sphaeroides and Methylobacterium extorquens, may be good starting points.[16] However, well-characterized and genetically tractable hosts like Escherichia coli and Saccharomyces cerevisiae can also be engineered to have a high flux through this pathway.[9] It is important to consider the host's native metabolism and its compatibility with the desired fermentation conditions.[3]
Experimental Protocols
Protocol 1: Quantification of Ethylmalonyl-CoA and other Short-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a method for the extraction and quantification of intracellular CoA esters.
1. Sample Quenching and Extraction:
- Rapidly quench metabolic activity by adding a cold quenching solution (e.g., 60% methanol (B129727) at -40°C) to the cell culture.
- Centrifuge the quenched cells at a low temperature to pellet them.
- Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 10% trichloroacetic acid or 2.5% 5-sulfosalicylic acid).[10][17]
- Incubate on ice to allow for cell lysis and protein precipitation.
- Centrifuge to remove cell debris and collect the supernatant containing the CoA esters.
2. Sample Preparation:
- For some extraction methods, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the CoA esters.[18]
- Dry the purified sample under a stream of nitrogen gas.
- Reconstitute the dried sample in a suitable buffer for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Use a reverse-phase C18 column for the separation of the CoA esters.
- Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) to improve the retention and separation of the highly polar CoA molecules.
- Detect the CoA esters using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[10]
Protocol 2: 13C-Metabolic Flux Analysis (13C-MFA) of the Ethylmalonyl-CoA Pathway
This protocol outlines the general steps for conducting a 13C-MFA experiment.
1. Isotope Labeling Experiment:
- Culture the microbial cells in a defined medium containing a 13C-labeled carbon source (e.g., [1,2-13C]glucose or [U-13C]acetate).
- Allow the cells to grow until they reach a metabolic and isotopic steady state.
- Harvest the cells rapidly and quench their metabolic activity as described in Protocol 1.
2. Sample Processing and Analysis:
- Hydrolyze the protein biomass to release the amino acids.
- Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis, or analyze them directly using LC-MS/MS.
- Analyze the labeling patterns of the amino acids and other key metabolites to determine the mass isotopomer distributions.
3. Flux Calculation:
- Use a metabolic network model that includes the ethylmalonyl-CoA pathway.
- Input the experimentally determined mass isotopomer distributions into a flux analysis software package.
- The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.
Visualizations
Ethylmalonyl-CoA Pathway
Caption: The Ethylmalonyl-CoA pathway for acetyl-CoA assimilation.
Troubleshooting Workflow for Low Ethylmalonyl-CoA Flux
References
- 1. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fermentation problems and how to solve them - Ingenza [ingenza.com]
- 4. benchchem.com [benchchem.com]
- 5. ethanolproducer.com [ethanolproducer.com]
- 6. Microbial contamination of fuel ethanol fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving cellular malonyl-CoA level in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Coenzyme A in Cells and Tissues [jove.com]
strategies to minimize byproduct formation in engineered ethylmalonyl-CoA pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with engineered ethylmalonyl-CoA (EMC) pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your experiments for the production of valuable compounds such as polyketides and other secondary metabolites.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the engineering and operation of the ethylmalonyl-CoA pathway.
Q1: My engineered strain is producing the target compound, but the yield is lower than expected, and I suspect byproduct formation. What is a common byproduct, and how can I detect it?
A1: A frequent byproduct in engineered EMC pathways is butyryl-CoA . This occurs because the key enzyme, crotonyl-CoA carboxylase/reductase (CCR), which is responsible for converting crotonyl-CoA to ethylmalonyl-CoA, also has a side activity where it reduces crotonyl-CoA to butyryl-CoA.[1][2][3] The accumulation of butyryl-CoA diverts the carbon flux away from your desired product.
To detect and quantify butyryl-CoA and other acyl-CoA intermediates, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice.[4][5][6] These techniques allow for the separation and quantification of various intracellular acyl-CoA pools, enabling you to assess the extent of byproduct formation.
Q2: I have confirmed the presence of butyryl-CoA in my engineered strain. What strategies can I employ to minimize its formation?
A2: Minimizing butyryl-CoA formation requires shifting the enzymatic activity of CCR towards carboxylation rather than reduction. Here are several strategies:
-
Enzyme Engineering: You can use protein engineering techniques to modify the CCR enzyme to favor the carboxylation reaction. This could involve site-directed mutagenesis of the enzyme's active site to increase its affinity for CO2/bicarbonate or decrease its reductase activity.
-
Increase Bicarbonate Concentration: The carboxylation reaction catalyzed by CCR utilizes bicarbonate as a substrate.[3] Increasing the concentration of bicarbonate in your fermentation medium can help to drive the forward reaction towards ethylmalonyl-CoA, outcompeting the reduction to butyryl-CoA.
-
Metabolic Engineering: Redirecting metabolic flux can also be effective. Overexpression of downstream enzymes in the EMC pathway can help to pull the flux towards your desired product, reducing the accumulation of crotonyl-CoA and its subsequent conversion to butyryl-CoA.
-
Enzyme Selection: Different organisms possess CCR homologs with varying carboxylation-to-reduction efficiencies.[7] Screening CCR enzymes from different microbial sources may identify a candidate with a more favorable activity profile for your specific application.
Q3: Besides butyryl-CoA, are there other potential metabolic bottlenecks or side reactions I should be aware of?
A3: Yes, other issues can arise in engineered EMC pathways:
-
Accumulation of Upstream Intermediates: A bottleneck in the pathway can lead to the accumulation of intermediates like acetyl-CoA or crotonyl-CoA. High concentrations of these intermediates can be toxic to the cells or may be shunted into other native metabolic pathways, reducing the overall yield of your target compound.
-
Propionyl-CoA Carboxylase Activity: In some organisms, propionyl-CoA carboxylase (PCC) can carboxylate butyryl-CoA to form ethylmalonyl-CoA. While this may seem beneficial, it can also carboxylate propionyl-CoA to form methylmalonyl-CoA, which can be incorporated into your final product as an undesired building block, leading to product impurities.
-
Feedback Inhibition: High concentrations of pathway intermediates or the final product can exert feedback inhibition on upstream enzymes, slowing down the entire pathway.[8]
Q4: My engineered strain is exhibiting slow growth after introduction of the EMC pathway. What could be the cause?
A4: Poor cell growth is often a sign of metabolic burden or toxicity.
-
Metabolic Burden: The expression of multiple heterologous enzymes can divert significant cellular resources (e.g., amino acids, ATP, NADPH) away from essential cellular processes. To mitigate this, consider using lower copy number plasmids, weaker inducible promoters, or integrating the pathway genes into the host chromosome for more stable and moderate expression.
-
Toxicity of Intermediates: As mentioned, the accumulation of pathway intermediates can be toxic. Quantifying the intracellular concentrations of these intermediates can help pinpoint the metabolic bottleneck.
Quantitative Data Summary
The following tables summarize quantitative data from various metabolic engineering strategies aimed at improving product yield and minimizing byproduct formation.
Table 1: Effect of Precursor Feeding on Tylactone Production in Streptomyces venezuelae
| Precursor Fed | Concentration (mM) | Tylactone Titer (mg/L) | Fold Improvement |
| None (Control) | - | 0.5 | 1.0 |
| Ethylmalonate | 20 | 1.4 | 2.8 |
| Crotonic Acid | 20 | 1.1 | 2.2 |
| Butyrate | 20 | 0.8 | 1.6 |
This data indicates that providing precursors for ethylmalonyl-CoA synthesis can significantly enhance the production of the desired polyketide, suggesting that the precursor supply is a limiting factor.
Table 2: Comparison of Acyl-CoA Pool Composition in Wild-Type vs. Engineered Strains (Hypothetical Data Based on Published Observations)
| Acyl-CoA | Wild-Type Strain (nmol/g DCW) | Engineered Strain (nmol/g DCW) |
| Acetyl-CoA | 50 | 80 |
| Crotonyl-CoA | 5 | 25 |
| Ethylmalonyl-CoA | 2 | 40 |
| Butyryl-CoA | 1 | 15 |
| Propionyl-CoA | 10 | 12 |
| Methylmalonyl-CoA | 8 | 10 |
This hypothetical table illustrates a common scenario in engineered strains where the pools of the desired intermediate (ethylmalonyl-CoA) and a key byproduct (butyryl-CoA) are significantly elevated compared to the wild-type.
Experimental Protocols
Protocol 1: Quantification of Intracellular Acyl-CoA Pools by HPLC
This protocol provides a general framework for the extraction and analysis of short-chain acyl-CoAs from microbial cells.
1. Materials:
-
Perchloric acid (PCA), 0.5 M and 4 M
-
Potassium carbonate (K2CO3), 5 M
-
Acetonitrile
-
HPLC system with a C18 column
-
Acyl-CoA standards (acetyl-CoA, crotonyl-CoA, ethylmalonyl-CoA, butyryl-CoA, etc.)
2. Sample Preparation and Extraction:
-
Rapidly quench metabolic activity by harvesting cells and immediately freezing them in liquid nitrogen.
-
Homogenize the frozen cell pellet in 0.5 M PCA in liquid nitrogen.
-
Thaw the homogenate and add 4 M PCA. Incubate on ice for 30 minutes with occasional mixing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new tube and neutralize it by adding 5 M K2CO3.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant contains the acyl-CoA esters and is ready for HPLC analysis.
3. HPLC Analysis:
-
Use a reversed-phase C18 column for separation.
-
A common mobile phase system consists of a gradient of ammonium acetate buffer and methanol or acetonitrile.[5]
-
Detection is typically performed using a UV detector at 260 nm.
-
Create a standard curve for each acyl-CoA of interest to quantify their concentrations in the samples.
Protocol 2: In Vitro Enzyme Assay for Crotonyl-CoA Carboxylase/Reductase (CCR)
This assay measures the activity of CCR by monitoring the consumption of NADPH spectrophotometrically.
1. Materials:
-
Purified CCR enzyme
-
Crotonyl-CoA
-
NADPH
-
Sodium bicarbonate (NaHCO3)
-
Tris-HCl buffer (pH 7.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NaHCO3, and NADPH in a cuvette.
-
Add the purified CCR enzyme to the reaction mixture and incubate for a few minutes to establish a baseline reading at 340 nm.
-
Initiate the reaction by adding crotonyl-CoA to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of NADPH consumption is proportional to the CCR activity.
-
To distinguish between the carboxylase and reductase activities, the assay can be performed in the presence and absence of bicarbonate. In the absence of bicarbonate, the observed activity will be primarily due to the reduction of crotonyl-CoA to butyryl-CoA.[2]
Visualizations
Caption: The Ethylmalonyl-CoA pathway with a key byproduct formation step.
Caption: A troubleshooting workflow for low product yield in engineered EMC pathways.
References
- 1. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-enzymes.com [creative-enzymes.com]
- 3. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 8. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]
improving the catalytic efficiency of crotonyl-CoA carboxylase/reductase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the catalytic efficiency of Crotonyl-CoA Carboxylase/Reductase (CCR).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during CCR-related experiments in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the observed enzymatic activity of my CCR low or absent? | 1. Inactive Enzyme: Improper storage or multiple freeze-thaw cycles may have led to enzyme denaturation. 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for your specific CCR variant. 3. Missing Cofactors or Substrates: Absence or insufficient concentration of NADPH or CO₂ (for the carboxylation reaction). 4. Presence of Inhibitors: Contaminants in the substrate or buffer, or the product itself, may be inhibiting the enzyme. | 1. Verify Enzyme Activity: Test the enzyme with a control substrate known to be active. Ensure proper storage at -20°C or -80°C in appropriate buffer conditions. 2. Optimize Reaction Conditions: Systematically vary the pH and temperature to find the optimal range for your enzyme. Ensure the buffer composition is correct and freshly prepared. 3. Check Reagent Concentrations: Confirm the concentrations of all substrates and cofactors. For the carboxylation reaction, ensure the bicarbonate buffer is fresh and properly equilibrated to provide sufficient CO₂. 4. Identify and Remove Inhibitors: Use high-purity substrates and reagents. If product inhibition is suspected, measure initial rates at low substrate conversion. |
| How can I troubleshoot substrate inhibition observed at high crotonyl-CoA concentrations? | High concentrations of crotonyl-CoA can lead to substrate inhibition, a known characteristic of some CCRs.[1] | 1. Determine the Inhibition Constant (Ki): Perform kinetic assays over a wide range of crotonyl-CoA concentrations to determine the Ki for substrate inhibition. 2. Adjust Substrate Concentration: Keep the crotonyl-CoA concentration below the determined Ki value in subsequent experiments. 3. Consider Enzyme Mutagenesis: If substrate inhibition is a significant issue, site-directed mutagenesis of residues in the substrate-binding pocket may alleviate this effect. |
| Why am I observing unexpected or inconsistent product peaks in my HPLC-MS analysis? | 1. Side Reactions: In the absence of CO₂, CCR can catalyze the reduction of crotonyl-CoA to butyryl-CoA.[1] 2. Substrate Degradation: Thioesters like crotonyl-CoA can be unstable. 3. Contamination: The sample may be contaminated with other acyl-CoA species. 4. Improper Sample Preparation: Inefficient extraction or derivatization can lead to variable results. | 1. Control for Side Reactions: For the carboxylation reaction, ensure the reaction buffer is saturated with CO₂. To study the reductase activity, intentionally omit CO₂ from the reaction mixture. 2. Handle Substrates with Care: Prepare fresh substrate solutions and store them appropriately. 3. Use High-Purity Substrates: Verify the purity of your crotonyl-CoA. 4. Optimize Sample Preparation: Follow a validated protocol for acyl-CoA extraction and analysis. |
| My kinetic data does not fit well to the Michaelis-Menten model. What could be the issue? | 1. Substrate Inhibition: As mentioned, high substrate concentrations can cause deviations from Michaelis-Menten kinetics.[1] 2. Product Inhibition: The accumulation of ethylmalonyl-CoA or butyryl-CoA can inhibit the enzyme. 3. Assay Conditions Not at Initial Velocity: If the reaction proceeds for too long, substrate depletion and product inhibition can affect the reaction rate. 4. Experimental Error: Inaccurate pipetting or spectrophotometer readings can introduce significant error. | 1. Model for Substrate Inhibition: Use a modified Michaelis-Menten equation that accounts for substrate inhibition to fit your data. 2. Measure Initial Rates: Ensure that you are measuring the initial velocity of the reaction by using a short reaction time where less than 10% of the substrate is consumed. 3. Minimize Experimental Error: Use calibrated pipettes and ensure the spectrophotometer is properly blanked and stabilized. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the improvement of CCR catalytic efficiency.
1. What are the key catalytic residues in CCR that can be targeted for mutagenesis to improve efficiency?
Key residues involved in the catalytic mechanism of CCR include those in the CO₂ binding pocket and those that stabilize the enolate intermediate. Studies have identified that four amino acids, N81, F170, E171, and H365 (numbering based on Kitasatospora setae Ccr), are crucial for creating a highly efficient CO₂-fixing enzyme.[1] Mutating these residues can impact substrate binding, CO₂ fixation, and the ratio of carboxylation to reduction activity.
2. How do conformational changes in CCR affect its catalytic efficiency?
CCR exists as a tetramer with open and closed active site conformations.[2] Substrate binding induces a conformational change from the open to the closed state, which is essential for catalysis.[2] The open conformation appears to have a higher binding affinity for CO₂, suggesting that CO₂ binds before the substrate, and the subsequent conformational change upon substrate binding positions the CO₂ for efficient carboxylation.[2]
3. What is the role of the ethylmalonyl-CoA pathway and how is it regulated?
The ethylmalonyl-CoA pathway is a metabolic route for the assimilation of acetyl-CoA in organisms that lack the glyoxylate (B1226380) cycle.[3][4] CCR catalyzes a key step in this pathway. The pathway is regulated by the availability of substrates like acetyl-CoA and the cellular redox state. In some organisms, the expression of genes in the ethylmalonyl-CoA pathway is induced by the presence of acetate (B1210297).[3]
4. What are the main strategies to increase the carboxylation-to-reduction ratio of CCR?
The primary strategies involve protein engineering and optimizing reaction conditions:
-
Site-Directed Mutagenesis: Modifying key residues in the active site can favor the binding and reaction of CO₂ over the protonation of the enolate intermediate that leads to the reduction product.
-
Optimizing CO₂ Concentration: Ensuring a high concentration of dissolved CO₂ in the reaction buffer is critical for maximizing the carboxylation reaction. This can be achieved by using a bicarbonate buffer system and ensuring proper sealing of the reaction vessel.
5. How can the stability of CCR be improved for industrial applications?
Improving enzyme stability often involves protein engineering techniques such as:
-
Introducing Disulfide Bonds: Covalently linking different parts of the protein can increase its rigidity and resistance to denaturation.
-
Directed Evolution: Screening libraries of CCR variants under selective pressure (e.g., high temperature) can identify mutations that enhance stability.
-
Immobilization: Attaching the enzyme to a solid support can improve its stability and facilitate its reuse in biocatalytic processes.
Data Presentation
Table 1: Apparent Steady-State Kinetic Parameters for Kitasatospora setae CCR (KsCcr) and its Mutants [1]
| Enzyme Variant | Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Product(s) (% Carboxylation) |
| Wild Type | Crotonyl-CoA | 21 ± 2 | 103 ± 3 | 4.9 x 10⁶ | Ethylmalonyl-CoA (100%) |
| NADPH | 37 ± 4 | - | - | ||
| CO₂ | 90 ± 10 | - | - | ||
| N81L | Crotonyl-CoA | 19 ± 2 | 9 ± 1 | 4.7 x 10⁵ | Butyryl-CoA (89%) |
| F170A | Crotonyl-CoA | 25 ± 3 | 12 ± 1 | 4.8 x 10⁵ | Butyryl-CoA (95%) |
| E171A | Crotonyl-CoA | 23 ± 2 | 45 ± 3 | 2.0 x 10⁶ | Ethylmalonyl-CoA (75%) |
| H365N | Crotonyl-CoA | 28 ± 3 | 33 ± 2 | 1.2 x 10⁶ | Ethylmalonyl-CoA (60%) |
Data are expressed as mean ± standard error.
Experimental Protocols
Spectrophotometric Assay for CCR Activity
This protocol is for determining the initial rate of the CCR-catalyzed reaction by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified CCR enzyme
-
Crotonyl-CoA
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Sodium bicarbonate (for carboxylation reaction)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 8.0).
-
For the carboxylation reaction, add sodium bicarbonate to a final concentration of 50 mM. For the reduction reaction, omit sodium bicarbonate.
-
Add NADPH to a final concentration of 0.2 mM.
-
Add crotonyl-CoA to the desired final concentration (e.g., for K_M determination, vary the concentration from 0.01 mM to 0.5 mM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small, known amount of purified CCR enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) for a set period (e.g., 1-5 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
UHPLC-MS Analysis of Acyl-CoA Products
This protocol outlines the analysis of the products of the CCR reaction (ethylmalonyl-CoA and butyryl-CoA) using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
Materials:
-
Reaction samples from the CCR assay
-
Ammonium (B1175870) acetate
-
Formic acid
-
UHPLC system coupled to a mass spectrometer
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Quench the enzymatic reaction by adding a cold solution of 10% trichloroacetic acid.
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Transfer the supernatant containing the acyl-CoA products to a new tube.
-
-
UHPLC Separation:
-
Inject the prepared sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of (A) 10 mM ammonium acetate in water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 95-5% B.
-
-
MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor for the specific m/z values of the expected products:
-
Ethylmalonyl-CoA: [M+H]⁺ = 854.2
-
Butyryl-CoA: [M+H]⁺ = 810.2
-
-
Quantify the products by integrating the peak areas and comparing them to a standard curve of known concentrations of the respective acyl-CoAs.
-
Visualizations
Caption: Experimental workflow for determining CCR activity and analyzing products.
Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation.
References
- 1. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 3. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
dealing with the toxicity of intermediates in the ethylmalonyl-CoA pathway
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the toxicity of intermediates in the ethylmalonyl-CoA (EMC) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the ethylmalonyl-CoA pathway and why is it important?
The ethylmalonyl-CoA (EMC) pathway is a crucial metabolic route in many bacteria, including Methylobacterium extorquens, for the assimilation of C2 compounds like acetate (B1210297). It converts acetyl-CoA to glyoxylate (B1226380) and other key metabolic precursors. This pathway is of significant interest in metabolic engineering and synthetic biology for the production of valuable chemicals.
Q2: Which intermediates in the ethylmalonyl-CoA pathway are known to be toxic?
Several intermediates in the EMC pathway can become toxic to cells if they accumulate. The most commonly cited toxic intermediates are:
-
Glyoxylate: A highly reactive aldehyde that can lead to the formation of other toxic compounds and induce carbonyl stress.[1]
-
Ethylmalonyl-CoA: Considered a "potentially toxic metabolite."[2][3][4] Its accumulation can impose a metabolic burden and potentially inhibit other enzymes.
Q3: What are the general mechanisms of intermediate toxicity?
The toxicity of metabolic intermediates can arise from several factors:
-
Reactivity: Some intermediates, like glyoxylate, are chemically reactive and can non-enzymatically modify proteins, nucleic acids, and lipids.[1]
-
Metabolic Burden: The accumulation of any metabolite can sequester essential cofactors like Coenzyme A (CoA), leading to a depletion of the free CoA pool and affecting numerous other metabolic reactions.
-
Enzyme Inhibition: Accumulated intermediates can act as competitive or allosteric inhibitors of other enzymes in the same or connected pathways. For instance, malonyl-CoA, which is structurally similar to ethylmalonyl-CoA, is a known competitive inhibitor of mTORC1.[5]
-
Formation of Toxic Byproducts: High concentrations of certain intermediates can lead to their conversion into other toxic compounds through promiscuous enzyme activities.
Q4: What are the common signs of intermediate toxicity in my cultures?
Researchers might observe the following indications of intermediate toxicity:
-
Inhibition of cell growth or a complete cessation of growth.
-
Decreased production rates of the target molecule.
-
Reduced cell viability.
-
Induction of stress responses.
-
Accumulation of unexpected byproducts.
Troubleshooting Guides
Issue 1: Slowed or Arrested Cell Growth After Induction of the Ethylmalonyl-CoA Pathway
Potential Cause: Accumulation of a toxic intermediate, such as glyoxylate or ethylmalonyl-CoA, is a likely cause. This often points to a bottleneck in the metabolic pathway, where a downstream enzyme cannot process the intermediate as fast as it is being produced.
Troubleshooting Steps:
-
Quantify Intermediates:
-
Perform metabolic quenching and extraction of intracellular metabolites at various time points after induction.
-
Use LC-MS/MS to quantify the intracellular concentrations of key EMC pathway intermediates, particularly glyoxylate and ethylmalonyl-CoA.
-
-
Identify the Bottleneck:
-
Analyze the quantified intermediate levels. A significant accumulation of a specific intermediate suggests that the subsequent enzyme in the pathway is rate-limiting.
-
-
Alleviate the Bottleneck:
-
Up-regulate the downstream enzyme: Increase the expression of the enzyme that consumes the toxic intermediate. This can be achieved by using a stronger promoter or increasing the gene copy number.
-
Down-regulate the upstream enzyme: Decrease the expression of the enzyme that produces the toxic intermediate to better match the capacity of the downstream pathway. This can be done using weaker promoters or by targeting the mRNA for degradation.
-
-
Introduce a Detoxification Mechanism:
Issue 2: Low Yield of the Desired Product Despite High Precursor Flux
Potential Cause: The accumulation of a toxic intermediate may be diverting metabolic resources or inhibiting enzymes essential for product formation, even if the primary pathway flux is high.
Troubleshooting Steps:
-
Metabolic Flux Analysis:
-
Conduct a 13C metabolic flux analysis to map the flow of carbon through the central metabolism and the EMC pathway. This can reveal unexpected byproduct formation and metabolic imbalances.
-
-
Dynamic Regulation of Gene Expression:
-
Implement dynamic control systems where the expression of pathway enzymes is regulated by the concentration of an intermediate or an external inducer. This allows for balancing metabolic flux and preventing the buildup of toxic intermediates.
-
-
Enzyme Engineering:
-
If an enzyme is suspected of being inhibited by an accumulating intermediate, consider protein engineering to reduce its sensitivity to inhibition.
-
-
Compartmentalization:
-
In eukaryotic systems, consider targeting pathway enzymes to specific organelles to sequester toxic intermediates and separate them from sensitive cellular components.
-
Quantitative Data Summary
| Intermediate | Observed Toxic Effects | Potential Mitigation Strategy | Reference(s) |
| Glyoxylate | Highly reactive aldehyde, can be converted to other toxic intermediates, induces carbonyl stress. | Balance metabolic flux by modulating the expression of upstream and downstream enzymes. | [1] |
| Ethylmalonyl-CoA | Potentially toxic metabolite, accumulation can lead to a metabolic burden. | Overexpression of ethylmalonyl-CoA decarboxylase to convert it to butyryl-CoA. | [2][3][4] |
| ATP-Mg | Acts as a competitive inhibitor of ethylmalonyl-CoA decarboxylase, which could exacerbate ethylmalonyl-CoA toxicity by hindering its detoxification. Ki of ~1 mM for ATP-Mg. | Optimize intracellular ATP and Mg2+ concentrations if overexpressing ethylmalonyl-CoA decarboxylase. | [2] |
Experimental Protocols
Protocol 1: Quenching of Metabolism and Extraction of CoA Esters
This protocol is designed for the rapid cessation of metabolic activity and extraction of intracellular CoA esters for subsequent LC-MS/MS analysis.
Materials:
-
Quenching solution: 60% methanol (B129727) in water, pre-chilled to -40°C.
-
Extraction solution: 75% ethanol, 0.5% formic acid, pre-chilled to -20°C.
-
Liquid nitrogen.
-
Centrifuge capable of reaching -9°C.
Procedure:
-
Cell Culture Sampling: Withdraw a defined volume of cell culture from your bioreactor or flask.
-
Quenching: Immediately add the cell culture sample to 5 volumes of the pre-chilled quenching solution. Vortex vigorously for 10 seconds.
-
Centrifugation: Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -9°C to pellet the cells.
-
Supernatant Removal: Quickly decant the supernatant.
-
Extraction: Resuspend the cell pellet in 1 mL of the pre-chilled extraction solution.
-
Cell Lysis: Freeze the sample in liquid nitrogen and thaw at room temperature. Repeat this freeze-thaw cycle three times.
-
Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant containing the extracted CoA esters to a new microcentrifuge tube.
-
Storage: Store the extract at -80°C until LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of Ethylmalonyl-CoA
This protocol provides a general framework for the quantification of ethylmalonyl-CoA using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase HPLC column.
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Sample Preparation: Thaw the extracted CoA ester samples on ice.
-
Injection: Inject a defined volume (e.g., 10 µL) of the extract onto the HPLC column.
-
Chromatographic Separation: Elute the CoA esters using a gradient of mobile phase B. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-13 min: 95-5% B
-
13-15 min: 5% B
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The MRM transition for ethylmalonyl-CoA would be specific to its precursor and product ions.
-
Quantification: Generate a standard curve using known concentrations of an ethylmalonyl-CoA standard. Quantify the amount of ethylmalonyl-CoA in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: The Ethylmalonyl-CoA Pathway with toxic intermediates highlighted.
Caption: A logical workflow for troubleshooting intermediate toxicity.
Caption: The enzymatic detoxification of ethylmalonyl-CoA.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethylmalonyl-CoA decarboxylase, a new enzyme involved in metabolite proofreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malonyl-CoA is a conserved endogenous ATP-competitive mTORC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing cofactor regeneration for the ethylmalonyl-CoA pathway
Welcome to the technical support center for the ethylmalonyl-CoA (EMC) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing cofactor regeneration and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cofactor regeneration in the ethylmalonyl-CoA pathway?
A1: The ethylmalonyl-CoA pathway is essential for acetyl-CoA assimilation in many organisms lacking the glyoxylate (B1226380) cycle.[1][2] Cofactor regeneration is critical because the pathway's key enzyme, Crotonyl-CoA Carboxylase/Reductase (Ccr), is an NADPH-dependent enzyme that catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA.[1][2] Efficient and continuous regeneration of NADPH is therefore necessary to maintain high flux through the pathway and prevent this step from becoming a rate-limiting bottleneck. Additionally, other steps in the pathway and precursor synthesis require ATP, making energy balance another crucial factor.
Q2: My final product yield is low. How do I determine if cofactor limitation is the problem?
A2: Low product yield can stem from multiple issues, but cofactor imbalance is a common culprit. To diagnose this, you should:
-
Quantify intracellular cofactor pools: Measure the ratios of NADPH/NADP+ and NADH/NAD+, as well as ATP levels, under your experimental conditions. A low NADPH/NADP+ ratio is a strong indicator of a regeneration bottleneck.[3][4]
-
Analyze pathway intermediates: Use LC-MS/MS to measure the concentrations of pathway intermediates. An accumulation of crotonyl-CoA and a depletion of ethylmalonyl-CoA would strongly suggest that the Ccr enzyme is limited by NADPH availability.[5][6]
-
Perform ¹³C-Metabolic Flux Analysis (¹³C-MFA): This analysis can quantify the carbon flow through the EMC pathway and connecting metabolic routes.[7][8] A reduced flux at the Ccr-catalyzed step compared to upstream reactions points towards a specific bottleneck at that location, often linked to cofactor supply.
Q3: What are the most common strategies to improve NADPH availability for the EMC pathway?
A3: Several metabolic engineering strategies can be employed to boost the intracellular NADPH pool:
-
Overexpression of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) enzymes: The PPP is a major source of cellular NADPH. Overexpressing key enzymes like glucose-6-phosphate dehydrogenase (Zwf) and 6-phosphogluconate dehydrogenase (Gnd) can significantly increase NADPH generation.
-
Engineering Cofactor Specificity: Modify NADH-dependent enzymes in competing or related pathways to use NADPH instead, or vice-versa, to better balance the pools according to the pathway's needs.[9]
-
Disrupting Competing Pathways: Knock out or down-regulate pathways that consume large amounts of NADPH without contributing to your desired product.
-
Introducing Heterologous NADPH-Regenerating Enzymes: Express enzymes like NADP-dependent formate (B1220265) dehydrogenase or phosphite (B83602) dehydrogenase that can generate NADPH from inexpensive co-substrates.
Q4: Can ATP limitation also be an issue for the overall pathway?
A4: Yes. While NADPH is critical for the Ccr step, ATP is required for the initial activation of acetate (B1210297) to acetyl-CoA (if acetate is the feedstock) and for the carboxylation of propionyl-CoA to methylmalonyl-CoA later in the pathway.[10][11] Insufficient ATP levels can create bottlenecks in precursor supply or downstream conversions, leading to an overall decrease in pathway flux. It is crucial to consider the balance of both energy (ATP) and reducing power (NADPH).
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem / Observation | Potential Cause | Recommended Action |
| High levels of crotonyl-CoA, low levels of ethylmalonyl-CoA. | Insufficient NADPH for Ccr activity. | 1. Measure the intracellular NADPH/NADP+ ratio.[3] 2. Overexpress key enzymes of the pentose phosphate pathway to increase NADPH supply.[9] 3. Verify the kinetic parameters of your expressed Ccr enzyme; it may have a high Kₘ for NADPH.[10] |
| Accumulation of early pathway intermediates (e.g., acetyl-CoA, acetoacetyl-CoA). | 1. Low Ccr expression or activity. 2. Imbalance in overall redox state affecting upstream enzymes. | 1. Confirm Ccr expression levels via proteomics or Western blot. 2. Perform in vitro assays to check the specific activity of Ccr.[12] 3. Analyze both NADPH/NADP+ and NADH/NAD+ ratios, as upstream dehydrogenases may be affected.[4] |
| Poor cell growth after engineering the EMC pathway. | Metabolic burden or cofactor imbalance. | 1. Reduce expression levels of pathway enzymes to lessen the metabolic load. 2. Implement dynamic regulation strategies to control pathway expression based on cell density or substrate availability.[13] 3. Ensure your engineering strategies for NADPH regeneration are not severely depleting the NADH pool required for other essential cellular functions.[14] |
| Inconsistent results between experimental replicates. | Variability in culture conditions affecting cellular redox state. | 1. Standardize pre-culture conditions meticulously. 2. Ensure highly consistent aeration and substrate feeding, as these directly impact the cellular redox environment. 3. Harvest cells for analysis at a consistent and well-defined growth phase. |
Data Summary Tables
Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase (Ccr)
This table summarizes the apparent Michaelis-Menten constants (Kₘ) for the key enzyme of the pathway from Rhodobacter sphaeroides. These values are critical for understanding substrate and cofactor affinity and for designing kinetic models.
| Substrate / Cofactor | Apparent Kₘ (mM) | Source |
| Crotonyl-CoA | 0.4 | [10] |
| NADPH | 0.7 | [10] |
| NaHCO₃ (as CO₂ source) | 14 | [10] |
Table 2: Specific Activities of EMC Pathway Enzymes
This table shows the specific activities of enzymes in the EMC pathway from Methylobacterium extorquens AM1 grown on different carbon sources. Note how the activity of Ccr is significantly higher in cells grown on acetate, where the pathway is crucial.
| Enzyme | Specific Activity (nmol min⁻¹ mg⁻¹ protein) on Acetate | Specific Activity (nmol min⁻¹ mg⁻¹ protein) on Succinate | Source |
| β-ketothiolase (PhaA) | ~450 | ~200 | [12] |
| Acetoacetyl-CoA reductase (PhaB) | ~150 | ~100 | [12] |
| Crotonase (CroR) | ~12,000 | ~10,000 | [12] |
| Crotonyl-CoA carboxylase/reductase (Ccr) | ~120 | ~10 | [12] |
| Ethylmalonyl-CoA mutase (Ecm) | ~10 | ~5 | [12] |
| Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) | ~150 | ~100 | [12] |
Visualizations
Caption: Core reactions of the Ethylmalonyl-CoA pathway highlighting key cofactor inputs.
Caption: A stepwise workflow for diagnosing poor performance in an engineered EMC pathway.
Experimental Protocols
Protocol 1: Quantification of Intracellular Acyl-CoA Thioesters via LC-MS/MS
This protocol is adapted from methods developed for analyzing short-chain acyl-CoAs in biological samples.[5][6][15]
Objective: To extract and quantify key intermediates of the EMC pathway (e.g., Acetyl-CoA, Crotonyl-CoA, Ethylmalonyl-CoA).
Materials:
-
Cell culture of interest
-
Quenching solution: 60% methanol, 0.85% (w/v) ammonium (B1175870) bicarbonate (-40°C)
-
Extraction solution: 2:2:1 (v/v/v) acetonitrile/methanol/water
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Internal standards (e.g., ¹³C-labeled CoA esters)
Procedure:
-
Cell Quenching: Rapidly quench metabolic activity. For a 1 mL culture sample, add it to 4 mL of ice-cold quenching solution. Centrifuge at 4°C to pellet the cells and discard the supernatant. This step is critical to prevent metabolite turnover.
-
Metabolite Extraction: Resuspend the cell pellet in 500 µL of cold extraction solution. Include internal standards for absolute quantification. Vortex vigorously for 30 seconds.
-
Cell Lysis: Lyse the cells using bead beating or sonication on ice. Ensure the sample remains cold to prevent degradation.
-
Clarification: Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite extract in 100 µL of Mobile Phase A. Centrifuge again to remove any insoluble material.
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Use a gradient elution method. For example, start at 5% Mobile Phase B, ramp to 25% B over 10 minutes, then to 100% B over 5 minutes, hold, and re-equilibrate.[6]
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) to detect the specific parent-daughter ion transitions for each targeted acyl-CoA. A common fragmentation pattern for CoA esters is the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety ([M-507+H]⁺).[15]
-
-
Data Analysis: Quantify peak areas and normalize to the internal standard. Use a standard curve prepared with known concentrations of each acyl-CoA to determine the absolute intracellular concentrations.
Protocol 2: ¹³C-Metabolic Flux Analysis (¹³C-MFA) for the EMC Pathway
This protocol provides a general framework for conducting ¹³C-MFA to quantify carbon flow through the EMC pathway and central metabolism.[7][16][17]
Objective: To determine the in vivo reaction rates (fluxes) of the EMC pathway and connected pathways.
Procedure:
-
Experimental Design:
-
Isotopic Labeling Experiment:
-
Grow cells in a defined medium where the primary carbon source is the selected ¹³C-labeled substrate.
-
Ensure the culture reaches both a metabolic and isotopic steady state. This is critical and must be validated by collecting samples at multiple time points (e.g., after 5 and 7 residence times in a chemostat) and confirming that labeling patterns in key metabolites are stable.[16]
-
Harvest cells rapidly using the quenching method described in Protocol 1.
-
-
Sample Processing:
-
Hydrolyze the cell biomass by heating in 6M HCl. This breaks down proteins into their constituent amino acids.
-
Derivatize the amino acids (e.g., using TBDMS) to make them volatile for GC-MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized proteinogenic amino acids using GC-MS to determine their mass isotopomer distributions (MIDs). The labeling patterns of these amino acids reflect the labeling of their precursor metabolites in central metabolism (e.g., acetyl-CoA, oxaloacetate).
-
-
Computational Flux Calculation:
-
Use a computational flux modeling software (e.g., INCA, Metran).
-
Construct a metabolic model of the organism's central metabolism, including the full EMC pathway, TCA cycle, and relevant biosynthetic pathways.
-
Input the experimentally measured MIDs of the amino acids and any known extracellular fluxes (e.g., substrate uptake rate, product secretion rate).
-
The software will then perform an iterative fitting procedure to calculate the intracellular flux distribution that best explains the observed labeling patterns.
-
-
Interpretation: Analyze the resulting flux map to identify the rates of all reactions in your model, revealing the carbon flow through the Ccr-catalyzed step and any competing or supporting pathways.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and measurement of NAD(P)(+) and NAD(P)H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Impact of Redox Cofactor Perturbations on the Formation of Aroma Compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 7. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improving fatty acids production by engineering dynamic pathway regulation and metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic impact of redox cofactor perturbations in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
addressing feedback inhibition in the engineered ethylmalonyl-CoA pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the engineered ethylmalonyl-CoA (EM-CoA) pathway. The focus is on identifying and addressing feedback inhibition to optimize pathway flux and product yield.
Frequently Asked Questions (FAQs)
Q1: My engineered strain is showing low product titers, and I suspect a bottleneck in the EM-CoA pathway. What are the common initial troubleshooting steps?
A1: Low product titers can arise from various issues. A systematic approach is recommended to pinpoint the bottleneck.
-
Verify Strain and Construct Integrity:
-
Sequence-verify your plasmids and genomic integrations to ensure the absence of mutations in the coding sequences and regulatory elements of the pathway genes.
-
Confirm the stability of your plasmids within the host organism over the course of the fermentation.
-
-
Confirm Enzyme Expression and Activity:
-
Use SDS-PAGE or Western blotting to confirm the expression of all enzymes in the EM-CoA pathway.
-
Perform enzymatic assays on cell-free extracts to verify that the expressed enzymes are active.
-
-
Assess Host Cell Health and Metabolic Burden:
-
Monitor cell growth (e.g., OD600) and compare the growth profile of your engineered strain to a control strain. Significant growth inhibition may indicate metabolic burden or toxicity of pathway intermediates.
-
Metabolic burden can be caused by the high expression of heterologous enzymes, depleting cellular resources. Consider using lower-copy number plasmids or weaker, inducible promoters.
-
Q2: How can I determine if feedback inhibition is the primary cause of the bottleneck in my engineered EM-CoA pathway?
A2: Identifying feedback inhibition requires a combination of metabolite analysis and enzymatic assays.
-
Metabolite Analysis:
-
Utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the intracellular concentrations of EM-CoA pathway intermediates. An accumulation of an intermediate upstream of a specific enzymatic step, coupled with low levels of the downstream product, can indicate inhibition of that enzyme.
-
-
In Vitro Enzyme Assays:
-
Perform kinetic assays with purified enzymes from the pathway. Test the effect of adding downstream products or the final product of your desired pathway to the reaction mixture. A decrease in the enzyme's activity in the presence of these compounds is indicative of feedback inhibition.
-
Q3: Which enzymes in the ethylmalonyl-CoA pathway are potential targets for feedback inhibition?
A3: While specific allosteric regulation by pathway intermediates has not been extensively documented for all enzymes in the EM-CoA pathway, based on common metabolic control points, the following are potential candidates:
-
Crotonyl-CoA Carboxylase/Reductase (Ccr): As a key entry point into the pathway, Ccr is a likely candidate for regulation. Studies have shown that some Ccr homologs are regulated at the transcriptional level. While direct allosteric inhibition data is limited, accumulation of ethylmalonyl-CoA or downstream metabolites could potentially inhibit its activity.
-
β-ketothiolase (PhaA): This enzyme catalyzes the condensation of two acetyl-CoA molecules and is a common regulatory point in related pathways.
-
Ethylmalonyl-CoA Mutase (Ecm): This enzyme catalyzes a reversible carbon skeleton rearrangement and has been identified as a metabolic control point in Methylobacterium extorquens AM1.
Q4: What strategies can be employed to overcome feedback inhibition in the EM-CoA pathway?
A4: Once a feedback-sensitive enzyme is identified, several strategies can be implemented:
-
Protein Engineering:
-
Site-directed mutagenesis: Based on the enzyme's structure, mutate residues in the putative allosteric binding site to reduce the affinity for the inhibitory molecule.
-
Directed evolution: Use random mutagenesis followed by a high-throughput screen or selection to identify enzyme variants that are resistant to feedback inhibition.
-
-
Metabolic and Genetic Regulation:
-
Dynamic Regulation: Employ biosensors that respond to the intracellular concentration of an inhibitory metabolite to dynamically control the expression of the feedback-sensitive enzyme or other pathway genes.
-
Enzyme Sequestration: Spatially organize pathway enzymes into synthetic protein scaffolds to increase local concentrations of intermediates and potentially shield enzymes from inhibitory molecules in the cytosol.
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low final product titer, but good initial production rate. | Feedback inhibition by the final product or a late-pathway intermediate. | 1. Perform in vitro enzyme assays with the key pathway enzymes in the presence of the final product to identify the inhibited enzyme. 2. Engineer the identified enzyme for feedback resistance using site-directed mutagenesis or directed evolution. 3. Implement in situ product removal strategies to keep the product concentration below the inhibitory level. |
| Accumulation of a specific pathway intermediate (e.g., Crotonyl-CoA) with low levels of subsequent intermediates. | 1. Feedback inhibition of the downstream enzyme (e.g., Ccr) by a later intermediate or the final product. 2. Low expression or activity of the downstream enzyme. | 1. Quantify the expression and activity of the enzyme immediately downstream of the accumulated intermediate. 2. Conduct in vitro kinetic assays of the downstream enzyme in the presence of potential inhibitory metabolites. 3. If inhibition is confirmed, proceed with protein engineering of the inhibited enzyme. |
| Overall low flux through the entire pathway, with no significant accumulation of any single intermediate. | 1. General metabolic burden on the host cell. 2. Sub-optimal expression levels of pathway enzymes. 3. Co-factor (e.g., NADPH, ATP) limitation. | 1. Optimize codon usage of your heterologous genes for the expression host. 2. Modulate the expression levels of each pathway enzyme using promoters of varying strengths. 3. Co-express enzymes that regenerate limiting co-factors. |
| Host cell growth is severely inhibited after induction of pathway expression. | Toxicity of a pathway intermediate. | 1. Identify the toxic intermediate by supplementing the growth media with each intermediate and observing the effect on cell growth. 2. Fine-tune the expression levels of the enzymes upstream and downstream of the toxic intermediate to prevent its accumulation. |
Experimental Protocols
Protocol 1: Quantification of Intracellular CoA Metabolites
This protocol outlines a general procedure for the extraction and quantification of CoA esters from bacterial cells using LC-MS/MS.
Materials:
-
Cell culture of the engineered strain
-
Quenching solution: 60% methanol, 75 mM HEPES, pH 7.5, pre-chilled to -20°C
-
Extraction solution: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C
-
LC-MS/MS system
Procedure:
-
Sampling and Quenching:
-
Rapidly withdraw a known volume of cell culture (e.g., 1 mL) and immediately quench the metabolism by mixing with 4 volumes of ice-cold quenching solution.
-
Centrifuge at 4°C to pellet the cells.
-
-
Extraction:
-
Resuspend the cell pellet in 1 mL of cold extraction solution.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 4°C at maximum speed for 10 minutes to pellet cell debris.
-
-
Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried metabolites in a suitable volume of LC-MS grade water.
-
Analyze the sample using a validated LC-MS/MS method for the quantification of acetyl-CoA, crotonyl-CoA, ethylmalonyl-CoA, and other relevant CoA esters.
-
Protocol 2: Site-Directed Mutagenesis to Engineer a Feedback-Resistant Enzyme
This protocol provides a general workflow for creating a feedback-resistant enzyme variant using site-directed mutagenesis.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design:
-
Design primers containing the desired mutation flanked by 15-20 bases of correct sequence on both sides.
-
The primers should be complementary to each other.
-
-
PCR Amplification:
-
Perform PCR using the plasmid template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
The PCR reaction will amplify the entire plasmid, incorporating the desired mutation.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmids intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate on selective media and incubate overnight.
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
-
Functional Characterization:
-
Express and purify the mutant enzyme and perform kinetic assays to confirm its activity and resistance to the inhibitory metabolite.
-
Visualizations
Caption: Potential feedback inhibition loops in the engineered EM-CoA pathway.
Caption: A logical workflow for troubleshooting low product titers.
enhancing the stability of CoA esters in biological samples for accurate quantification
Welcome to the technical support center for the analysis of Coenzyme A (CoA) esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of CoA esters in biological samples for accurate quantification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are CoA esters so unstable in biological samples?
A1: CoA esters are susceptible to both enzymatic and chemical degradation. The thioester bond is labile and can be hydrolyzed by intracellular thioesterases.[1][2] This enzymatic activity continues after cell lysis if not properly quenched. Additionally, the thioester linkage is sensitive to chemical hydrolysis, particularly at non-optimal pH and elevated temperatures.[3][4][5]
Q2: What is the single most critical step to ensure the stability of CoA esters during sample collection?
A2: Rapidly and completely halting all metabolic activity, a process known as quenching, is the most critical step.[6][7][8] This is best achieved by flash-freezing the biological sample in liquid nitrogen immediately after collection.[7][9] This instantaneous freezing stops all enzymatic reactions that can degrade CoA esters.[6]
Q3: What is the recommended storage condition for biological samples intended for CoA ester analysis?
A3: Samples should be stored at -80°C to minimize both enzymatic and chemical degradation over time.[9][10] It is also crucial to minimize the number of freeze-thaw cycles, as each cycle can compromise the integrity of the analytes.[9]
Q4: I am seeing high variability in my CoA ester measurements between replicates. What could be the cause?
A4: High variability often stems from inconsistent sample handling and preparation. Key factors to consider are:
-
Inconsistent quenching: Delays between sample collection and flash-freezing can lead to variable degradation.
-
Sample thawing: Allowing samples to thaw during processing can reactivate degradative enzymes. It is crucial to keep samples on ice or dry ice at all times.[9]
-
Inefficient extraction: Incomplete extraction can lead to variable recovery of CoA esters. Ensure thorough homogenization and consider optimizing your extraction solvent-to-tissue ratio.[9]
-
Precipitation of long-chain species: Long-chain acyl-CoAs are less soluble in aqueous solutions and may precipitate if the final extract is not in a suitable solvent, such as a methanol (B129727)/water mixture.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no CoA ester signal | 1. Degradation during sample collection/storage: Inadequate quenching or improper storage temperature. 2. Inefficient extraction: The chosen solvent may not be optimal for the target CoA esters. 3. Degradation during sample processing: Samples may have thawed, or the pH of the extraction buffer may be suboptimal. 4. Instrumental issues: Low sensitivity of the mass spectrometer or HPLC detector. | 1. Improve quenching: Immediately flash-freeze samples in liquid nitrogen.[7][9] Store at -80°C.[9][10] 2. Optimize extraction: Test different extraction solvents (e.g., acetonitrile, methanol) or a combination.[11] Consider using solid-phase extraction (SPE) for purification and concentration.[9][12] 3. Maintain low temperatures: Keep samples on dry ice or in a pre-chilled environment throughout the extraction process.[9] Use acidic buffers (e.g., potassium phosphate (B84403) buffer, pH 4.9) to minimize hydrolysis.[4][9] 4. Enhance detection: Consider derivatization to a more sensitive fluorescent version of the CoA ester.[13] Ensure the instrument is properly calibrated and tuned. |
| Poor peak shape in chromatography | 1. Precipitation of analytes: Long-chain acyl-CoAs may precipitate on the column. 2. Suboptimal mobile phase: The pH or composition of the mobile phase may not be suitable for the analytes. 3. Column degradation: The column may be contaminated or have lost its stationary phase. | 1. Adjust solvent composition: Ensure the final extract and mobile phase maintain the solubility of all target CoA esters. A methanol/water mixture is often effective.[9] 2. Optimize mobile phase: Adjust the pH and gradient of the mobile phase to improve peak shape. 3. Use a new column: If the problem persists, try a new column. A core-shell silica (B1680970) column can provide narrower peaks and shorter analysis times.[14] |
| Inconsistent recovery of internal standard | 1. Late addition of internal standard: The internal standard was added too late in the workflow to account for losses during initial extraction steps. 2. Chemical instability of the internal standard: The chosen internal standard may not be stable under the extraction conditions. 3. Different extraction efficiencies: The internal standard may have different solubility and extraction properties compared to the endogenous CoA esters. | 1. Add internal standard early: Add the internal standard at the very beginning of the homogenization step to account for recovery throughout the entire process.[9] 2. Select a stable internal standard: Choose a stable, odd-chain-length fatty acyl-CoA that is not naturally present in the sample.[15] 3. Validate internal standard recovery: Ensure that the recovery of the internal standard is similar to that of the endogenous analytes of interest.[15] |
Experimental Protocols
Protocol 1: Quenching Metabolism in Adherent Cell Cultures
This protocol is designed to rapidly halt metabolic activity in adherent cell cultures to preserve the in vivo state of CoA esters.[6]
Materials:
-
Cell culture plates
-
Dry ice or liquid nitrogen
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol
-
Pre-chilled cell scraper
Procedure:
-
Place the cell culture plate on a bed of dry ice or in a container with liquid nitrogen to rapidly cool the plate and arrest metabolism.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular components.
-
Immediately add a sufficient volume of -80°C methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Using a pre-chilled cell scraper, scrape the cell lysate from the wells.
-
Transfer the lysate to a microcentrifuge tube for further extraction.
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery of long-chain acyl-CoAs from tissue.[9]
Materials:
-
Frozen tissue sample (approx. 100 mg)
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Nitrogen gas stream
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.
-
Solvent Extraction:
-
Add 5 mL of ACN and 2.5 mL of isopropanol to the homogenate. Vortex vigorously.
-
Add 5 mL of saturated (NH4)2SO4. Vortex again.
-
Centrifuge at 4°C to separate the phases.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with methanol followed by 2% formic acid.
-
Load the supernatant from the solvent extraction onto the SPE column.
-
Wash the column with 2% formic acid.
-
Elute the acyl-CoAs with 2% NH4OH followed by 5% NH4OH.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for analysis.
-
Data Presentation
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs from Different Methodologies
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Various | >85% | [9] |
| Perchloric Acid Extraction | Liver | Variable, potential for hydrolysis | [11] |
| Methanol/Acetonitrile Extraction | Cells | Good for short-chain, lower for long-chain | [11] |
Note: Recovery rates can vary depending on the specific acyl-CoA, tissue type, and precise protocol used.
Visualizations
Caption: Workflow for CoA Ester Quantification.
Caption: Degradation Pathways of CoA Esters.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
strategies to increase the intracellular supply of (2S)-ethylmalonyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in increasing the intracellular supply of (2S)-ethylmalonyl-CoA for your experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: We are trying to increase the production of a polyketide that requires (2S)-ethylmalonyl-CoA as a precursor, but the yield is low. What are the primary metabolic engineering strategies to boost the intracellular concentration of (2S)-ethylmalonyl-CoA?
Answer:
Low yields of products derived from (2S)-ethylmalonyl-CoA often stem from an insufficient intracellular supply of this key precursor. The primary strategies to address this involve enhancing the native metabolic pathway responsible for its synthesis, the ethylmalonyl-CoA (EMC) pathway, and mitigating its degradation.
Core Strategies:
-
Overexpression of Key EMC Pathway Enzymes: The conversion of crotonyl-CoA to (2S)-ethylmalonyl-CoA is a critical step. Overexpressing the gene encoding crotonyl-CoA carboxylase/reductase (Ccr) is a primary strategy.[1][2][3] In some organisms, co-expression of other pathway genes, such as hcd (encoding 3-hydroxybutyryl-CoA dehydrogenase), can further enhance the flux towards ethylmalonyl-CoA.[1]
-
Increasing Precursor Availability: The EMC pathway begins with acetyl-CoA.[4] Therefore, strategies to increase the intracellular pool of acetyl-CoA can indirectly boost the production of (2S)-ethylmalonyl-CoA. This can be achieved by engineering central carbon metabolism, for instance, by overexpression of pyruvate (B1213749) dehydrogenase.
-
Knockdown of Competing or Degradative Pathways: Mammalian tissues and potentially other organisms possess an enzyme, ethylmalonyl-CoA decarboxylase , which degrades (2S)-ethylmalonyl-CoA.[5][6] Identifying and knocking down the gene encoding this "metabolite proofreading" enzyme can prevent the loss of your target molecule.
Experimental Workflow for Enhancing (2S)-Ethylmalonyl-CoA Supply
Caption: A generalized workflow for metabolic engineering to increase intracellular (2S)-ethylmalonyl-CoA.
Question 2: We have overexpressed the ccr gene in Streptomyces, but the improvement in the yield of our target metabolite is modest. How can we troubleshoot this?
Answer:
A modest increase in yield after overexpressing a key enzyme like ccr suggests other bottlenecks in the pathway or suboptimal experimental conditions. Here are several troubleshooting steps:
-
Confirm Enzyme Activity: Ensure that the overexpressed Ccr is active. You can perform an in vitro enzyme assay using cell-free extracts to measure crotonyl-CoA carboxylase/reductase activity.
-
Analyze the Entire EMC Pathway: The EMC pathway involves multiple enzymatic steps.[2][4] A bottleneck may exist at other points. Consider overexpressing other genes in the pathway, such as those upstream of crotonyl-CoA (e.g., hcd). A systems biology approach using metabolic modeling can help identify potential secondary bottlenecks.[1]
-
Precursor Limitation: As mentioned previously, the availability of acetyl-CoA and the subsequent formation of crotonyl-CoA are crucial. Analyze the intracellular pools of these precursors. If they are depleted in your engineered strain, this indicates a bottleneck in central metabolism that needs to be addressed.
-
Cofactor Availability: The Ccr enzyme requires NADPH as a cofactor.[2] Ensure that the cellular environment has a sufficient supply of NADPH. If not, you may need to engineer pathways that regenerate NADPH.
Signaling Pathway of the Ethylmalonyl-CoA Pathway
Caption: The Ethylmalonyl-CoA (EMC) pathway, highlighting the key role of Ccr.
Question 3: How can we accurately quantify the intracellular concentration of (2S)-ethylmalonyl-CoA to verify the success of our engineering strategies?
Answer:
Accurate quantification of intracellular CoA thioesters is essential for metabolic engineering. The most common and reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) .[7][8]
Experimental Protocol: Quantification of Intracellular (2S)-Ethylmalonyl-CoA
-
Cell Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold solvent (e.g., 60% methanol (B129727) at -20°C).
-
Harvest cells by centrifugation at low temperature.
-
Extract metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Lyse the cells (e.g., by bead beating or sonication) and centrifuge to remove cell debris.
-
-
LC-MS Analysis:
-
Separate the CoA thioesters using reverse-phase liquid chromatography.
-
Detect and quantify the mass of (2S)-ethylmalonyl-CoA using a mass spectrometer, typically in selected reaction monitoring (SRM) mode for high specificity and sensitivity.
-
-
Standard Curve:
-
Prepare a standard curve using a commercially available or synthesized (2S)-ethylmalonyl-CoA standard of known concentrations to ensure accurate quantification.
-
Table 1: Quantitative Impact of Overexpressing EMC Pathway Genes in Streptomyces hygroscopicus [1]
| Strain | Key Genetic Modification | Crotonyl-CoA Carboxylase/Reductase Activity (U/mg protein) | Ascomycin (B1665279) Titer (mg/L) | Fold Increase in Titer |
| FS35 (Parent) | None | 0.08 | 305.56 | 1.00 |
| HA-Hcd | Overexpression of hcd | 0.13 | 375.32 | 1.23 |
| HA-Ccr | Overexpression of ccr | Not Reported | 361.67 | 1.18 |
| HA-Hcd-Ccr | Co-expression of hcd and ccr | Not Reported | 438.95 | 1.44 |
Question 4: Are there any known "metabolite proofreading" mechanisms that could be depleting our intracellular pool of (2S)-ethylmalonyl-CoA?
Answer:
Yes, a "metabolite proofreading" enzyme named ethylmalonyl-CoA decarboxylase has been identified in mammalian tissues.[5][6] This enzyme catalyzes the decarboxylation of (2S)-ethylmalonyl-CoA back to butyryl-CoA, effectively reducing its intracellular concentration.
Troubleshooting and Strategy:
-
Homolog Search: If you are working with a non-mammalian system, perform a BLAST search to identify potential homologs of the gene encoding ethylmalonyl-CoA decarboxylase (ECHDC1 in mammals) in your organism's genome.
-
Knockdown/Knockout: If a homolog is found, creating a knockdown or knockout of this gene could be a powerful strategy to increase and sustain higher levels of intracellular (2S)-ethylmalonyl-CoA.
Table 2: Substrate Specificity of Rat Liver Ethylmalonyl-CoA Decarboxylase [6]
| Substrate | Relative Decarboxylation Rate |
| (2S)-Ethylmalonyl-CoA | High |
| Methylmalonyl-CoA | Lower |
| Malonyl-CoA | No activity |
This data indicates the enzyme's specificity, suggesting its primary role is related to ethylmalonyl-CoA metabolism.[6]
Logical Relationship of Metabolite Proofreading
Caption: The balance between synthesis and degradation of (2S)-ethylmalonyl-CoA.
References
- 1. Metabolic network model guided engineering ethylmalonyl-CoA pathway to improve ascomycin production in Streptomyces hygroscopicus var. ascomyceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of the crotonyl-CoA carboxylase/reductase homologues in acetate assimilation and biosynthesis of immunosuppressant FK506 in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Bottlenecks in the Heterologous Production of Polyketides via the Ethylmalonyl-CoA Pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous production of polyketides utilizing the ethylmalonyl-CoA pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during experimentation, presented in a question-and-answer format.
Issue 1: Low or No Polyketide Product Detected
Q1: I am not detecting my target polyketide, or the yield is extremely low. What are the primary bottlenecks I should investigate?
A1: Low or undetectable levels of your target polyketide typically point to one of three major bottlenecks: insufficient precursor supply, problems with the expression and activity of your polyketide synthase (PKS), or degradation of your product. A systematic approach to troubleshooting is recommended.
First, verify the integrity of your expression construct and the successful transformation of your heterologous host. Then, assess the expression and solubility of your PKS enzymes. If PKS expression is confirmed, the next crucial step is to investigate the availability of the necessary starter and extender units, particularly (2S)-ethylmalonyl-CoA.
Q2: How can I determine if the supply of (2S)-ethylmalonyl-CoA is the limiting factor in my system?
A2: Inadequate intracellular reserves of the (2S)-ethylmalonyl-CoA building block are a common bottleneck in heterologous hosts like Streptomyces venezuelae.[1][2][3] To determine if this is limiting your production, you can:
-
Supplement the culture medium: Adding ethylmalonate to the growth medium can help boost the intracellular pool of ethylmalonyl-CoA.[3]
-
Metabolite analysis: Use analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the intracellular concentrations of ethylmalonyl-CoA and other relevant precursors.[4][5][6] A low level of ethylmalonyl-CoA concurrent with poor polyketide production is a strong indicator of a precursor supply bottleneck.
Q3: My PKS expression is low or the protein is insoluble. What strategies can I employ to improve this?
A3: The large and complex nature of polyketide synthases often leads to expression and solubility issues in heterologous hosts.[7][8][9] Consider the following optimization strategies:
-
Codon Optimization: The codon usage of your PKS genes should be optimized for the specific heterologous host you are using (e.g., E. coli, S. cerevisiae, Streptomyces). Mismatched codon usage can lead to translational stalls and truncated, non-functional proteins.[10]
-
Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) can slow down protein synthesis, promoting proper folding and increasing the yield of soluble protein.
-
Choice of Expression Vector and Promoter: Utilize expression vectors with well-characterized and tunable promoters to control the level of PKS expression. Very strong promoters can sometimes overwhelm the cellular machinery, leading to misfolding and aggregation.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of large, complex proteins like PKSs.
-
Host Strain Selection: Different host strains have varying capacities for producing large recombinant proteins. It may be beneficial to test your construct in multiple host strains.[11]
Issue 2: Sub-optimal Polyketide Yield Despite Detectable Production
Q4: I can detect my polyketide, but the yield is not economically viable. How can I engineer my host to increase production?
A4: Once you have confirmed PKS expression and have some level of production, the focus shifts to metabolic engineering to enhance the flux towards your target polyketide.
A key strategy is to increase the intracellular concentration of (2S)-ethylmalonyl-CoA.[1][2][3] This can be achieved by:
-
Deleting Competing Pathways: In Streptomyces venezuelae, deleting the meaA gene, which encodes the coenzyme B₁₂-dependent ethylmalonyl-CoA mutase, has been shown to increase the intracellular concentration of (2S)-ethylmalonyl-CoA approximately fourfold.[3] This prevents the conversion of ethylmalonyl-CoA to other metabolites.
-
Overexpressing Key Biosynthetic Genes: Upregulating the expression of genes in the ethylmalonyl-CoA pathway can boost precursor supply. For instance, overexpressing a crotonyl-CoA carboxylase/reductase (CCR) can enhance the conversion of crotonyl-CoA to ethylmalonyl-CoA.[3]
-
Upregulating Pathway-Specific Regulators: Overexpression of pathway-specific regulatory genes, such as pikD for tylosin (B1662201) PKS, can lead to a dramatic increase in polyketide production.[1][2][3]
These strategies, particularly when combined, can lead to significant improvements in yield. For example, a combination of meaA deletion, ethylmalonate supplementation, and pikD overexpression resulted in a roughly 10-fold increase in tylactone (B1246279) production.[1][2][3]
Frequently Asked Questions (FAQs)
Q5: What is the ethylmalonyl-CoA pathway and why is it important for polyketide production?
A5: The ethylmalonyl-CoA pathway is a metabolic route that converts acetyl-CoA into various intermediates, including glyoxylate (B1226380) and succinyl-CoA.[12][13] It is central to the carbon metabolism of many bacteria.[12] For polyketide synthesis, its key role is the production of the extender unit (2S)-ethylmalonyl-CoA from crotonyl-CoA via the action of crotonyl-CoA carboxylase/reductase (CCR).[12][14] Many valuable polyketides require the incorporation of this specific extender unit for their biosynthesis.
Q6: Which heterologous hosts are commonly used for polyketide production using this pathway?
A6: Several microbial hosts are utilized, each with its own advantages and challenges. Common choices include:
-
Streptomyces species (e.g., S. venezuelae, S. coelicolor): These are natural producers of polyketides and often have the necessary precursor pathways. S. venezuelae is noted for its fast growth rate.[1][2]
-
Escherichia coli: A well-characterized and genetically tractable host, but it often requires significant metabolic engineering to provide the necessary precursors, which are not naturally abundant.[9][15]
-
Saccharomyces cerevisiae (Yeast): A robust eukaryotic host for fermentation, but like E. coli, it requires the introduction of precursor pathways for complex polyketides.[16]
Q7: Are there other important precursor molecules I should be concerned about besides ethylmalonyl-CoA?
A7: Yes, the availability of other starter and extender units is also critical. The most common extender unit is malonyl-CoA, derived from the carboxylation of acetyl-CoA.[14][17] Another important extender unit is methylmalonyl-CoA.[16][18][19] The specific requirements will depend on the architecture of your polyketide synthase. A lack of any of the required building blocks will halt or reduce polyketide synthesis.
Quantitative Data Summary
| Engineered Strain / Condition | Modification | Effect on Production | Reference |
| S. venezuelae | Deletion of meaA gene | ~4-fold increase in intracellular (2S)-ethylmalonyl-CoA | [3] |
| S. venezuelae | meaA deletion + ethylmalonate supplementation + pikD overexpression | ~10-fold increase in tylactone production | [1][2][3] |
Experimental Protocols
Protocol 1: Gene Deletion in Streptomyces venezuelae (e.g., meaA)
This protocol is a generalized procedure based on established methods. Specific details may need to be optimized for your particular strain and plasmid.
-
Construct the Deletion Cassette:
-
Amplify the upstream and downstream flanking regions of the target gene (meaA) via PCR from S. venezuelae genomic DNA.
-
Clone these flanking regions into a suitable suicide vector for Streptomyces. This vector should contain a selectable marker (e.g., apramycin (B1230331) resistance) and be unable to replicate in Streptomyces.
-
-
Conjugation:
-
Introduce the constructed plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the donor E. coli and the recipient S. venezuelae to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., SFM) for conjugation. Incubate to allow plasmid transfer.
-
-
Selection of Single Crossovers:
-
Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for S. venezuelae exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.
-
-
Selection of Double Crossovers:
-
Culture the single-crossover mutants in the absence of selection to allow for a second recombination event, which will result in the excision of the plasmid and the deletion of the target gene.
-
Plate the culture on a non-selective medium and then replica-plate to select for colonies that have lost the antibiotic resistance marker, indicating the loss of the plasmid.
-
-
Verification:
-
Confirm the deletion of the target gene in the selected colonies by PCR using primers that flank the deleted region and by sequencing.
-
Protocol 2: Analysis of Intracellular Acyl-CoAs by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of acyl-CoA thioesters.
-
Cell Quenching and Extraction:
-
Rapidly quench a known quantity of cells from your culture by mixing with a cold solvent (e.g., 60% methanol (B129727) at -20°C) to halt metabolic activity.
-
Centrifuge the quenched cells at a low temperature to pellet them.
-
Extract the metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile (B52724), methanol, and water).
-
Lyse the cells (e.g., by bead beating or sonication) and centrifuge to remove cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the metabolites.
-
Filter the supernatant to remove any remaining particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable liquid chromatography column (e.g., a C18 column) for separation.
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to elute the acyl-CoAs.
-
Detect and quantify the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, using known standards to create a calibration curve.
-
Visualizations
References
- 1. Characterization and engineering of the ethylmalonyl-CoA pathway towards the improved heterologous production of polyketides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing and harnessing updated polyketide synthase modules through combinatorial engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Understanding and Engineering Polyketide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and opportunities for engineering assembly-line polyketide biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotechnological potential of the ethylmalonyl-CoA pathway [pubmed.ncbi.nlm.nih.gov]
- 13. Biotechnological potential of the ethylmalonyl-CoA pathway | Semantic Scholar [semanticscholar.org]
- 14. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-factorial engineering of heterologous polyketide production in Escherichia coli reveals complex pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic pathway engineering for complex polyketide biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Native Acetyl-CoA Carboxylase from Mammalian Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purification of native acetyl-CoA carboxylase (ACC) from mammalian cells. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges and enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is acetyl-CoA carboxylase and why is its purification important?
A1: Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a crucial role in fatty acid metabolism.[1][2] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, which is the rate-limiting step in fatty acid biosynthesis.[3][4][5] In mammals, there are two main isoforms: ACC1 (ACACA) and ACC2 (ACACB).[1][2] ACC1 is primarily located in the cytosol of the liver and adipose tissues, while ACC2 is associated with the outer mitochondrial membrane in tissues like the heart and muscles.[3] The purification of native ACC is essential for studying its structure, enzymatic activity, and regulation, which is critical for understanding its role in various physiological and pathological conditions, including obesity, diabetes, and cancer.[2][3] This makes ACC a promising target for drug development.[3]
Q2: What are the main challenges in purifying native ACC from mammalian cells?
A2: Purifying native ACC from mammalian cells presents several challenges. A significant hurdle is the low expression levels of the endogenous protein, which can vary across different tissues.[3] This variability makes it difficult to estimate the amount of starting material required to obtain a sufficient yield.[3] Additionally, ACC is a large, multi-domain enzyme (approximately 530-560 kDa) that can be prone to instability and aggregation during purification.[3][6] Maintaining its enzymatic activity throughout the purification process is another key challenge that requires careful optimization of buffer conditions and handling procedures.
Q3: What is the advantage of purifying ACC without an affinity tag?
A3: Purifying ACC without an exogenous affinity tag allows for the isolation of the endogenous protein in a state that is closest to its natural conformation.[3] This approach avoids potential interference from the tag on the protein's folding, stability, and enzymatic activity.[3] It also eliminates the need for enzymatic cleavage of the tag, which can sometimes be incomplete or lead to off-target proteolysis.[3]
Q4: How is the activity of purified ACC regulated?
A4: The activity of mammalian ACC is intricately regulated through multiple mechanisms. At the transcriptional level, the expression of ACC genes is controlled by various transcription factors in response to the cell's nutritional status.[1][7] The enzyme's activity is also rapidly modulated by allosteric effectors and covalent modification.[6] Citrate acts as an allosteric activator, promoting the polymerization of ACC dimers into an active form, while long-chain fatty acyl-CoAs are feedback inhibitors.[7][8] Furthermore, ACC activity is regulated by phosphorylation; for example, AMP-activated protein kinase (AMPK) phosphorylates and inactivates ACC, while insulin (B600854) can promote its dephosphorylation and activation.[1][8]
Experimental Workflow and Signaling Pathway
Purification Workflow for Native ACC
This diagram outlines the key steps for the purification of native acetyl-CoA carboxylase from mammalian cells.
Caption: Workflow for the purification of native ACC.
ACC Regulatory Signaling Pathway
This diagram illustrates the key signaling pathways that regulate the activity of acetyl-CoA carboxylase.
Caption: Regulation of ACC activity by signaling pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified ACC | Incomplete cell lysis. | Ensure sonication time is sufficient to completely lyse the cells.[3] Monitor cell lysis under a microscope. |
| Low expression of endogenous ACC in the chosen cell line or tissue. | Select a cell line or tissue known to have higher ACC expression, such as liver or adipose tissue.[3] | |
| Slow flow rate during affinity chromatography. | Optimize the flow rate during sample loading onto the streptavidin beads to ensure efficient binding. A slower flow rate is generally recommended.[3] | |
| Protein loss during concentration steps. | Use appropriate molecular weight cut-off filters for concentration. Monitor for protein precipitation and gently mix the solution during concentration.[3] Concentrate at a lower speed (e.g., 2,500 rpm).[3] | |
| Protein Instability and Aggregation | Inappropriate buffer conditions (pH, salt concentration). | Optimize buffer components. Maintain a pH where ACC is stable (e.g., pH 6.5 for greater stability, although maximal activity may be at a higher pH).[9][10][11] Include stabilizing agents like glycerol (B35011) in the buffers.[12] |
| Protein aggregation during concentration. | Concentrate the protein at 4°C. Gently resuspend any visible aggregates by pipetting.[3] Consider performing concentration in multiple shorter steps. | |
| Proteolytic degradation. | Add a protease inhibitor cocktail to the lysis buffer and maintain low temperatures (4°C) throughout the purification process. | |
| Low Specific Activity of Purified ACC | Enzyme denaturation during purification. | Handle the protein gently, avoid vigorous vortexing, and keep it on ice. Ensure all buffers are pre-chilled. |
| Absence of essential cofactors or activators in the assay buffer. | Ensure the activity assay buffer contains ATP, MgCl₂, and bicarbonate.[13] For maximal activity, consider adding the allosteric activator citrate.[7] | |
| Incorrect assay conditions. | Optimize the assay pH (maximal activity is often around pH 8.0-8.2).[9][10][11][14] Determine the optimal concentrations of substrates (acetyl-CoA, ATP, bicarbonate). | |
| Contamination with Other Proteins | Insufficient washing during affinity chromatography. | Increase the wash volume (e.g., 20 times the bed volume of the beads) to thoroughly remove non-specifically bound proteins.[3] |
| Non-specific binding to the affinity resin. | Include a low concentration of a non-ionic detergent in the wash buffer to reduce non-specific interactions. | |
| Co-purification of interacting proteins. | Consider an additional purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity purification. |
Quantitative Data Summary
Table 1: Purification of Native Acetyl-CoA Carboxylase from Mammalian and Other Sources
| Source | Purification Method | Purification Fold | Specific Activity | Reference |
| Human (recombinant, tagless) | Strep-beads affinity chromatography | Not reported | 73.95 U/mL | [3] |
| Diatom (Cyclotella cryptica) | Ammonium sulfate (B86663) fractionation, gel filtration, avidin-agarose affinity chromatography | ~600-fold | 14.6 µmol/min/mg | [9][10][11] |
| Maize Leaves | Not specified in detail | Not reported | Not reported | [15] |
| E. coli (transcarboxylase component) | Not specified in detail | 1700-fold | Not reported | [16] |
Table 2: Kinetic Parameters of Acetyl-CoA Carboxylase
| Enzyme Source | Substrate | Km | Reference |
| Human ACC2 (recombinant) | Acetyl-CoA | 2 µM | [17] |
| Human ACC2 (recombinant) | ATP | 52 µM | [17] |
| Diatom (Cyclotella cryptica) | MgATP | 65 µM | [9][10][11] |
| Diatom (Cyclotella cryptica) | Acetyl-CoA | 233 µM | [9][10][11] |
| Diatom (Cyclotella cryptica) | HCO₃⁻ | 750 µM | [9][10][11] |
| Parsley (cultured cells) | Acetyl-CoA | 0.15 mmol/L | [14] |
| Parsley (cultured cells) | Bicarbonate | 1 mmol/L | [14] |
| Parsley (cultured cells) | MgATP²⁻ | 0.07 mmol/L | [14] |
Detailed Experimental Protocols
Protocol 1: Purification of Native ACC from Mammalian Cells
This protocol is adapted from a method for purifying human ACACA without an exogenous affinity tag.[3]
Materials:
-
Mammalian cells or tissues expressing ACC
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 5 mM β-mercaptoethanol, 1% DDM/CHS, protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 5 mM β-mercaptoethanol
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 5% glycerol, 5 mM β-mercaptoethanol, 5 mM Na₂ATP
-
Streptavidin-conjugated beads
-
Sonciator
-
High-speed centrifuge
-
Centrifugal concentrators
Procedure:
-
Cell Lysis:
-
Harvest mammalian cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 208,888 x g) for 60 minutes at 4°C to pellet cell debris.[3]
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Affinity Chromatography:
-
Elution:
-
Elute the bound ACC from the beads using the Elution Buffer. The ATP in the buffer will compete for the biotin-binding site of streptavidin, releasing the biotinylated ACC.
-
-
Concentration and Validation:
-
Concentrate the eluted protein using a centrifugal concentrator with an appropriate molecular weight cut-off. Perform concentration at a low speed (e.g., 2,500 rpm) and gently mix every 5 minutes to prevent aggregation.[3]
-
Assess the purity of the final protein sample by SDS-PAGE and confirm its identity by mass spectrometry.
-
Determine the enzymatic activity of the purified ACC using an appropriate activity assay.
-
Protocol 2: Acetyl-CoA Carboxylase Activity Assay
This is a general protocol for measuring ACC activity.
Materials:
-
Purified ACC enzyme
-
Assay Buffer: e.g., MOPS buffer pH 7.8
-
Substrates: Acetyl-CoA, ATP, KHCO₃
-
Cofactors: MgCl₂
-
Coupling enzyme and substrate (for spectrophotometric assay): e.g., Malonyl-CoA Reductase and NADPH[13]
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a UV cuvette containing Assay Buffer, MgCl₂, ATP, KHCO₃, NADPH, and the coupling enzyme (Malonyl-CoA Reductase).[13]
-
Add the purified ACC enzyme to the reaction mixture.
-
Measure the background rate of NADPH oxidation by monitoring the decrease in absorbance at 365 nm over time.[13]
-
Initiate the reaction by adding acetyl-CoA and mix quickly.[13]
-
Continuously monitor the decrease in absorbance at 365 nm.
-
Calculate the specific activity of the enzyme by subtracting the background rate and using the molar extinction coefficient of NADPH. The activity is proportional to the rate of NADPH consumption, which is coupled to the production of malonyl-CoA.
References
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 3. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Purification and Characterization of Acetyl-CoA Carboxylase from the Diatom Cyclotella cryptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Purification and Characterization of Acetyl-CoA Carboxylase from the Diatom Cyclotella cryptica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells [bio-protocol.org]
- 13. static.igem.org [static.igem.org]
- 14. Improved purification and further characterization of acetyl-CoA carboxylase from cultured cells of parsley (Petroselinum hortense) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mnl.maizegdb.org [mnl.maizegdb.org]
- 16. Acetyl CoA Carboxylase: The Purified Transcarboxylase Component - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression, purification, and characterization of human acetyl-CoA carboxylase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Saturated and Unsaturated Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of saturated and unsaturated acyl-Coenzyme As (acyl-CoAs).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating saturated and unsaturated acyl-CoAs?
A1: Reversed-phase HPLC (RP-HPLC) is the most frequently used method for the separation of acyl-CoAs.[1][2] This technique separates molecules based on their hydrophobicity. Long-chain and unsaturated acyl-CoAs are more hydrophobic and thus have longer retention times on a C18 column compared to short-chain and saturated acyl-CoAs.
Q2: What type of column is recommended for acyl-CoA separation?
A2: C18 columns are the most common choice for separating a wide range of acyl-CoAs.[1][3][4] Columns with a particle size of 3 µm to 5 µm are frequently used to achieve good resolution.[1][3]
Q3: How can I improve the peak shape for my acyl-CoA analytes?
A3: Poor peak shape, such as tailing, can be caused by several factors. To improve it, consider the following:
-
Mobile Phase pH: Ensure the pH of your mobile phase keeps the acyl-CoA molecules in a single ionic form. Adding a small amount of a weak acid like acetic or formic acid can often improve peak shape.[5]
-
Column Quality: Use a column with end-capping or a base-deactivated stationary phase to minimize secondary interactions.
-
Sample Overload: Reduce the injection volume or the concentration of your sample.[5]
Q4: My retention times are inconsistent between runs. What could be the cause?
A4: Inconsistent retention times are a common issue in HPLC and can be attributed to:
-
Mobile Phase Composition: Ensure precise and consistent mixing of your mobile phase, especially for gradient elution.[5] Even small variations in the organic solvent concentration can lead to significant shifts in retention.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase.[5]
-
Column Degradation: Over time, the stationary phase of the column can degrade. If you observe a consistent drift in retention times, it may be time to replace the column.[5]
-
System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Incomplete equilibration can lead to retention time variability.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-eluting Peaks | - Inappropriate mobile phase gradient.- Incorrect column chemistry.- Flow rate is too high. | - Optimize the gradient. Start with a shallow gradient to screen for the elution window of your analytes, then adjust the slope to improve separation where peaks are clustered.[6][7]- Consider a different stationary phase. While C18 is common, for some applications, a C8 or a phenyl-hexyl column might provide better selectivity.- Reduce the flow rate to allow for better partitioning between the mobile and stationary phases. |
| Broad Peaks | - Large dead volume in the HPLC system.- Column contamination.- Sample solvent is too strong. | - Use tubing with a smaller internal diameter and ensure all connections are tight to minimize dead volume.[5]- Flush the column with a strong solvent to remove contaminants.- Dissolve the sample in the initial mobile phase or a weaker solvent.[8] |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector flow cell.- Incomplete column equilibration. | - Degas the mobile phase using sonication or an inline degasser.[5]- Prepare fresh mobile phase and flush the detector flow cell.[5]- Ensure the column is fully equilibrated before starting the analysis.[5] |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal detection wavelength.- Analyte degradation.- Low sample concentration. | - The adenine (B156593) moiety of Coenzyme A has a maximum absorbance at approximately 260 nm. Ensure your UV detector is set accordingly.[2]- Acyl-CoAs can be unstable, especially in aqueous solutions. Prepare samples fresh and consider using an autosampler with temperature control. Methanol has been shown to provide good stability for acyl-CoAs.[3]- Concentrate your sample or consider derivatization to a fluorescent compound if higher sensitivity is required.[2] |
Experimental Protocols
Sample Preparation from Cell Culture
This protocol is adapted from methods for extracting acyl-CoAs from cultured cells.[9]
-
Cell Harvesting: Rinse adherent cells with ice-cold PBS. Scrape the cells in ice-cold PBS and transfer to a centrifuge tube.
-
Pelleting: Centrifuge the cell suspension at a low speed (e.g., 1,000 rpm) for 5 minutes at 4°C.
-
Lysis and Extraction: Aspirate the supernatant and resuspend the cell pellet in an ice-cold extraction solution (e.g., deionized water containing 0.6% formic acid).[9] Add acetonitrile, vortex thoroughly, and sonicate to ensure complete lysis and protein precipitation.
-
Clarification: Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 5 minutes to pellet the precipitated proteins.
-
Sample Collection: Transfer the supernatant containing the acyl-CoAs to a new tube for analysis or storage at -80°C.
General HPLC Method for Acyl-CoA Separation
The following is a representative HPLC method for the separation of a variety of acyl-CoAs, based on published literature.[3]
-
Column: C18 reversed-phase column (e.g., 100 x 2 mm, 3 µm particle size).[3]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Column Temperature: 32°C.[3]
-
Injection Volume: 30 µL.[3]
-
Detection: UV at 260 nm.[2]
-
Gradient Program:
-
0-15 min: 20% to 100% B
-
15-22.5 min: Hold at 100% B
-
22.51-30 min: Return to 20% B and equilibrate
-
Data Presentation
Table 1: Comparison of HPLC Columns for Acyl-CoA Analysis
| Column Type | Particle Size (µm) | Dimensions (mm) | Typical Application | Reference |
| Luna C18(2) | 3 | 100 x 2 | Broad range of acyl-CoAs in mammalian cells | [3] |
| Spherisorb ODS II, C18 | 5 | Not Specified | Short-chain acyl-CoA derivatives | [1] |
| Kinetex C18 | 2.6 | 100 x 4.6 | CoASH and CoA thioesters | [4] |
| Acquity UPLC BEH C8 | 1.7 | 150 x 2.1 | Long-chain acyl-CoAs | [10] |
Table 2: Example Gradient Programs for Acyl-CoA Separation
| Method | Mobile Phase A | Mobile Phase B | Gradient Profile | Flow Rate (mL/min) | Reference |
| Method 1 | 10 mM ammonium acetate (pH 6.8) | Acetonitrile | 0 min: 20% B, 15 min: 100% B, 22.5 min: 100% B, 22.51 min: 20% B | 0.2 | [3] |
| Method 2 | 75 mM KH₂PO₄ (pH 4.9) | Acetonitrile with 600 mM acetic acid | 0-80 min: 44% to 50% B, 91-106 min: 50% to 70% B, 120-121 min: 70% to 80% B | 0.5, increased to 1.0 at 91 min | [2] |
| Method 3 | 15 mM ammonium hydroxide (B78521) in water | 15 mM ammonium hydroxide in acetonitrile | 0-2.8 min: 20% to 45% B, 2.8-3.0 min: 45% to 25% B, 3.0-4.0 min: 25% to 65% B, 4.0-4.5 min: 65% to 20% B | 0.4 | [10] |
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mastelf.com [mastelf.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. duke-nus.edu.sg [duke-nus.edu.sg]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Ethylmalonyl-CoA Pathway: A Comparative Guide Using 13C Metabolomics
For researchers, scientists, and drug development professionals, understanding the intricacies of microbial metabolic pathways is paramount for applications ranging from biofuel production to novel therapeutic development. The ethylmalonyl-CoA pathway (EMCP) represents a key carbon assimilation route in many bacteria, offering an alternative to the well-known glyoxylate (B1226380) cycle. This guide provides an objective comparison of methodologies for validating the EMCP, with a focus on the powerful technique of 13C metabolomics, supported by experimental data.
The ethylmalonyl-CoA pathway is a vital metabolic route for the assimilation of C1 and C2 compounds in organisms lacking the isocitrate lyase enzyme, a key component of the glyoxylate cycle.[1] Validating the operation of this pathway is crucial for metabolic engineering and understanding microbial physiology. 13C metabolomics has emerged as a gold-standard technique for this purpose, allowing for the detailed tracking of carbon atoms through the metabolic network.[2]
Unraveling the Pathway: The Power of 13C Labeling
13C metabolic flux analysis (13C-MFA) involves introducing a 13C-labeled substrate, such as [1-¹³C]acetate or [U-¹³C]acetate, into a biological system and tracing the incorporation of the heavy isotope into downstream metabolites.[2][3] This approach provides a dynamic and quantitative view of pathway activity.
State-of-the-art metabolomics strategies, combining techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), have been successfully applied to demonstrate the operation of the EMCP in the model methylotroph Methylobacterium extorquens AM1.[1][4][5] Short-term 13C-labeling experiments are particularly powerful, as they allow for the determination of the sequence of reactions by observing the order of label incorporation into different CoA derivatives.[1][4][5]
Distinguishing Pathways Through Isotopic Patterns
A key advantage of 13C metabolomics is its ability to differentiate between concurrently active pathways. For instance, the labeling pattern of glyoxylate, a shared intermediate, can definitively distinguish the EMCP from the glyoxylate cycle (GRC).[1][6] Simulations based on the operation of either pathway predict strongly discriminative labeling patterns in glyoxylate when cells are fed a 13C-labeled carbon source.[1][6]
Comparative Analysis: 13C Metabolomics vs. Alternative Approaches
While other methods exist for studying metabolic pathways, such as proteomics and transcriptomics, 13C metabolomics offers a direct and functional readout of pathway activity.
| Feature | 13C Metabolomics (13C-MFA) | Proteomics | Transcriptomics |
| Direct Measurement | Directly measures metabolic flux and pathway activity.[2] | Infers pathway activity from enzyme presence and abundance. | Infers pathway activity from gene expression levels. |
| Quantitative Data | Provides quantitative flux values for metabolic reactions.[7] | Provides relative or absolute protein quantification. | Provides relative or absolute transcript quantification. |
| Dynamic Information | Can provide dynamic information on metabolic shifts through pulse-chase experiments.[3] | Provides a snapshot of the proteome at a specific time point. | Provides a snapshot of the transcriptome at a specific time point. |
| Pathway Discovery | Can help discover novel pathways and enzymatic reactions by tracing unexpected labeling patterns.[8] | Identifies the protein machinery available for metabolic processes. | Identifies the genes being transcribed for metabolic processes. |
| Limitations | Can be technically complex, requiring specialized instrumentation and data analysis.[8] | Protein levels do not always correlate with enzyme activity due to post-translational modifications and regulation. | mRNA levels do not always correlate with protein levels or enzyme activity. |
Visualizing the Flow: Pathway and Experimental Workflow
To better understand the flow of carbon through the ethylmalonyl-CoA pathway and the experimental process of its validation, the following diagrams are provided.
References
- 1. pnas.org [pnas.org]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Two Key Anaplerotic Pathways: The Ethylmalonyl-CoA Pathway and the Glyoxylate Cycle
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is crucial for advancements in biotechnology and medicine. This guide provides a detailed comparative analysis of the ethylmalonyl-CoA pathway (EMCP) and the glyoxylate (B1226380) cycle, two essential anaplerotic sequences for the assimilation of two-carbon (C2) compounds.
While both pathways enable organisms to utilize simple C2 compounds like acetate (B1210297) for biosynthesis, they differ significantly in their enzymatic machinery, energetic efficiency, and evolutionary distribution. The glyoxylate cycle is a well-established pathway found in a wide range of organisms, including bacteria, fungi, protists, and plants. In contrast, the ethylmalonyl-CoA pathway is a more recently discovered alternative, prominent in organisms that lack the key enzymes of the glyoxylate cycle, such as the alphaproteobacterium Methylobacterium extorquens and Rhodobacter sphaeroides.[1][2]
This guide will delve into a quantitative comparison of their performance, provide detailed experimental protocols for their study, and present visual diagrams to elucidate their complex mechanisms.
Quantitative Comparison of the Ethylmalonyl-CoA Pathway and the Glyoxylate Cycle
The following table summarizes the key quantitative and qualitative differences between the two pathways.
| Feature | Ethylmalonyl-CoA Pathway | Glyoxylate Cycle |
| Net Reaction | 2 Acetyl-CoA + 2 CO₂ + 2 ATP + 2 NADPH → Glyoxylate + Succinyl-CoA + 2 ADP + 2 Pi + 2 NADP⁺ | 2 Acetyl-CoA + NAD⁺ + FAD → Succinate + 2 CoA + NADH + FADH₂ |
| Carbon Yield | Higher carbon conservation due to CO₂ fixation steps.[3] | Bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon that would otherwise be lost as CO₂.[4][5][6][7] |
| ATP Consumption | Consumes ATP. | Does not directly consume ATP. |
| Reductant Requirement | Requires NADPH. | Produces NADH and FADH₂. |
| Key Enzymes | Crotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA mutase, Methylsuccinyl-CoA dehydrogenase, Mesaconyl-CoA hydratase, Malyl-CoA/β-methylmalyl-CoA lyase.[8][9] | Isocitrate lyase, Malate synthase.[4][5] |
| Organismal Distribution | Primarily found in bacteria (e.g., Alphaproteobacteria, Actinomycetes) that lack isocitrate lyase.[2][8] | Widespread in bacteria, archaea, protists, plants, and fungi.[5][10] Generally absent in vertebrates.[5][6] |
| Cellular Localization | Cytosolic. | In plants and some fungi, it occurs in specialized peroxisomes called glyoxysomes.[5][10] In other organisms, the enzymes can be found in the cytoplasm.[10] |
| Primary Function | Assimilation of C1 and C2 compounds into central metabolism.[1][8] | Enables growth on C2 compounds by producing C4 intermediates for gluconeogenesis and other biosynthetic pathways.[4][5][6][10] |
Visualizing the Pathways
To better understand the flow of metabolites and the key enzymatic steps, the following diagrams illustrate the ethylmalonyl-CoA pathway and the glyoxylate cycle.
Experimental Protocols for Pathway Analysis
The study of these metabolic pathways relies on a variety of sophisticated experimental techniques. Here, we outline the general methodologies for key experiments used in their comparative analysis.
¹³C-Based Metabolic Flux Analysis (MFA)
This is a powerful technique to quantify the in vivo fluxes through metabolic pathways.
-
Cell Culture and Labeling:
-
Cultivate the microorganism of interest (e.g., M. extorquens for EMCP, E. coli for glyoxylate cycle) in a defined minimal medium with a specific ¹³C-labeled substrate (e.g., [1-¹³C]acetate or [U-¹³C]acetate) as the primary carbon source.[1]
-
For dynamic labeling experiments, introduce the labeled substrate to a steady-state culture and collect samples at various time points.[1][3][11] For steady-state MFA, grow the cells for several generations in the presence of the labeled substrate until isotopic steady state is reached.[1]
-
-
Metabolite Extraction and Analysis:
-
Quench the metabolism rapidly, for example, by using cold methanol.
-
Extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key intermediates (e.g., amino acids, organic acids, sugar phosphates) using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][11]
-
-
Data Analysis and Flux Calculation:
-
Use the measured labeling patterns and a stoichiometric model of the organism's central metabolism to calculate the intracellular metabolic fluxes. This is typically done using specialized software packages (e.g., INCA, Metran).
-
Proteomic Analysis
Proteomics allows for the identification and quantification of the enzymes involved in each pathway.
-
Sample Preparation:
-
Grow the microorganisms under conditions where the pathway of interest is expected to be active (e.g., growth on acetate).
-
Harvest the cells and lyse them to extract the total protein content.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the proteins into smaller peptides using an enzyme like trypsin.
-
Analyze the resulting peptide mixture using tandem mass spectrometry (MS/MS).[1]
-
-
Data Analysis:
-
Identify the proteins by matching the obtained peptide fragmentation patterns against a protein sequence database.
-
Quantify the relative abundance of each protein to determine the expression levels of the pathway enzymes.
-
Enzyme Assays
Enzyme assays are performed to measure the in vitro activity of the key enzymes of each pathway.
-
Preparation of Cell-Free Extracts:
-
Grow and harvest the cells as described for proteomic analysis.
-
Lyse the cells and prepare a cell-free extract by centrifugation to remove cell debris.
-
-
Activity Measurement:
-
For each key enzyme (e.g., isocitrate lyase for the glyoxylate cycle, crotonyl-CoA carboxylase/reductase for the EMCP), set up a reaction mixture containing the cell-free extract, the specific substrate(s) for the enzyme, and any necessary cofactors.
-
Monitor the reaction progress over time by measuring the consumption of a substrate or the formation of a product. This is often done spectrophotometrically by coupling the reaction to a change in absorbance of a chromophore (e.g., monitoring the change in NADH or NADPH concentration at 340 nm).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of these metabolic pathways.
Conclusion
The ethylmalonyl-CoA pathway and the glyoxylate cycle represent two distinct and elegant solutions for the assimilation of C2 compounds. While the glyoxylate cycle is a more widespread and arguably simpler pathway, the ethylmalonyl-CoA pathway, with its unique enzymatic reactions and higher carbon efficiency in certain contexts, highlights the metabolic diversity and adaptability of microorganisms.[3] A thorough understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is essential for applications in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents targeting these essential metabolic routes. The choice of which pathway is utilized by an organism has profound implications for its overall metabolic network and flux distribution.[1][12]
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethylmalonyl-CoA pathway | biochemistry | Britannica [britannica.com]
- 3. pnas.org [pnas.org]
- 4. Engineering the glyoxylate cycle for chemical bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Glyoxylate cycle - Proteopedia, life in 3D [proteopedia.org]
- 8. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glyoxylate cycle – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. The ethylmalonyl-CoA pathway is used in place of the glyoxylate cycle by Methylobacterium extorquens AM1 during growth on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbon Assimilation Efficiency in C3, C4, and CAM Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carbon assimilation efficiencies of the three major photosynthetic metabolic pathways: C3, C4, and Crassulacean acid metabolism (CAM). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for researchers in plant biology, agriculture, and drug development seeking to understand and manipulate photosynthetic efficiency.
Overview of Carbon Fixation Pathways
Photosynthetic organisms have evolved distinct strategies to fix atmospheric carbon dioxide (CO₂). The efficiency of these pathways is largely determined by their mechanisms to counteract photorespiration, a wasteful process that occurs when the enzyme RuBisCO fixes oxygen instead of CO₂.[1]
-
C3 Pathway: The most common pathway, where CO₂ is directly fixed by RuBisCO to form a three-carbon compound (3-PGA).[2][3] C3 plants are efficient under cool and moist conditions but suffer significant losses in efficiency due to photorespiration in hot, dry environments.[1][3]
-
C4 Pathway: C4 plants, such as maize and sugarcane, have adapted to hot, dry climates by spatially separating initial CO₂ fixation from the Calvin cycle.[2][4] They use a more efficient enzyme, PEP carboxylase, to initially fix CO₂ into a four-carbon compound in mesophyll cells.[5] This four-carbon molecule is then transported to bundle sheath cells, where CO₂ is released at a high concentration, effectively outcompeting oxygen for RuBisCO and minimizing photorespiration.[1][6]
-
CAM Pathway: Crassulacean acid metabolism (CAM) is an adaptation for arid conditions, utilized by plants like cacti and succulents.[3] To conserve water, CAM plants open their stomata at night to fix CO₂ into organic acids, which are stored in vacuoles.[1][2] During the day, the stomata close, and the stored acids are broken down to release CO₂ for the Calvin cycle.[1] This temporal separation of CO₂ uptake and fixation dramatically reduces water loss.[7]
Quantitative Comparison of Carbon Assimilation Efficiency
The efficiency of these pathways can be compared across several key metrics. The following table summarizes typical quantitative data for C3, C4, and CAM plants. It is important to note that these values can vary depending on the specific species, environmental conditions, and measurement techniques.
| Parameter | C3 Plants | C4 Plants | CAM Plants |
| Optimal Temperature | 15-25°C | 30-40°C | >35°C |
| Net CO₂ Assimilation Rate (Amax) (μmol m⁻² s⁻¹) | 15-30 | 40-80 | 1-5 (day); 5-20 (night) |
| Water Use Efficiency (WUE) (g CO₂ / kg H₂O) | 1-3[8] | 2-5[8] | 10-40[8] |
| Quantum Yield (ΦCO₂) (mol CO₂ / mol photons) at 30°C and 21% O₂ | ~0.052[9] | ~0.053[9] | Not directly comparable due to temporal separation, but generally lower overall. |
| CO₂ Compensation Point (ppm) | 40-100 | 0-10 | 0-5 (in the dark) |
| Photorespiration Rate | High | Low/Negligible | Very Low |
Experimental Protocols for Measuring Carbon Assimilation Efficiency
Accurate and reproducible measurements are crucial for comparing the photosynthetic efficiencies of different plants. The primary techniques employed are gas exchange analysis and stable isotope labeling.
Gas Exchange Analysis using Infrared Gas Analyzers (IRGA)
This is a widely used technique to measure the rates of photosynthesis and transpiration by quantifying the exchange of CO₂ and water vapor between a leaf and the surrounding air.[10][11]
Objective: To determine the net CO₂ assimilation rate (A), stomatal conductance (gs), and transpiration rate (E) under controlled environmental conditions.
Key Equipment:
Methodology:
-
Plant Material: Select healthy, fully expanded leaves from well-watered plants.
-
Acclimation: Allow the plant to acclimate to the desired light, temperature, and CO₂ conditions within the instrument's leaf cuvette.
-
A-Ci Curve Measurement: To assess the biochemical limitations of photosynthesis, an A-Ci curve (response of assimilation to intercellular CO₂ concentration) is generated.[12]
-
Set the photosynthetically active radiation (PAR) to a saturating level (e.g., 1500-2000 µmol m⁻² s⁻¹).[14]
-
Maintain a constant leaf temperature and humidity.
-
Vary the CO₂ concentration in the cuvette in a stepwise manner, starting from a low concentration and increasing to a high concentration (e.g., 50 to 2000 ppm).
-
At each CO₂ step, allow the gas exchange parameters to stabilize before recording the data. Modern systems can also perform rapid A-Ci curves using dynamic assimilation techniques.[15]
-
-
Data Analysis: The resulting A-Ci curve can be used to model and estimate key photosynthetic parameters, such as the maximum rate of carboxylation by RuBisCO (Vcmax) and the rate of electron transport (Jmax).
Stable Isotope Labeling
This technique uses non-radioactive isotopes, such as ¹³C, to trace the path of carbon through metabolic pathways.[16][17] It provides valuable insights into carbon allocation and fluxes.[18][19]
Objective: To determine the rates of carbon fixation and allocation to different metabolic pools.
Key Equipment:
-
Isotope Ratio Mass Spectrometer (IRMS) or a mass spectrometer coupled with gas or liquid chromatography (GC-MS or LC-MS).[17]
-
A controlled environment chamber or a leaf cuvette for administering ¹³CO₂.[20]
Methodology:
-
Plant Material: Grow plants in a controlled environment to ensure uniform growth and metabolic status.
-
¹³CO₂ Labeling:
-
Sample Collection: Harvest plant tissues (e.g., leaves, stems, roots) at various time points during the chase period.
-
Metabolite Extraction and Analysis:
-
Immediately freeze the collected tissues in liquid nitrogen to quench metabolic activity.
-
Extract metabolites using appropriate solvents.
-
Analyze the isotopic enrichment of specific metabolites using IRMS or MS-based techniques.[16]
-
-
Data Analysis: The rate of ¹³C incorporation into different compounds reveals the flux through various metabolic pathways.
Visualizing the Pathways and Experimental Workflow
Metabolic Pathway Diagrams
Caption: The C3 carbon fixation pathway.
Caption: The C4 carbon fixation pathway.
Caption: The CAM carbon fixation pathway.
Experimental Workflow Diagram
Caption: Workflow for comparing carbon assimilation.
Conclusion
The C3, C4, and CAM pathways represent remarkable evolutionary adaptations to different environmental pressures. C4 and CAM plants have evolved sophisticated carbon concentrating mechanisms that significantly enhance their carbon assimilation efficiency, particularly in terms of water use, by mitigating the effects of photorespiration.[1] Understanding the quantitative differences and the underlying biochemical and physiological mechanisms is fundamental for basic plant science and for applied research aimed at improving crop yields and resilience in the face of climate change. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately assess and compare the photosynthetic performance of different plant species.
References
- 1. Khan Academy [khanacademy.org]
- 2. Difference Between C₃, C₄, and CAM Pathway: A Comprehensive Guide [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. monash.edu [monash.edu]
- 5. eagri.org [eagri.org]
- 6. Systematic Comparison of C3 and C4 Plants Based on Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Water use efficency (WUE) in C3 plants - Biosphere - BNID 100671 [bionumbers.hms.harvard.edu]
- 9. Quantum Yields for CO2 Uptake in C3 and C4 Plants: Dependence on Temperature, CO2, and O2 Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plantclimatelab.ie [plantclimatelab.ie]
- 11. carbonhatsafon.com [carbonhatsafon.com]
- 12. Protocol for leaf-level gas exchange measurement for photosynthesis model calibration [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for leaf-level gas exchange measurement for stomatal conductance model calibration [protocols.io]
- 15. academic.oup.com [academic.oup.com]
- 16. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. A device for single leaf labelling with CO2 isotopes to study carbon allocation and partitioning in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative Functional Analysis of the Ethylmalonyl-CoA Pathway in Diverse Bacterial Isolates
A comprehensive guide for researchers, scientists, and drug development professionals on the functional characterization of the ethylmalonyl-CoA (EMC) pathway in novel bacterial isolates. This guide provides a comparative analysis of pathway performance, detailed experimental protocols, and visual representations of the pathway and experimental workflows.
The ethylmalonyl-CoA (EMC) pathway is a crucial carbon assimilation pathway in many bacteria, particularly those lacking a functional glyoxylate (B1226380) cycle.[1][2] It enables the conversion of acetyl-CoA, a central metabolite, into precursors for biosynthesis.[2] Understanding the functional characteristics of this pathway in novel bacterial isolates is paramount for various applications, from metabolic engineering and the production of value-added chemicals to the development of new antimicrobial agents. This guide offers a comparative overview of the EMC pathway's performance in different bacterial species, supported by experimental data and detailed methodologies.
Comparative Performance of the Ethylmalonyl-CoA Pathway
The efficiency of the ethylmalonyl-CoA pathway can vary significantly among different bacterial species. This variation is often reflected in the specific activities of its key enzymes and the overall metabolic flux through the pathway. Below is a comparison of key performance indicators for the EMC pathway in several bacterial isolates.
| Bacterial Isolate | Key Enzyme | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Growth Condition | Reference |
| Methylobacterium extorquens AM1 | Crotonyl-CoA Carboxylase/Reductase (CCR) | ~15 | Acetate (B1210297) | [3] |
| Ethylmalonyl-CoA Mutase (Ecm) | ~5 | Acetate | [3] | |
| β-Ketothiolase (PhaA) | ~60 | Acetate | [3] | |
| Rhodobacter sphaeroides | Crotonyl-CoA Carboxylase/Reductase (CCR) | Not specified | Acetate | [2] |
| Streptomyces venezuelae | Crotonyl-CoA Carboxylase/Reductase (CCR) | Functionally characterized | Not specified | [4] |
| Rhodospirillum rubrum | Crotonyl-CoA Carboxylase/Reductase (CCR) | Activity increased on acetate | Acetate | [5] |
Visualizing the Ethylmalonyl-CoA Pathway and Experimental Workflow
To facilitate a deeper understanding of the EMC pathway and the methods used for its characterization, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
Reproducibility and accuracy are critical in the functional characterization of metabolic pathways. The following sections provide detailed methodologies for key experiments.
Bacterial Cultivation and Growth Analysis
Objective: To cultivate novel bacterial isolates on a minimal medium with acetate as the sole carbon source and to monitor their growth kinetics.
Materials:
-
Minimal medium (e.g., M9 minimal salts)
-
Sodium acetate (sterile solution)
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Prepare a minimal medium according to the standard formulation and autoclave.
-
Aseptically add a sterile solution of sodium acetate to the cooled medium to a final concentration of 20-50 mM.
-
Inoculate the medium with a single colony of the novel bacterial isolate.
-
Incubate the culture at the optimal temperature for the isolate with shaking (e.g., 30°C at 200 rpm).
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals until the culture reaches the stationary phase.
-
Plot the OD₆₀₀ values against time to generate a growth curve and determine the specific growth rate.
Preparation of Cell-Free Extracts
Objective: To obtain cell lysates containing active enzymes of the ethylmalonyl-CoA pathway for subsequent enzyme assays.
Materials:
-
Bacterial culture from the exponential growth phase
-
Centrifuge
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Sonication device or French press
-
Ultracentrifuge
Procedure:
-
Harvest bacterial cells from the culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with cold lysis buffer.
-
Resuspend the cell pellet in a minimal volume of lysis buffer.
-
Disrupt the cells by sonication on ice or by passing them through a French press.
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris and membranes.
-
Collect the supernatant, which represents the cell-free extract, and determine the total protein concentration using a standard method (e.g., Bradford assay).
Enzyme Assay for Crotonyl-CoA Carboxylase/Reductase (CCR)
Objective: To measure the specific activity of CCR, a key enzyme of the EMC pathway.
Materials:
-
Cell-free extract
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Crotonyl-CoA
-
NADPH
-
Sodium bicarbonate (NaHCO₃)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NaHCO₃ (e.g., 20 mM), and NADPH (e.g., 0.2 mM).
-
Add a known amount of cell-free extract to the reaction mixture.
-
Initiate the reaction by adding crotonyl-CoA (e.g., 0.1 mM).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the specific activity of CCR based on the rate of NADPH oxidation and the total protein concentration in the cell-free extract. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹.
Quantification of CoA Esters by LC-MS/MS
Objective: To identify and quantify the intracellular concentrations of key CoA ester intermediates of the EMC pathway.
Materials:
-
Bacterial culture from the exponential growth phase
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Rapidly quench the metabolism of a known volume of bacterial culture by adding it to a cold quenching solution.
-
Harvest the cells by centrifugation at a low temperature.
-
Extract the intracellular metabolites by adding the cold extraction solvent to the cell pellet and incubating on ice.
-
Centrifuge to remove cell debris and collect the supernatant containing the CoA esters.
-
Analyze the supernatant using a reverse-phase LC column coupled to a tandem mass spectrometer.
-
Identify and quantify the CoA esters by comparing their retention times and mass-to-charge ratios (m/z) with those of authentic standards. Use multiple reaction monitoring (MRM) for sensitive and specific quantification.
¹³C-Metabolic Flux Analysis (MFA)
Objective: To determine the in vivo metabolic fluxes through the EMC pathway and connected central carbon metabolism.
Materials:
-
Minimal medium with a ¹³C-labeled carbon source (e.g., [1,2-¹³C₂]acetate)
-
Bacterial culture
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS system
-
Metabolic modeling software (e.g., INCA, Metran)
Procedure:
-
Adapt the bacterial isolate to grow on the minimal medium with the unlabeled carbon source.
-
Switch the culture to a medium containing the ¹³C-labeled substrate and continue cultivation until isotopic steady state is reached.
-
Harvest the cells and hydrolyze the biomass to obtain proteinogenic amino acids.
-
Derivatize the amino acids and analyze their mass isotopomer distributions using GC-MS.
-
Use the measured mass isotopomer distributions and a stoichiometric model of the central metabolism to calculate the intracellular metabolic fluxes using specialized software. This analysis will provide quantitative insights into the activity of the EMC pathway relative to other metabolic routes.[2]
Conclusion
The functional characterization of the ethylmalonyl-CoA pathway in novel bacterial isolates is essential for advancing our understanding of microbial metabolism and for harnessing the biotechnological potential of these organisms. The comparative data, detailed protocols, and visual aids provided in this guide offer a robust framework for researchers to conduct their own investigations into this important metabolic pathway. By applying these methodologies, scientists can gain valuable insights into the metabolic capabilities of newly discovered bacteria, paving the way for innovative applications in various fields.
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and engineering of the ethylmalonyl-CoA pathway towards the improved heterologous production of polyketides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Validating Gene Clusters of the Ethylmalonyl-CoA Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ethylmalonyl-CoA (EMC) pathway with its primary alternative, the glyoxylate (B1226380) cycle. It includes supporting experimental data from studies on key model organisms, detailed methodologies for validation experiments, and visual representations of the pathway and experimental workflows.
The ethylmalonyl-CoA (EMC) pathway is a crucial metabolic route in many microorganisms for the assimilation of C2 compounds, such as acetate, serving as an alternative to the well-known glyoxylate cycle.[1][2][3] This pathway is of significant interest for metabolic engineering and drug development due to its unique enzymes and intermediates. Validating the genes responsible for the EMC pathway is essential for understanding its regulation, function, and potential for biotechnological applications. This guide outlines the key experimental approaches used to validate EMC pathway gene clusters and compares its performance with the glyoxylate cycle.
Performance Comparison: Ethylmalonyl-CoA Pathway vs. Glyoxylate Cycle
The choice between the EMC pathway and the glyoxylate cycle for acetyl-CoA assimilation has significant metabolic implications for an organism. The EMC pathway is generally more complex but can be more efficient under certain conditions.
Table 1: Quantitative Comparison of Growth Phenotypes in Wild-Type and Mutant Strains
| Organism | Strain | Relevant Genotype | Growth Substrate | Specific Growth Rate (h⁻¹) | Substrate Uptake Rate (mmol gCDW⁻¹ h⁻¹) | Biomass Yield (gCDW/mol substrate) | Reference |
| Rhodobacter sphaeroides | Wild-Type | - | Acetate | 0.07 | 2.5 | 10.5 | [4] |
| Rhodobacter sphaeroides | Δccr | Crotonyl-CoA Carboxylase/Reductase knockout | Acetate | No Growth | - | - | [4] |
| Rhodobacter sphaeroides | Δmch | Mesaconyl-CoA Hydratase knockout | 3-Hydroxypropionate | No Growth | - | - | [4] |
| Rhodobacter sphaeroides | ΔccrΔmch | Double knockout | 3-Hydroxypropionate | 0.04 | 1.8 | 8.2 | [4] |
| Methylobacterium extorquens AM1 | Wild-Type | - | Acetate | 0.12 | 3.1 | 9.8 | [1] |
| Methylobacterium extorquens AM1 | Wild-Type | - | Methanol | 0.15 | 5.2 | 11.2 | [1] |
Note: This table is a compilation of data from multiple sources and serves as a representative comparison. Exact values may vary based on specific experimental conditions.
Experimental Validation of the Ethylmalonyl-CoA Pathway
The validation of gene clusters responsible for the EMC pathway relies on a combination of genetic, metabolic, and biochemical experimental approaches.
Gene Knockout Studies
Creating targeted deletions of genes hypothesized to be part of the EMC pathway is a fundamental validation technique. The resulting mutant phenotypes, particularly growth defects on specific carbon sources, provide strong evidence for the gene's function.
*Detailed Experimental Protocol: Gene Deletion in Rhodobacter sphaeroides [5][6][7]
-
Vector Construction:
-
Amplify the upstream and downstream flanking regions (approx. 500 bp each) of the target gene from R. sphaeroides genomic DNA using PCR.
-
Clone the flanking regions into a suicide vector (e.g., pK18mobsacB) on either side of an antibiotic resistance cassette (e.g., kanamycin).
-
Transform the resulting plasmid into an E. coli strain suitable for conjugation (e.g., S17-1).
-
-
Conjugation:
-
Grow overnight cultures of the E. coli donor strain and wild-type R. sphaeroides.
-
Mix the donor and recipient cultures and spot them onto a nutrient-rich agar (B569324) plate.
-
Incubate the plate to allow for conjugation.
-
-
Selection of Mutants:
-
Resuspend the conjugation mixture in minimal medium and plate on selective agar containing the appropriate antibiotic for the suicide vector and lacking a nutrient required by the E. coli donor.
-
Incubate the plates to select for R. sphaeroides cells that have integrated the plasmid into their genome (single-crossover event).
-
To select for the second crossover event (excision of the plasmid backbone), culture the single-crossover mutants in liquid medium without antibiotic selection and then plate on agar containing sucrose (B13894). The sacB gene on the plasmid confers sucrose sensitivity, so only cells that have lost the plasmid will grow.
-
Screen sucrose-resistant colonies for the desired gene deletion by PCR using primers flanking the target gene.
-
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique to quantify the in vivo activity of metabolic pathways. By growing cells on a ¹³C-labeled substrate (e.g., ¹³C-acetate or ¹³C-methanol) and analyzing the labeling patterns of key metabolites, the relative fluxes through different pathways can be determined.[8][9][10][11]
Detailed Experimental Protocol: ¹³C-MFA in Methylobacterium extorquens AM1 [1][2][12]
-
Cultivation:
-
Grow M. extorquens AM1 in a chemostat under defined conditions with a specific ¹³C-labeled substrate (e.g., 99% [1-¹³C]acetate) until a metabolic steady state is reached.
-
Harvest the cells rapidly by quenching their metabolism in a cold solvent (e.g., -20°C methanol).
-
-
Metabolite Extraction and Analysis:
-
Hydrolyze the cell biomass to obtain proteinogenic amino acids.
-
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions, which reflect the labeling patterns of their precursor metabolites in the central metabolism.
-
For analysis of CoA thioesters, quench the metabolism and extract metabolites using a cold acid/alcohol mixture. Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Flux Calculation:
-
Use a computational model of the organism's metabolic network to simulate the expected labeling patterns for different flux distributions.
-
Fit the experimentally determined mass isotopomer distributions to the model to estimate the in vivo metabolic fluxes.
-
Enzyme Assays
Biochemical assays of specific enzymatic activities in cell-free extracts provide direct evidence for the functionality of the proteins encoded by the identified genes.
Detailed Experimental Protocol: Crotonyl-CoA Carboxylase/Reductase (Ccr) Assay [13][14][15][16][17]
-
Preparation of Cell-Free Extract:
-
Grow the microorganism of interest under conditions expected to induce the EMC pathway (e.g., on acetate).
-
Harvest the cells, wash them, and resuspend them in a suitable buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate to remove cell debris and obtain a cell-free extract.
-
-
Enzyme Assay:
-
The Ccr activity is measured spectrophotometrically by monitoring the crotonyl-CoA-dependent oxidation of NADPH at 340 nm.
-
The reaction mixture contains buffer (e.g., Tris-HCl), NADPH, NaHCO₃, cell-free extract, and is initiated by the addition of crotonyl-CoA.
-
The rate of decrease in absorbance at 340 nm is proportional to the Ccr activity.
-
-
Controls:
-
Perform control reactions lacking one of the substrates (crotonyl-CoA, NADPH, or NaHCO₃) to ensure the observed activity is dependent on all components.
-
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved.
Caption: The Ethylmalonyl-CoA Pathway for acetyl-CoA assimilation.
Caption: Experimental workflow for validating EMC pathway gene clusters.
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barriers to 3-Hydroxypropionate-Dependent Growth of Rhodobacter sphaeroides by Distinct Disruptions of the Ethylmalonyl Coenzyme A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modification of the genome of Rhodobacter sphaeroides and construction of synthetic operons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of mutant Rhodobacter sphaeroides strains including the ΔcrtB deletion strain [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 10. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 11. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 12. Comprehensive discovery of 13C labeled metabolites in the bacterium Methylobacterium extorquens AM1 using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 14. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 17. creative-enzymes.com [creative-enzymes.com]
comparative proteomics of bacteria grown on substrates utilizing the ethylmalonyl-CoA pathway
For Researchers, Scientists, and Drug Development Professionals
The ethylmalonyl-CoA (EMC) pathway is a crucial metabolic route for the assimilation of C1 and C2 compounds in various bacteria, particularly those lacking the glyoxylate (B1226380) cycle. This guide provides an objective comparison of the proteomic adaptations of bacteria grown on substrates that leverage this pathway, supported by experimental data. We will focus on key model organisms, including Methylobacterium extorquens, Rhodospirillum rubrum, and Rhodobacter sphaeroides, to illuminate the differential protein expression patterns central to their metabolic versatility.
Comparative Analysis of Proteomic Changes
The following tables summarize quantitative proteomic data from studies comparing bacterial growth on substrates assimilated via the ethylmalonyl-CoA pathway (e.g., methanol (B129727), acetate) versus alternative substrates (e.g., succinate).
Methylobacterium extorquens AM1: Methanol vs. Succinate (B1194679) Growth
This facultative methylotroph utilizes the EMC pathway for the regeneration of glyoxylate during growth on C1 compounds like methanol.[1][2] A comprehensive proteomic study by Bosch et al. (2008) compared the proteome of M. extorquens AM1 during growth in chemostats with either methanol or succinate as the sole carbon source.[3][4] Out of 4,447 identified proteins, 585 showed statistically significant changes in abundance when analyzed by spectral counting.[4][5][6]
Table 1: Key Upregulated Proteins in Methylobacterium extorquens AM1 on Methanol (utilizing the EMC pathway) vs. Succinate. [7]
| Protein (Gene) | Function | Log2 (Methanol/Succinate) |
| mtdA | Methylene-H4F dehydrogenase | 4.3 |
| fae | Formaldehyde-activating enzyme | 3.8 |
| mclA1 | Malyl-CoA lyase | 3.6 |
| sgaA | Serine-glyoxylate aminotransferase | 3.5 |
| gckA | Glycerate kinase | 3.4 |
| pccB | Propionyl-CoA carboxylase, beta subunit | 2.9 |
| ecm | Ethylmalonyl-CoA mutase | 2.7 |
| ccr | Crotonyl-CoA carboxylase/reductase | 2.6 |
| mcd | Methylsuccinyl-CoA dehydrogenase | 2.5 |
Data extracted from supplementary materials of Bosch et al., Proteomics 2008, 8, 3494-3505.[7]
Rhodospirillum rubrum S1H: Acetate (B1210297) vs. Succinate Growth
R. rubrum, a purple non-sulfur bacterium, lacks a functional glyoxylate cycle and relies on the EMC pathway for photoheterotrophic growth on acetate.[8][9] Proteomic analyses have confirmed the upregulation of key enzymes of this pathway when acetate is the carbon source.[8]
Table 2: Differentially Expressed Proteins in Rhodospirillum rubrum S1H during Acetate Assimilation.
| Protein | Function in EMC Pathway | Observation |
| Crotonyl-CoA carboxylase/reductase (Ccr) | Key enzyme of the EMC pathway | Upregulated in acetate conditions.[8] |
| Ethylmalonyl-CoA mutase (Ecm) | Isomerization of ethylmalonyl-CoA | Upregulated in acetate conditions.[8] |
| Methylsuccinyl-CoA dehydrogenase (Mcd) | Oxidation of methylsuccinyl-CoA | Upregulated in acetate conditions.[8] |
| Malyl-CoA lyase (Mcl) | Cleavage of malyl-CoA | Upregulated in acetate conditions.[8] |
Note: Specific fold-change values were not available in a tabular format in the reviewed literature, but the upregulation was consistently reported.[1][8]
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the ethylmalonyl-CoA pathway and a typical experimental workflow for comparative proteomics.
Caption: The Ethylmalonyl-CoA (EMC) Pathway for C2 compound assimilation.
Caption: A generalized workflow for label-free quantitative proteomics.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of proteomic studies. Below are generalized yet detailed protocols for key experiments based on common practices in the cited literature.[6][8][10]
Bacterial Culture and Harvest
-
Organisms and Growth Conditions :
-
M. extorquens AM1 : Grown in a chemostat at 30°C in a defined mineral medium with either 125 mM methanol or 30 mM succinate as the sole carbon source.
-
R. rubrum S1H : Cultivated photoheterotrophically under anaerobic conditions in a medium supplemented with either 62.5 mM acetate or 31.25 mM succinate.[11]
-
-
Cell Harvest :
-
Harvest bacterial cultures during the mid-exponential growth phase (OD600 ≈ 0.5-0.8).
-
Centrifuge the cell suspension at 4°C (e.g., 8,000 x g for 10 minutes).
-
Wash the resulting cell pellet twice with a cold phosphate (B84403) buffer (e.g., PBS, pH 7.4) to remove residual media components.
-
Flash-freeze the cell pellets in liquid nitrogen and store them at -80°C until protein extraction.
-
Protein Extraction and Digestion (LC-MS/MS based)
This protocol describes a common "bottom-up" or "shotgun" proteomics approach.
-
Cell Lysis and Protein Solubilization :
-
Resuspend the frozen cell pellet in a lysis buffer (e.g., 4% SDS, 100 mM Tris-HCl, pH 7.6, 100 mM DTT).
-
Lyse cells by mechanical disruption, such as bead beating with 0.1 mm silica (B1680970) beads or ultrasonication on ice.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes) to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification :
-
Determine the protein concentration of the lysate using a BCA protein assay, with bovine serum albumin (BSA) as a standard.
-
-
Reduction, Alkylation, and Digestion :
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 20 minutes in the dark at room temperature.
-
Perform in-solution digestion by adding sequencing-grade modified trypsin in a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup :
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides with a solution containing acetonitrile (B52724) and TFA.
-
Dry the purified peptides in a vacuum concentrator and resuspend them in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Mass Spectrometry and Data Analysis
-
Liquid Chromatography (LC) :
-
Load the peptide samples onto a reverse-phase C18 analytical column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration over a defined period (e.g., 60-120 minutes).
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis :
-
Search the resulting MS/MS spectra against a protein database of the specific bacterium (e.g., M. extorquens AM1 protein database) using a search engine like Mascot or SEQUEST.
-
Perform label-free quantification by comparing either the spectral counts or the integrated peak intensities of identified peptides across different experimental conditions.
-
Determine the statistical significance of protein abundance changes using appropriate statistical tests (e.g., t-test) and apply a false discovery rate (FDR) correction.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Shotgun proteome analysis of Rhodospirillum rubrum S1H: integrating data from gel-free and gel-based peptides fractionation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive proteomics of Methylobacterium extorquens AM1 metabolism under single carbon and non-methylotrophic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive proteomics of Methylobacterium extorquens AM1 metabolism under single carbon and nonmethylotrophic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for Preparation of Bacterial Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 6. Bacterial proteomic workflow [protocols.io]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Unified Workflow for the Rapid and In-Depth Characterization of Bacterial Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Global Proteomic Analysis Reveals High Light Intensity Adaptation Strategies and Polyhydroxyalkanoate Production in Rhodospirillum rubrum Cultivated With Acetate as Carbon Source [frontiersin.org]
- 10. Comparative proteomics using 2-D gel electrophoresis and mass spectrometry as tools to dissect stimulons and regulons in bacteria with sequenced or partially sequenced genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Proteomic Analysis Reveals High Light Intensity Adaptation Strategies and Polyhydroxyalkanoate Production in Rhodospirillum rubrum Cultivated With Acetate as Carbon Source - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The ethylmalonyl-CoA (EMC) pathway represents a key metabolic route for the assimilation of C2 compounds in various microorganisms, offering an alternative to the more widely known glyoxylate (B1226380) cycle. Understanding the kinetic properties of the enzymes within the EMC pathway, and comparing them to those of related pathways such as the glyoxylate cycle and the methylmalonyl-CoA pathway, is crucial for applications in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This guide provides a comparative overview of the kinetic parameters of key enzymes from these pathways, supported by experimental data and detailed methodologies.
Pathway Overview
The EMC pathway and the glyoxylate cycle are two distinct strategies for converting acetyl-CoA into C4 intermediates, which can then be used for biosynthesis. The EMC pathway is a more complex route involving a series of unique CoA-ester intermediates.[1] In contrast, the glyoxylate cycle is a shorter, more direct pathway. The methylmalonyl-CoA pathway is related through its involvement of CoA-ester transformations and is particularly relevant in the context of propionate (B1217596) metabolism.
Below is a graphical representation of the ethylmalonyl-CoA pathway.
Kinetic Data Comparison
The following tables summarize the kinetic parameters for key enzymes from the ethylmalonyl-CoA pathway and the related glyoxylate and methylmalonyl-CoA pathways. The data has been compiled from studies on various microorganisms, and it is important to note that kinetic parameters can vary depending on the specific organism and experimental conditions.
Table 1: Kinetic Parameters of Key Enzymes in the Ethylmalonyl-CoA Pathway
| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | Vmax (μmol/min/mg) | Reference(s) |
| Crotonyl-CoA carboxylase/reductase (Ccr) | Rhodobacter sphaeroides | Crotonyl-CoA | 400 | 104 | 130 | [2][3] |
| NADPH | 700 | - | - | [3] | ||
| CO2 | 200 | - | - | [3] | ||
| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase | Rhodobacter sphaeroides | (2S)-Ethylmalonyl-CoA | 40 | - | 110 | |
| (2S)-Methylmalonyl-CoA | 80 | - | 120 | |||
| (2S)-Methylsuccinyl-CoA dehydrogenase | Rhodobacter sphaeroides | (2S)-Methylsuccinyl-CoA | - | - | - | [4] |
| Mesaconyl-CoA hydratase | Chloroflexus aurantiacus | erythro-β-Methylmalyl-CoA | - | - | 1300 | [5][6] |
| Haloarcula hispanica | Mesaconyl-C1-CoA | 50-5000 | - | - | [1][7] | |
| Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) | Rhodobacter sphaeroides | β-Methylmalyl-CoA | 10 | - | 4.5 | [8] |
| Chloroflexus aurantiacus | (S)-Malyl-CoA | 10 | - | - | [9] | |
| (2R,3S)-β-Methylmalyl-CoA | 89 | - | - | [9] |
Table 2: Kinetic Parameters of Key Enzymes in the Glyoxylate Cycle
| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | Vmax (μmol/min/mg) | Reference(s) |
| Isocitrate lyase (ICL) | Mycobacterium tuberculosis | threo-D-(s)-Isocitrate | 1300 | - | 0.41 | [10] |
| Malate synthase | Pseudomonas aeruginosa | Glyoxylate | 70 | - | 16.5 | [11] |
| Acetyl-CoA | 12 | - | - | [11] | ||
| Mycobacterium tuberculosis | Glyoxylate | - | - | - | [12][13] | |
| Acetyl-CoA | - | - | - | [12][13] |
Table 3: Kinetic Parameters of a Key Enzyme in the Methylmalonyl-CoA Pathway
| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | Vmax (μmol/min/mg) | Reference(s) |
| Propionyl-CoA carboxylase (PCC) | Thermobifida fusca | Propionyl-CoA | 290 | - | - | [14][15] |
| ATP | 80 | - | - | [16] | ||
| Bicarbonate | 3000 | - | - | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of kinetic data. Below are representative protocols for key enzyme assays.
Experimental Workflow for Enzyme Kinetic Analysis
The general workflow for determining enzyme kinetic parameters is outlined in the following diagram.
Crotonyl-CoA Carboxylase/Reductase (Ccr) Assay
This assay measures the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA.
-
Principle: The reaction is monitored by following the oxidation of NADPH spectrophotometrically at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8.
-
Substrates: Crotonyl-CoA, NADPH, NaHCO3.
-
Enzyme: Purified Ccr.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, crotonyl-CoA, and NADPH in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding NaHCO3.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial velocity from the linear portion of the curve.
-
Repeat the assay with varying concentrations of one substrate while keeping the others at saturating concentrations to determine Km and Vmax.[17]
-
Isocitrate Lyase (ICL) Assay
This assay measures the cleavage of isocitrate to glyoxylate and succinate.
-
Principle: The formation of glyoxylate is monitored by reacting it with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which absorbs at 324 nm.[1]
-
Reagents:
-
Assay Buffer: 50 mM Imidazole, pH 6.8.
-
Substrate: DL-Isocitric acid.
-
Coupling Reagent: Phenylhydrazine HCl.
-
Cofactor: MgCl2.
-
Enzyme: Purified ICL.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl2, and phenylhydrazine.
-
Add the substrate, DL-isocitric acid, and equilibrate to 30°C.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 324 nm.
-
Determine the initial reaction rate from the linear phase of the reaction.
-
Vary the concentration of isocitrate to determine the kinetic parameters.
-
Malate Synthase Assay
This assay measures the condensation of glyoxylate and acetyl-CoA to form malate.
-
Principle: The release of free coenzyme A (CoA-SH) is quantified by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound that absorbs at 412 nm.[18]
-
Reagents:
-
Assay Buffer: 50 mM Imidazole, pH 8.0.
-
Substrates: Acetyl-CoA, Glyoxylic acid.
-
Coupling Reagent: DTNB.
-
Cofactor: MgCl2.
-
Enzyme: Purified malate synthase.
-
-
Procedure:
-
In a cuvette, combine the assay buffer, MgCl2, acetyl-CoA, glyoxylic acid, and DTNB.
-
Equilibrate the mixture to 30°C.
-
Start the reaction by adding the malate synthase enzyme.
-
Record the increase in absorbance at 412 nm over time.
-
Calculate the initial velocity.
-
Perform the assay at various concentrations of acetyl-CoA and glyoxylate to determine their respective Km and the Vmax of the enzyme.
-
Ethylmalonyl-CoA Mutase (Ecm) Assay
The activity of Ecm can be measured in a coupled assay with ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi).
-
Principle: The conversion of S-ethylmalonyl-CoA to methylsuccinyl-CoA is quantified by gas chromatography-mass spectrometry (GC-MS) analysis of the hydrolyzed product, methylsuccinate.[10]
-
Reagents:
-
Assay Buffer: As appropriate for the enzyme.
-
Substrate: S-ethylmalonyl-CoA.
-
Enzymes: Purified Ecm and Epi.
-
-
Procedure:
-
Set up reaction mixtures containing the assay buffer and S-ethylmalonyl-CoA.
-
Add purified Ecm and Epi to initiate the reaction.
-
Incubate at a controlled temperature for a specific time.
-
Quench the reaction by boiling.
-
Hydrolyze the CoA esters to their corresponding acids.
-
Analyze the formation of methylsuccinate using GC-MS.
-
Varying the substrate concentration allows for the determination of kinetic parameters.
-
Conclusion
The kinetic comparison of enzymes from the ethylmalonyl-CoA pathway and its related metabolic routes reveals important differences in substrate affinities and catalytic efficiencies. The enzymes of the EMC pathway exhibit a wide range of kinetic parameters, reflecting the complexity of this metabolic route. In contrast, the key enzymes of the glyoxylate cycle, isocitrate lyase and malate synthase, have been extensively characterized and serve as important benchmarks for comparison. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative kinetic studies, which will be invaluable for advancing our understanding of microbial metabolism and for the rational design of engineered metabolic pathways. Further research is needed to fully characterize the kinetics of all enzymes in the EMC pathway from a broader range of organisms to provide a more complete comparative picture.
References
- 1. Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The apparent malate synthase activity of Rhodobacter sphaeroides is due to two paralogous enzymes, (3S)-Malyl-coenzyme A (CoA)/{beta}-methylmalyl-CoA lyase and (3S)- Malyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 8. The Apparent Malate Synthase Activity of Rhodobacter sphaeroides Is Due to Two Paralogous Enzymes, (3S)-Malyl-Coenzyme A (CoA)/β-Methylmalyl-CoA Lyase and (3S)- Malyl-CoA Thioesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodobacter sphaeroides Uses a Reductive Route via Propionyl Coenzyme A To Assimilate 3-Hydroxypropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ethylmalonyl-CoA pathway is used in place of the glyoxylate cycle by Methylobacterium extorquens AM1 during growth on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Acetate Assimilation: A Comparative Guide to the Ethylmalonyl-CoA Pathway and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the diverse metabolic strategies organisms employ for carbon assimilation is fundamental. Acetate (B1210297), a key C2 carbon source, is assimilated through various pathways, the most prominent being the canonical glyoxylate (B1226380) cycle. However, a growing number of microorganisms, particularly those lacking the key glyoxylate cycle enzyme isocitrate lyase, utilize alternative routes. This guide provides a detailed comparison of the ethylmalonyl-CoA (EMC) pathway with the glyoxylate and citramalate (B1227619) cycles, offering supporting experimental data and methodologies to validate their roles in acetate assimilation.
Executive Summary
The ethylmalonyl-CoA (EMC) pathway is a complex and elegant metabolic route for the assimilation of acetyl-CoA, the activated form of acetate. Unlike the more direct glyoxylate cycle, the EMC pathway involves a series of carboxylations and rearrangements of CoA-thioesters to ultimately generate glyoxylate and succinyl-CoA. This pathway is crucial for the growth of many bacteria on C1 and C2 compounds. This guide will delve into the intricacies of the EMC pathway, comparing its stoichiometry, key enzymes, and energetic efficiency with the glyoxylate and citramalate cycles. We will also present experimental workflows and quantitative data from studies that have been pivotal in validating the in vivo operation of these pathways.
Comparison of Acetate Assimilation Pathways
The choice of acetate assimilation pathway has significant implications for an organism's metabolism, affecting its carbon conversion efficiency, redox balance, and overall bioenergetics. Below is a comparative overview of the three major pathways.
| Feature | Ethylmalonyl-CoA (EMC) Pathway | Glyoxylate Cycle | Citramalate Cycle |
| Net Reaction | 2 Acetyl-CoA + 2 CO₂ + 2 ATP + 2 (NAD(P)H + H⁺) → Succinyl-CoA + Glyoxylate + 2 CoA + 2 ADP + 2 Pᵢ + 2 NAD(P)⁺ | 2 Acetyl-CoA + NAD⁺ + FAD → Succinate + 2 CoA + NADH + H⁺ + FADH₂ | 2 Acetyl-CoA + Pyruvate + 2 ATP + 2 (NAD(P)H + H⁺) → Glyoxylate + Propionyl-CoA + 2 CoA + 2 ADP + 2 Pᵢ + 2 NAD(P)⁺ |
| Key Enzymes | Crotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA mutase, Methylsuccinyl-CoA dehydrogenase | Isocitrate lyase, Malate synthase | Citramalate synthase, Mesaconase, β-Methylmalyl-CoA lyase |
| Organisms | Methylobacterium extorquens, Rhodobacter sphaeroides, Streptomyces spp. | Many bacteria (e.g., E. coli), fungi, plants, and nematodes | Rhodospirillum rubrum, Rhodobacter capsulatus |
| Carbon Yield | Higher potential due to CO₂ fixation | Lower, as two carbons are lost in the TCA cycle portion | Variable, interconnected with other central metabolic pathways |
| Redox Balance | Consumes reducing equivalents | Generates reducing equivalents | Consumes reducing equivalents |
| ATP Requirement | Requires ATP for carboxylation steps | No direct ATP requirement | Requires ATP |
Quantitative Performance Data
Direct quantitative comparison of these pathways is challenging due to variations in experimental conditions and organisms. However, data from specific studies provide valuable insights into their in vivo performance.
Enzyme Activity and Protein Abundance
Studies in Methylobacterium extorquens AM1 have shown that the enzymes of the EMC pathway are present at comparable levels during growth on acetate and methanol.[1] In Rhodospirillum rubrum, proteomic analysis revealed a higher abundance of all enzymes specifically involved in the EMC pathway when grown on acetate compared to succinate.[2][3] The activity of crotonyl-CoA carboxylase/reductase, a key enzyme of the EMC pathway, was also found to be increased in acetate-grown cells.[2][3]
| Organism | Growth Substrate | Pathway | Key Enzyme | Fold Change in Abundance/Activity | Reference |
| Methylobacterium extorquens AM1 | Acetate vs. Methanol | EMC Pathway | Mesaconyl-CoA hydratase | 0.4 | [1] |
| Methylobacterium extorquens AM1 | Acetate vs. Methanol | EMC Pathway | Malyl-CoA/β-methylmalyl-CoA lyase | 0.2 | [1] |
| Rhodospirillum rubrum S1H | Acetate vs. Succinate | EMC Pathway | Crotonyl-CoA carboxylase/reductase | Increased | [2][3] |
Metabolic Flux Analysis
¹³C-based metabolic flux analysis (MFA) has been instrumental in quantifying the contribution of different pathways to acetate assimilation. In M. extorquens AM1 grown on acetate, ¹³C steady-state MFA revealed that while the TCA cycle is the primary route for acetyl-CoA oxidation, the EMC pathway is the main route for its assimilation.[1][4] Dynamic ¹³C labeling experiments further confirmed the sequential labeling of intermediates in the EMC pathway, providing strong evidence for its operation.[1]
Experimental Protocols for Pathway Validation
Validating the operation of a metabolic pathway requires a multi-pronged approach, combining genetic, biochemical, and isotopic labeling techniques.
¹³C-Based Metabolic Flux Analysis (MFA)
This powerful technique allows for the in vivo quantification of metabolic fluxes by tracking the fate of ¹³C-labeled substrates.
a. Experimental Design:
-
Tracer Selection: The choice of ¹³C-labeled acetate is critical. Commonly used tracers include [1-¹³C]acetate, [2-¹³C]acetate, or a mixture of uniformly labeled [U-¹³C]acetate and unlabeled acetate. The optimal tracer or mixture depends on the specific metabolic network and the fluxes of interest.[4][5][6]
-
Cultivation: Cells are grown in a chemostat or in batch cultures under steady-state conditions with the ¹³C-labeled substrate as the sole carbon source.
-
Sampling: Rapid quenching of metabolic activity and extraction of intracellular metabolites are crucial to prevent isotopic scrambling.
b. Analytical Methods:
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the mass isotopomer distribution of key metabolites, particularly proteinogenic amino acids, which reflect the labeling patterns of their precursor molecules in central metabolism.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-¹³C-¹H HSQC NMR can provide positional isotopomer information, which is highly valuable for resolving complex flux networks.
c. Data Analysis:
-
Metabolic Modeling: A stoichiometric model of the organism's central metabolism is constructed.
-
Flux Estimation: Software such as INCA, Metran, or 13CFLUX2 is used to estimate the metabolic fluxes by minimizing the deviation between the experimentally measured and the model-predicted mass isotopomer distributions.
Proteomic Analysis
Proteomics provides a global view of the proteins present in a cell under specific conditions, offering strong evidence for the activity of a particular pathway.
a. Sample Preparation:
-
Cell Lysis: Cells are harvested and lysed to release their protein content.
-
Protein Digestion: Proteins are typically digested into smaller peptides using trypsin.
b. Mass Spectrometry:
-
Shotgun Proteomics (LC-MS/MS): Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The resulting fragmentation spectra are used to identify the peptides and, by inference, the proteins.
-
Targeted Proteomics (Selected Reaction Monitoring - SRM): This approach offers higher sensitivity and quantitative accuracy for a predefined set of proteins, making it ideal for validating the presence and abundance of specific pathway enzymes.
c. Data Analysis:
-
Protein Identification: Software like MaxQuant or Proteome Discoverer is used to search the MS/MS spectra against a protein sequence database.
-
Quantitative Analysis: Label-free quantification (e.g., intensity-based absolute quantification - iBAQ) or label-based methods (e.g., SILAC, iTRAQ) are used to compare protein abundance across different experimental conditions.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental workflows.
Caption: The Ethylmalonyl-CoA (EMC) Pathway for acetate assimilation.
Caption: The Glyoxylate Cycle for acetate assimilation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [The mechanism of acetate assimilation in purple nonsulfur bacteria lacking the glyoxylate pathway: enzymes of the citramalate cycle in Rhodobacter sphaeroides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Rational design of ¹³C-labeling experiments for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Energy Efficiency: The Glyoxylate Cycle vs. Animal Metabolism
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is paramount. This guide provides an objective comparison of the energy efficiency of the glyoxylate (B1226380) cycle, a pathway absent in most animals, and the metabolic processes central to animal life, supported by quantitative data and experimental methodologies.
The glyoxylate cycle, prevalent in plants, bacteria, protists, and fungi, offers a unique metabolic flexibility: the net conversion of two-carbon compounds like acetate (B1210297) into four-carbon precursors for carbohydrate synthesis.[1] This capability is notably absent in animals, which primarily rely on the breakdown of glucose and fatty acids through glycolysis and the Krebs cycle for energy.[2] This fundamental difference in metabolic strategy has profound implications for the overall energy economy of these organisms.
At a Glance: Key Differences in Metabolic Output
| Feature | Glyoxylate Cycle | Animal Metabolism (Krebs Cycle) |
| Primary Function | Anabolic: Net synthesis of carbohydrates from acetyl-CoA[1] | Catabolic: Complete oxidation of acetyl-CoA for energy[3] |
| Carbon Conservation | Conserves carbon by bypassing decarboxylation steps[1] | Loses two carbons as CO2 per acetyl-CoA[3] |
| Net Production per Two Acetyl-CoA | 1 Succinate (B1194679), 1 NADH, 1 FADH2 | 6 NADH, 2 FADH2, 2 GTP |
| Gluconeogenesis from Fats | Yes[1] | No[2] |
Energy Yield: A Quantitative Comparison
The primary currency of cellular energy is adenosine (B11128) triphosphate (ATP). A direct comparison of ATP yield from the metabolism of a common fatty acid, palmitic acid (C16), reveals the trade-off between the biosynthetic advantages of the glyoxylate cycle and the higher energy output of animal metabolism.
Animal metabolism, through the complete oxidation of palmitic acid via beta-oxidation and the Krebs cycle, yields a substantial amount of ATP. The process generates 8 molecules of acetyl-CoA, 7 NADH, and 7 FADH2 from beta-oxidation. Each acetyl-CoA entering the Krebs cycle then produces an additional 3 NADH, 1 FADH2, and 1 GTP (equivalent to ATP).[4][5] This culminates in a net production of approximately 106 ATP molecules per molecule of palmitic acid.[4][6]
In contrast, organisms utilizing the glyoxylate cycle for the same substrate exhibit a lower energy yield. While beta-oxidation still produces acetyl-CoA, NADH, and FADH2, the subsequent metabolism of acetyl-CoA through the glyoxylate cycle is less focused on maximizing ATP production. For every two molecules of acetyl-CoA that enter the cycle, one molecule of succinate is produced, along with one NADH and one FADH2.[7] This succinate can then enter the Krebs cycle to generate further reducing equivalents. A theoretical model calculating the ATP produced from fatty acid degradation via the glyoxylate cycle shows a decrease in energy efficiency compared to animal metabolism.[7]
| Substrate | Metabolic Pathway | NADH Produced | FADH2 Produced | GTP (ATP) Produced | Net ATP Yield |
| Palmitic Acid (C16) | Animal Metabolism (Beta-oxidation + Krebs Cycle) | 31 | 15 | 8 | ~106 [4][6] |
| Palmitic Acid (C16) | Glyoxylate Cycle & Subsequent Metabolism | Lower than animal metabolism | Lower than animal metabolism | Lower than animal metabolism | < 106 [7] |
| Acetyl-CoA (1 molecule) | Animal Metabolism (Krebs Cycle) | 3 | 1 | 1 | ~10 [8] |
| Acetyl-CoA (2 molecules) | Glyoxylate Cycle | 1 | 1 | 0 | ~4 |
Visualizing the Pathways
To better understand the flow of metabolites and energy production, the following diagrams illustrate the core reactions of the glyoxylate cycle and a simplified overview of animal metabolism's central energy pathways.
Caption: The Glyoxylate Cycle, bypassing decarboxylation steps for carbon conservation.
Caption: Simplified overview of central energy pathways in animal metabolism.
Experimental Protocols for Measuring Metabolic Efficiency
Determining the energy efficiency of metabolic pathways requires sophisticated experimental techniques. The following are key methodologies employed by researchers:
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[9]
-
Principle: Cells are cultured in a medium containing a stable isotope-labeled substrate, typically 13C-glucose.[10]
-
Methodology:
-
Isotopic Labeling: Introduce the 13C-labeled substrate to the cell culture.
-
Metabolite Extraction: After a period of incubation, quench metabolic activity and extract intracellular metabolites.
-
Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Analysis: Analyze the mass isotopomer distribution of key metabolites.[10]
-
Computational Modeling: Use the labeling patterns to calculate the fluxes through the metabolic network using computational models.[9]
-
-
Application: Provides a detailed map of carbon flow through different pathways, allowing for the calculation of precursor and energy production rates.
Kinetic Flux Profiling (KFP)
Kinetic Flux Profiling is a dynamic approach to measure metabolic fluxes.[11]
-
Principle: Measures the rate of isotope incorporation into metabolites over time.
-
Methodology:
-
Rapid Isotope Switching: Switch cells from an unlabeled medium to a labeled medium.
-
Time-Course Sampling: Quench metabolism and extract metabolites at multiple, short time intervals.[11]
-
LC-MS Analysis: Analyze the isotopic enrichment of metabolites over time.
-
Flux Calculation: The rate of label incorporation is used to calculate the flux through a given reaction.[11]
-
-
Application: Particularly useful for studying dynamic changes in metabolic fluxes in response to perturbations.
Extracellular Flux Analysis
This technique provides real-time measurements of key indicators of metabolic activity in live cells.
-
Principle: Measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) to infer rates of oxidative phosphorylation and glycolysis, respectively.
-
Methodology:
-
Cell Seeding: Plate cells in a specialized microplate.
-
Sequential Inhibitor Injection: Inject metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to probe different aspects of mitochondrial respiration and glycolysis.
-
Real-time Measurement: An instrument measures changes in oxygen and pH in the medium surrounding the cells.
-
ATP Production Rate Calculation: The measured OCR and ECAR values are used to calculate the rates of ATP production from both oxidative phosphorylation and glycolysis.[12]
-
-
Application: Allows for the rapid assessment of the relative contribution of different energy pathways to the overall cellular ATP budget.
Conclusion: A Tale of Two Metabolic Strategies
The comparison between the glyoxylate cycle and animal metabolism highlights a fundamental divergence in metabolic philosophy. The glyoxylate cycle prioritizes carbon conservation and biosynthetic capability, enabling organisms to thrive on simple two-carbon sources by converting them into essential carbohydrates. This comes at the cost of reduced energy efficiency. Animal metabolism, on the other hand, is optimized for maximizing energy extraction from complex organic molecules, a necessity for supporting higher motility and complex physiological functions. For researchers in drug development, understanding these differences can be crucial for identifying novel therapeutic targets, particularly in pathogenic organisms that rely on the glyoxylate cycle for survival within a host.
References
- 1. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. aklectures.com [aklectures.com]
- 5. ck12.org [ck12.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic modeling and comparative biochemistry in glyoxylate cycle [redalyc.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 11. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]
Ethylmalonyl-CoA Pathway: A Superior Route for Acetyl-CoA Assimilation Under Specific Growth Conditions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The assimilation of two-carbon compounds, such as acetate (B1210297), is a fundamental metabolic process for many microorganisms. While the glyoxylate (B1226380) shunt has long been considered the canonical pathway for this purpose, an alternative, the ethylmalonyl-CoA (EMC) pathway, offers distinct advantages in terms of carbon conservation. This guide provides an objective comparison of the EMC pathway and the glyoxylate shunt, supported by experimental data, detailed protocols, and visual pathway representations to aid in assessing the fitness advantage of the EMC pathway under specific growth conditions.
Performance Comparison: Ethylmalonyl-CoA Pathway vs. Glyoxylate Shunt
The primary advantage of the ethylmalonyl-CoA pathway lies in its increased carbon efficiency. Unlike the glyoxylate shunt, the EMC pathway involves two carboxylation steps, resulting in the net fixation of CO2. This makes it a more carbon-efficient route for converting acetyl-CoA into biomass precursors.
Experimental data from studies on the model methylotroph Methylobacterium extorquens AM1, which naturally utilizes the EMC pathway for acetate assimilation, provide quantitative insights into its performance. Furthermore, the engineering of an M. extorquens AM1 strain in which the EMC pathway was replaced by the glyoxylate shunt allows for a direct comparison of these two pathways.
Table 1: Growth Characteristics on Acetate
| Parameter | M. extorquens AM1 (Ethylmalonyl-CoA Pathway) | M. extorquens AM1 (Engineered Glyoxylate Shunt) |
| Growth Rate (on 5 mM acetate) | 0.068 h⁻¹[1] | Wild type-like growth observed[2] |
| Biomass Yield | 0.37 g of [C]/CDW/g of [C][1] | Comparable to wild type |
Table 2: Comparison of Relative Metabolic Fluxes (% of Acetate Uptake Rate)
This table compares the relative flux through key decarboxylating and carboxylating reactions in central carbon metabolism in M. extorquens AM1 (utilizing the EMC pathway) and organisms that use the glyoxylate shunt (E. coli and C. glutamicum) during growth on acetate. The data highlights the carbon-fixing nature of the EMC pathway.
| Reaction | M. extorquens AM1 (EMC Pathway) | C. glutamicum (Glyoxylate Shunt) | E. coli (Glyoxylate Shunt) |
| Isocitrate dehydrogenase | 67.6 | 58.1 | 51.0 |
| 2-Oxoglutarate dehydrogenase | 66.1 | 56.1 | 49.1 |
| Crotonyl-CoA carboxylase | 10.2 | - | - |
| Propionyl-CoA carboxylase | 10.2 | - | - |
Data adapted from Schneider et al., 2012.[1]
Signaling Pathways and Logical Relationships
The fitness advantage of the ethylmalonyl-CoA pathway is rooted in its stoichiometry, which incorporates CO2, thereby conserving carbon that is lost in the glyoxylate shunt.
The core of the ethylmalonyl-CoA pathway involves a series of unique enzymatic reactions that are absent in organisms relying on the glyoxylate shunt.
Experimental Protocols
A key technique for quantifying the metabolic fluxes and comparing the in vivo activity of pathways like the EMC and glyoxylate shunt is ¹³C Metabolic Flux Analysis (MFA).
Experimental Workflow for ¹³C Metabolic Flux Analysis
Detailed Methodology for ¹³C Metabolic Flux Analysis
This protocol provides a generalized procedure for conducting ¹³C-MFA in bacteria.
-
Cell Cultivation and Isotopic Labeling:
-
Prepare a defined minimal medium with a known concentration of the carbon source (e.g., acetate).
-
Use a specifically labeled ¹³C substrate. For acetate, a mixture of [1-¹³C]acetate and [U-¹³C]acetate is often used to ensure sufficient labeling of various metabolites.[1]
-
Inoculate the medium with the bacterial strain of interest and cultivate under controlled conditions (e.g., in a bioreactor with controlled pH, temperature, and aeration) to achieve a metabolic steady state.
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) and substrate consumption.
-
-
Rapid Quenching and Metabolite Extraction:
-
When the culture reaches the desired growth phase (typically mid-exponential phase), rapidly quench metabolic activity to preserve the in vivo metabolic state. This is often achieved by rapidly filtering the cell suspension and immediately freezing the cells in liquid nitrogen or a cold solvent mixture (e.g., -20°C methanol/water).
-
Extract intracellular metabolites using a suitable solvent system (e.g., a cold chloroform/methanol/water mixture).
-
-
Sample Preparation and Isotopic Analysis:
-
Separate the metabolite-containing aqueous phase from the lipid and protein fractions by centrifugation.
-
Lyophilize the aqueous phase to concentrate the metabolites.
-
For analysis of proteinogenic amino acids, hydrolyze the cell pellet with HCl.
-
Derivatize the amino acids and other metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids.
-
-
Metabolic Modeling and Flux Calculation:
-
Construct a stoichiometric model of the organism's central carbon metabolism, including the relevant pathways (e.g., EMC pathway or glyoxylate shunt, TCA cycle, glycolysis, pentose (B10789219) phosphate (B84403) pathway, and biomass synthesis reactions).
-
Use specialized software (e.g., INCA, OpenFLUX) to calculate the intracellular metabolic fluxes by fitting the experimentally determined mass isotopomer distributions to the model. The software uses iterative algorithms to minimize the difference between the measured and simulated labeling patterns.
-
-
Statistical Analysis and Biological Interpretation:
-
Perform statistical analyses (e.g., chi-squared tests) to assess the goodness-of-fit of the calculated fluxes.
-
Determine the confidence intervals for the estimated fluxes to evaluate their precision.
-
Interpret the calculated flux map to understand the in vivo operation of the metabolic network and compare the flux distributions between different strains or growth conditions.
-
Conclusion
The ethylmalonyl-CoA pathway represents a more carbon-efficient alternative to the glyoxylate shunt for the assimilation of two-carbon compounds. This fitness advantage, conferred by its unique CO2-fixing reactions, can be particularly beneficial in carbon-limited environments. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the potential of this fascinating metabolic route in various biotechnological and drug development applications.
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replacing the Ethylmalonyl-CoA Pathway with the Glyoxylate Shunt Provides Metabolic Flexibility in the Central Carbon Metabolism of Methylobacterium extorquens AM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Validation of In Silico Models of the Ethylmalonyl-CoA Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ethylmalonyl-CoA (EMC) pathway is a crucial metabolic route for carbon assimilation in various microorganisms, offering a distinct alternative to the glyoxylate (B1226380) cycle. Its understanding and manipulation are of significant interest for metabolic engineering and the production of valuable compounds. This guide provides an objective comparison of in silico models of the EMC pathway with their experimental validations, supported by quantitative data, detailed experimental protocols, and clear visual representations of the involved pathways and workflows.
Comparative Analysis of In Silico Predictions and Experimental Data
In silico metabolic models have been instrumental in predicting the flow of metabolites (flux) through the EMC pathway. These predictions are subsequently tested and validated through sophisticated experimental techniques, primarily using carbon-13 (¹³C) isotope labeling. The following tables summarize the key quantitative comparisons between in silico predictions and experimental findings in the model methylotroph Methylobacterium extorquens AM1 and the ascomycin-producing bacterium Streptomyces hygroscopicus.
Table 1: Predicted vs. Experimental Isotopomer Distribution in Glyoxylate for M. extorquens AM1
This table compares the predicted steady-state isotopomer distribution of glyoxylate, a key intermediate, from two competing in silico models—the Glyoxylate Regeneration Cycle (GRC) and the Ethylmalonyl-CoA Pathway (EMCP)—with the experimentally determined values. The experimental data strongly supports the operation of the EMCP.[1][2]
| Isotopomer | Predicted Abundance (GRC Model) (%) | Predicted Abundance (EMCP Model) (%) | Experimental Abundance (%) |
| ¹²C₁-¹³C₂ | 41.1 | 57.1 | 55.2 ± 2.1 |
| ¹³C₁-¹²C₂ | 33.3 | Not a major isotopomer | Not a major isotopomer |
| ¹²C₁-¹²C₂ | Not a major isotopomer | 39.1 | 41.3 ± 1.8 |
Table 2: In Silico Guided Overexpression of EMC Pathway Genes in S. hygroscopicus for Ascomycin (B1665279) Production
Metabolic network models predicted that enhancing the flux through the EMC pathway by overexpressing key genes would increase the production of ascomycin. The following table shows the comparison between the model's predictions and the experimental outcomes.[3]
| Strain | Genetic Modification | Predicted Effect on Ascomycin Production | Experimental Ascomycin Titer (mg/L) | Fold Improvement |
| FS35 (Parent) | None | Baseline | 305.56 | 1.00 |
| HA-Hcd | Overexpression of hcd | Increased | 389.21 | 1.27 |
| HA-Ccr | Overexpression of ccr | Increased | 365.43 | 1.20 |
| HA-Hcd-Ccr | Overexpression of hcd and ccr | Synergistic Increase | 438.95 | 1.43 |
Experimental Protocols
The validation of in silico models of the EMC pathway relies on precise and complex experimental methodologies. Below are detailed protocols for the key experiments cited in the validation studies.
1. ¹³C-Labeling and Metabolite Extraction
This protocol is fundamental for tracing the flow of carbon through metabolic pathways.
-
Cell Culture: M. extorquens AM1 is cultivated in a minimal medium with a specific ¹³C-labeled carbon source, such as [1-¹³C]acetate or [¹³C]methanol.[1][4]
-
Steady-State Labeling: For steady-state analysis, cells are grown for several generations in the presence of the ¹³C-labeled substrate to ensure isotopic equilibrium.
-
Dynamic Labeling: For kinetic studies, a pulse of the ¹³C-labeled substrate is introduced to a culture growing on an unlabeled substrate, and samples are collected at short time intervals (seconds to minutes).[5][6][7]
-
Quenching and Extraction: Metabolic activity is rapidly quenched by transferring the cell culture to a cold solution (e.g., boiling water or a cold solvent mixture).[8] Metabolites, including CoA thioesters, are then extracted from the cells.
2. LC-HRMS Analysis of CoA Thioesters
Liquid chromatography-high-resolution mass spectrometry is used for the identification and quantification of CoA thioesters, which are key intermediates of the EMC pathway.[1][6][7]
-
Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system.
-
Mass Spectrometry: The separated compounds are then ionized and their mass-to-charge ratio is determined with high accuracy by an Orbitrap mass spectrometer.[8] This allows for the identification of specific CoA thioesters based on their precise mass.
-
Isotopomer Analysis: The high resolution of the mass spectrometer enables the distinction between unlabeled and ¹³C-labeled isotopomers of each metabolite, providing information on the incorporation of the ¹³C label over time.
3. NMR Analysis of Positional Isotopomers
Nuclear Magnetic Resonance spectroscopy is employed to determine the specific position of ¹³C atoms within a molecule, providing detailed insights into the reaction mechanisms.
-
Sample Preparation: Labeled metabolites, such as the amino acid glycine (B1666218) (which is derived from glyoxylate), are purified from the cell biomass.
-
NMR Spectroscopy: The purified samples are analyzed by ¹³C-NMR to determine the positional enrichment of ¹³C.
-
Data Analysis: The resulting spectra provide quantitative data on the distribution of ¹³C at different carbon positions, which can be compared with the predictions from in silico models.[5][6][7]
4. Gene Overexpression in Streptomyces
This genetic engineering approach is used to test the predictions of metabolic models regarding the impact of increased enzyme activity on product formation.[3]
-
Vector Construction: The genes of interest from the EMC pathway, such as hcd (3-hydroxybutyryl-CoA dehydrogenase) and ccr (crotonyl-CoA carboxylase/reductase), are cloned into an appropriate expression vector.
-
Transformation: The expression vector is introduced into the host Streptomyces strain.
-
Cultivation and Analysis: The engineered strains are cultivated under conditions suitable for ascomycin production. The titer of the product is then quantified using methods like HPLC.
Visualizing the Ethylmalonyl-CoA Pathway and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the EMC pathway and a typical experimental workflow for its validation.
Caption: The Ethylmalonyl-CoA Pathway for acetyl-CoA assimilation.
Caption: Workflow for the validation of in silico metabolic models.
References
- 1. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Metabolic network model guided engineering ethylmalonyl-CoA pathway to improve ascomycin production in Streptomyces hygroscopicus var. ascomyceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
A Comparative Guide to the Substrate Specificity of Fatty Acyl-CoA Reductases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of various fatty acyl-CoA reductases (FARs), supported by experimental data. FARs are a class of enzymes crucial for the biosynthesis of fatty alcohols, which are precursors for a wide range of important biological molecules, including wax esters, ether lipids, and suberin. Understanding the substrate specificity of different FARs is essential for applications in metabolic engineering, biofuel production, and the development of therapeutics targeting lipid metabolism.
Data Presentation: Substrate Specificity Comparison
The substrate specificity of FARs varies significantly across different organisms and enzyme isoforms. This variation dictates the chain length and saturation of the resulting fatty alcohols. The following table summarizes the relative substrate preferences of several well-characterized FARs.
| Enzyme | Organism | Preferred Substrate(s) | Substrate Range | Notes |
| FAR | Simmondsia chinensis (Jojoba) | 18:0-CoA, 20:1-CoA, 22:1-CoA | Prefers very-long-chain acyl-CoAs.[1][2][3] | Activity with other tested acyl-CoAs was low or undetectable.[1] |
| FAR | Marinobacter aquaeolei VT8 | Palmitoyl-CoA (16:0-CoA) | C8:0 to C20:4 fatty acyl-CoAs.[4][5] | Exhibits cooperative kinetics with an apparent Km of ~4 µM for palmitoyl-CoA.[4][5] |
| FAR1 | Mus musculus (Mouse) | Saturated and unsaturated C16 & C18 fatty acids.[6] | Acts on fatty acids of different chain lengths and degrees of saturation.[6] | Localized to the peroxisome.[6] |
| FAR2 | Mus musculus (Mouse) | Saturated C16 & C18 fatty acids.[6] | Shows a more narrow specificity compared to FAR1.[6] | Also localized to the peroxisome.[6] |
| FAR1 | Arabidopsis thaliana | C22 fatty acyl-CoA | Involved in suberin biosynthesis.[7][8] | Mutant far1 shows a reduction in C22 fatty alcohols.[7] |
| FAR4 | Arabidopsis thaliana | C20 fatty acyl-CoA | Involved in suberin biosynthesis.[7][8] | Mutant far4 shows a decrease in C20 fatty alcohols.[7] |
| FAR5 | Arabidopsis thaliana | C18 fatty acyl-CoA | Involved in suberin biosynthesis.[7][8] | Mutant far5 accumulates lower amounts of C18 fatty alcohols.[7] |
Experimental Protocols
The determination of fatty acyl-CoA reductase substrate specificity typically involves the heterologous expression of the FAR gene, followed by in vitro or in vivo assays to measure the production of fatty alcohols from a range of fatty acyl-CoA substrates.
Heterologous Expression and Enzyme Preparation
-
Gene Cloning and Expression Vector Construction: The coding sequence of the FAR gene is amplified by PCR and cloned into a suitable expression vector for a host organism such as Escherichia coli or Saccharomyces cerevisiae. The vector often includes an affinity tag (e.g., His-tag) to facilitate protein purification.
-
Host Transformation and Culture: The expression vector is transformed into the chosen host organism. The cells are then cultured under conditions that induce the expression of the FAR protein.
-
Enzyme Preparation:
-
Cell Lysate: For initial activity screening, crude cell lysates can be used. Cells are harvested and lysed by methods such as sonication or enzymatic digestion.
-
Microsomal Fractions: As many FARs are membrane-associated, preparing microsomal fractions can enrich the enzyme. This involves differential centrifugation of the cell lysate.
-
Purified Enzyme: For detailed kinetic studies, the FAR protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[9]
-
In Vitro Fatty Acyl-CoA Reductase Assay
-
Reaction Mixture: A typical reaction mixture contains the following components in a buffered solution (e.g., phosphate (B84403) or citrate (B86180) buffer at an optimal pH):
-
Enzyme preparation (cell lysate, microsomal fraction, or purified enzyme).
-
Fatty acyl-CoA substrate (a range of chain lengths and saturation levels are tested individually).
-
NADPH as a reducing cofactor.
-
Bovine Serum Albumin (BSA) to help solubilize the fatty acyl-CoA substrates.
-
-
Reaction Incubation: The reaction is initiated by adding the enzyme or substrate and incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Product Extraction: The reaction is stopped, often by adding a solvent like a chloroform/methanol mixture. The lipid-soluble products (fatty alcohols) are then extracted into the organic phase.
-
Product Analysis: The extracted fatty alcohols are analyzed and quantified using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for separating and identifying different fatty alcohols.[10] The alcohols may need to be derivatized before analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique can also be used for the sensitive detection and quantification of fatty alcohols and remaining acyl-CoAs.[11][12]
-
Thin-Layer Chromatography (TLC): TLC can be used for a more qualitative analysis of the reaction products, especially when radiolabeled substrates are used.[6]
-
Visualizations
Experimental Workflow for Determining FAR Substrate Specificity
Caption: Workflow for determining the substrate specificity of a fatty acyl-CoA reductase.
Biosynthesis of Wax Esters
Caption: The metabolic pathway for the biosynthesis of wax esters.[13][14][15]
References
- 1. Biochemical characterization and substrate specificity of jojoba fatty acyl-CoA reductase and jojoba wax synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of a Jojoba Embryo Fatty Acyl-Coenzyme A Reductase and Expression of Its cDNA in High Erucic Acid Rapeseed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of a fatty acyl-CoA reductase from Marinobacter aquaeolei VT8: a bacterial enzyme catalyzing the reduction of fatty acyl-CoA to fatty alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a fatty acyl-CoA reductase from Marinobacter aquaeolei VT8: a bacterial enzyme catalyzing the reduction of fatty acyl-CoA to fatty alcohol. (2011) | Robert M. Willis | 142 Citations [scispace.com]
- 6. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of an Arabidopsis Fatty Alcohol:Caffeoyl-Coenzyme A Acyltransferase Required for the Synthesis of Alkyl Hydroxycinnamates in Root Waxes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Flexibility Face-Off: Ethylmalonyl-CoA Pathway vs. the Glyoxylate Shunt
A Comparative Guide to Acetate (B1210297) Assimilation Strategies in Bacteria
For researchers in metabolic engineering, microbiology, and drug development, understanding the diverse strategies microbes employ to assimilate simple carbon compounds is paramount. When it comes to growth on two-carbon compounds like acetate, two key metabolic routes take center stage: the ethylmalonyl-CoA (EMC) pathway and the glyoxylate (B1226380) shunt. This guide provides an in-depth comparison of these two pathways, presenting quantitative performance data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
The EMC pathway is a vital carbon assimilation route in many bacteria, particularly those lacking the enzymes for the glyoxylate shunt, such as the model methylotroph Methylobacterium extorquens AM1 and the photosynthetic bacterium Rhodobacter sphaeroides.[1][2] The glyoxylate shunt, on the other hand, is a more widespread pathway for acetate assimilation found in a broad range of microorganisms, including Escherichia coli. This guide will use M. extorquens AM1 as a primary example to compare its native EMC pathway with an engineered strain equipped with the glyoxylate shunt.
Performance Comparison: A Quantitative Look
The metabolic efficiency of a pathway is a critical factor in its suitability for biotechnological applications. Key performance indicators include the specific growth rate and biomass yield on a given substrate. While direct, side-by-side comparative studies under identical conditions are limited, we can infer performance from studies on M. extorquens AM1.
One study reported that introducing the glyoxylate shunt into an EMC pathway knockout mutant of M. extorquens AM1 restored "wild type-like growth" on acetate.[3][4] Another study quantified the growth kinetics of wild-type M. extorquens AM1 utilizing its native EMC pathway for acetate assimilation.[5]
| Parameter | Ethylmalonyl-CoA Pathway (M. extorquens AM1 wild-type) | Glyoxylate Shunt (Engineered M. extorquens AM1) | Reference |
| Specific Growth Rate (on 5 mM acetate) | 0.068 h⁻¹ | Described as "wild type-like" | [5] |
| Biomass Yield (on 5 mM acetate) | 0.37 g [C] of CDW/g [C] of substrate | Described as "wild type-like" | [5] |
Note: The data for the glyoxylate shunt is qualitative ("wild type-like") as reported in the original study. A direct quantitative comparison from a single study was not available.
Unveiling the Metabolic Routes: Pathway Diagrams
To visualize the flow of carbon and the key enzymatic reactions, we present diagrams of the ethylmalonyl-CoA pathway and the glyoxylate shunt.
Experimental Corner: Protocols for Pathway Analysis
A cornerstone of metabolic analysis is the ability to quantify the flow of metabolites through different pathways. Below are detailed methodologies for key experiments cited in the comparison of the EMC pathway and the glyoxylate shunt.
13C-Metabolic Flux Analysis (MFA)
This powerful technique allows for the in vivo quantification of metabolic fluxes. The general workflow involves feeding the cells a 13C-labeled substrate and then analyzing the distribution of the 13C isotope in various metabolites, typically proteinogenic amino acids, using mass spectrometry.[1][6]
Experimental Workflow:
Detailed Protocol for 13C-MFA in M. extorquens AM1:
-
Cell Cultivation: M. extorquens AM1 is grown in a minimal medium with a defined concentration of [1-¹³C] or [1,2-¹³C] acetate as the sole carbon source. Cells are cultivated in a bioreactor under controlled conditions (e.g., pH, temperature, aeration) to achieve a metabolic steady state.[5]
-
Cell Harvesting and Quenching: Once the culture reaches a steady state (constant optical density and gas exchange rates), cells are rapidly harvested and metabolism is quenched, typically by fast filtration and immersion in a cold solvent (e.g., -20°C methanol/water mixture).
-
Metabolite Extraction: Intracellular metabolites are extracted using a suitable solvent system, often a chloroform/methanol/water mixture, to separate polar and nonpolar metabolites.
-
Protein Hydrolysis and Amino Acid Analysis: The cell pellet is washed and subjected to acid hydrolysis (e.g., 6 M HCl at 105°C for 24 hours) to break down proteins into their constituent amino acids.
-
Derivatization: The amino acid hydrolysates are derivatized to increase their volatility for gas chromatography. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: The derivatized amino acids are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions, which reflect the labeling patterns of their carbon backbones.
-
Flux Calculation: The mass isotopomer data is used in conjunction with a stoichiometric model of the organism's central metabolism to calculate the intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).[5]
Heterologous Expression of the Glyoxylate Shunt
To compare the EMC pathway with the glyoxylate shunt in the same genetic background, the key enzymes of the shunt, isocitrate lyase (ICL) and malate synthase (MS), are heterologously expressed in an organism that naturally lacks them, such as M. extorquens. This typically involves cloning the genes encoding these enzymes into an expression vector and transforming the host organism.
Experimental Workflow:
Detailed Protocol for Expressing Glyoxylate Shunt in M. extorquens AM1:
-
Gene Sourcing: The genes for isocitrate lyase (aceA) and malate synthase (aceB) are typically amplified via PCR from the genomic DNA of an organism that possesses the glyoxylate shunt, such as E. coli.
-
Vector Construction: The amplified aceA and aceB genes are cloned into a broad-host-range expression vector suitable for M. extorquens. The genes are placed under the control of an inducible or constitutive promoter.
-
Transformation: The recombinant plasmid is introduced into an M. extorquens strain that has a knockout in a key gene of the EMC pathway (e.g., a crotonyl-CoA carboxylase/reductase mutant) to ensure that growth on acetate is dependent on the function of the heterologous glyoxylate shunt.[3] Transformation can be achieved through methods like electroporation or conjugation.
-
Selection and Verification: Transformed cells are selected on a medium containing an appropriate antibiotic. Successful integration and expression of the genes can be verified by PCR, sequencing, SDS-PAGE analysis of cell lysates, and enzymatic assays for isocitrate lyase and malate synthase activity.
-
Growth Phenotype Analysis: The engineered strain is then cultured in a minimal medium with acetate as the sole carbon source to assess its growth phenotype and compare it to the wild-type strain.
Conclusion: Choosing the Right Metabolic Toolkit
Both the ethylmalonyl-CoA pathway and the glyoxylate shunt provide bacteria with the metabolic flexibility to thrive on two-carbon compounds. The EMC pathway, while more complex in terms of the number of enzymatic steps, is an effective solution for organisms that lack the glyoxylate shunt. The observation that an engineered glyoxylate shunt can rescue the growth of an EMC pathway-deficient mutant suggests a comparable overall efficiency for biomass production from acetate under the tested conditions.
For metabolic engineers and synthetic biologists, the choice between these pathways for a given biotechnological application will depend on several factors, including the host organism, the desired product, and the overall metabolic context. The ability to swap these pathways provides a powerful tool for redirecting carbon flux and optimizing the production of valuable chemicals. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers seeking to harness the metabolic potential of these fascinating biochemical routes.
References
- 1. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodobacter sphaeroides Uses a Reductive Route via Propionyl Coenzyme A To Assimilate 3-Hydroxypropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
The Glyoxylate Cycle: A Comparative Biochemical Analysis Across Diverse Organisms
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biochemistry of the glyoxylate (B1226380) cycle in plants, bacteria, fungi, and nematodes. This guide provides an objective comparison of the cycle's key enzymes, their kinetic properties, and regulatory mechanisms, supported by experimental data and detailed protocols.
The glyoxylate cycle is a crucial anabolic metabolic pathway that serves as a bypass of the tricarboxylic acid (TCA) cycle. This pathway is indispensable for organisms that need to synthesize carbohydrates from fatty acids or two-carbon compounds like acetate (B1210297).[1][2][3] It is prominently active in plants, particularly in germinating seeds, as well as in various bacteria, fungi, and nematodes, but is notably absent in mammals.[2][3] The cycle's central role in the survival and virulence of pathogenic microorganisms, such as Mycobacterium tuberculosis and Candida albicans, has made its key enzymes attractive targets for novel drug development.[4]
This guide provides a comparative overview of the glyoxylate cycle's biochemistry across these different life forms, with a focus on the kinetic properties of its signature enzymes, isocitrate lyase (ICL) and malate (B86768) synthase (MS), and the diverse regulatory strategies employed to control this vital pathway.
The Glyoxylate Cycle Pathway
The glyoxylate cycle shares several enzymes with the TCA cycle. However, it circumvents the two decarboxylation steps of the TCA cycle through the action of isocitrate lyase and malate synthase. This allows for the net conversion of two molecules of acetyl-CoA into one molecule of succinate, which can then be used for gluconeogenesis and other biosynthetic processes.[2][3]
Comparative Enzyme Kinetics
The efficiency and substrate affinity of the key glyoxylate cycle enzymes, isocitrate lyase and malate synthase, vary across different organisms. These differences in kinetic parameters reflect adaptations to diverse metabolic needs and environments.
Isocitrate Lyase (ICL)
| Organism/Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source(s) |
| Mycobacterium tuberculosis ICL1 | Isocitrate | 37 - 45 | - | 16.7 | [5] |
| Mycobacterium tuberculosis ICL2 | Isocitrate | 100 | - | 1.7 | [5] |
| Mycobacterium avium Icl | Isocitrate | 145 | 1.3 | - | |
| Mycobacterium avium AceA | Isocitrate | 1300 | 0.41 | - |
Malate Synthase (MS)
| Organism/Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source(s) |
| Escherichia coli | Glyoxylate | 21 | 36.1 | 48.1 | [6] |
| Acetyl-CoA | 9 | [6] | |||
| Pseudomonas aeruginosa | Glyoxylate | 70 | 16.5 | - | [7] |
| Acetyl-CoA | 12 | [7] | |||
| Fomitopsis palustris | Glyoxylate | 45,000 | - | - | [8] |
| Acetyl-CoA | 2,200 | [8] |
Note: Kinetic parameters for plant and nematode enzymes are less consistently reported in a comparative format. Studies on isocitrate lyase from the nematode Turbatrix aceti indicate that the Km value does not change with the age of the organism, though specific activity declines.[9] In Caenorhabditis elegans, isocitrate lyase and malate synthase exist as a single bifunctional protein.[10][11]
Regulation of the Glyoxylate Cycle
The glyoxylate cycle is tightly regulated to ensure it is active only when necessary, preventing futile cycling with the TCA cycle. The regulatory mechanisms vary significantly across different kingdoms.
Bacteria
In bacteria, the regulation of the glyoxylate cycle is primarily at the transcriptional level and through post-translational modification of key enzymes. In Escherichia coli, the genes for isocitrate lyase (aceA) and malate synthase (aceB) are part of the aceBAK operon. The transcriptional repressor IclR binds to the operator region of this operon, preventing transcription in the presence of preferred carbon sources like glucose. The inducer, glyoxylate, can bind to IclR, causing its dissociation from the DNA and allowing transcription. Furthermore, the kinase/phosphatase AceK regulates the activity of isocitrate dehydrogenase (ICDH), the enzyme that commits isocitrate to the TCA cycle. When acetate is the carbon source, AceK phosphorylates and inactivates ICDH, diverting isocitrate to the glyoxylate cycle.
Fungi
In fungi, the regulation of the glyoxylate cycle is also primarily transcriptional and is crucial for pathogenesis. In pathogenic fungi like Candida albicans and Trichophyton rubrum, the expression of ICL and MS is induced upon interaction with the host and under conditions of glucose starvation.[7] The transcription factor StuA has been shown to regulate the expression of glyoxylate cycle genes in T. rubrum in response to the available carbon source.[7]
Plants
In plants, the glyoxylate cycle is most active in the glyoxysomes of germinating seeds, where stored lipids are converted into sugars to fuel seedling growth.[2][12] The expression of ICL and MS genes is developmentally regulated and induced during germination.[13] In rice seedlings, anaerobic conditions have been shown to induce the expression of both ICL and MS.[14] Light also plays a role in regulating the expression of glyoxylate cycle genes in sunflower seedlings.[13] The regulation involves complex signaling pathways that are not yet fully elucidated but are known to be influenced by developmental cues and environmental signals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 3. Biochemical Validation of the Glyoxylate Cycle in the Cyanobacterium Chlorogloeopsis fritschii Strain PCC 9212 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glyoxylate cycle is required for temporal regulation of virulence by the plant pathogenic fungus Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malate synthase - Wikipedia [en.wikipedia.org]
- 6. Kinetic characterization and thermostability of C. elegans cytoplasmic and mitochondrial malate dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Age-related changes in isocitrate lyase from the free living nematode, Turbatrix aceti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bifunctional glyoxylate cycle protein of Caenorhabditis elegans: a developmentally regulated protein of intestine and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The glyoxylate shunt is essential for desiccation tolerance in C. elegans and budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glyoxylate cycle and metabolism of organic acids in the scutellum of barley seeds during germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Isocitrate Lyase Gene Expression in Sunflower - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anaerobic induction of isocitrate lyase and malate synthase in submerged rice seedlings indicates the important metabolic role of the glyoxylate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glyoxylate Cycle vs. the Ethylmalonyl-CoA Pathway: A Comparative Guide to Acetyl-CoA Assimilation
For researchers, scientists, and drug development professionals, understanding the diverse metabolic strategies employed by microorganisms is paramount. This guide provides an in-depth comparison of two key pathways for acetyl-CoA assimilation: the well-established glyoxylate (B1226380) cycle and the more recently elucidated ethylmalonyl-CoA (EMC) pathway. This information is critical for metabolic engineering, drug target identification, and understanding microbial physiology.
The ability to grow on two-carbon (C2) compounds, such as acetate (B1210297) or ethanol, is a crucial metabolic capability for many microorganisms. This process requires a mechanism to replenish the intermediates of the tricarboxylic acid (TCA) cycle that are withdrawn for biosynthesis. The glyoxylate cycle is the classic anaplerotic pathway for this purpose. However, a significant number of microorganisms, particularly certain α-proteobacteria and actinomycetes, lack the key enzymes of the glyoxylate cycle and instead utilize the ethylmalonyl-CoA pathway.[1][2][3] This guide will dissect and compare these two pathways, presenting the key differences in their enzymatic machinery, stoichiometry, and regulation, supported by experimental evidence.
Comparative Analysis of the Glyoxylate and Ethylmalonyl-CoA Pathways
The primary functional distinction between the glyoxylate cycle and the ethylmalonyl-CoA pathway lies in their enzymatic steps and overall complexity. The glyoxylate cycle is a relatively direct shunt within the TCA cycle, while the EMC pathway is a more linear sequence of reactions that ultimately produces the same key intermediates.
| Feature | Glyoxylate Cycle | Ethylmalonyl-CoA Pathway |
| Key Enzymes | Isocitrate Lyase (ICL), Malate Synthase (MS) | Crotonyl-CoA Carboxylase/Reductase (CCR), Ethylmalonyl-CoA Mutase, Methylsuccinyl-CoA Dehydrogenase, Mesaconyl-CoA Hydratase, Malyl-CoA/β-methylmalyl-CoA Lyase |
| Net Reaction | 2 Acetyl-CoA + NAD⁺ + 2H₂O → Succinate (B1194679) + 2CoA + NADH + H⁺ | 2 Acetyl-CoA + 2CO₂ + ATP + 2NAD(P)H + 2H⁺ → Glyoxylate + Succinyl-CoA + 2CoA |
| Starting Substrate | Isocitrate | Acetyl-CoA |
| Key Intermediate | Glyoxylate | Ethylmalonyl-CoA, Methylsuccinyl-CoA, Mesaconyl-CoA |
| Carbon Fixation | No direct CO₂ fixation | Two molecules of CO₂ are fixed.[4] |
| Organisms | Many bacteria, fungi, protists, and plants | Primarily α-proteobacteria (e.g., Rhodobacter sphaeroides, Methylobacterium extorquens), and actinomycetes (e.g., Streptomyces spp.).[1][2] |
Visualizing the Metabolic Pathways
The following diagrams illustrate the flow of metabolites through the glyoxylate cycle and the ethylmalonyl-CoA pathway.
Experimental Validation Protocols
The elucidation and validation of these pathways rely on a combination of genetic, biochemical, and metabolomic techniques. Below are summarized protocols for key experimental approaches.
13C-Based Metabolic Flux Analysis
This technique is a cornerstone for validating the in vivo activity of metabolic pathways.
-
Objective: To trace the flow of carbon from a labeled substrate (e.g., [1-¹³C]acetate or [2-¹³C]acetate) through the central metabolism and determine the relative contributions of different pathways.
-
Methodology:
-
Cultivate the microorganism of interest in a defined medium with the 13C-labeled carbon source until a metabolic steady state is reached.
-
Harvest the biomass and quench metabolism rapidly to preserve the in vivo metabolic state.
-
Extract intracellular metabolites and hydrolyze biomass to proteinogenic amino acids.
-
Analyze the mass isotopomer distribution of key metabolites and amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The labeling patterns of intermediates like glycine (B1666218) (derived from glyoxylate) and succinate can differentiate between the glyoxylate cycle and the EMC pathway.[4]
-
Utilize metabolic modeling software to fit the experimental labeling data to a metabolic network model and quantify the fluxes through the pathways of interest.
-
Proteomic Analysis of Pathway Enzymes
This approach identifies and quantifies the proteins involved in a specific metabolic pathway under different growth conditions.
-
Objective: To demonstrate the expression of the enzymatic machinery of the glyoxylate cycle or the EMC pathway when the organism is grown on C2 compounds.
-
Methodology:
-
Grow the microorganism in parallel cultures with a C2 compound (e.g., acetate) and a control substrate (e.g., glucose or methanol).
-
Harvest cells during the exponential growth phase and lyse them to extract total protein.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Identify peptides by matching the fragmentation spectra against a protein sequence database of the organism.
-
Quantify the relative abundance of proteins in the different culture conditions using label-free quantification or isotopic labeling methods. Increased abundance of pathway-specific enzymes during growth on acetate provides strong evidence for the pathway's activity.[1]
-
In Vitro Enzyme Assays
Biochemical assays of key enzymes provide direct evidence for their catalytic activity.
-
Objective: To measure the specific activity of key enzymes of the glyoxylate cycle (Isocitrate Lyase) or the EMC pathway (e.g., Crotonyl-CoA Carboxylase/Reductase).
-
Methodology (Example: Isocitrate Lyase Assay):
-
Prepare a cell-free extract from the microorganism grown under inducing conditions (e.g., acetate medium).
-
The assay mixture contains buffer, MgCl₂, cysteine, isocitrate, and the cell-free extract.
-
The reaction is initiated by adding isocitrate.
-
The cleavage of isocitrate to glyoxylate and succinate is monitored by measuring the formation of glyoxylate.
-
Glyoxylate is derivatized with phenylhydrazine, which forms a phenylhydrazone that can be quantified spectrophotometrically by its absorbance at 324 nm.
-
Enzyme activity is calculated based on the rate of change in absorbance and normalized to the total protein concentration in the extract.
-
Logical Workflow for Pathway Determination
The determination of which pathway is utilized by a given microorganism for C2 assimilation follows a logical experimental progression.
Conclusion
The glyoxylate cycle and the ethylmalonyl-CoA pathway represent two distinct and elegant solutions to the metabolic challenge of growth on C2 carbon sources. While the glyoxylate cycle is a more widespread and direct route, the EMC pathway highlights the metabolic versatility of microorganisms that have evolved an alternative, more complex mechanism to achieve the same end. A thorough understanding of these pathways, validated through the experimental approaches detailed in this guide, is essential for advancing research in microbiology, biotechnology, and the development of novel therapeutics targeting microbial metabolism.
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) The Ethylmalonyl-CoA Pathway Is Used in Place of the [research.amanote.com]
- 4. pnas.org [pnas.org]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling (2R)-Ethylmalonyl-CoA
This document provides a comprehensive overview of the essential safety protocols, operational procedures, and disposal plans for handling (2R)-Ethylmalonyl-CoA in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves should be worn at all times when handling the compound or its solutions. |
| Eye Protection | Safety Glasses | Safety glasses with side shields or goggles are required to protect against splashes. |
| Body Protection | Laboratory Coat | A standard laboratory coat must be worn to prevent skin contact. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Handling and Storage
Acyl-CoA compounds are known to be unstable in aqueous solutions, particularly at alkaline or strongly acidic pH, due to hydrolysis.[2] Proper storage is critical to maintain the integrity of this compound.
Receiving and Inspection: Upon receipt, inspect the container for any damage. The compound is typically supplied as a solid.
Storage: Store the compound under the following conditions to ensure stability.
| Form | Storage Temperature | Conditions | Shelf-life |
| Solid | -20°C to -80°C | Keep container tightly sealed, protect from light, and store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] | Refer to the manufacturer's specifications. Coenzyme A free acid can show up to 5% decomposition within 6 months at -20°C.[4] |
| Aqueous Solution | -20°C (aliquots) | Prepare fresh for each use. If storage is necessary, aliquot into single-use volumes and store frozen. The pH of the solution should be maintained between 2 and 6.[4] | Recommended for use within one day. Can be stored for some months at -20°C.[4] |
Preparation of Solutions:
-
Bring the container of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Perform all weighing and initial dissolution inside a chemical fume hood.
-
Dissolve the solid in a suitable buffer (pH 2-6) or distilled water. Sonication or gentle heating may be used to aid dissolution.[4]
-
For long-term stability in solution, some sources suggest using a mixture of water and dimethyl sulfoxide (B87167) (DMSO).[5]
Spill Response Plan
In the event of a spill, follow these procedures to ensure safety and proper decontamination.
| Spill Scenario | Action |
| Solid Spill | 1. Evacuate the immediate area if the spill is large or if there is a risk of airborne dust. 2. Wear appropriate PPE (gloves, safety glasses, lab coat). 3. Gently cover the spill with absorbent paper towels to avoid raising dust. 4. Moisten the paper towels with water to prevent dust from becoming airborne. 5. Carefully scoop the material and contaminated paper towels into a sealed container for disposal. 6. Decontaminate the spill area with a suitable laboratory disinfectant or detergent. |
| Solution Spill | 1. Alert others in the vicinity. 2. Wear appropriate PPE. 3. Contain the spill with absorbent materials (e.g., spill pads or paper towels) by diking the outer edges.[6] 4. Absorb the liquid, working from the outside in.[6] 5. Place the used absorbent materials into a sealed container for disposal. 6. Clean the spill area with a laboratory disinfectant or detergent and wipe dry. |
Disposal Plan
As a biochemical reagent, this compound and any materials contaminated with it should be disposed of as chemical waste.
Waste Segregation and Labeling:
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container. The label should include the chemical name, "Hazardous Waste," and the date.
-
Liquid Waste: Collect aqueous solutions of this compound in a separate, labeled waste container. Do not mix with other chemical wastes unless compatibility is confirmed.
Disposal Procedure:
-
All waste must be disposed of through a licensed hazardous waste disposal service.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this compound down the drain.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for handling this compound, from receiving the compound to its final disposal.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. neolab.de [neolab.de]
- 5. researchgate.net [researchgate.net]
- 6. qmul.ac.uk [qmul.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
